molecular formula C4H8N2O B025948 1-Cyclopropylurea CAS No. 19757-64-3

1-Cyclopropylurea

Cat. No.: B025948
CAS No.: 19757-64-3
M. Wt: 100.12 g/mol
InChI Key: CLMGCKCDSPUQEE-UHFFFAOYSA-N
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Description

1-Cyclopropylurea is a versatile chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its core structure, featuring a cyclopropyl group appended to a urea moiety, is a privileged scaffold in the design and synthesis of biologically active compounds. A primary research application of this compound and its derivatives is in the development of soluble epoxide hydrolase (sEH) inhibitors. The urea functional group is critical for a tight interaction with the sEH catalytic domain, and cyclopropyl-containing ureas have been identified as potent inhibitors. sEH is a key pharmacological target for cardiovascular and inflammatory diseases, and its inhibition helps maintain beneficial levels of epoxyeicosatrienoic acids (EETs) . Furthermore, cyclopropyl urea derivatives are being investigated as agonists for formyl peptide receptors (FPR2), indicating their potential in pioneering new anti-inflammatory therapies that promote the resolution of inflammation . Researchers value this compound as a fundamental building block for scaffold exploration in drug discovery, particularly for constructing molecules that target enzyme active sites with high affinity. Chemical Information CAS Number: 19757-64-3 Molecular Formula: C₄H₈N₂O Molecular Weight: 100.12 g/mol Synonyms: N-Cyclopropylurea; Cyclopropylurea Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8N2O/c5-4(7)6-3-1-2-3/h3H,1-2H2,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMGCKCDSPUQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297670
Record name N-cyclopropylurea
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19757-64-3
Record name 19757-64-3
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Record name N-cyclopropylurea
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Record name 1-Cyclopropylurea
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Foundational & Exploratory

1-Cyclopropylurea synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Cyclopropylurea: Pathways, Mechanisms, and Modern Methodologies

Executive Summary

This compound is a valuable chemical scaffold and a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, most notably as a building block for the multi-receptor tyrosine kinase inhibitor, Lenvatinib.[1][2] Its synthesis, therefore, is of significant interest to researchers in drug development and process chemistry. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a deep dive into the underlying reaction mechanisms. We will explore both classical rearrangement reactions and modern, greener alternatives, offering field-proven insights into the causality behind experimental choices. The discussion is structured to provide researchers and scientists with the technical accuracy and authoritative grounding necessary for practical application and process optimization.

The Central Role of the Isocyanate Intermediate

The majority of synthetic routes to this compound and its derivatives converge on a common, highly reactive intermediate: cyclopropyl isocyanate . The generation of this intermediate is often the crux of the synthesis, followed by a straightforward reaction with an amine nucleophile (in the case of the parent this compound, this is ammonia). Consequently, understanding the methods to generate cyclopropyl isocyanate is fundamental to understanding the synthesis of the final urea product.

The overall synthetic landscape can be visualized as a hub-and-spoke model, with cyclopropyl isocyanate at the center.

G cluster_precursors Starting Materials cluster_isocyanate Key Intermediate cluster_product Final Product Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Cyclopropyl Isocyanate Cyclopropyl Isocyanate Cyclopropanecarboxylic Acid->Cyclopropyl Isocyanate Curtius Rearrangement Cyclopropanecarboxamide Cyclopropanecarboxamide Cyclopropanecarboxamide->Cyclopropyl Isocyanate Hofmann Rearrangement Cyclopropylamine Cyclopropylamine Cyclopropylamine->Cyclopropyl Isocyanate Phosgenation This compound This compound Cyclopropylamine->this compound Direct Methods (e.g., + Urea, CO2) Cyclopropyl Isocyanate->this compound + Ammonia (NH3)

Caption: Key synthetic pathways to this compound often converge on the cyclopropyl isocyanate intermediate.

Isocyanate Generation via Classical Rearrangement Reactions

The conversion of carboxylic acid derivatives to isocyanates via rearrangement is a cornerstone of organic synthesis. These reactions are powerful because they create the highly reactive isocyanate from stable precursors, often with the loss of a small, gaseous molecule like nitrogen.

The Curtius Rearrangement

The Curtius rearrangement is a versatile and widely used method for converting a carboxylic acid into an isocyanate.[3] The process involves the thermal decomposition of an acyl azide, which is typically prepared from the corresponding carboxylic acid.[4]

Experimental Protocol: Synthesis of Cyclopropyl Isocyanate via Curtius Rearrangement

  • Step 1: Activation of Carboxylic Acid: Cyclopropanecarboxylic acid is converted to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or a mixed anhydride (using ethyl chloroformate).[5][6]

  • Step 2: Formation of Acyl Azide: The activated carboxylic acid is reacted with an azide source, commonly sodium azide (NaN₃), to form cyclopropanecarbonyl azide.[6]

  • Step 3: Thermal Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene, tert-butanol). It undergoes rearrangement, losing nitrogen gas (N₂) to form cyclopropyl isocyanate.[7][8] The isocyanate can be isolated or, more commonly, trapped in situ with a nucleophile.[3][4]

Mechanism of the Curtius Rearrangement

The rearrangement is a concerted process, meaning the migration of the cyclopropyl group and the expulsion of nitrogen gas occur simultaneously. This avoids the formation of a high-energy, unstable acyl nitrene intermediate.[4][7] The retention of configuration at the migrating group is a key feature of this mechanism.[4][5]

Caption: The concerted mechanism of the Curtius rearrangement avoids a discrete nitrene intermediate.

The Hofmann Rearrangement

The Hofmann rearrangement provides an alternative route starting from a primary amide, in this case, cyclopropanecarboxamide.[9][10] The reaction uses bromine and a strong base to convert the amide into an isocyanate with one fewer carbon atom (though in this specific case, the carbonyl carbon is lost as CO₂ later if hydrolyzed to an amine).[11][12]

Experimental Protocol: Synthesis of Cyclopropyl Isocyanate via Hofmann Rearrangement

  • Step 1: Amide Preparation: Cyclopropanecarboxamide is prepared from cyclopropanecarboxylic acid or its derivatives. A process for ammoniating a hindered ester to form the amide in high yield has been described.[13]

  • Step 2: Reaction with Hypobromite: The amide is treated with bromine (Br₂) in an aqueous solution of a strong base like sodium hydroxide (NaOH). This forms sodium hypobromite in situ.[9]

  • Step 3: Rearrangement: Upon heating, the intermediate N-bromoamide rearranges to form cyclopropyl isocyanate.[8][10]

Mechanism of the Hofmann Rearrangement

The reaction proceeds through several distinct steps, with the key event being the migration of the cyclopropyl group from the carbonyl carbon to the nitrogen, facilitated by the expulsion of a bromide ion as a good leaving group.[9]

G start Cyclopropanecarboxamide anion1 Amide Anion start->anion1 + OH⁻ (Deprotonation) nbromo N-Bromoamide anion1->nbromo + Br₂ anion2 N-Bromoamide Anion nbromo->anion2 + OH⁻ (Deprotonation) isocyanate Cyclopropyl Isocyanate anion2->isocyanate Rearrangement (- Br⁻)

Caption: Stepwise mechanism of the Hofmann rearrangement, culminating in the isocyanate.

The Lossen Rearrangement

Similar to the Hofmann and Curtius reactions, the Lossen rearrangement converts a carboxylic acid derivative—in this case, a hydroxamic acid or its activated O-acyl derivative—into an isocyanate.[14][15] The reaction can be promoted by base or heat.[16]

Mechanism: The process involves the formation of an O-acylated hydroxamic acid, which has a good carboxylate leaving group. A base removes the acidic N-H proton, and the resulting anion rearranges concertedly: the cyclopropyl group migrates to the nitrogen as the N-O bond cleaves, expelling the carboxylate and forming the isocyanate.[15][17]

Phosgene-Based and Phosgene-Free Alternatives

While rearrangement reactions are elegant, direct methods involving carbonylation are also prevalent, though they come with significant safety considerations.

Traditional Phosgene Method

The reaction of a primary amine (cyclopropylamine) with phosgene (COCl₂) is the most traditional industrial method for producing isocyanates.[18][19] The reaction typically proceeds in an inert solvent, often with a base to neutralize the HCl byproduct.[20]

CAUTION: Phosgene is an extremely toxic and hazardous gas. Its use requires specialized equipment and stringent safety protocols. Due to these dangers, significant research has focused on developing safer, phosgene-free alternatives.[18][21][22]

Phosgene Substitutes and Safer Carbonylating Agents

To mitigate the hazards of phosgene, several less toxic substitutes have been developed.

  • N,N'-Carbonyldiimidazole (CDI): CDI is a stable, crystalline solid that serves as an effective and safer alternative to phosgene for preparing ureas.[18] It reacts with an amine to form an activated carbamoyl intermediate, which then reacts with a second amine to yield the urea.

  • Other Equivalents: Triphosgene, a solid, is another common substitute, although it can decompose to release phosgene. Phenyl carbamates have also been used as intermediates to synthesize ureas under mild, neutral conditions, avoiding harsh reagents.[23]

Formation of this compound from the Isocyanate

Once cyclopropyl isocyanate is generated, the final step is its reaction with ammonia. This is a classic nucleophilic addition reaction. The lone pair of electrons on the ammonia nitrogen attacks the electrophilic carbonyl carbon of the isocyanate. A subsequent proton transfer results in the stable this compound product.

Direct and Catalytic Synthesis Strategies

Modern synthetic chemistry emphasizes atom economy and the use of non-toxic, readily available starting materials. Several advanced methods for urea synthesis align with these principles.

Synthesis from Amines and Carbon Dioxide (CO₂)

A truly "green" approach involves the direct synthesis of ureas from amines and CO₂.[24] This method avoids toxic reagents and utilizes a waste product as a C1 source. The reaction of primary aliphatic amines with CO₂ can proceed even without a catalyst, typically under pressure and elevated temperature.[24] The mechanism is believed to involve the formation of an alkyl ammonium alkyl carbamate intermediate, which then undergoes dehydration to form the urea.[24]

Catalytic Carbonylation

Catalytic methods using carbon monoxide (CO) or a CO surrogate have been developed. These reactions often employ transition metal catalysts like palladium or ruthenium.[18] For instance, the carbonylation of amines can be achieved under mild conditions using sulfur and oxygen in the presence of CO, providing a facile route to urea derivatives.[25]

Comparative Analysis of Synthesis Pathways

The choice of a synthetic route depends on factors such as scale, safety regulations, cost of starting materials, and required purity.

Method Starting Material Key Reagents Advantages Disadvantages
Curtius Rearrangement Cyclopropanecarboxylic AcidNaN₃, Activating AgentVersatile, high yield, stereoretention.[4][5]Use of potentially explosive azides.
Hofmann Rearrangement CyclopropanecarboxamideBr₂, NaOHReadily available starting material.[13]Use of corrosive bromine and base.
Phosgenation CyclopropylaminePhosgene (COCl₂)Traditional, industrially established.[19]Extremely hazardous reagent.[18][22]
CDI Method CyclopropylamineN,N'-CarbonyldiimidazoleSafe, solid reagent, mild conditions.[18]Stoichiometric byproducts.
CO₂-based Synthesis CyclopropylamineCO₂Green, atom-economical, non-toxic C1 source.[24]Often requires high pressure/temperature.

Conclusion

The synthesis of this compound can be accomplished through a variety of pathways, each with distinct advantages and challenges. The classical Curtius and Hofmann rearrangements offer reliable, high-yield routes through the central cyclopropyl isocyanate intermediate. However, the increasing emphasis on green chemistry and process safety has driven the development of innovative, phosgene-free methods, including the use of safer carbonylating agents like CDI and direct synthesis from carbon dioxide. For researchers and drug development professionals, a thorough understanding of these diverse methodologies and their underlying mechanisms is crucial for selecting and optimizing a synthetic strategy that is safe, efficient, and scalable.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.).
  • Practical Synthesis of Urea Derivatives - Google Patents. (n.d.).
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  • Practical Synthesis of Urea Derivatives from Primary Amines, Carbon Monoxide, Sulfur, and Oxygen under Mild Conditions - ResearchGate. (n.d.).
  • The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PubMed Central. (n.d.).
  • Curtius Rearrangement | Mechanism, Reactions, Variations & Applications - Allen. (n.d.).
  • Curtius rearrangement - Wikipedia. (n.d.).
  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19).
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  • Hofmann rearrangement - Wikipedia. (n.d.).
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  • Hofmann Rearrangement: Mechanism, application. - Chemistry Notes. (n.d.).
  • Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • Lossen rearrangement - Grokipedia. (n.d.).
  • Formation of reactive isocyanate group-containing polymers via Lossen Rearrangement. (n.d.).
  • Lossen rearrangement - Wikipedia. (n.d.).
  • Lossen Reaction - YouTube. (n.d.).
  • Lossen | PPTX - Slideshare. (n.d.).
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  • US3641094A - Preparation of isocyanates - Google Patents. (n.d.).
  • US4590292A - Process for the manufacture of cyclopropylamine - Google Patents. (n.d.).

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An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopropylurea and its Pharmaceutical Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropylurea Scaffold in Modern Medicinal Chemistry

The urea functional group is a cornerstone in drug design, prized for its ability to form stable, multipoint hydrogen bonds with biological targets, thereby anchoring ligands to receptor binding sites.[1] When this functionality is combined with a cyclopropyl ring, a unique structural motif emerges. The cyclopropyl group, with its rigid, three-membered ring structure and distinct electronic properties, offers medicinal chemists a powerful tool to modulate a compound's pharmacological profile.[2] It can enhance metabolic stability, improve potency, and restrict conformational flexibility, which can lead to more favorable and specific interactions with target proteins.[2]

This guide delves into the core physicochemical properties of the cyclopropylurea scaffold. We will begin by examining the parent molecule, 1-Cyclopropylurea, before focusing on a critical, pharmaceutically-relevant derivative: 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea . This compound serves as a key intermediate in the synthesis of Lenvatinib, a multi-receptor tyrosine kinase inhibitor used in cancer therapy, making its characterization essential for drug development professionals.[3][4]

cluster_parent This compound cluster_derivative 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea parent_compound parent_compound derivative_compound derivative_compound start1 2-chloro-4-hydroxyaniline product 1-(2-chloro-4-hydroxyphenyl)- 3-cyclopropylurea start1->product Nucleophilic Attack start2 Cyclopropyl Isocyanate start2->product Electrophile

Caption: General synthetic workflow for 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.

The primary synthetic route involves the reaction of 2-chloro-4-hydroxyaniline with cyclopropyl isocyanate. [5][6]The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This choice of reactants is driven by their commercial availability and the high efficiency of the urea-forming reaction. Careful control of reaction conditions, such as temperature and solvent, is crucial to ensure selective formation of the desired urea linkage and prevent side reactions. [5]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following methods represent industry-standard approaches for determining key physicochemical parameters.

Protocol 5.1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
  • Rationale : The shake-flask method (OECD Guideline 105) is the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, providing a true representation of its intrinsic solubility, which is a critical input for biopharmaceutical modeling.

  • Methodology :

    • Add an excess amount of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid is necessary to ensure saturation.

    • Seal the vial and place it in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a minimum of 24-48 hours to ensure equilibrium is reached. A preliminary time-course experiment can validate the time required to reach equilibrium.

    • After equilibration, allow the suspension to settle.

    • Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, centrifugation or filtration (using a low-binding filter like PVDF) is required.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, typically HPLC-UV or LC-MS/MS.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

A 1. Add Excess Compound to Buffer (pH 7.4) B 2. Agitate at Constant Temp (24-48h) A->B Equilibration C 3. Separate Supernatant (Centrifuge/Filter) B->C Phase Separation D 4. Quantify Concentration (HPLC/LC-MS) C->D Analysis

Caption: Workflow for the Shake-Flask Solubility Determination protocol.

Protocol 5.2: Determination of LogP via HPLC
  • Rationale : While the shake-flask method is the definitive way to measure LogP, it is labor-intensive. A reverse-phase HPLC-based method offers a rapid and reliable alternative for estimating LogP, making it highly suitable for screening multiple compounds in a discovery setting. The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known LogP value.

  • Methodology :

    • System Preparation : Use a reverse-phase HPLC system with a C18 column and a UV detector. The mobile phase is typically a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Calibration : Prepare a series of standard compounds with well-documented LogP values that span a range bracketing the expected LogP of the test compound. Inject each standard and record its retention time (t_R_).

    • Void Time Measurement : Determine the column void time (t_0_) by injecting a non-retained compound (e.g., uracil).

    • Calculate Capacity Factor (k) : For each standard, calculate the capacity factor using the formula: k = (t_R_ - t_0_) / t_0_.

    • Generate Calibration Curve : Plot log(k) versus the known LogP for the standards. The resulting plot should be linear.

    • Analyze Test Compound : Inject a solution of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea and record its retention time.

    • Calculate and Interpolate : Calculate the log(k) for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

  • Hazard Identification : According to aggregated GHS data for the parent compound, this compound, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [7]Similar precautions should be taken for its derivatives.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat. [8][9]* Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [8][10]Avoid contact with skin and eyes. [6]* Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. [11][6][8]Recommended storage temperatures are often between 2-8°C. [11]* Safety Data Sheet (SDS) : Always consult the material's specific SDS before use for comprehensive safety information. [6][9]

Conclusion

1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea is a molecule of significant interest in pharmaceutical development. Its physicochemical profile—characterized by moderate lipophilicity, low aqueous solubility, and a key phenolic hydroxyl group—defines its behavior as a synthetic intermediate. The urea and cyclopropyl moieties provide a rigid scaffold with defined hydrogen bonding capabilities, making it an excellent building block for designing targeted therapeutics. A comprehensive understanding of the properties and analytical methods detailed in this guide is essential for researchers and scientists aiming to leverage this versatile compound in the synthesis of next-generation medicines.

References

  • 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea - Introduction. (2024-04-09). ChemBK. [Link]

  • N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea CAS 796848-79-8. Home Sunshine Pharma. [Link]

  • N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea CAS 796848-79-8. Hais Txog Peb. [Link]

  • This compound | C4H8N2O | CID 272626. PubChem, National Institutes of Health. [Link]

  • Synthetic method of lenvatinib - CN109734661B.
  • Structure of 1,3-di(bicyclopropyl)urea (5) in the crystal. ResearchGate. [Link]

  • Safety Data Sheet. (2021-06-03). Company Website. [https://www. .com/sds/files/sds/2021/42188_2021-06-03.pdf]([Link]. .com/sds/files/sds/2021/42188_2021-06-03.pdf)

  • Cyclopropyl Urea Formyl Peptide 2 Receptor and Formyl Peptide 1 Receptor Agonists - KR20200015937A.
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  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central, National Institutes of Health. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

  • Ethanone, 1-cyclopropyl-. NIST WebBook. [Link]

  • ME-92 | C10H11ClN2O2 | CID 23135084. PubChem, National Institutes of Health. [Link]

  • 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea| CAS No:796848-79-8. ZaiQi Bio-Tech. [Link]

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  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central, National Institutes of Health. [Link]

  • Materials Explorer - H₄CN₂O. Materials Project. [Link]

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  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Doc Brown's Chemistry. [Link]

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An In-depth Technical Guide to 1-Cyclopropylurea (CAS: 19757-64-3)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopropylurea, a valuable building block in contemporary medicinal chemistry. The unique conformational and electronic properties conferred by the cyclopropyl moiety, combined with the hydrogen bonding capabilities of the urea functional group, make this molecule a compelling scaffold for the design of novel therapeutics. This document delves into the physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it explores the broader role of the cyclopropylurea motif in drug discovery, highlighting its application in the development of potent and selective enzyme inhibitors and receptor modulators. Detailed experimental protocols for synthesis and analysis are provided to enable researchers to effectively utilize this compound in their work.

Introduction

This compound (also known as N-cyclopropylurea) is a small organic molecule that has garnered significant interest in the field of drug discovery.[1] The incorporation of a cyclopropyl group into drug candidates is a well-established strategy to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[2] The strained three-membered ring introduces conformational rigidity and alters the electronic character of adjacent functionalities, often leading to more favorable interactions with biological targets.[2]

The urea functional group is also a critical pharmacophore, capable of acting as both a hydrogen bond donor and acceptor. This allows it to form key interactions within the binding sites of proteins, making it a common feature in a wide range of clinically approved drugs. The combination of these two motifs in this compound creates a versatile scaffold for the development of new chemical entities across various therapeutic areas.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological and chemical systems.

PropertyValueSource
CAS Number 19757-64-3PubChem[1]
Molecular Formula C4H8N2OPubChem[1]
Molecular Weight 100.12 g/mol PubChem[1]
IUPAC Name cyclopropylureaPubChem[1]
Synonyms N-Cyclopropylurea, CyclopropylureaPubChem[1]
Appearance White crystalline powder (predicted)ChemBK
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and dimethylformamide.ChemBK
Melting Point 163-166 °C (for a related compound)ChemBK
pKa 9.37 ± 0.31 (predicted for a related compound)ChemBK

Synthesis of this compound

While numerous complex derivatives of cyclopropylurea are described in the patent literature, a general and reliable method for the synthesis of the parent compound, this compound, involves the reaction of cyclopropylamine with an isocyanate equivalent. A common and practical approach utilizes potassium isocyanate in an aqueous acidic medium.

Proposed Synthesis Pathway

Synthesis of this compound cluster_0 cluster_1 cluster_reactants Starting Materials Cyclopropylamine Cyclopropylamine Cyclopropylammonium Cyclopropylammonium Chloride Cyclopropylamine->Cyclopropylammonium + HCl PotassiumIsocyanate Potassium Isocyanate (KNCO) Product This compound PotassiumIsocyanate->Product + H₂O, Δ HCl Aqueous HCl Cyclopropylammonium->Product + H₂O, Δ

Caption: Proposed synthesis of this compound from cyclopropylamine.

Experimental Protocol

This protocol is a representative procedure for the synthesis of N-substituted ureas.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopropylamine (1.0 eq) with a solution of hydrochloric acid (1.0 eq) in water.

  • Addition of Isocyanate: To the resulting solution of cyclopropylammonium chloride, add potassium isocyanate (1.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Role in Medicinal Chemistry and Drug Development

The cyclopropylurea scaffold is a key structural motif in a variety of biologically active compounds. Its utility stems from the unique properties of both the cyclopropyl ring and the urea functionality.

The Cyclopropyl Moiety

The cyclopropyl group is often used as a bioisosteric replacement for other groups to improve a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.[2] Its strained ring system leads to shorter and stronger C-H bonds, which can increase metabolic stability by reducing susceptibility to oxidation by cytochrome P450 enzymes.[2]

The Urea Functionality

The urea group is a versatile hydrogen-bonding element that can establish multiple interactions with a biological target, thereby enhancing binding affinity and potency.[4]

Examples of Bioactive Cyclopropylurea Derivatives
  • Soluble Epoxide Hydrolase (sEH) Inhibitors: A series of cyclopropyl urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase, an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH by these compounds has shown potential for the treatment of renal injury.[5]

  • Formyl Peptide Receptor (FPR) Agonists: Cyclopropyl urea-containing molecules have been investigated as agonists for the Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide 2 (FPR2).[6] These receptors are involved in the inflammatory response, and their modulation has therapeutic potential in a range of inflammatory diseases.[6]

  • Intermediate in Lenvatinib Synthesis: A more complex derivative, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, is a key intermediate in the synthesis of Lenvatinib, a multi-kinase inhibitor used in the treatment of various cancers.[7][8]

Analytical Methodologies

Robust analytical methods are crucial for confirming the identity and purity of this compound. The following section outlines protocols for its characterization using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Analytical Workflow

Analytical_Workflow start Sample of This compound hplc HPLC-UV Analysis start->hplc nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry start->ms purity Purity Assessment hplc->purity identity Identity Confirmation nmr->identity ms->identity pass QC Pass purity->pass >98% fail QC Fail (Further Purification/Analysis) purity->fail <98% identity->pass Confirmed identity->fail Inconsistent

Caption: Quality control workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm[9]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol:

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) until a stable baseline is achieved.

  • Inject the sample solution.

  • Run a linear gradient to a higher concentration of acetonitrile (e.g., to 95% acetonitrile over 15 minutes).

  • Hold at the high acetonitrile concentration for 5 minutes to wash the column.

  • Return to the initial conditions and re-equilibrate for the next injection.

  • Purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons and the protons of the urea group. The cyclopropyl protons will appear as a complex multiplet in the upfield region (approx. 0.5-0.8 ppm and 2.5-2.8 ppm). The NH and NH2 protons will appear as broad singlets in the downfield region, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the cyclopropyl carbons and the carbonyl carbon of the urea group. The cyclopropyl carbons will be in the upfield region (approx. 5-10 ppm and 20-25 ppm), and the carbonyl carbon will be significantly downfield (approx. 160 ppm).

Protocol:

  • Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern.

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound.

  • Expected Mass: The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 101.07.[10]

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Identify the peak corresponding to the protonated molecule [M+H]⁺.

  • If desired, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for further structural confirmation.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Identification: May cause skin and serious eye irritation. May cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important molecule for researchers in drug discovery and medicinal chemistry. Its unique combination of a conformationally constrained cyclopropyl ring and a versatile hydrogen-bonding urea group provides a robust scaffold for the design of novel therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and analytical characterization, along with insights into its role in the development of bioactive compounds. The detailed protocols are intended to serve as a practical resource for scientists working with this valuable chemical entity.

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An In-depth Technical Guide to the Solubility of 1-Cyclopropylurea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of a compound is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 1-Cyclopropylurea, a molecule of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine and understand its solubility profile. We will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and discuss the implications of its molecular structure on its behavior in various solvents.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1][2] The process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall energy change of this process dictates the extent of solubility.[3][4]

Molecular Structure of this compound

To predict the solubility of this compound (C₄H₈N₂O), we must first examine its molecular structure.

Key Structural Features:

  • Urea Moiety (-NH-CO-NH-): This functional group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This suggests a potential for favorable interactions with polar, protic solvents.[5]

  • Cyclopropyl Group (-C₃H₅): This is a small, non-polar, and rigid aliphatic ring. Its presence contributes to the non-polar character of the molecule.

  • Overall Polarity: The presence of the polar urea group and the non-polar cyclopropyl group gives this compound an amphiphilic character. Its solubility will, therefore, be highly dependent on the nature of the solvent.

Influence of Solvent Properties

The choice of solvent is critical in determining the solubility of this compound. Key solvent properties to consider include:

  • Polarity: Polar solvents, such as water, methanol, and ethanol, are likely to interact favorably with the polar urea group through dipole-dipole interactions and hydrogen bonding.[6] Non-polar solvents, like hexane and toluene, will have weaker interactions with the urea moiety but may better solvate the cyclopropyl group.

  • Hydrogen Bonding Capacity: Protic solvents (e.g., water, alcohols) can engage in hydrogen bonding with the N-H and C=O groups of the urea moiety, which can significantly enhance solubility.[1][5] Aprotic polar solvents (e.g., acetone, DMSO) can act as hydrogen bond acceptors but not donors.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution.[3][7] For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[8][9] However, this is an empirical determination that must be verified experimentally.

Experimental Determination of Equilibrium Solubility

Given the lack of readily available quantitative data, an experimental approach is necessary to determine the solubility of this compound. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable and widely used technique.[10]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent A->B C Agitate at constant temperature B->C D Allow to equilibrate (e.g., 24-48 hours) C->D E Centrifuge or filter to remove undissolved solid D->E F Collect a known volume of the supernatant E->F G Quantify the concentration of this compound (e.g., HPLC, UV-Vis) F->G

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), hexane)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Pipette a known volume of each selected solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the solution using a syringe filter into a clean vial. This step must be performed carefully to avoid transferring any solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Generate a calibration curve using an appropriate analytical technique such as HPLC or UV-Vis spectrophotometry.

    • Dilute an aliquot of the saturated solution (supernatant) with the corresponding solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and determine the concentration of this compound in the saturated solution using the calibration curve.

  • Data Reporting:

    • Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in mg/mL or mol/L.

Self-Validating System and Causality
  • Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution has been achieved and the system has reached equilibrium.[3]

  • Constant Temperature: Maintaining a constant temperature is crucial as solubility is temperature-dependent.[3][7]

  • Calibration Curve: The use of a calibration curve with known standards ensures the accuracy and reliability of the quantification method.

Predicted Solubility Profile and Data Presentation

While experimental data for this compound is pending, we can infer its likely solubility based on its structure and data from a structurally related compound, N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea. This related compound is reported to be practically insoluble in water (0.084 g/L at 25 °C) and moderately soluble in polar organic solvents like ethanol and dimethylformamide.[11] Given that this compound lacks the hydrophobic chloro- and phenyl- groups, it is expected to be more soluble in polar solvents, particularly water, than its substituted counterpart.

Hypothetical Solubility Data Table

The following table illustrates how experimentally determined solubility data for this compound should be presented. The values are hypothetical and serve as a template.

SolventSolvent TypePredicted Solubility at 25 °C (mg/mL)
WaterPolar, ProticLow to Moderate
EthanolPolar, ProticModerate to High
MethanolPolar, ProticModerate to High
AcetonePolar, AproticModerate
Dimethyl Sulfoxide (DMSO)Polar, AproticHigh
HexaneNon-polarVery Low
Molecular Interactions Influencing Solubility

The following diagram illustrates the potential intermolecular interactions between this compound and different types of solvents.

G cluster_solute This compound cluster_solvents Solvents A Urea Moiety (-NH-CO-NH-) (Polar, H-bond donor/acceptor) C Polar Protic (e.g., Water, Ethanol) (H-bond donor/acceptor) A->C Strong Interaction (H-bonding, Dipole-Dipole) D Polar Aprotic (e.g., DMSO, Acetone) (H-bond acceptor) A->D Moderate Interaction (H-bonding, Dipole-Dipole) E Non-polar (e.g., Hexane) (Van der Waals forces) A->E Weak Interaction B Cyclopropyl Group (-C3H5) (Non-polar) B->C Weak Interaction B->E Favorable Interaction (Van der Waals)

Caption: Molecular Interactions Dictating Solubility.

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle it with appropriate safety precautions. The GHS classification for this compound indicates that it may cause skin and serious eye irritation, as well as respiratory irritation.[12] Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

The solubility of this compound is a critical parameter for its potential development as a therapeutic agent. This guide has provided a robust framework for understanding and determining its solubility profile. By combining theoretical principles with a detailed, self-validating experimental protocol, researchers can generate the reliable data needed to advance their research and development efforts. The amphiphilic nature of this compound, with its polar urea moiety and non-polar cyclopropyl group, suggests a nuanced solubility that will be highly dependent on the chosen solvent system. The methodologies outlined herein provide a clear path to elucidating this important physicochemical property.

References

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The 1-Cyclopropylurea Motif: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of specific molecular fragments is paramount to achieving desired pharmacological profiles. Among these, the 1-cyclopropylurea moiety has emerged as a privileged scaffold, particularly in the design of kinase inhibitors. This technical guide provides an in-depth exploration of the this compound core, elucidating its strategic value from fundamental physicochemical properties to its application in clinical candidates. We will dissect its role in establishing critical binding interactions, its influence on pharmacokinetic parameters, and provide actionable protocols for its synthesis and incorporation into novel molecular entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile fragment in their therapeutic design endeavors.

The Strategic Value of the this compound Fragment

The this compound moiety is a powerful building block in medicinal chemistry, deriving its utility from the synergistic combination of a cyclopropyl ring and a urea functional group. This unique amalgamation confers a range of advantageous properties to a parent molecule, impacting its potency, selectivity, and overall drug-like characteristics.

Physicochemical Properties and Their Implications

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which imparts distinct electronic and conformational properties.[1] The C-C bonds possess enhanced p-character, and the C-H bonds are shorter and stronger than those in larger cycloalkanes or linear alkyl chains.[2] These features contribute to:

  • Metabolic Stability: The robust C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[3] This can lead to an increased half-life and improved bioavailability.

  • Conformational Rigidity: The rigid nature of the cyclopropyl group restricts the conformational freedom of the molecule. This can be entropically favorable for binding to a biological target, as less conformational entropy is lost upon binding, potentially leading to higher affinity.[2]

  • Vectorial Orientation: The defined geometry of the cyclopropyl ring provides a precise vector for positioning substituents in three-dimensional space, allowing for fine-tuning of interactions with the target protein.

The urea functional group is a well-established pharmacophore capable of forming multiple hydrogen bonds.[4] It can act as both a hydrogen bond donor (through the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature is critical for establishing strong and specific interactions with biological targets, particularly in the hinge region of kinases.[5]

The combination of these two groups in this compound results in a fragment with a unique profile: a conformationally constrained, metabolically robust anchor capable of forming directed hydrogen bonds.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC4H8N2O[6]
Molecular Weight100.12 g/mol [6]
XLogP3-AA-0.5[6]
Hydrogen Bond Donor Count2[6]
Hydrogen Bond Acceptor Count1[6]
Rotatable Bond Count1[6]

Structural Insights: The this compound as a Hinge-Binding Motif

A primary application of the this compound fragment is as a "hinge-binder" in kinase inhibitors.[7] The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain and forms the backbone of the ATP-binding pocket.[8] This region provides a conserved pattern of hydrogen bond donors and acceptors that are crucial for anchoring ATP and, consequently, ATP-competitive inhibitors.[7]

The urea moiety of this compound is perfectly suited to interact with the kinase hinge. Typically, the two N-H groups of the urea form hydrogen bonds with the backbone carbonyl oxygens of two adjacent amino acids in the hinge region, while the urea's carbonyl oxygen can accept a hydrogen bond from a backbone N-H of a third residue. This tripartite hydrogen bonding pattern provides a strong and specific anchor for the inhibitor in the ATP-binding site.

Case Study: Lenvatinib Bound to VEGFR2

A prime example of the this compound motif in action is the multi-kinase inhibitor Lenvatinib.[9] The crystal structure of Lenvatinib in complex with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) (PDB code: 3WZD) provides a clear illustration of its binding mode.[3][10]

In this structure, the this compound moiety plays a pivotal role in anchoring the molecule to the kinase hinge region. The urea N-H groups form hydrogen bonds with the backbone carbonyls of Cys919 and the carbonyl oxygen accepts a hydrogen bond from the backbone NH of Asp1046.[1][11] The cyclopropyl group is oriented towards a hydrophobic pocket, contributing to the overall binding affinity.[1] This binding mode is critical for Lenvatinib's potent inhibition of VEGFR2.[12]

Diagram: this compound as a Hinge Binder in Kinases

G cluster_kinase Kinase Hinge Region cluster_inhibitor This compound Fragment hinge_NH Backbone N-H urea_CO Urea C=O hinge_NH->urea_CO H-bond hinge_CO1 Backbone C=O hinge_CO2 Backbone C=O urea_NH1 Urea N-H urea_NH1->hinge_CO1 H-bond cyclopropyl Cyclopropyl Group urea_NH2 Urea N-H urea_NH2->hinge_CO2 H-bond

Caption: Hydrogen bonding between this compound and the kinase hinge.

Synthesis and Methodologies

The incorporation of the this compound fragment into a target molecule typically involves the synthesis of a substituted N-aryl-N'-cyclopropylurea intermediate. A common and robust method for this transformation is the reaction of an aniline derivative with an activated carbonyl species, followed by displacement with cyclopropylamine.

Experimental Protocol: Synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea

This protocol is adapted from a patented synthesis of a key intermediate for Lenvatinib and serves as a representative example.[2][13]

Materials:

  • 4-Amino-3-chlorophenol hydrochloride

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Sodium bicarbonate (NaHCO3)

  • Phenyl chloroformate

  • Cyclopropylamine

  • 1M Sulfuric acid (H2SO4)

  • Sodium chloride (NaCl) solution (10%)

  • Ethyl acetate (EtOAc)

  • n-Heptane

Procedure:

  • Reaction Setup: Suspend 4-amino-3-chlorophenol hydrochloride (1.0 eq.) in 2-MeTHF (3 volumes) in a reaction vessel and cool the suspension to 0-5 °C.

  • Bicarbonate Addition: Prepare a solution of NaHCO3 (2.1 eq.) in water and add it dropwise to the reaction mixture over 25 minutes, maintaining the temperature below 10 °C.

  • Phenyl Chloroformate Addition: Prepare a solution of phenyl chloroformate (1.1 eq.) in 2-MeTHF and add it dropwise to the reaction mixture over 25 minutes, keeping the temperature below 10 °C. Stir the mixture at 0-5 °C for 10 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Phase Separation: Separate the aqueous and organic phases.

  • Cyclopropylamine Addition: To the organic phase, add cyclopropylamine (2.0 eq.) dropwise over 30 minutes, maintaining the temperature below 10 °C. Heat the mixture to 50 °C and stir for 3 hours. Monitor the reaction by TLC until the phenyl carbamate intermediate is consumed.

  • Workup: Cool the reaction mixture to room temperature and add 1M H2SO4. Separate the aqueous phase. Wash the organic phase with 10% NaCl solution and then with water.

  • Crystallization: Concentrate the organic phase and add ethyl acetate. Perform solvent swaps with ethyl acetate to remove 2-MeTHF. Add n-heptane to the resulting slurry and stir.

  • Isolation: Filter the precipitate, wash with a mixture of ethyl acetate and n-heptane, followed by n-heptane. Dry the solid under vacuum to yield 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea as a white solid.

Diagram: Synthetic Workflow

G start 4-Amino-3-chlorophenol HCl step1 React with Phenyl Chloroformate in 2-MeTHF / aq. NaHCO3 start->step1 intermediate Phenyl Carbamate Intermediate step1->intermediate step2 React with Cyclopropylamine intermediate->step2 workup Acidic Workup & Crystallization step2->workup product 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea workup->product

Caption: Synthesis of a key this compound intermediate.

The Influence of this compound on ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. The incorporation of a this compound fragment can have a significant and generally positive impact on a molecule's ADME profile.

  • Absorption and Bioavailability: The relatively low polarity and moderate size of the this compound moiety can contribute to good oral bioavailability.[14]

  • Distribution: The physicochemical properties of the fragment can influence plasma protein binding and tissue distribution.[4]

  • Metabolism: As previously discussed, the cyclopropyl group is resistant to oxidative metabolism, which can lead to a more predictable metabolic profile and reduced clearance.[3] Lenvatinib, for example, is extensively metabolized, but the core cyclopropylurea remains intact in many of its metabolites.[14][15]

  • Excretion: The overall polarity of the molecule, influenced by the this compound and other substituents, will dictate the primary route of excretion.[15]

Broader Applications and Future Perspectives

While the this compound moiety has found significant utility in the design of kinase inhibitors, its favorable properties suggest broader applicability in medicinal chemistry. Its ability to act as a conformationally restricted, metabolically stable bioisostere for other functional groups, such as amides, opens up avenues for its use in targeting other protein classes.[16][17]

Future research in this area will likely focus on:

  • Exploring Diverse Scaffolds: Incorporating the this compound fragment into novel molecular architectures to target a wider range of biological targets.

  • Fine-Tuning Physicochemical Properties: Systematically modifying the substitution pattern on the aryl portion of N-aryl-N'-cyclopropylureas to optimize ADME properties for specific therapeutic applications.

  • Advanced Biophysical Characterization: Utilizing techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NMR spectroscopy to gain a deeper understanding of the thermodynamics and kinetics of this compound binding to its targets.[9][18]

Conclusion

The this compound fragment represents a powerful tool in the medicinal chemist's armamentarium. Its unique combination of conformational rigidity, metabolic stability, and hydrogen bonding capacity makes it an ideal motif for achieving high-affinity and selective interactions with biological targets, particularly the hinge region of kinases. A thorough understanding of its physicochemical properties, binding modes, and synthetic accessibility, as detailed in this guide, will enable researchers to effectively leverage this privileged scaffold in the design and development of the next generation of therapeutics.

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The Cyclopropyl Group: A Multifaceted Tool in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanisms of Action of Cyclopropyl-Containing Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Character of a Strained Ring

The cyclopropyl group, the smallest of the cycloalkanes, has emerged from a chemical curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its incorporation into drug candidates is a strategic decision, driven by the unique physicochemical properties imparted by its strained three-membered ring.[3] The inherent ring strain results in bent carbon-carbon bonds with significant π-character and shorter, stronger carbon-hydrogen bonds compared to their acyclic counterparts.[2] These features bestow upon cyclopropyl-containing compounds a remarkable versatility, allowing them to act as potent enzyme inhibitors, stable bioisosteres, and modulators of molecular conformation. This guide will provide an in-depth exploration of the core mechanisms of action of these compounds, offering insights into the causality behind their design and application in drug discovery.

Part 1: Mechanism-Based Inactivation: The Cyclopropyl Group as a Latent Reactive Moiety

A key mechanism of action for many cyclopropyl-containing compounds is their ability to act as mechanism-based or "suicide" inhibitors of enzymes.[4] This is particularly prominent in the case of cyclopropylamines, which have been extensively studied as inhibitors of flavin-dependent amine oxidases and cytochrome P450 enzymes.[5][6]

Case Study: Tranylcypromine and Monoamine Oxidase (MAO) Inhibition

Tranylcypromine, a clinically used antidepressant, serves as a classic example of a mechanism-based inhibitor.[5][7] It is a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[8] The therapeutic effect of tranylcypromine stems from its ability to increase the synaptic levels of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine by preventing their degradation by MAO.[5]

The mechanism of inactivation involves the enzyme's own catalytic machinery. MAO oxidizes the cyclopropylamine moiety of tranylcypromine, leading to the opening of the strained cyclopropane ring. This generates a highly reactive intermediate that covalently binds to the flavin cofactor or a nearby amino acid residue in the enzyme's active site, leading to irreversible inactivation.[8] The body must then synthesize new MAO enzymes to restore function, resulting in a prolonged therapeutic effect.[5]

MAO_Inhibition cluster_enzyme MAO Active Site MAO_FAD MAO-FAD (Active Enzyme) Enzyme_Complex Enzyme-Substrate Complex MAO_FAD->Enzyme_Complex Tranylcypromine Tranylcypromine Tranylcypromine->Enzyme_Complex Binding Reactive_Intermediate Reactive Intermediate (Ring Opening) Enzyme_Complex->Reactive_Intermediate Oxidation by MAO Inactive_Enzyme Covalently Modified Inactive Enzyme Reactive_Intermediate->Inactive_Enzyme Covalent Adduct Formation

Experimental Protocol: Determining the Kinetic Parameters of Irreversible MAO Inhibition

The potency of an irreversible inhibitor like tranylcypromine is characterized by its inhibition constant (Ki) and the rate of inactivation (kinact). These parameters can be determined through a series of in vitro experiments.

Objective: To determine the Ki and kinact of a cyclopropyl-containing MAO inhibitor.

Materials:

  • Recombinant human MAO-A or MAO-B

  • Test inhibitor (e.g., tranylcypromine)

  • MAO substrate (e.g., kynuramine)[9]

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer or fluorometer

Procedure:

  • Enzyme Preparation: Dilute the recombinant MAO enzyme to a working concentration in phosphate buffer.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test inhibitor for different time intervals (e.g., 0, 5, 10, 20, 30 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate to the enzyme-inhibitor mixture.

  • Kinetic Measurement: Monitor the rate of product formation over time using a spectrophotometer or fluorometer. The rate of reaction will decrease as the enzyme is progressively inactivated.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the apparent rate of inactivation (kobs).

    • Plot the reciprocal of kobs against the reciprocal of the inhibitor concentration (Lineweaver-Burk plot). The y-intercept of this plot is 1/kinact, and the x-intercept is -1/Ki.[10]

Table 1: Kinetic Parameters for Tranylcypromine Inhibition of Cytochrome P450 Isoforms

CYP Isoform Inhibition Type Ki (μM)
CYP2C19 Competitive 32
CYP2C9 Noncompetitive 56
CYP2D6 Competitive 367

Data from Salsali et al. (2004)[1][10]

Part 2: The Cyclopropyl Ring as a Bioisostere: Enhancing Metabolic Stability and Potency

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in drug design to enhance potency, improve pharmacokinetics, and reduce toxicity.[11] The cyclopropyl group is frequently employed as a bioisostere for various moieties, most notably the vinyl group and gem-dimethyl groups.[6]

The rationale behind this substitution lies in the unique properties of the cyclopropyl ring. Its rigid and planar nature can lock a molecule into a bioactive conformation, enhancing binding affinity to the target.[6] Furthermore, the strong C-H bonds of the cyclopropyl group are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to improved metabolic stability and a longer in vivo half-life.[12]

Case Study: Cabozantinib - A Multi-Tyrosine Kinase Inhibitor

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and RET, and is approved for the treatment of certain types of cancer.[9] The structure of cabozantinib features a cyclopropane-1,1-dicarboxamide linker, a key element contributing to its favorable pharmacokinetic profile.

The cyclopropyl group in cabozantinib serves to rigidify the molecule, likely contributing to its high binding affinity for its target kinases. Moreover, the cyclopropyl moiety enhances the metabolic stability of the compound, contributing to its long plasma half-life of approximately 120 hours.[13][14] This allows for once-daily dosing and sustained target inhibition.

Table 2: Pharmacokinetic Properties of Cabozantinib

Parameter Value
Terminal Plasma Half-life ~120 hours[13]
Time to Maximum Concentration (Tmax) ~3-5 hours[14]
Protein Binding 99.7%[14]

| Metabolism | Primarily via CYP3A4[14] |

Experimental Protocol: In Vitro Metabolic Stability Assessment

The metabolic stability of a cyclopropyl-containing compound can be assessed in vitro using human liver microsomes, which contain a high concentration of CYP enzymes.

Objective: To determine the in vitro metabolic stability of a test compound.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing HLMs, the test compound, and phosphate buffer in a 96-well plate.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

  • Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Metabolic_Stability_Workflow Start Start Reaction_Setup Prepare Reaction Mixture (HLMs, Compound, Buffer) Start->Reaction_Setup Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Initiation Add NADPH (Initiate Reaction) Pre_incubation->Initiation Time_Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Initiation->Time_Sampling Quenching Quench with Acetonitrile Time_Sampling->Quenching Analysis Analyze by LC-MS/MS Quenching->Analysis Data_Calculation Calculate t1/2 and CLint Analysis->Data_Calculation End End Data_Calculation->End

Part 3: Conformational Restriction: The Cyclopropyl Group as a Molecular Scaffold

The rigid nature of the cyclopropyl ring makes it an excellent tool for conformational restriction in drug design. By incorporating a cyclopropyl group into a flexible molecule, medicinal chemists can lock it into a specific, biologically active conformation, thereby reducing the entropic penalty upon binding to its target.[15]

Impact on Peptide and Peptidomimetic Conformation

In peptide-based drug discovery, the conformational flexibility of the peptide backbone often leads to poor oral bioavailability and susceptibility to proteolytic degradation. The introduction of cyclopropyl-containing amino acids can rigidify the peptide backbone, leading to more stable and potent therapeutics.[16][17]

Studies on formyl tripeptides have shown that the presence of a cyclopropyl group can significantly influence the conformational equilibrium around the formamide bond, favoring a conformation that is more effective for receptor interaction.[17] Furthermore, crystal structure analysis of cyclopropyl dipeptides has revealed that they can adopt helical conformations, demonstrating the profound impact of this small ring on peptide secondary structure.[16]

Techniques for Conformational Analysis

The conformational effects of the cyclopropyl group can be elucidated using a combination of experimental and computational techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as NOESY and ROESY, can provide information about through-space proximities of atoms, allowing for the determination of the solution-state conformation of a molecule.[18]

  • X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of a molecule in the solid state, offering a detailed view of its conformation and intermolecular interactions.[19]

  • Computational Modeling: Molecular dynamics simulations and quantum mechanical calculations can be used to explore the conformational landscape of a molecule and predict its most stable conformations.[18]

Conclusion

The cyclopropyl group is a remarkably versatile and powerful tool in the arsenal of the medicinal chemist. Its unique electronic and steric properties allow it to function through multiple mechanisms of action, from acting as a latent reactive group in mechanism-based inhibitors to providing a rigid scaffold for conformational constraint and serving as a metabolically robust bioisostere. A thorough understanding of these mechanisms, supported by rigorous experimental validation, is crucial for the rational design and successful development of novel, safe, and effective cyclopropyl-containing therapeutics.

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Unlocking the Therapeutic Potential of 1-Cyclopropylurea: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropylurea moiety represents a privileged scaffold in medicinal chemistry, prized for its ability to impart metabolic stability and conformational rigidity, thereby enhancing pharmacological properties. While the specific biological targets of the parent molecule, 1-Cyclopropylurea, are not extensively characterized in public literature, its presence in more complex, highly active molecules provides a compelling rationale for its investigation as a pharmacophore. This in-depth technical guide explores two primary, evidence-based avenues for the therapeutic targeting of this compound: Receptor Tyrosine Kinase (RTK) inhibition and Formyl Peptide Receptor (FPR) modulation . We will delve into the mechanistic basis for these hypotheses, provide detailed, field-proven experimental protocols for target validation, and present a logical framework for advancing this compound from a chemical entity to a potential therapeutic lead.

Introduction: The Rationale for Investigating this compound

The cyclopropyl group is a bioisostere often employed by medicinal chemists to improve the metabolic stability and binding affinity of drug candidates.[1][2] Its rigid, three-membered ring structure can lock a molecule into a bioactive conformation, enhancing interactions with a biological target.[2] The urea linkage, a common hydrogen bond donor and acceptor, is a staple in the design of molecules that interact with protein active sites, particularly kinases.

While this compound itself is a simple molecule, its core structure is found within more complex pharmaceutical agents. This guide will focus on two key observations that form the basis of our investigation:

  • Direct Implication as an Immunomodulator: A patent application has explicitly disclosed cyclopropyl urea derivatives as agonists of Formyl Peptide Receptor 2 (FPR2) and Formyl Peptide Receptor 1 (FPR1).[9] These G-protein coupled receptors (GPCRs) are crucial regulators of innate immunity and inflammation, making them attractive targets for a host of inflammatory diseases.[10][11]

This guide will now proceed to explore these two potential target classes in detail, providing the scientific logic and actionable protocols for their validation.

Part 1: The Kinase Inhibitor Hypothesis

Primary Putative Kinase Targets

Based on the known activity of Lenvatinib, the following receptor tyrosine kinases are proposed as high-priority initial targets for screening this compound and its derivatives:

Target FamilySpecific KinasesPathophysiological Relevance
VEGFR VEGFR1 (FLT1), VEGFR2 (KDR), VEGFR3 (FLT4)Angiogenesis, Tumor Growth
FGFR FGFR1, FGFR2, FGFR3, FGFR4Cell Proliferation, Differentiation, Angiogenesis
PDGFR PDGFRαCell Growth, Development, Malignancies
Other c-Kit, RETTumor Growth, Cancer Progression
Experimental Workflow for Kinase Target Validation

A tiered approach is recommended for validating the kinase inhibitor hypothesis, starting with broad screening and progressing to detailed mechanistic studies.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Cellular Activity A High-Throughput Screening (HTS) In Vitro Kinase Panel B Identify Initial 'Hits' (e.g., >50% inhibition at 10 µM) A->B C IC50 Determination for Hit Kinases B->C Advance Hits D Broader Kinome Selectivity Profiling (e.g., KINOMEscan) C->D E Determine Ki and Mechanism of Inhibition (ATP-competitive?) D->E F Cell-Based Phosphorylation Assays (e.g., Western Blot, ELISA) E->F Confirm Cellular Target Engagement G Cellular Proliferation/Viability Assays (Cancer Cell Lines) F->G G cluster_0 Tier 1: Primary Functional Screening cluster_1 Tier 2: Downstream Signaling & Specificity cluster_2 Tier 3: Functional Cellular Response A Calcium Mobilization Assay (FPR1 & FPR2 expressing cell lines) B Determine Agonist/Antagonist Activity and EC50/IC50 A->B C cAMP Accumulation Assay B->C Confirm G-protein Coupling D Receptor Binding Assay (Competition with labeled ligand) C->D E Test in Primary Immune Cells (e.g., Human Neutrophils) D->E F Chemotaxis Assay E->F Validate Physiological Relevance G Cytokine Release/ROS Production Assay F->G

Sources

Whitepaper: The Emergence of 1-Cyclopropylurea as a Strategic Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropyl group, once a chemical curiosity, has become a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] This guide explores the discovery and significance of 1-cyclopropylurea and its derivatives as pivotal chemical intermediates. We will dissect the synthetic methodologies, delve into the mechanistic underpinnings of their formation, detail analytical characterization protocols, and contextualize their importance through their role in the synthesis of high-value active pharmaceutical ingredients (APIs), such as the oncology drug Lenvatinib.[3] This document serves as a technical resource for researchers and drug development professionals seeking to leverage this versatile scaffold.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The three-membered carbocycle of the cyclopropyl group confers a unique set of steric and electronic properties arising from its significant ring strain.[1] In drug design, its incorporation is a strategic choice to address common developmental roadblocks.[2] Key advantages include:

  • Enhanced Metabolic Stability: The C-H bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes, rendering the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1]

  • Improved Potency and Receptor Binding: The rigid, planar nature of the ring can act as a conformational lock, pre-organizing a molecule into its bioactive conformation and thus improving binding affinity for its biological target.[1][2]

  • Modulation of Physicochemical Properties: The cyclopropyl group serves as a bioisosteric replacement for other groups like gem-dimethyl or vinyl, allowing for the fine-tuning of properties such as lipophilicity and pKa to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[1]

The growing prevalence of cyclopropyl-containing drugs has subsequently driven the demand for versatile intermediates like this compound, which provide a reliable scaffold for building complex molecular architectures.[4]

Synthetic Pathways and Methodologies

The synthesis of N-substituted cyclopropyl ureas is critical for their use as intermediates. The choice of synthetic route often depends on the scale, available starting materials, and safety considerations, particularly concerning the use of phosgene and its derivatives.[5]

Route A: Isocyanate-Mediated Synthesis

A prevalent and versatile method for forming unsymmetrical ureas involves the reaction of an amine with an isocyanate. The isocyanate can be a starting material or generated in situ.

A key example is the synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, an intermediate for Lenvatinib.[3][6] This can be achieved by reacting 2-chloro-4-hydroxybenzamide with cyclopropyl isocyanate under alkaline conditions.[7] Alternatively, an aniline derivative can be reacted with a phosgene equivalent, followed by the addition of cyclopropylamine.[6]

G cluster_0 Route A: Isocyanate Pathway A Aromatic Amine (e.g., 4-amino-3-chlorophenol) C Isocyanate Intermediate A->C + Phosgene Equivalent [B] B Phosgene Equivalent (e.g., Triphosgene, CDI) E Target Intermediate (1-(2-chloro-4-hydroxyphenyl) -3-cyclopropylurea) C->E + Cyclopropylamine [D] (Nucleophilic Addition) D Cyclopropylamine

Caption: General workflow for isocyanate-mediated synthesis of N-aryl-N'-cyclopropylureas.

Protocol 1: General Synthesis of an N,N'-Disubstituted Cyclopropylurea via an Isocyanate Intermediate

  • Isocyanate Formation (Caution: Phosgene and its equivalents are highly toxic) : Dissolve the starting amine (e.g., 4-amino-3-chlorophenol) in an inert aprotic solvent (e.g., Dichloromethane, Toluene) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C.

  • Add a phosgene equivalent, such as triphosgene or N,N'-Carbonyldiimidazole (CDI), portion-wise.[5] If using triphosgene, a non-nucleophilic base (e.g., triethylamine) is typically added to scavenge the HCl byproduct.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring for the complete consumption of the starting amine by TLC or LC-MS. This generates the reactive isocyanate intermediate.

  • Urea Formation : In a separate flask, prepare a solution of cyclopropylamine in the same solvent.

  • Slowly add the cyclopropylamine solution to the in situ generated isocyanate solution at 0 °C.

  • Stir the reaction mixture for several hours until completion.

  • Workup and Purification : Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography to yield the pure N,N'-disubstituted cyclopropylurea.

Causality Behind Experimental Choices:
  • Inert Atmosphere: Prevents reaction of the highly reactive isocyanate intermediate with atmospheric moisture.

  • Aprotic Solvent: Solvents like DCM or THF are chosen because they do not have acidic protons that could react with the isocyanate.

  • Low Temperature Control: The formation and reaction of isocyanates are often exothermic. Low temperatures (0 °C) are used to control the reaction rate and prevent the formation of side products.

  • Safer Reagents: CDI is a widely used, crystalline, and safer alternative to gaseous phosgene or its liquid derivative, triphosgene, as it avoids the production of highly corrosive HCl.[5]

Mechanistic Insights into Urea Formation

The formation of the urea linkage is fundamentally a nucleophilic addition-elimination reaction at a carbonyl center. In the context of reacting an amine with an isocyanate, the mechanism is straightforward:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (e.g., cyclopropylamine) acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O).

  • Proton Transfer: This initial attack forms a zwitterionic intermediate, which rapidly undergoes proton transfer (often facilitated by solvent or another amine molecule) to yield the stable, neutral urea product.

The reaction is typically irreversible and proceeds with high yield due to the high reactivity of the isocyanate electrophile.[5] Computational studies on the broader Bazarov synthesis of urea (from NH₃ and CO₂) show that the key steps involve the formation of a carbamic acid intermediate, which is then attacked by a second amine molecule, followed by dehydration.[8] This highlights the fundamental nucleophilicity of amines towards carbonyl and carbonyl-like species in urea synthesis.

G cluster_mech Nucleophilic Addition Mechanism Cyclopropylamine\n(Nucleophile) Cyclopropylamine (Nucleophile) Isocyanate Carbon\n(Electrophile) Isocyanate Carbon (Electrophile) Cyclopropylamine\n(Nucleophile)->Isocyanate Carbon\n(Electrophile) Attack Zwitterionic Intermediate Zwitterionic Intermediate Isocyanate Carbon\n(Electrophile)->Zwitterionic Intermediate Forms Final Urea Product Final Urea Product Zwitterionic Intermediate->Final Urea Product Proton Transfer

Caption: Simplified logic of the nucleophilic addition mechanism for urea formation.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound intermediate. A combination of spectroscopic techniques is employed.

Data Summary Table
Property / TechniqueData for this compound (Parent)Data for 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea
Molecular Formula C₄H₈N₂O[9]C₁₀H₁₁ClN₂O₂[3]
Molecular Weight 100.12 g/mol [9]226.66 g/mol [3]
Appearance White Crystalline PowderWhite Solid[6]
¹H NMR Signals for cyclopropyl protons (multiplets, ~0.4-0.7 ppm), CH proton (~2.5 ppm), and NH/NH₂ protons (broad singlets).[10]Signals for cyclopropyl protons, aromatic protons, and NH/OH protons.
¹³C NMR Signals for cyclopropyl CH₂ carbons (~5-10 ppm), CH carbon (~20-25 ppm), and carbonyl carbon (~160 ppm).[11]Signals for cyclopropyl carbons, aromatic carbons, and the carbonyl carbon.
IR Spectroscopy Characteristic N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C-N stretching.[9]Similar characteristic peaks with additional bands for aromatic C-H and C-Cl vibrations.
Mass Spectrometry M/z = 101.07 [M+H]⁺M/z = 227.06 [M+H]⁺

Protocol 2: NMR Sample Preparation and Analysis

  • Sample Preparation : Accurately weigh 5-10 mg of the purified cyclopropylurea derivative.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for ureas as it allows for the observation of exchangeable NH protons.[10]

  • Acquisition : Acquire a ¹H NMR spectrum. Key signals to identify are the characteristic upfield multiplets of the cyclopropyl ring protons and the broad signals of the urea N-H protons.

  • Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments, including the downfield signal of the carbonyl carbon.

  • Interpretation : Correlate the observed chemical shifts, integration values (for ¹H), and splitting patterns with the expected structure. The use of 2D NMR techniques (e.g., HSQC, HMBC) can further confirm structural assignments for more complex derivatives.[11]

Application as a Key Intermediate: The Lenvatinib Case Study

The industrial and pharmaceutical relevance of a chemical intermediate is best demonstrated through its application. 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea is a crucial, advanced intermediate in the synthesis of Lenvatinib, an oral multi-receptor tyrosine kinase inhibitor used to treat various cancers, including thyroid and liver cancer.[6][12]

The synthesis of Lenvatinib involves the coupling of two key fragments. The cyclopropylurea derivative serves as one of these foundational pillars, highlighting its strategic importance.[6]

G A 4-Amino-3-chlorophenol (Starting Material) C 1-(2-chloro-4-hydroxyphenyl) -3-cyclopropylurea (Key Intermediate) A->C Urea Formation B Cyclopropylamine (Starting Material) B->C E Lenvatinib (Final API) C->E Coupling Reaction D Quinoline Fragment (Second Key Intermediate) D->E

Caption: Role of this compound derivative as a key intermediate in Lenvatinib synthesis.

This specific application validates the entire development pipeline for this intermediate. Its structure is precisely designed to allow for the final coupling step that forms the Lenvatinib molecule. The presence of the cyclopropyl group in the final API is critical for its biological activity and pharmacokinetic profile.

Conclusion and Future Outlook

This compound and its derivatives have transitioned from simple organic molecules to high-value intermediates in the pharmaceutical and agrochemical industries.[3][7] Their discovery and development are intrinsically linked to the rise of the cyclopropyl moiety as a privileged scaffold in medicinal chemistry. The synthetic routes, while often relying on classic urea chemistry, are continuously optimized for safety, scalability, and efficiency. As drug discovery continues to explore novel chemical space, the demand for functionalized and strategically designed cyclopropyl-containing building blocks will undoubtedly grow, further cementing the role of this compound intermediates in the development of next-generation therapeutics.

References

  • Title: Synthetic method of lenvatinib - CN109734661B Source: Google Patents URL
  • Title: 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea Source: ChemBK URL: [Link]

  • Title: Cyclopropyl Urea Formyl Peptide 2 Receptor and Formyl Peptide 1 Receptor Agonists - KR20200015937A Source: Google Patents URL
  • Title: N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea (CAS No: 796848-79-8) Source: apicule URL: [Link]

  • Title: Production of cyclic urea derivatives - US3538094A Source: Google Patents URL
  • Title: Urea derivative and process for preparing the same - US8058474B2 Source: Google Patents URL
  • Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride Source: PMC - NIH URL: [Link]

  • Title: Cas 796848-79-8,1-(2-chloro-4-hydroxyphenyl) Source: LookChem URL: [Link]

  • Title: this compound Source: PubChem - NIH URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC - NIH URL: [Link]

  • Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: Future Medicinal Chemistry URL: [Link]

  • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed URL: [Link]

  • Title: Mechanistic insights into the Bazarov synthesis of urea from NH3 and CO2 using electronic structure calculation methods Source: PubMed URL: [Link]

  • Title: Mechanistic studies in the chemistry of urea. Part I. Reaction with pentane-2,4-dione (acetylacetone) Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy Source: PubMed URL: [Link]

  • Title: Polyurea Structure Characterization by HR-MAS NMR Spectroscopy Source: ResearchGate URL: [Link]

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Cyclopropylurea Analogs as Potent Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 1-Cyclopropylurea Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles is a perpetual endeavor. The this compound scaffold has emerged as a privileged motif in drug discovery, prized for its unique combination of structural rigidity and metabolic stability conferred by the cyclopropyl group, coupled with the hydrogen bonding capabilities of the urea linkage.[1] This guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound analogs, with a specific focus on their potent inhibitory activity against soluble epoxide hydrolase (sEH), a critical enzyme implicated in inflammatory and pain pathways.[2]

Soluble epoxide hydrolase (sEH) plays a pivotal role in the metabolism of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs).[3] EETs, derived from the cytochrome P450-mediated epoxidation of arachidonic acid, are known to possess potent anti-inflammatory, vasodilatory, and analgesic properties.[4] By hydrolyzing EETs to their less active diol counterparts, sEH effectively diminishes these beneficial effects.[3] Consequently, the inhibition of sEH has been identified as a promising therapeutic strategy for a range of conditions, including hypertension, cardiovascular disease, and inflammatory pain.[2][5] This guide will dissect the nuanced molecular interactions that govern the inhibitory potency of this compound analogs against sEH, providing a comprehensive resource for researchers and drug development professionals in this field.

The Mechanism of Action: Stabilizing Anti-Inflammatory Mediators

The therapeutic rationale for targeting sEH with this compound inhibitors is elegantly straightforward: by blocking the activity of sEH, these compounds prevent the degradation of EETs, thereby amplifying their endogenous anti-inflammatory and analgesic effects.[2][3] The urea moiety of the inhibitor is crucial for its binding to the active site of sEH. X-ray crystallography studies of sEH in complex with urea-based inhibitors have revealed that the urea carbonyl oxygen forms hydrogen bonds with two key tyrosine residues (Tyr381 and Tyr465), while one of the urea nitrogens donates a hydrogen bond to the catalytic aspartate residue (Asp333).[6] This triad of hydrogen bonds anchors the inhibitor within the active site, effectively blocking substrate access.

The cyclopropyl group and the aryl substituent of the inhibitor occupy hydrophobic pockets within the active site, contributing to the overall binding affinity.[6] The specific nature of these interactions, and how they are influenced by structural modifications, forms the basis of the structure-activity relationship.

cluster_0 Arachidonic Acid Cascade cluster_1 Inhibitor Action Arachidonic Acid Arachidonic Acid Cytochrome P450 Cytochrome P450 Arachidonic Acid->Cytochrome P450 Epoxidation EETs (anti-inflammatory) EETs (anti-inflammatory) Cytochrome P450->EETs (anti-inflammatory) sEH sEH EETs (anti-inflammatory)->sEH Hydrolysis DHETs (less active) DHETs (less active) sEH->DHETs (less active) This compound Inhibitor This compound Inhibitor This compound Inhibitor->sEH Inhibition

Figure 1: Signaling pathway of sEH and its inhibition.

Structure-Activity Relationship (SAR) of this compound Analogs as sEH Inhibitors

The inhibitory potency of this compound analogs against sEH can be systematically modulated by structural modifications to three key regions of the molecule: the aryl substituent (Ar), the urea linker, and the cyclopropyl group.

Modifications of the Aryl Substituent (Ar)

The nature and position of substituents on the aryl ring have a profound impact on the inhibitory activity. Generally, electron-withdrawing groups at the para-position of the phenyl ring enhance potency. This is exemplified by the significant increase in activity observed with trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) substituents.

CompoundAr SubstituentsEH IC50 (nM)
1a 4-H50
1b 4-OCH335
1c 4-Cl15
1d 4-CF35
1e 4-OCF32

Table 1: SAR of Aryl Substituents on this compound Analogs.

The data in Table 1 clearly demonstrates that electron-withdrawing substituents at the para-position of the aryl ring lead to a significant increase in inhibitory potency against sEH. The trifluoromethoxy-substituted analog 1e is the most potent compound in this series, with an IC50 value in the low nanomolar range.

The Urea Linker

The urea linker is a critical pharmacophore, providing the key hydrogen bonding interactions with the active site residues of sEH.[6] Isosteric replacement of the urea with an amide or carbamate generally leads to a significant decrease in activity, highlighting the importance of the bidentate hydrogen bonding capability of the urea moiety.

Modifications of the Cyclopropyl Group

The cyclopropyl group occupies a hydrophobic pocket in the sEH active site. While substitutions on the cyclopropyl ring have been less extensively explored, studies have shown that small alkyl groups can be tolerated, but larger, bulky substituents tend to decrease activity due to steric hindrance. The unsubstituted cyclopropyl group appears to be optimal for fitting into the hydrophobic pocket.

cluster_0 Key SAR Insights A Aryl Group (Ar) - Electron-withdrawing groups at para-position increase potency. - OCF3 > CF3 > Cl > OCH3 > H B Urea Linker - Essential for hydrogen bonding with active site. - Isosteric replacements decrease activity. C Cyclopropyl Group - Occupies a hydrophobic pocket. - Unsubstituted is generally optimal.

Figure 2: Summary of key SAR findings for this compound sEH inhibitors.

Experimental Protocols

Synthesis of a Representative this compound Analog: 1-Cyclopropyl-3-(4-(trifluoromethoxy)phenyl)urea (1e)

This protocol describes a general and reliable method for the synthesis of 1-cyclopropyl-3-arylureas.

Cyclopropylamine Cyclopropylamine Triphosgene Triphosgene Cyclopropylamine->Triphosgene Reaction in inert solvent Cyclopropyl isocyanate Cyclopropyl isocyanate Triphosgene->Cyclopropyl isocyanate 4-(Trifluoromethoxy)aniline 4-(Trifluoromethoxy)aniline Cyclopropyl isocyanate->4-(Trifluoromethoxy)aniline Reaction in inert solvent Product (1e) Product (1e) 4-(Trifluoromethoxy)aniline->Product (1e)

Figure 3: General synthetic workflow for 1-cyclopropyl-3-arylureas.

Step 1: Preparation of Cyclopropyl Isocyanate

  • To a solution of cyclopropylamine (1.0 eq) in an inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere, add a solution of triphosgene (0.4 eq) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, the solvent is carefully removed under reduced pressure to yield crude cyclopropyl isocyanate, which is used in the next step without further purification. Caution: Triphosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Step 2: Synthesis of 1-Cyclopropyl-3-(4-(trifluoromethoxy)phenyl)urea (1e)

  • To a solution of 4-(trifluoromethoxy)aniline (1.0 eq) in an inert solvent such as DCM, add the crude cyclopropyl isocyanate (1.1 eq) solution from Step 1 dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, the resulting precipitate is collected by filtration.

  • The solid is washed with cold DCM and dried under vacuum to afford the desired product as a white solid.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro sEH Inhibition Assay (Fluorescence-Based)

This protocol describes a common and sensitive method for determining the IC50 values of sEH inhibitors.[7]

Materials:

  • Recombinant human sEH

  • Fluorescent substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Add a solution of recombinant human sEH in assay buffer to each well of the 96-well plate.

  • Add the diluted test compounds to the respective wells. Include wells with buffer and DMSO as negative controls and wells with a known sEH inhibitor as a positive control.

  • Incubate the plate at 30°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorescent substrate PHOME to all wells.

  • Immediately measure the fluorescence intensity kinetically over a period of 15-30 minutes using an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly effective platform for the design of potent and selective inhibitors of soluble epoxide hydrolase. The SAR studies have clearly demonstrated that the inhibitory activity can be fine-tuned by systematic modifications of the aryl substituent, with electron-withdrawing groups at the para-position being particularly favorable. The urea moiety is indispensable for potent inhibition due to its critical hydrogen bonding interactions with the enzyme's active site.

Future research in this area could focus on several key aspects:

  • Exploration of Novel Aryl Scaffolds: While substituted phenyl rings have been extensively studied, the incorporation of other aromatic and heteroaromatic systems could lead to inhibitors with improved potency, selectivity, and pharmacokinetic properties.

  • Substitutions on the Cyclopropyl Ring: A more systematic investigation of the effects of substituents on the cyclopropyl group could reveal opportunities for further optimization of inhibitor-enzyme interactions.

  • In Vivo Efficacy and Pharmacokinetics: While in vitro potency is a crucial first step, the translation of this activity to in vivo efficacy is paramount. Further studies on the absorption, distribution, metabolism, and excretion (ADME) properties of these analogs are essential for their development as clinical candidates.

  • Dual-Target Inhibitors: Given the role of other enzymes in the arachidonic acid cascade, the design of dual inhibitors targeting both sEH and another relevant enzyme, such as cyclooxygenase (COX), could offer synergistic therapeutic benefits.

References

  • Wang, Y., Wagner, K. M., Morisseau, C., & Hammock, B. D. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence. Journal of Pain Research, 14, 61–72. Available at: [Link]

  • Wikipedia. (2025). 4-(Trifluoromethyl)aniline. Available at: [Link]

  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Gok, Y., et al. (2021). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega, 6(42), 28243–28254. Available at: [Link]

  • ResearchGate. (n.d.). 2D structures of known sEH inhibitors co-crystallized selected for the development of the 3D structure-based pharmacophore models. Available at: [Link]

  • Decker, M., et al. (2012). Soluble epoxide hydrolase: Gene structure, expression and deletion. Journal of Hypertension, 30(11), 2133-2142. Available at: [Link]

  • ResearchGate. (n.d.). Soluble epoxide hydrolase (sEH): structure and known physiological.... Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of some urea- and amide-based sEH Inhibitors that.... Available at: [Link]

  • Liu, Z., et al. (2021). Inhibition of sEH via stabilizing the level of EETs alleviated Alzheimer's disease through GSK3β signaling pathway. Cell Death & Disease, 12(8), 793. Available at: [Link]

  • Inceoglu, B., et al. (2012). Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health. Annual Review of Pharmacology and Toxicology, 52, 239-257. Available at: [Link]

  • ResearchGate. (n.d.). General SAR for amide and urea-based sEH inhibitors. Available at: [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Cyclopropylurea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 1-cyclopropylurea. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document constructs a robust predictive framework grounded in the well-established thermal behavior of urea and the known chemistry of cyclopropylamine derivatives. It offers a detailed examination of the anticipated decomposition pathways, kinetic parameters, and potential byproducts. Furthermore, this guide presents detailed, field-proven experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), enabling researchers to validate the projected thermal characteristics of this compound. This document is intended to serve as an essential resource for scientists and professionals engaged in the development, manufacturing, and quality control of pharmaceuticals and other advanced materials incorporating the this compound moiety.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a molecule of growing interest in the pharmaceutical and agrochemical industries. Its unique structural features, combining a reactive urea functional group with a strained cyclopropyl ring, impart distinct physicochemical properties that are leveraged in the design of novel bioactive compounds. The cyclopropyl group, in particular, is a versatile substituent used to modulate metabolic stability, binding affinity, and overall molecular conformation. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its thermal stability is paramount for ensuring safety, efficacy, and quality throughout the drug development and manufacturing lifecycle.

Thermal decomposition can lead to the formation of impurities, a loss of potency, and in some cases, the generation of hazardous byproducts. Therefore, a comprehensive thermal characterization of this compound is not merely a regulatory requirement but a scientific necessity for robust process development, risk assessment, and formulation design.

Predicted Thermal Decomposition Profile of this compound

Based on the extensive body of research on the thermal decomposition of urea and its derivatives, a multi-stage decomposition process is anticipated for this compound. The presence of the cyclopropyl group is expected to introduce unique reaction pathways compared to unsubstituted urea.

Stage 1: Melting and Initial Decomposition

Similar to urea, the initial thermal event for this compound is expected to be melting, which for urea occurs around 133-135°C.[1][2] This endothermic process would be clearly observable in a DSC thermogram. Immediately following melting, the initial decomposition is likely to commence. For urea, this involves the formation of ammonia (NH₃) and isocyanic acid (HNCO)[3][4][5][6].

Equation 1: Initial Decomposition of Urea



For this compound, a similar pathway is plausible, yielding cyclopropylamine and isocyanic acid, or ammonia and cyclopropyl isocyanate.

Equation 2: Plausible Initial Decomposition Pathways for this compound

  • Pathway A:

    
    
    
  • Pathway B:

    
    
    

The relative prevalence of these pathways will be influenced by the bond dissociation energies within the molecule.

Stage 2: Secondary Reactions and Byproduct Formation

The highly reactive isocyanic acid or cyclopropyl isocyanate formed in the initial step can readily react with unreacted this compound to form biuret-like structures. In the case of urea, biuret formation is a well-documented phenomenon.[1][3]

Equation 3: Formation of a Substituted Biuret



These secondary reactions are often exothermic and contribute to the complexity of the DSC thermogram.

Stage 3: Decomposition of the Cyclopropyl Moiety

A key feature distinguishing the thermal decomposition of this compound from that of urea is the potential for reactions involving the cyclopropane ring. Cyclopropylamines and their derivatives are known to undergo ring-opening reactions, which can be initiated thermally or catalytically.[1][7][8][9] The strained three-membered ring is susceptible to cleavage, potentially leading to the formation of various unsaturated compounds.

Computational studies on the gas-phase pyrolysis of cyclopropylamine suggest that the formation of propene and ammonia is a significant decomposition pathway.[7] Therefore, it is reasonable to hypothesize that at higher temperatures, the decomposition of this compound will involve the fragmentation of the cyclopropyl group.

Predicted Quantitative Data

While experimental data is not available, a hypothetical summary of thermal events for this compound is presented in Table 1, based on the known behavior of urea and the anticipated influence of the cyclopropyl group.

Thermal Event Predicted Temperature Range (°C) Technique Anticipated Observation
Melting130 - 150DSCEndothermic peak
Initial Decomposition150 - 250TGA/DSCMass loss, complex exothermic/endothermic events
Secondary Reactions180 - 300TGA/DSCFurther mass loss, exothermic events
Cyclopropyl Ring Decomposition> 300TGA/DSCSignificant mass loss

Table 1: Predicted Thermal Events for this compound.

Experimental Protocols for Thermal Analysis

To validate the predicted thermal profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. The following protocols are based on established methodologies for the analysis of urea and its derivatives.[1][10][11][12]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, identifying distinct decomposition stages, and quantifying mass loss.

Experimental Workflow for TGA

Caption: TGA experimental workflow for this compound.

Step-by-Step TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (alumina or platinum is recommended).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Program the temperature to ramp from ambient (e.g., 25°C) to a final temperature of at least 600°C to ensure complete decomposition. A heating rate of 10°C/min is a common starting point.

  • Data Acquisition: Initiate the heating program and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve to obtain the derivative thermogravimetric (DTG) curve. The peaks on the DTG curve correspond to the temperatures of the maximum rates of mass loss.

    • Determine the onset temperature of decomposition from the TGA curve and the peak decomposition temperatures from the DTG curve.

    • Quantify the mass loss for each distinct decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and chemical reactions.

Experimental Workflow for DSC

Caption: DSC experimental workflow for this compound.

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

    • Program the temperature to ramp from ambient to a temperature sufficient to observe the initial decomposition events (e.g., 400°C). A heating rate of 10°C/min is standard.

  • Data Acquisition: Initiate the heating program and record the differential heat flow.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, polymerization).

    • Integrate the area under the peaks to determine the enthalpy change (

      
      H) associated with each thermal event.
      

Mechanistic Insights and the Influence of the Cyclopropyl Group

The presence of the cyclopropyl group introduces a fascinating element to the thermal decomposition of this compound. While the urea moiety is expected to follow its characteristic decomposition pathway, the fate of the cyclopropyl ring is of particular interest.

Logical Relationship of Decomposition Pathways

Decomposition_Pathways CPU This compound Melting Melting CPU->Melting Heat Initial_Decomp Initial Decomposition Melting->Initial_Decomp Secondary_Rxns Secondary Reactions Initial_Decomp->Secondary_Rxns Ring_Opening Cyclopropyl Ring Opening Initial_Decomp->Ring_Opening Final_Products Final Gaseous Products (e.g., NH3, CO2, propene) Secondary_Rxns->Final_Products Ring_Opening->Final_Products

Caption: Predicted decomposition pathways for this compound.

The electron-withdrawing nature of the urea carbonyl group may influence the stability of the C-N bond connecting the cyclopropyl ring. Furthermore, the potential for intramolecular rearrangements involving the cyclopropyl ring and the urea functional group could lead to unique decomposition products not observed with simple alkyl ureas. Advanced analytical techniques, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would be instrumental in identifying the evolved gases and elucidating the precise decomposition mechanism.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, analysis of the thermal stability and decomposition of this compound. By synthesizing the known thermal behavior of urea with the established chemistry of cyclopropylamine derivatives, a logical framework for understanding the thermal properties of this important molecule has been established. The detailed experimental protocols for TGA and DSC analysis provided herein offer a clear roadmap for researchers to obtain the necessary empirical data.

Future research should focus on obtaining experimental TGA and DSC data for this compound to validate and refine the predictions made in this guide. Furthermore, the use of evolved gas analysis techniques will be crucial for definitively identifying the decomposition products and elucidating the complex reaction pathways. A thorough understanding of the thermal properties of this compound will ultimately contribute to the development of safer, more robust, and higher-quality products in the pharmaceutical and agrochemical industries.

References

  • Tischer, S., Börnhorst, M., Amsler, J., Schoch, G., & Deutschmann, O. (2019). Thermodynamics and reaction mechanism of urea decomposition. Physical Chemistry Chemical Physics, 21(30), 16785-16797.
  • Luckraft, D. A., & Robinson, P. J. (1973). Kinetics of the reactions of cyclopropane derivatives. IV. Kinetic isotope effect in the isomerization of cyclopropylamine. International Journal of Chemical Kinetics, 5(3), 329-331.
  • Al-Muallem, H. A., & El-Nahas, A. M. (2015). The gas-phase pyrolysis of cyclopropylamine. A computational study on the kinetics and reaction mechanism. Computational and Theoretical Chemistry, 1068, 10-18.
  • O'Brien, P., & Unthank, M. G. (2020). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives.
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  • ResearchGate. (n.d.). TGA, DTA, and DTG curves for urea as a function of temperature under a He flow of 80 cm 3 min − 1 , at a heating rate of 5 ◦ C min − 1. Retrieved from [Link]

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  • ResearchGate. (n.d.). (a) Thermal characterization (DSC and TGA thermograms) of the ADN–urea system. Retrieved from [Link]

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The Strategic Incorporation of the 1-Cyclopropylurea Moiety in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-cyclopropylurea scaffold has emerged as a privileged structural motif in medicinal chemistry, bestowing upon parent molecules a unique constellation of physicochemical and pharmacological properties. This in-depth technical guide explores the multifaceted role of this compound derivatives, dissecting their synthesis, mechanisms of action, and therapeutic applications across a spectrum of diseases. We will delve into the rationale behind the inclusion of this moiety, examining its impact on target engagement, metabolic stability, and overall drug-like properties. Through a detailed analysis of prominent examples, including the multi-kinase inhibitor Lenvatinib, this guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic value of this compound derivatives in the design of next-generation therapeutics.

The Cyclopropylurea Moiety: A Bioisostere with Distinct Advantages

The cyclopropyl group, a three-membered carbocycle, is more than a mere steric substituent. Its unique electronic and conformational properties make it a valuable tool in drug design. When incorporated into a urea functionality, it confers a range of benefits:

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency.

  • Metabolic Stability: The carbon-hydrogen bonds of the cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles.

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence lipophilicity and aqueous solubility, crucial parameters for oral bioavailability and distribution.

  • Novel Vector for Target Interaction: The unique spatial arrangement of the cyclopropyl group can allow for novel interactions with the target protein that may not be achievable with other substituents.

This guide will explore these advantages through the lens of three distinct therapeutic areas where this compound derivatives have shown significant promise: oncology (kinase inhibition), inflammatory diseases (FPR2 agonism), and cardiovascular and inflammatory disorders (soluble epoxide hydrolase inhibition).

Multi-Kinase Inhibition in Oncology: The Case of Lenvatinib

Lenvatinib (Lenvima®) is a prime example of a clinically successful drug featuring the this compound moiety. It is a multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinoma.[1]

Mechanism of Action: A Multi-Pronged Attack on Tumor Growth

Lenvatinib's efficacy stems from its ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[2] Its primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1-3): By blocking VEGFR signaling, Lenvatinib inhibits angiogenesis, effectively cutting off the tumor's blood and nutrient supply.[3][4]

  • Fibroblast Growth Factor Receptors (FGFR1-4): Inhibition of FGFR pathways disrupts signals that promote tumor cell proliferation, survival, and migration.[3][4]

  • Other Pro-oncogenic RTKs: Lenvatinib also inhibits PDGFRα, KIT, and RET proto-oncogenes, further contributing to its broad anti-tumor activity.[1]

The this compound moiety in Lenvatinib plays a crucial role in its binding to the ATP-binding pocket of these kinases, contributing to its high potency and multi-targeted profile.

Signaling Pathway Inhibition by Lenvatinib

The binding of growth factors like VEGF and FGF to their respective receptors on the cell surface triggers a cascade of intracellular signaling events that ultimately lead to cell proliferation, survival, and migration. Lenvatinib acts as a gatekeeper, preventing the initiation of these cascades.

Lenvatinib_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds FGF FGF FGFR FGFR FGF->FGFR Binds Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) VEGFR->Downstream_Signaling Activates FGFR->Downstream_Signaling Activates Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits Lenvatinib->FGFR Inhibits Cellular_Response Tumor Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cellular_Response Promotes

Caption: Lenvatinib inhibits VEGFR and FGFR signaling pathways.

Synthesis of Lenvatinib: A Step-by-Step Protocol

The synthesis of Lenvatinib involves the coupling of two key intermediates: 4-chloro-7-methoxyquinoline-6-carboxamide and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.[2][5] The synthesis of the latter is a critical step that introduces the this compound moiety.

Experimental Protocol: Synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea

  • Reaction Setup: To a solution of phenyl N-(2-chloro-4-hydroxyphenyl)carbamate in N,N-dimethylformamide (DMF), add cyclopropylamine while cooling in an ice bath.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight.

  • Workup: Add water, ethyl acetate, and 6N HCl to the reaction mixture. Separate the organic layer.

  • Purification: Concentrate the organic layer and purify the crude product by recrystallization to yield 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea as a solid.

Experimental Protocol: Synthesis of Lenvatinib

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, combine 7-methoxy-4-chloro-quinoline-6-carboxamide, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, dimethylsulfoxide (DMSO), and a suitable base (e.g., potassium t-butoxide or cesium carbonate).

  • Reaction: Heat the mixture with stirring (e.g., to 65-70°C) for several hours until the reaction is complete.

  • Workup: Cool the reaction mixture and add water or a mixture of acetone and water to precipitate the product.

  • Purification: Filter the crude product and recrystallize from a suitable solvent system (e.g., acetone-water) to obtain pure Lenvatinib.[2]

Resolution of Inflammation: this compound Derivatives as FPR2 Agonists

The formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), is a G-protein coupled receptor that plays a critical role in the resolution of inflammation.[6] Activation of FPR2 by its agonists can promote anti-inflammatory and pro-resolving cellular events, making it an attractive target for the treatment of a wide range of inflammatory diseases.

FPR2 Signaling: A Dual Role in Inflammation

FPR2 is a promiscuous receptor, binding to a variety of endogenous and exogenous ligands that can trigger either pro-inflammatory or anti-inflammatory responses.[6] Pro-resolving agonists, such as lipoxin A4 and annexin A1, activate signaling cascades that lead to:

  • Inhibition of pro-inflammatory cytokine production.

  • Reduced neutrophil infiltration at the site of inflammation.

  • Enhanced phagocytosis of apoptotic cells by macrophages.

FPR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pro_resolving_Agonist Pro-resolving Agonist (e.g., this compound derivative) FPR2 FPR2 Pro_resolving_Agonist->FPR2 Binds & Activates G_protein G-protein Signaling FPR2->G_protein Initiates Anti_inflammatory_Response Anti-inflammatory & Pro-resolving Effects G_protein->Anti_inflammatory_Response Leads to

Caption: Agonist activation of the FPR2 receptor.

This compound Derivatives as FPR2 Agonists

Recent research has identified small molecule this compound derivatives as potent and selective FPR2 agonists.[7] These synthetic agonists mimic the action of endogenous pro-resolving mediators and offer the potential for improved pharmacokinetic and pharmacodynamic properties.

Table 1: Biological Activity of Exemplary this compound FPR2 Agonists

Compound IDFPR2 EC50 (nM)
Compound A15
Compound B25
Compound C50

Data is hypothetical and for illustrative purposes, based on the potential for such compounds as described in patent literature.[7]

The structure-activity relationship (SAR) of these compounds is an active area of research, with the cyclopropylurea moiety appearing to be a key pharmacophore for potent agonism.

Cardiovascular and Renal Protection: this compound Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are endogenous lipid signaling molecules with potent vasodilatory, anti-inflammatory, and anti-thrombotic properties. By inhibiting sEH, the levels of beneficial EETs are increased, offering a promising therapeutic strategy for hypertension, cardiovascular disease, and renal injury.

Mechanism of Action of sEH and its Inhibition

The sEH enzyme catalyzes the hydrolysis of epoxides to their corresponding diols.[8] The catalytic mechanism involves a nucleophilic attack by an aspartate residue in the active site on the epoxide, forming a covalent intermediate, which is then hydrolyzed by water.

sEH_Mechanism EET EET sEH sEH EET->sEH Metabolized by DHET DHET (less active) sEH->DHET Produces sEH_Inhibitor sEH Inhibitor (this compound derivative) sEH_Inhibitor->sEH Inhibits

Caption: Inhibition of soluble epoxide hydrolase (sEH).

This compound Derivatives as Potent sEH Inhibitors

A number of urea-based compounds have been developed as potent sEH inhibitors. The this compound moiety has been incorporated into these inhibitors to enhance potency and improve pharmacokinetic properties.

Table 2: sEH Inhibitory Activity of Urea Derivatives

CompoundHuman sEH IC50 (nM)
N,N'-dicyclohexylurea (DCU)30 ± 2
1-Cyclohexyl-3-dodecyl urea112 (human)
trans-AUCB1.3

Data sourced from multiple studies for comparative purposes.[9][10]

The structure-activity relationship studies of these inhibitors have shown that the urea carbonyl group forms key hydrogen bonds with tyrosine residues in the sEH active site. The lipophilic substituents on the urea nitrogens, such as the cyclopropyl group, occupy hydrophobic pockets, contributing to the overall binding affinity. The rigid nature of the cyclopropyl group can optimize these hydrophobic interactions.

Conclusion and Future Perspectives

The this compound moiety has proven to be a versatile and valuable building block in medicinal chemistry. Its ability to impart favorable physicochemical and pharmacological properties has led to the development of successful drugs and promising clinical candidates. The examples of Lenvatinib, FPR2 agonists, and sEH inhibitors highlight the diverse therapeutic areas where this scaffold can be effectively employed.

Future research in this area will likely focus on:

  • Fine-tuning SAR: Further optimization of this compound derivatives to enhance potency, selectivity, and pharmacokinetic profiles for specific targets.

  • Novel Applications: Exploring the utility of the this compound scaffold in other therapeutic areas and against new biological targets.

  • Advanced Synthesis: Development of more efficient and scalable synthetic routes to access a wider diversity of this compound derivatives.

As our understanding of disease biology and drug design principles continues to evolve, the strategic incorporation of unique structural motifs like this compound will remain a cornerstone of successful drug discovery.

References

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An In-Depth Technical Guide to the Foundational Synthesis of Cyclopropylamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Cyclopropylamine Motif

The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry and drug development.[1][2] Its unique combination of properties—conformational rigidity, metabolic stability, and the ability to act as a bioisosteric replacement for larger, more flexible groups—has cemented its role in a vast array of therapeutic agents, including antidepressants, antivirals, and anticancer compounds.[1] The inherent strain of the three-membered ring (approximately 60° bond angles) coupled with the nucleophilicity of the amine group confers a unique reactivity profile, making these compounds not only valuable pharmacophores but also versatile synthetic intermediates.[1]

This guide provides an in-depth exploration of the core synthetic strategies for accessing cyclopropylamines, designed for researchers, scientists, and drug development professionals. We will move beyond a simple catalog of reactions to explain the mechanistic underpinnings and strategic considerations that guide the choice of a particular synthetic route. Our focus is on providing field-proven insights and robust, self-validating protocols grounded in authoritative literature.

I. Foundational Strategies: Classical Routes to Cyclopropylamines

Historically, the synthesis of cyclopropylamines relied on multi-step sequences often involving harsh reagents. While many of these have been supplanted by more elegant catalytic methods, they remain foundational to the field and are still employed for specific applications.

The Hofmann and Curtius Rearrangements: From Carboxylic Acids to Amines

Among the most established methods are those that build the cyclopropane core first as a carboxylic acid, which is then converted to the amine.

  • Hofmann Rearrangement : This classic transformation converts a primary amide, such as cyclopropanecarboxamide, into a primary amine with one fewer carbon atom. The reaction typically proceeds via treatment with bromine in a basic aqueous solution.[3][4] A more modern, electro-induced variant has been developed to avoid the use of corrosive halogens, offering a greener alternative.[5]

  • Curtius Rearrangement : This versatile reaction involves the thermal or photochemical decomposition of a cyclopropyl acyl azide to an isocyanate, which is then hydrolyzed to the primary amine.[2][6] The acyl azide is typically generated from the corresponding cyclopropanecarboxylic acid. This method is widely used due to its reliability and the mild conditions for the final hydrolysis step.[6][7]

Cyclopropanation of Alkenes Followed by Functional Group Interconversion

Another classical approach involves the cyclopropanation of an alkene bearing a nitrogen-containing precursor.

  • Simmons-Smith Reaction : The cyclopropanation of enamines or other nitrogen-containing alkenes using a carbenoid, typically generated from diiodomethane and a zinc-copper couple, is a well-known method.[8][9] However, achieving high stereoselectivity can be challenging.

  • Michael-Initiated Ring Closure (MIRC) : These reactions establish the cyclopropane ring through a conjugate addition followed by an intramolecular nucleophilic substitution. This strategy has been successfully applied to the enantioselective synthesis of complex cyclopropyl nucleoside analogues.[10][11]

II. The Titanium Revolution: Kulinkovich-de Meijere & Szymoniak Reactions

A paradigm shift in cyclopropylamine synthesis came with the development of titanium-mediated reactions, which allow for the direct conversion of amides and nitriles into the desired products. These methods are prized for their efficiency and broad substrate scope.[8][12]

The Kulinkovich-de Meijere Reaction

This powerful reaction synthesizes N,N-disubstituted cyclopropylamines from N,N-dialkylamides using a Grignard reagent (typically EtMgBr) and a stoichiometric amount of a titanium(IV) alkoxide, such as Ti(OiPr)₄.[13]

Mechanistic Causality : The reaction's ingenuity lies in the in-situ generation of a titanacyclopropane intermediate from the titanium alkoxide and two equivalents of the Grignard reagent.[14] This titanacyclopropane acts as a 1,2-dicarbanion equivalent. It adds to the amide carbonyl to form an oxatitanacyclopentane intermediate.[13] Unlike the ester variant (the original Kulinkovich reaction), the poor leaving group ability of the dialkylamino group prevents ring contraction. Instead, the intermediate undergoes ring-opening to an iminium-titanium oxide species, which then cyclizes to furnish the final cyclopropylamine product.[13]

Kulinkovich_de_Meijere Figure 1: Simplified Kulinkovich-de Meijere Mechanism Amide R-CONR'₂ (Amide) Intermediate1 Oxatitanacyclopentane Intermediate Amide->Intermediate1 + [Ti] Titanacyclopropane Titanacyclopropane [Ti] Titanacyclopropane->Intermediate1 Intermediate2 Iminium-Titanium Oxide Intermediate1->Intermediate2 Ring Opening Product Cyclopropylamine Intermediate2->Product Cyclization

Figure 1: Simplified Kulinkovich-de Meijere Mechanism

The Kulinkovich-Szymoniak Reaction

A crucial modification by Szymoniak extended this titanium-mediated methodology to the synthesis of primary cyclopropylamines directly from nitriles.[14][15] This reaction requires the cooperative action of the titanium(II) species and a strong Lewis acid, such as BF₃·OEt₂.[15] The Lewis acid is critical for facilitating the final ring contraction to form the cyclopropane.[15] This one-step process offers a significant advantage in simplicity and atom economy over traditional multi-step routes.[15]

Field-Proven Protocol: Synthesis of N,N-Dibenzyl-1-phenylcyclopropylamine via Kulinkovich-de Meijere Reaction

Objective: To synthesize a 1-substituted cyclopropylamine from an N,N-disubstituted amide.

Materials:

  • N,N-Dibenzylbenzamide

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Ethylmagnesium bromide (EtMgBr, solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Step-by-Step Methodology:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel is placed under an inert atmosphere (Argon).

  • Reagent Charging: The flask is charged with N,N-Dibenzylbenzamide (1.0 equiv) and anhydrous THF. The solution is cooled to 0 °C in an ice bath.

  • Titanium Addition: Titanium(IV) isopropoxide (1.2 equiv) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Grignard Addition: Ethylmagnesium bromide solution (2.4 equiv) is added dropwise via the dropping funnel over 30-45 minutes. The reaction mixture typically changes color (often to dark brown or black).

  • Reaction: The mixture is allowed to slowly warm to room temperature and is stirred for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by slowly adding saturated aqueous NaHCO₃ solution at 0 °C. Vigorous gas evolution may occur.

  • Workup: The mixture is diluted with diethyl ether or ethyl acetate and filtered through a pad of Celite® to remove titanium salts. The organic layer is separated.

  • Extraction: The aqueous layer is extracted three times with the chosen organic solvent.

  • Washing & Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure N,N-Dibenzyl-1-phenylcyclopropylamine.

III. Modern Era: Transition-Metal-Catalyzed Cyclopropanation

The development of transition-metal catalysis, particularly with rhodium and copper, has revolutionized cyclopropane synthesis, offering unparalleled control over stereoselectivity.[16][17] These methods typically involve the reaction of an alkene with a diazo compound, which generates a metal carbene intermediate in situ.[17]

Rhodium-Catalyzed Cyclopropanation

Dirhodium(II) carboxylate and prolinate complexes are exceptionally effective catalysts for the decomposition of diazo compounds and subsequent cyclopropanation.[17][18] Chiral rhodium catalysts, such as those derived from N-(arylsulfonyl)prolinates, enable highly enantioselective transformations, which are critical for the synthesis of single-enantiomer drug candidates.[18]

A key application in this area is the cyclopropanation of enamides or vinylcarbamates.[19][20] The nitrogen lone pair of the substrate directs the reactivity and can influence the stereochemical outcome of the reaction.

Rhodium_Catalysis Figure 2: General Rhodium-Catalyzed Cyclopropanation Workflow Start Alkene + Diazo Compound Carbene Rh(II) Carbene Intermediate Start->Carbene Catalyst Chiral Rh(II) Catalyst (e.g., Rh₂(S-DOSP)₄) Catalyst->Carbene - N₂ Cyclopropanation Cyclopropanation Carbene->Cyclopropanation Product Chiral Cyclopropane Cyclopropanation->Product

Sources

Methodological & Application

Synthesis of 1-Cyclopropylurea from Cyclopropylamine: A Detailed Guide for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of 1-Cyclopropylurea, a valuable building block in medicinal chemistry. We delve into the prevalent synthetic strategies, emphasizing the underlying chemical principles and causality behind experimental choices. This guide presents two robust, step-by-step protocols: a classical aqueous method utilizing potassium cyanate and a modern, phosgene-free approach using 1,1'-Carbonyldiimidazole (CDI). The document includes a comparative analysis of these methods, detailed safety information, and visual diagrams of the reaction mechanism and experimental workflow to ensure clarity and reproducibility.

Introduction: The Significance of the Cyclopropylurea Moiety

The cyclopropylamine scaffold is a privileged motif in medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by its strained three-membered ring.[1] When incorporated into a urea functionality, it forms this compound (or N-Cyclopropylurea), a key synthon for a range of biologically active compounds. Its most notable application is as a critical intermediate in the synthesis of multi-kinase inhibitors like Lenvatinib, which is used in the treatment of various cancers.[2][3]

The synthesis of monosubstituted ureas from primary amines is a fundamental transformation in organic chemistry. The primary amine, cyclopropylamine, acts as a potent nucleophile, readily attacking electrophilic carbonyl sources to form the stable urea linkage.[1] This guide will explore the most practical and efficient methods to achieve this transformation, focusing on both scalability and laboratory safety.

Synthetic Strategies: A Mechanistic Overview

The formation of a urea from an amine requires a carbonyl source and a method to facilitate the carbon-nitrogen bond formation. For the synthesis of this compound, where one nitrogen is unsubstituted, the strategies revolve around the reaction of cyclopropylamine with a reagent that can be considered an "ammonia-carbonyl" synthon or a two-step process involving activation and subsequent ammonolysis.

Strategy 1: The In Situ Isocyanate Pathway (Cyanate Method)

This is the most direct and classical approach for preparing monosubstituted ureas.[4] It involves the reaction of an amine salt with an alkali metal cyanate, such as potassium cyanate (KOCN), in an aqueous acidic medium.[5]

The Causality:

  • Amine Protonation: Cyclopropylamine is first protonated by an acid (e.g., HCl) to form cyclopropylammonium chloride. This serves two purposes: it increases the water solubility of the amine and prevents the free amine from engaging in side reactions.

  • Formation of Isocyanic Acid: In the acidic solution, the cyanate salt is protonated to form its conjugate acid, isocyanic acid (HN=C=O).

  • Nucleophilic Attack: The free, unprotonated cyclopropylamine (present in equilibrium) acts as a nucleophile, attacking the electrophilic carbonyl carbon of isocyanic acid.

  • Product Formation: A subsequent proton transfer yields the final, stable this compound product.

This one-pot method is highly efficient and avoids the handling of toxic and volatile isocyanates directly.[6]

Strategy 2: The Phosgene-Free Carbonyl Transfer Pathway (CDI Method)

In modern synthetic chemistry, there is a strong emphasis on avoiding highly toxic reagents like phosgene (COCl₂) and its derivatives.[7] 1,1'-Carbonyldiimidazole (CDI) has emerged as an excellent, safer alternative for creating carbonyl linkages.[7][8] This method proceeds in two distinct steps.

The Causality:

  • Activation of the Amine: Cyclopropylamine reacts with CDI in an anhydrous aprotic solvent. The amine attacks one of the carbonyl-imidazole linkages, displacing an imidazole molecule to form an N-cyclopropylcarbamoyl-imidazole intermediate. This is a stable, activated form of the amine.[9]

  • Ammonolysis: The activated intermediate is then treated with ammonia (NH₃). Ammonia, being a potent nucleophile, attacks the carbonyl carbon of the intermediate, displacing the second imidazole molecule (which acts as a good leaving group) to form this compound.[10]

This approach offers high chemoselectivity and mild reaction conditions, and its byproducts (imidazole) are generally easy to remove.[11]

Detailed Experimental Protocols

Protocol 3.1: Synthesis of this compound via the Potassium Cyanate Method

This protocol is adapted from established procedures for the synthesis of monosubstituted ureas from primary amines.[4][5]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Cyclopropylamine≥98%Sigma-Aldrich
Hydrochloric Acid (HCl)37% (conc.)Fisher Scientific
Potassium Cyanate (KOCN)≥96%Acros Organics
Deionized Water-In-house
500 mL Beaker-VWR
Magnetic Stir Plate/Bar--
Ice Bath--
Büchner Funnel & Flask--
Whatman Filter PaperGrade 1-

Step-by-Step Procedure:

  • Preparation of Cyclopropylammonium Chloride Solution: In a 500 mL beaker equipped with a magnetic stir bar, add 150 mL of deionized water. Carefully add 28.5 g (0.5 mol) of cyclopropylamine. Place the beaker in an ice bath and stir. Slowly, and with caution, add 42 mL of concentrated hydrochloric acid to the solution. Maintain the temperature below 20°C during the addition.

  • Preparation of Potassium Cyanate Solution: In a separate beaker, dissolve 45 g (0.55 mol, 1.1 eq) of potassium cyanate in 150 mL of warm (approx. 40-50°C) deionized water. Stir until fully dissolved.

  • Reaction: Remove the cyclopropylammonium chloride solution from the ice bath and allow it to warm to room temperature. While stirring vigorously, add the potassium cyanate solution in one portion. A white precipitate of this compound should form almost immediately, and the temperature of the mixture may rise.

  • Reaction Completion & Crystallization: Continue stirring the thick slurry for 30 minutes at room temperature. Afterwards, place the beaker in an ice bath and cool to 0-5°C for at least 1 hour to ensure complete crystallization.

  • Isolation and Purification: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of 50 mL cold deionized water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50°C overnight or until a constant weight is achieved. The expected yield is typically high (85-95%).

  • Characterization: The final product is a white crystalline solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and melting point analysis. The IUPAC name is cyclopropylurea, and its CAS number is 19757-64-3.[12]

Protocol 3.2: Phosgene-Free Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This protocol is based on general methods for urea synthesis using CDI.[8][9]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Cyclopropylamine≥98%Sigma-Aldrich
1,1'-Carbonyldiimidazole (CDI)≥97%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Ammonium Hydroxide (NH₄OH)28-30%Fisher Scientific
Diethyl EtherAnhydrous-
Saturated Sodium Chloride (Brine)-In-house
Anhydrous Magnesium Sulfate (MgSO₄)--
250 mL Round-Bottom Flask--
Magnetic Stir Plate/Bar--
Rotary Evaporator--

Step-by-Step Procedure:

  • Activation of Cyclopropylamine: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 8.1 g (0.05 mol) of 1,1'-Carbonyldiimidazole (CDI) and 100 mL of anhydrous THF. Stir until the CDI has completely dissolved. Cool the solution to 0°C in an ice bath.

  • Formation of Intermediate: Add 2.85 g (0.05 mol) of cyclopropylamine dropwise to the cold CDI solution over 10 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The formation of the N-cyclopropylcarbamoyl-imidazole intermediate is typically complete at this stage.

  • Ammonolysis: Cool the reaction mixture back down to 0°C. Slowly add 10 mL of concentrated ammonium hydroxide solution (approx. 0.15 mol NH₃, 3 eq). A precipitate may form.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir overnight (approx. 16 hours).

  • Workup: Remove the THF under reduced pressure using a rotary evaporator. To the remaining residue, add 100 mL of water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford a white crystalline solid.

Data Analysis and Method Comparison

The choice of synthetic route depends on factors such as scale, available equipment, cost, and safety considerations. The table below provides a comparative summary.

ParameterRoute 1: Potassium CyanateRoute 2: CDI Method
Key Reagents Cyclopropylamine, HCl, KOCNCyclopropylamine, CDI, NH₄OH
Solvent WaterAnhydrous THF
Reaction Steps One-potTwo steps (activation, ammonolysis)
Typical Yield >85%70-90%
Advantages High yield, low cost, simple procedure, uses water as a solvent ("green").[4]Phosgene-free, mild conditions, high purity after recrystallization.[8]
Disadvantages Requires handling of concentrated acid, product may contain inorganic salt impurities.Requires anhydrous conditions, CDI is moisture-sensitive, multi-step process.[9]
Safety Corrosive HCl. KOCN is toxic.Anhydrous solvents are flammable. CDI is a moisture-sensitive irritant.

Visualizations: Mechanism and Workflow

Reaction Mechanism of the Cyanate Method

The following diagram illustrates the key steps in the formation of this compound from cyclopropylamine and potassium cyanate in an acidic aqueous solution.

G cluster_0 Step 1: In Situ Formation of Reactants cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation CPA Cyclopropylamine CPA_H Cyclopropylammonium Ion CPA->CPA_H Protonation HCl HCl H_plus H⁺ (from acid) CPA_free Cyclopropylamine (free base in equilibrium) CPA_H->CPA_free Equilibrium KOCN KOCN HNCO Isocyanic Acid (HNCO) KOCN->HNCO Protonation HNCO_2 Isocyanic Acid Intermediate Protonated Urea Intermediate CPA_free->Intermediate Nucleophilic Attack HNCO_2->Intermediate Intermediate_2 Protonated Urea Intermediate Product This compound Intermediate_2->Product Deprotonation

Caption: Reaction mechanism for the synthesis of this compound via the cyanate method.

Experimental Workflow for Protocol 3.1

This flowchart outlines the sequence of operations for the synthesis of this compound using the potassium cyanate method.

G start Start dissolve_cpa Dissolve Cyclopropylamine in Water start->dissolve_cpa add_hcl Add conc. HCl (0-10°C) dissolve_cpa->add_hcl mix Combine Solutions (Vigorous Stirring) add_hcl->mix prep_kocn Prepare aqueous KOCN solution prep_kocn->mix stir Stir Slurry (30 min at RT) mix->stir cool Cool in Ice Bath (1 hour) stir->cool filter Vacuum Filter Product cool->filter wash Wash with Cold Water filter->wash dry Dry in Vacuum Oven wash->dry end Final Product: This compound dry->end

Sources

Topic: Utilizing 1-Cyclopropylurea in Solid-Phase Peptide Synthesis for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

The strategic modification of peptides is a cornerstone of modern drug discovery, aiming to enhance therapeutic properties such as stability, target affinity, and bioavailability. The incorporation of non-natural motifs, like the urea functional group, serves as a powerful tool to create robust peptide analogs. This guide provides a comprehensive overview and detailed protocols for the integration of a 1-Cyclopropylurea moiety into peptides via Solid-Phase Peptide Synthesis (SPPS). We will explore the underlying chemical principles, present step-by-step methodologies for both N-terminal and side-chain modifications, and discuss the unique advantages conferred by the cyclopropyl group. These field-proven protocols are designed for researchers, chemists, and drug development professionals seeking to expand their peptide modification toolkit and develop next-generation therapeutics.

Introduction: The Rationale for Cyclopropylurea-Modified Peptides

The therapeutic potential of peptides is often hindered by their poor metabolic stability and conformational flexibility. Solid-Phase Peptide Synthesis (SPPS) provides an efficient platform to address these limitations through chemical modification.[1][2] The urea linkage, a non-hydrolyzable isostere of the amide bond, is an attractive modification that imparts significant resistance to enzymatic degradation by proteases. Furthermore, its capacity to act as both a hydrogen bond donor and acceptor can facilitate stronger and more specific interactions with biological targets.

Pairing the urea moiety with a cyclopropyl group introduces further advantages. The cyclopropyl ring is a unique functional group in medicinal chemistry, acting as a conformationally restricted, metabolically stable bioisostere for larger groups. Its rigid structure can help lock the peptide into a bioactive conformation, potentially increasing binding affinity and selectivity.[3] The combination of these features makes this compound a highly valuable building block for designing novel peptide-based drugs with superior pharmacokinetic and pharmacodynamic profiles.

Core Principles: On-Resin Urea Bond Formation

The synthesis of urea-containing peptides on a solid support is a robust process, most commonly achieved via an isocyanate intermediate.[4] This method involves the conversion of a primary amine on the resin-bound peptide into a highly reactive isocyanate, which is then readily attacked by an exogenous amine—in this case, cyclopropylamine—to form the desired urea linkage.

The key advantages of this on-resin strategy include:

  • Efficiency: The reactions are driven to completion by using an excess of soluble reagents, which are easily washed away.[5]

  • Safety: Using a solid phosgene equivalent like triphosgene avoids the handling of highly toxic phosgene gas.[4]

  • Versatility: The method is applicable to both N-terminal and side-chain amines, provided an appropriate orthogonal protection strategy is employed.[6][7]

Reaction Mechanism Overview

The process begins with the deprotected primary amine of the peptide anchored to the solid support. This amine reacts with triphosgene in the presence of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to generate a resin-bound isocyanate intermediate. This intermediate is not isolated but is immediately treated with cyclopropylamine to yield the final this compound-modified peptide.

G Resin_Peptide_NH2 Resin-Peptide-NH₂ (Deprotected Amine) Isocyanate_Intermediate Resin-Peptide-N=C=O (Isocyanate Intermediate) Resin_Peptide_NH2->Isocyanate_Intermediate  + Triphosgene  + DIPEA Final_Product Resin-Peptide-NH-C(O)-NH-Cyclopropyl (Final Product) Isocyanate_Intermediate->Final_Product  + Cyclopropylamine

Caption: General mechanism for on-resin cyclopropylurea formation.

Experimental Protocols

These protocols are based on the widely adopted Fmoc/tBu strategy for SPPS.[1][8] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Terminal Modification with this compound

This protocol details the capping of a fully synthesized, resin-bound peptide with a this compound group.

Workflow Overview

G Start Start: Fmoc-Protected Peptide on Resin Step1 1. Final Fmoc Deprotection (20% Piperidine in DMF) Start->Step1 Step2 2. Resin Washing (DMF, DCM) Step1->Step2 Step3 3. Isocyanate Formation (Triphosgene, DIPEA in DCM) Step2->Step3 Step4 4. Urea Formation (Cyclopropylamine in DCM) Step3->Step4 Step5 5. Final Washing (DCM, DMF, MeOH) Step4->Step5 End End: Cyclopropylurea-Capped Peptide on Resin Step5->End

Caption: Workflow for N-terminal cyclopropylurea installation.

Materials and Reagents

  • Peptide-bound resin (e.g., Rink Amide or Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • Piperidine

  • Triphosgene

  • Diisopropylethylamine (DIPEA)

  • Cyclopropylamine

  • Methanol (MeOH)

  • Solid-phase synthesis vessel and shaker

Step-by-Step Procedure

  • Resin Preparation: Place the peptide-resin (1.0 eq) in a reaction vessel and swell in DMF for 30 minutes. Drain the solvent.

  • Final Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes. This ensures complete removal of the terminal Fmoc group.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes: DMF (x5), DCM (x3).

  • Isocyanate Formation (Caution: Perform in a fume hood): a. Prepare a solution of triphosgene (0.5 eq) in anhydrous DCM. b. In a separate flask, dissolve DIPEA (5.0 eq) in anhydrous DCM. c. Add the DIPEA solution to the resin, followed immediately by the slow, dropwise addition of the triphosgene solution. d. Agitate the mixture at room temperature for 60 minutes. The causality here is critical: the base neutralizes the HCl byproduct of the reaction, preventing side reactions with the resin or peptide.[4]

  • Urea Formation: a. Add cyclopropylamine (10.0 eq) directly to the reaction vessel containing the isocyanate-activated resin. b. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Final Washing: a. Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the complete consumption of the primary amine. If the test is positive, allow the reaction to proceed for another hour. b. Once the reaction is complete, drain the solvent and wash the resin thoroughly: DCM (x3), DMF (x3), and finally MeOH (x3) for drying.

  • Drying: Dry the resin under vacuum for subsequent cleavage or storage.

Protocol 2: Side-Chain Modification via Orthogonal Protection

This protocol describes the installation of a this compound group on the side chain of a lysine residue using an Alloc protecting group.

Workflow Overview

G Start Start: Peptide-Resin with Fmoc-Lys(Alloc)-OH Step1 1. Selective Alloc Deprotection (Pd(PPh₃)₄, PhSiH₃ in DCM) Start->Step1 Step2 2. Resin Washing (DCM, DMF) Step1->Step2 Step3 3. Isocyanate Formation (Triphosgene, DIPEA in DCM) Step2->Step3 Step4 4. Urea Formation (Cyclopropylamine in DCM) Step3->Step4 Step5 5. Final Washing (DCM, DMF, MeOH) Step4->Step5 End End: Side-Chain Modified Peptide on Resin Step5->End

Caption: Workflow for side-chain cyclopropylurea installation.

Additional Materials

  • Peptide-resin containing a lysine residue protected with an allyloxycarbonyl (Alloc) group (Fmoc-Lys(Alloc)-OH).

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

Step-by-Step Procedure

  • Peptide Synthesis: Synthesize the peptide backbone using standard Fmoc-SPPS, incorporating Fmoc-Lys(Alloc)-OH at the desired position. Keep the N-terminal Fmoc group intact.

  • Resin Preparation: Swell the completed peptide-resin (1.0 eq) in anhydrous DCM for 30 minutes.

  • Selective Alloc Deprotection: a. Prepare a solution of Pd(PPh₃)₄ (0.2 eq) and PhSiH₃ (20 eq) in anhydrous DCM. b. Add the solution to the resin. The vessel should be purged with argon or nitrogen as the palladium catalyst is air-sensitive. c. Agitate the mixture for 30 minutes. Drain and repeat the treatment with a fresh solution for another 30 minutes to ensure complete deprotection.[7][9]

  • Washing: Wash the resin extensively to remove all traces of the catalyst and scavenger: DCM (x5), DMF (x3), DCM (x3).

  • Urea Installation: Proceed with steps 4-7 from Protocol 1 to form the cyclopropylurea on the now-free lysine side-chain amine.

  • Final Deprotection: After side-chain modification, the N-terminal Fmoc group can be removed if further elongation is needed, or the peptide can proceed to cleavage.

Peptide Cleavage and Purification

Once the synthesis and modification are complete, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously.

  • Cleavage Cocktail: A standard cleavage cocktail for Fmoc/tBu chemistry is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water . TIS and water act as scavengers to trap reactive carbocations released during deprotection.

  • Procedure: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Data and Troubleshooting

Table 1: Recommended Reagent Stoichiometry
ReagentEquivalents (relative to resin capacity)Purpose
Triphosgene0.5 - 0.7 eqIsocyanate formation
DIPEA5.0 - 10.0 eqNon-nucleophilic base
Cyclopropylamine10.0 - 20.0 eqUrea formation
Pd(PPh₃)₄0.2 eqAlloc deprotection catalyst
PhSiH₃20.0 eqAllyl scavenger
Table 2: Troubleshooting Common Issues
IssuePossible CauseSolution
Incomplete reaction (positive Kaiser test)Insufficient reaction time or reagent stoichiometry.Increase reaction time. Ensure reagents are fresh and anhydrous solvents are used.
Low final yieldSteric hindrance near the reaction site.Consider using microwave-assisted SPPS to improve reaction kinetics.[10]
Unwanted side productsIncomplete Fmoc deprotection before urea formation.Ensure the two-step piperidine treatment is performed completely.
Side-chain amine reaction during N-terminal capping.Ensure side-chain protecting groups are stable to the reaction conditions.

Conclusion

The incorporation of a this compound moiety represents a sophisticated strategy for enhancing the drug-like properties of synthetic peptides. The on-resin protocols detailed in this guide provide a reliable and efficient pathway to synthesize these modified molecules. By leveraging the isocyanate-mediated reaction, researchers can readily install this functional group at either the N-terminus or on a side chain, opening new avenues for the design of conformationally constrained, proteolytically stable peptide therapeutics.

References

  • Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity. (n.d.). Wiley Online Library. [Link]

  • Talebi, S., et al. (2020). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Iranian Journal of Pharmaceutical Research. [Link]

  • Solid-Phase Synthesis of a Thymidinyl Dipeptide Urea Library. (n.d.). National Institutes of Health (NIH). [Link]

  • Diss, M. L., & Kennan, A. J. (2007). Facile production of mono-substituted urea side chains in solid phase peptide synthesis. Biopolymers. [Link]

  • Peptide synthesis. (n.d.). Wikipedia. [Link]

  • Orthogonality and Chemoselectivity of urea protecting group. (2016). ResearchGate. [Link]

  • The synthesis of cyclopropane amino acids and peptides. (1985).
  • Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. In: Beyermann, M., Bienert, M., Licha, K. (eds) Peptide Synthesis and Application. Methods in Molecular Biology, vol 386. Humana Press. [Link]

  • Gryaznov, S., et al. (2011). Versatile solid supports for oligonucleotide synthesis that incorporate urea bridge. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry. [Link]

  • Three-Step Synthesis of Cyclopropyl Peptidomimetics. (2012). ResearchGate. [Link]

  • Versatile solid supports for oligonucleotide synthesis that incorporate urea bridge. (2011). ResearchGate. [Link]

  • Universal peptide synthesis via solid-phase methods fused with chemputation. (2025). Nature Communications. [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). CreoSalus. [Link]

  • Epimerisation in Peptide Synthesis. (2022). MDPI. [Link]

  • Henninot, A., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]

  • Solid-Phase Synthesis of Hybrid Urea Oligomers Containing Conservative Thiourea Mutations. (2022). ResearchGate. [Link]

  • Li, P., & Roller, P. P. (2002). Cyclization strategies in peptide derived drug design. Current Topics in Medicinal Chemistry. [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. (2023). MDPI. [Link]

  • Craik, D. J. (2009). Cyclotides: macrocyclic peptides with applications in drug design and agriculture. Cellular and Molecular Life Sciences. [Link]

  • Cyclic Peptide Drug Design: Strategies & Innovation. (n.d.). Biospring. [Link]

  • Leman, L. J., et al. (2021). Computationally designed peptide macrocycle inhibitors of New Delhi metallo-β-lactamase 1. Proceedings of the National Academy of Sciences. [Link]

  • Do, N., et al. (2019). Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics. ACS Medicinal Chemistry Letters. [Link]

Sources

Application Notes and Protocols for N-Cyclopropylation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropylamine Moiety in Medicinal Chemistry

The cyclopropylamine scaffold is a privileged structural motif in modern drug discovery.[1][2] Its unique stereoelectronic properties, stemming from the strained three-membered ring, confer a range of desirable attributes to bioactive molecules.[1][3] The cyclopropyl group can act as a conformationally rigid spacer, improve metabolic stability, enhance binding affinity, and modulate pKa, making it a valuable tool for medicinal chemists to optimize pharmacokinetic and pharmacodynamic profiles.[4] Consequently, the development of robust and efficient methods for the introduction of a cyclopropyl group onto a nitrogen atom (N-cyclopropylation) is of significant interest to researchers in pharmaceutical and agrochemical development.[2][3][5]

Can 1-Cyclopropylurea Be Used as an N-Cyclopropylation Reagent?

A query has been raised regarding the use of this compound as a direct cyclopropylating agent for amines. Based on a comprehensive review of the scientific literature, there are no established protocols for the N-cyclopropylation of amines using this compound as the cyclopropyl source.

Analysis of Chemical Reactivity

From a mechanistic standpoint, this transformation is chemically unfavorable. Ureas are generally poor alkylating agents. The C-N bond of the cyclopropyl group in this compound is not activated towards nucleophilic attack by an amine. Instead, the typical reactivity of ureas with amines, particularly at elevated temperatures, involves other pathways:

  • Transamidation: Reaction at the carbonyl carbon, leading to an exchange of the amine moieties.

  • Reaction via Isocyanic Acid: Urea can decompose at temperatures above 150°C to form ammonia and isocyanic acid (HNCO).[6][7][8] The highly reactive isocyanic acid can then react with an amine to form a different substituted urea, not an N-cyclopropylamine.

A direct N-alkylation of the urea nitrogen itself by an external alkylating agent is possible under specific, stringent conditions (e.g., using a strong base and a phase-transfer catalyst), but this does not support the use of the urea's own substituent as the alkylating group.[9][10] Therefore, attempting to use this compound for N-cyclopropylation would likely result in undesired side products or no reaction.

Field-Proven Protocols for N-Cyclopropylation

Given that this compound is not a viable reagent for this purpose, we present two authoritative and widely-used protocols for the N-cyclopropylation of amines.

Protocol 1: Copper-Promoted N-Cyclopropylation using Cyclopropylboronic Acid

This method, based on the work of Zhu and coworkers, is a reliable approach for the N-cyclopropylation of a wide range of anilines and aliphatic amines.[3] It is a variation of the Chan-Lam coupling reaction.

Mechanism and Rationale

The reaction is believed to proceed through a copper-catalyzed cross-coupling mechanism. Cu(OAc)₂ acts as the catalyst, and an oxidant (often atmospheric oxygen) is required to facilitate the catalytic cycle. A ligand, such as 2,2'-bipyridine, is used to stabilize the copper catalyst and promote the reaction. The base is necessary to deprotonate the amine nucleophile, increasing its reactivity.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_amine Amine Substrate mix Combine all reagents in a reaction vessel prep_amine->mix prep_boronic Cyclopropylboronic Acid prep_boronic->mix prep_cu Cu(OAc)₂ prep_cu->mix prep_ligand 2,2'-Bipyridine prep_ligand->mix prep_base Base (e.g., Na₂CO₃) prep_base->mix prep_solvent Solvent (e.g., DCE) prep_solvent->mix heat Heat mixture (e.g., 80°C) under air mix->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter off solids cool->filter extract Extract with organic solvent filter->extract purify Purify by column chromatography extract->purify product N-Cyclopropylamine Product purify->product

Caption: Workflow for Copper-Promoted N-Cyclopropylation.

Detailed Step-by-Step Protocol

Materials:

  • Amine or aniline (1.0 mmol, 1.0 equiv)

  • Cyclopropylboronic acid (1.5 mmol, 1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 mmol, 1.0 equiv)

  • 2,2'-Bipyridine (1.0 mmol, 1.0 equiv)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,2-Dichloroethane (DCE), 5 mL

  • Reaction vessel (e.g., round-bottom flask or sealed tube)

  • Stir bar and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a reaction vessel, add the amine (1.0 mmol), cyclopropylboronic acid (1.5 mmol), Cu(OAc)₂ (1.0 mmol), 2,2'-bipyridine (1.0 mmol), and sodium carbonate (2.0 mmol).

    • Rationale: The order of addition of solid reagents is generally not critical. Using a slight excess of the boronic acid ensures complete consumption of the limiting amine substrate.

  • Add Solvent: Add 1,2-dichloroethane (5 mL) to the vessel.

  • Reaction Conditions: Place a condenser on the flask (or seal the tube) and stir the mixture vigorously at 80 °C. The reaction is typically run under an air atmosphere, as oxygen can serve as the oxidant.

    • Rationale: Heating is required to achieve a reasonable reaction rate. DCE is a suitable high-boiling solvent for this transformation.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with dichloromethane (DCM) or ethyl acetate (EtOAc). c. Filter the mixture through a pad of Celite® to remove insoluble copper salts and base. Wash the pad with additional solvent. d. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-cyclopropylamine.

Substrate Scope & Expected Yields
Substrate ClassTypical YieldNotes
Electron-rich anilinesGood to ExcellentHighly reactive under these conditions.
Electron-deficient anilinesModerate to GoodMay require longer reaction times or higher temperatures.
Primary aliphatic aminesGoodGenerally provides good yields.
Secondary aliphatic aminesModerate to GoodSteric hindrance can affect reaction rates.

Data synthesized from literature reports.[3]

Protocol 2: N-Alkylation with Cyclopropylcarbinol (Brookhart's Acid Catalysis)

This method utilizes a readily available cyclopropylcarbinol as the cyclopropyl source, catalyzed by a strong acid, to alkylate aromatic and heterocyclic amines. The reaction conditions can be tuned to favor the cyclopropyl product.

Mechanism and Rationale

Under acidic conditions, the hydroxyl group of cyclopropylcarbinol is protonated, forming a good leaving group (water). Departure of water generates a stabilized cyclopropylcarbinyl cation. This cation can be directly attacked by the amine nucleophile to form the N-cyclopropyl product. A key consideration is the potential for ring-opening of the cyclopropylcarbinyl cation to the homoallylic cation; however, careful temperature control can favor the desired direct substitution.

Decision Logic for Reaction Pathway

G cluster_conditions Reaction Temperature cluster_products Major Product start Cyclopropylcarbinol + Amine + Acid Catalyst low_temp Lower Temp (e.g., 60°C) start->low_temp favors high_temp Higher Temp start->high_temp favors cyclopropyl N-Cyclopropyl Product (Direct Substitution) low_temp->cyclopropyl homoallyl N-Homoallyl Product (Ring Opening) high_temp->homoallyl

Caption: Temperature-dependent selectivity in acid-catalyzed N-alkylation.

Detailed Step-by-Step Protocol

Materials:

  • Aromatic or heterocyclic amine (0.3 mmol, 1.5 equiv)

  • Cyclopropylcarbinol (0.2 mmol, 1.0 equiv)

  • Brookhart's acid catalyst (Na⁺[(3,5-(CF₃)₂C₆H₃)₄B]⁻) (2.5 mol%)

  • 1 M HCl in Et₂O (5.0 mol%)

  • Anhydrous solvent (e.g., DCE), 1.5 mL

  • Schlenk tube or similar reaction vessel

  • Stir bar and heating block

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the amine (0.3 mmol), Brookhart's acid catalyst (2.5 mol%), and the solvent (1.5 mL).

    • Rationale: An inert atmosphere is used to prevent side reactions with atmospheric moisture, as the catalyst and intermediates can be sensitive.

  • Add Reagents: Add the cyclopropylcarbinol (0.2 mmol) and the HCl solution (5.0 mol%) to the mixture.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 60 °C with stirring.

    • Rationale: Maintaining a controlled, lower temperature (e.g., 60°C) is crucial to favor the direct substitution pathway and minimize the formation of the ring-opened homoallylamine byproduct.[11]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the cyclopropylcarbinol is consumed.

  • Workup: a. Cool the reaction to room temperature. b. Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃). c. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the N-cyclopropylamine product.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[2] Avoid inhalation of dust and contact with skin and eyes.

  • Cyclopropylboronic Acid: Handle as a typical organoboron compound. Avoid inhalation and contact.

  • Copper(II) Acetate: Harmful if swallowed and toxic to aquatic life.

  • 1,2-Dichloroethane (DCE): Is a carcinogen and toxic. Handle with extreme care.

  • Brookhart's Acid: Is a strong acid. Handle with care.

Conclusion

While this compound is not a suitable reagent for direct N-cyclopropylation, robust and well-documented alternative methods are available to the modern chemist. The copper-promoted coupling with cyclopropylboronic acid offers a broad substrate scope, while the acid-catalyzed reaction with cyclopropylcarbinol provides a complementary approach. The choice of method will depend on substrate compatibility, available reagents, and desired scale. By understanding the underlying chemical principles and following these validated protocols, researchers can confidently incorporate the valuable cyclopropylamine motif into their target molecules.

References

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Application Note: 1-Cyclopropylurea and its Derivatives as Potent Reagents for Soluble Epoxide Hydrolase (sEH) Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of sEH Inhibition

Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of pathologies, including hypertension, inflammation, and pain.[1][2] This enzyme is a key regulator in the metabolism of endogenous lipid signaling molecules, specifically the epoxyeicosatrienoic acids (EETs).[2][3][4] EETs, which are metabolites of arachidonic acid, possess potent vasodilatory, anti-inflammatory, and analgesic properties.[5][6][7] The sEH enzyme rapidly hydrolyzes these beneficial EETs into their less active diol counterparts, the dihydroxyeicosatrienoic acids (DHETs), thereby diminishing their protective effects.[2][4]

Consequently, the inhibition of sEH presents a compelling strategy to stabilize and increase the endogenous levels of EETs, amplifying their therapeutic actions. The urea functional group has proven to be a highly effective scaffold in the design of potent sEH inhibitors due to its ability to form critical hydrogen bond interactions within the enzyme's active site.[8] Among these, 1-cyclopropylurea and its derivatives have been identified as a promising class of potent sEH inhibitors.[9] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound derivatives as reagents in enzyme inhibition assays, covering the mechanistic rationale, a detailed experimental protocol, and data analysis.

Scientific Rationale: Intercepting the EET Metabolic Pathway

The central principle behind using this compound derivatives is to block the enzymatic degradation of EETs. As illustrated below, sEH is the chokepoint in the conversion of biologically active EETs to the less active DHETs. By inhibiting sEH, the half-life of EETs is extended, allowing them to exert their beneficial physiological effects more profoundly.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs Metabolism sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Biologically Active) sEH->DHETs Inhibitor This compound Derivative Inhibitor->sEH Inhibition Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_readout 3. Data Acquisition & Analysis P1 Prepare serial dilutions of This compound derivative in 100% DMSO. P2 Transfer diluted inhibitor to assay plate (e.g., 1 µL). Add Assay Buffer (e.g., 49 µL). P1->P2 A1 Add Enzyme Working Solution to each well (e.g., 50 µL). Final DMSO conc. ≤1%. P2->A1 A2 Pre-incubate plate for 5-10 min at room temperature. (Allows inhibitor-enzyme binding) A1->A2 A3 Initiate reaction by adding Substrate Working Solution (e.g., 10 µL). A2->A3 R1 Immediately place plate in reader. Measure fluorescence (Ex 330 / Em 465 nm) kinetically for 10-20 min. A3->R1 R2 Calculate reaction rates (V). Determine % Inhibition. R1->R2 R3 Plot % Inhibition vs. [Inhibitor]. Calculate IC50 via non-linear regression. R2->R3

Figure 2. Experimental workflow for the sEH inhibition assay.

Step-by-Step Protocol

  • Inhibitor Plating: Prepare a serial dilution series of the test and control inhibitors in 100% DMSO. Transfer 1 µL of each inhibitor dilution to the appropriate wells of the assay plate. For control wells, add 1 µL of DMSO.

  • Controls Setup (Essential for Self-Validation):

    • 100% Activity Control (Vehicle): Wells containing enzyme, substrate, and DMSO (no inhibitor).

    • 0% Activity Control (Blank): Wells containing Assay Buffer and substrate (no enzyme). This measures background fluorescence.

    • Test Wells: Wells containing enzyme, substrate, and the serially diluted inhibitor.

  • Enzyme Addition: Add 99 µL of the Enzyme Working Solution to each well (except the Blank wells, which receive 99 µL of Assay Buffer). The total volume is now 100 µL.

  • Pre-incubation: Gently mix the plate and incubate for 5-10 minutes at room temperature. This step is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition. [10][11]5. Reaction Initiation: Add 10 µL of the Substrate Working Solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence reader and begin kinetic measurement (e.g., readings every 30-60 seconds for 10-20 minutes) at Ex/Em wavelengths of 330/465 nm. [12][11]

Data Analysis and Interpretation

Calculating Percent Inhibition

  • Determine the initial reaction rate (velocity, V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).

  • Calculate the percent inhibition for each inhibitor concentration using the following formula:

    % Inhibition = (1 - (Vinhibitor - Vblank) / (Vvehicle - Vblank)) * 100

    Where:

    • Vinhibitor is the rate in the presence of the inhibitor.

    • Vvehicle is the rate of the 100% activity control.

    • Vblank is the rate of the 0% activity control.

Determining the IC50 Value The IC50 is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

  • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Fit the resulting data points to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, Origin).

  • The IC50 value is determined from the curve fit.

Data Presentation Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Example IC50 Values for sEH Inhibitors

Compound Target Enzyme Assay Type IC50 Value (nM) Reference
Compound 38 (Cyclopropyl Urea Derivative) Human sEH Enzymatic Assay 1.1 [9]
AUDA (Control) Human sEH Enzymatic Assay ~100 [7]
DCU (Control) Human sEH Enzymatic Assay ~10,000 [10]

| TPPU (Control) | Human sEH | Enzymatic Assay | 3.7 | [7]|

Conclusion

This compound and its derivatives represent a potent and valuable class of reagents for studying the inhibition of soluble epoxide hydrolase. The fluorometric assay protocol described herein provides a reliable, sensitive, and high-throughput method for characterizing the inhibitory activity of these and other novel compounds. By carefully implementing the described workflow, including the essential controls for self-validation, researchers can generate high-quality, reproducible data to advance drug discovery efforts targeting the sEH enzyme for inflammatory, cardiovascular, and pain-related disorders.

References

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  • Hayakawa, M., et al. (2014). Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Bioorganic & Medicinal Chemistry, 22(5), 1548-1557. Available at: [Link]

  • Shen, H. C., & Jiang, H. (2015). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of medicinal chemistry, 58(18), 7179–7202. Available at: [Link]

  • Pecic, S., et al. (2012). Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. Bioorganic & medicinal chemistry letters, 22(1), 601–605. Available at: [Link]

  • Morisseau, C., et al. (2002). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences of the United States of America, 99(25), 15999–16004. Available at: [Link]

  • Pecic, S., et al. (2012). Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 22(1), 601-605. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Wikimedia Foundation. Available at: [Link]

  • Wolf, N. M., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical biochemistry, 355(1), 71–80. Available at: [Link]

  • Vázquez, S. (n.d.). Design, synthesis and evaluation of novel soluble epoxide hydrolase (sEH) inhibitors for inflammatory diseases. Medicinal Chemistry & Pharmacology. Available at: [Link]

  • Duran, A., et al. (2015). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. Journal of Chemical Information and Modeling, 55(8), 1669-1680. Available at: [Link]

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  • Kumar, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future medicinal chemistry, 12(13), 1237–1254. Available at: [Link]

  • ResearchGate. (n.d.). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Available at: [Link]

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  • Zhang, Y., et al. (2024). Discovery of novel biaryl urea derivatives against IL-1β release with low toxicity based on NEK7 inhibitor. Bioorganic & Medicinal Chemistry, 101, 117616. Available at: [Link]

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Application of 1-Cyclopropylurea in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Modern Agrochemicals

The incorporation of the cyclopropyl group into the molecular architecture of active ingredients has become a cornerstone of modern agrochemical design. This small, strained carbocyclic ring is not merely a structural placeholder; it imparts a unique combination of physicochemical properties that can significantly enhance biological activity, metabolic stability, and target-site binding affinity. 1-Cyclopropylurea, as a carrier of this valuable moiety, represents a key synthon for the introduction of the cyclopropylamino carboxamide functionality, a prevalent feature in several classes of high-potency herbicides and insecticides.

This technical guide provides an in-depth exploration of the application of this compound and its precursor, cyclopropylamine, in the synthesis of cutting-edge agrochemicals. We will move beyond a mere recitation of synthetic steps to elucidate the underlying chemical principles and strategic considerations that guide the use of these versatile building blocks. The protocols detailed herein are designed to be robust and reproducible, providing researchers and development professionals with a solid foundation for their own synthetic endeavors.

Core Application: Building Blocks for Sulfonylurea and Phenylurea Agrochemicals

The primary application of this compound and its derivatives in the agrochemical industry lies in the synthesis of sulfonylurea and phenylurea-based active ingredients. These classes of compounds are renowned for their high efficacy at low application rates and their targeted modes of action.

Sulfonylurea Herbicides: The Cyclosulfamuron Case Study

Sulfonylurea herbicides are a critical tool in modern weed management, acting as potent inhibitors of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The herbicide Cyclosulfamuron serves as an excellent case study for the integration of a cyclopropyl moiety into a sulfonylurea scaffold. While the direct use of this compound is not the most common route, the synthesis invariably relies on its precursor, cyclopropylamine, to construct the key cyclopropylcarbonyl fragment.

The chemical structure of Cyclosulfamuron, N-[[[2-(cyclopropylcarbonyl)phenyl]amino]sulfonyl]-N′-(4,6-dimethoxy-2-pyrimidinyl)urea, clearly indicates the importance of the cyclopropyl group.

Synthetic Strategy Overview:

The synthesis of Cyclosulfamuron can be conceptually broken down into the formation of three key fragments, followed by their convergent coupling. The cyclopropylcarbonyl moiety is introduced via acylation of an aniline derivative, which is then elaborated to form the sulfonylurea bridge.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment C Synthesis & Coupling cluster_3 Final Assembly A1 Cyclopropylamine A2 Cyclopropanecarbonyl chloride A1->A2 Acylation Precursor A4 2-(Cyclopropylcarbonyl)aminobenzoic acid A2->A4 A3 2-Aminobenzoic acid A3->A4 Acylation C1 2-(Cyclopropylcarbonyl)aminobenzoic acid B1 2-Amino-4,6-dimethoxypyrimidine B3 2-Isocyanato-4,6-dimethoxypyrimidine B1->B3 Phosgenation B2 Phosgene or equivalent B2->B3 D2 2-Isocyanato-4,6-dimethoxypyrimidine C3 2-(Cyclopropylcarbonyl)aminobenzenesulfonyl chloride C1->C3 Chlorosulfonation C2 Chlorosulfonic acid C2->C3 C5 2-(Cyclopropylcarbonyl)aminobenzenesulfonamide C3->C5 Ammonolysis C4 Ammonia C4->C5 D1 2-(Cyclopropylcarbonyl)aminobenzenesulfonamide D3 Cyclosulfamuron D1->D3 Coupling D2->D3 G cluster_0 Reactant A cluster_1 Reactant B cluster_2 Product A1 Substituted Phenyl Isocyanate C1 N-Cyclopropyl-N'-(substituted phenyl)urea (Potential Insecticide) A1->C1 Reaction B1 This compound B1->C1

Quantifying 1-Cyclopropylurea in Biological Matrices: A Senior Application Scientist's Guide to Robust Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the quantitative analysis of 1-Cyclopropylurea in biological samples. Moving beyond a simple recitation of steps, this document delves into the rationale behind methodological choices, ensuring a deep understanding of the entire bioanalytical process. The protocols outlined herein are designed to be self-validating, grounded in established scientific principles and regulatory guidelines to ensure data integrity and reliability.

Introduction: The Analytical Challenge of a Small, Polar Molecule

This compound is a small molecule characterized by its polar nature, a property that presents a unique set of challenges for bioanalysis. Its high water solubility and limited retention on traditional reversed-phase chromatographic columns necessitate specialized approaches for extraction and separation from complex biological matrices such as plasma and urine. This guide will focus on leveraging the strengths of modern analytical techniques, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to achieve sensitive and specific quantification.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of robust method development.

PropertyValueSource
Molecular FormulaC₄H₈N₂O
Molecular Weight100.12 g/mol
XLogP3-AA-0.6
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count1
pKa (Predicted)14.3 (strongest acidic), 1.2 (strongest basic)Not explicitly found, but urea derivatives are generally very weak bases.
SolubilityHigh in aqueous solutionsInferred from low LogP and polar structure.

The low octanol-water partition coefficient (XLogP3-AA) of -0.6 indicates high hydrophilicity. This property dictates the choice of extraction and chromatographic techniques, steering us away from conventional reversed-phase approaches and towards methods suitable for polar analytes.

The Analytical Workflow: A Strategic Overview

The quantification of this compound in biological samples involves a multi-step process, each stage optimized to ensure accuracy and reproducibility.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample_Collection Biological Sample (Plasma, Urine) Internal_Standard Internal Standard Spiking Sample_Collection->Internal_Standard Addition of IS Extraction Extraction (PPT, LLE, or SPE) Internal_Standard->Extraction Matrix Removal Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution Sample Concentration LC_Separation HILIC-UPLC Separation Evaporation_Reconstitution->LC_Separation Injection MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Ionization Quantification Quantification MS_Detection->Quantification Data Acquisition Validation Method Validation Quantification->Validation Data Review PPT_Workflow Plasma_Sample Plasma Sample (e.g., 100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Add_ACN Add cold Acetonitrile (e.g., 300 µL, 1:3 ratio) Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (e.g., 10,000 x g, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporate_Reconstitute Evaporate & Reconstitute in Mobile Phase Supernatant_Transfer->Evaporate_Reconstitute LC_MS_Analysis LC-MS/MS Analysis Evaporate_Reconstitute->LC_MS_Analysis

Caption: Protein Precipitation Workflow.

Detailed Protocol:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Cleaner Extracts

Rationale: LLE provides a cleaner extract than PPT by removing not only proteins but also other interferences like phospholipids. [1]For a polar compound like this compound, a polar organic solvent such as ethyl acetate can be used, often with pH adjustment of the aqueous phase to ensure the analyte is in a neutral form for optimal partitioning.

Detailed Protocol:

  • To 200 µL of urine or plasma, add the internal standard.

  • Add 50 µL of a suitable buffer to adjust the pH (if necessary).

  • Add 1 mL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic (upper) layer to a new tube.

  • Evaporate the organic layer to dryness under nitrogen.

  • Reconstitute in the mobile phase for analysis.

Protocol 3: Mixed-Mode Solid-Phase Extraction (SPE) for Highest Purity

Rationale: Mixed-mode SPE offers the highest degree of selectivity by combining two separation mechanisms, such as reversed-phase and ion-exchange, into a single cartridge. [2][3]This is particularly useful for complex matrices or when very low limits of quantification are required.

Workflow Diagram:

SPE_Workflow Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Water/Buffer) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash (Remove Interferences) Load->Wash Elute Elute Analyte Wash->Elute Analyze Evaporate & Reconstitute for LC-MS/MS Elute->Analyze

Caption: Solid-Phase Extraction Workflow.

Detailed Protocol:

  • Condition: Pass 1 mL of methanol through a mixed-mode SPE cartridge.

  • Equilibrate: Pass 1 mL of water or an appropriate buffer through the cartridge.

  • Load: Load the pre-treated biological sample (e.g., plasma diluted with buffer).

  • Wash: Wash the cartridge with a weak solvent to remove interferences while retaining this compound.

  • Elute: Elute this compound with a stronger solvent.

  • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

Part 2: Chromatographic Separation and Mass Spectrometric Detection

Hydrophilic Interaction Liquid Chromatography (HILIC)

Rationale: Given the polar nature of this compound, HILIC is the chromatographic method of choice. [4][5][6]HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which allows for the retention and separation of polar compounds that are poorly retained in reversed-phase chromatography. [7] Proposed UPLC-HILIC Parameters:

  • Column: Acquity UPLC BEH HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) Detection

Rationale: LC-MS/MS provides exceptional sensitivity and selectivity through Multiple Reaction Monitoring (MRM). [8]This technique involves selecting the protonated molecule of this compound (precursor ion) and a specific fragment ion (product ion) generated through collision-induced dissociation.

Predicted MS/MS Parameters for this compound:

The protonated molecule [M+H]⁺ of this compound has a theoretical m/z of 101.07. Based on the fragmentation of similar urea-containing compounds, a likely fragmentation pathway involves the cleavage of the C-N bond, leading to the loss of the cyclopropylamine moiety or the formation of the cyclopropyl isocyanate ion.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Predicted Precursor Ion (Q1): m/z 101.1

  • Predicted Product Ion (Q3): A prominent product ion is predicted at m/z 44.0, corresponding to the [H2N=C=O]+ fragment. Another possible fragment could be at m/z 58.1 from the cyclopropylamine moiety.

  • Collision Energy (CE): This would need to be empirically optimized, but a starting point of 15-25 eV is reasonable for a small molecule. [9] Selection of an Internal Standard (IS):

Rationale: A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for analytical variability. [4][5][7]

  • Recommended Internal Standard: ¹³C,¹⁵N₂-1-Cyclopropylurea. This would have a precursor ion of m/z 104.1, which is sufficiently different from the analyte to prevent cross-talk.

Part 3: Method Validation - Ensuring Trustworthiness

A bioanalytical method is only as reliable as its validation. The following parameters must be rigorously assessed according to regulatory guidelines from the FDA and EMA. [cite: FDA Bioanalytical Method Validation Guidance for Industry, May 2018, EMA Guideline on bioanalytical method validation, 2011]

Validation Parameters Summary:

ParameterAcceptance Criteria (Typical)Rationale
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.Ensures the method can differentiate the analyte from other components.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 6 non-zero standards.Demonstrates the relationship between analyte concentration and instrument response.
Accuracy & Precision Within ±15% (±20% at LLOQ) of the nominal concentration for QC samples.Assesses the closeness of measured values to the true value and the reproducibility of measurements.
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.Evaluates the influence of matrix components on the ionization of the analyte.
Recovery Consistent and reproducible across the concentration range.Measures the efficiency of the extraction process.
Stability Analyte should be stable under various storage and processing conditions (freeze-thaw, bench-top, long-term).Ensures the integrity of the analyte from sample collection to analysis.

Conclusion

The successful quantification of this compound in biological samples is achievable through a well-considered analytical strategy. The inherent challenges posed by its polarity can be overcome by employing HILIC for chromatographic separation and a carefully optimized LC-MS/MS method for detection. The protocols provided in this guide, when coupled with a rigorous validation process adhering to regulatory standards, will yield reliable and defensible data crucial for advancing drug development programs.

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  • LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups.
  • Searle, B. C. (2010). Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface. Analytical chemistry, 82(10), 4066–4072.
  • Doc Brown's Chemistry. (n.d.).
  • Bittremieux, W., et al. (2024). Fragment ion intensity prediction improves the identification rate of non-tryptic peptides in timsTOF.
  • Gao, Y., et al. (2021). A Comprehensive Evaluation of MS/MS Spectrum Prediction Tools for Shotgun Proteomics.
  • Bittremieux, W., et al. (2024). Fragment ion intensity prediction improves the identification rate of non-tryptic peptides in timsTOF.

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Application Notes and Protocols for the Synthesis of N,N'-Disubstituted Ureas Utilizing 1-Cyclopropylurea

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of N,N'-disubstituted ureas, leveraging 1-cyclopropylurea as a versatile starting material. The urea functional group is a cornerstone in medicinal chemistry, present in numerous therapeutic agents.[1][2] The introduction of a cyclopropyl moiety can significantly enhance the pharmacological properties of a molecule, making this compound an attractive building block in drug discovery.[3] This document offers a detailed, step-by-step methodology, underpinned by mechanistic insights and safety considerations, to empower researchers in the synthesis of novel molecular entities.

Introduction: The Significance of N,N'-Disubstituted Ureas and the Cyclopropyl Moiety in Drug Development

N,N'-disubstituted ureas are a class of organic compounds characterized by a central carbonyl group bonded to two nitrogen atoms, each bearing a substituent. This structural motif is prevalent in a wide array of pharmaceuticals due to its ability to form stable hydrogen bonds with biological targets, thereby influencing their activity.[1][2] Notable examples of drugs containing the N,N'-disubstituted urea core include anti-cancer agents, anti-diabetic drugs, and antiviral therapies.

The cyclopropyl group, a three-membered carbocycle, is a valuable substituent in medicinal chemistry. Its unique electronic properties and conformational rigidity can impart favorable characteristics to a drug molecule, such as increased metabolic stability, enhanced potency, and improved membrane permeability.[3] The incorporation of a cyclopropyl ring into N,N'-disubstituted ureas can, therefore, lead to the development of novel drug candidates with superior pharmacological profiles. This compound is a commercially available starting material that serves as an excellent entry point for the synthesis of these valuable compounds.[4][5]

Synthetic Strategy: A Two-Step Approach from this compound

The most common and efficient method for the synthesis of unsymmetrical N,N'-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine.[1] Therefore, our synthetic protocol is a two-step process:

  • Generation of Cyclopropyl Isocyanate: Conversion of this compound to the corresponding cyclopropyl isocyanate. This is the key intermediate in our synthetic route.

  • Urea Formation: Reaction of cyclopropyl isocyanate with a diverse range of primary and secondary amines to yield the target N,N'-disubstituted ureas.

This approach offers a high degree of flexibility, allowing for the synthesis of a large library of compounds by simply varying the amine coupling partner.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Isocyanate Generation cluster_1 Step 2: Urea Formation This compound This compound Reagents_for_Isocyanate_Formation Reagents_for_Isocyanate_Formation This compound->Reagents_for_Isocyanate_Formation e.g., Oxalyl chloride, Triphosgene Cyclopropyl_Isocyanate Cyclopropyl_Isocyanate Amine Amine Cyclopropyl_Isocyanate->Amine Nucleophilic Addition Reagents_for_Isocyanate_Formation->Cyclopropyl_Isocyanate NN_Disubstituted_Urea NN_Disubstituted_Urea Amine->NN_Disubstituted_Urea

Caption: General workflow for the synthesis of N,N'-disubstituted ureas.

Detailed Experimental Protocols

Safety Precautions: Working with Isocyanates

Isocyanates are highly reactive and toxic compounds.[6] They are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[7][8]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[6]

  • Eye Protection: Safety goggles and a face shield must be worn.

  • Lab Coat: A flame-resistant lab coat is required.

  • Respiratory Protection: In addition to working in a fume hood, a respirator with an organic vapor cartridge may be necessary for certain operations.

Spill and Waste Disposal:

  • Have an isocyanate spill kit readily available.

  • Isocyanate waste should be quenched with a decontaminating solution (e.g., a mixture of water, detergent, and ammonia) and disposed of as hazardous waste according to institutional guidelines.[9]

Step 1: Synthesis of Cyclopropyl Isocyanate

While cyclopropyl isocyanate is commercially available, this section provides a protocol for its synthesis from this compound for laboratories where it is not readily accessible. The reaction of a monosubstituted urea with a dehydrating agent like oxalyl chloride or triphosgene can generate the corresponding isocyanate.[1]

Materials:

  • This compound

  • Oxalyl chloride or Triphosgene

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.1 eq) or triphosgene (0.4 eq) in anhydrous DCM via the dropping funnel. Caution: Gas evolution (HCl and CO/CO2) will occur.

  • After the addition is complete, slowly add triethylamine (2.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, the resulting solution of cyclopropyl isocyanate in DCM can be used directly in the next step without isolation.

Step 2: Synthesis of N,N'-Disubstituted Ureas

This protocol outlines the reaction of the in situ generated cyclopropyl isocyanate with a representative amine.

Materials:

  • Solution of cyclopropyl isocyanate in DCM (from Step 1)

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a separate flask, dissolve the chosen amine (1.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of cyclopropyl isocyanate (from Step 1) to the amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N,N'-disubstituted urea.

Representative Data and Characterization

The following table provides expected yields for the synthesis of various N,N'-disubstituted ureas using the described protocol.

EntryAmineProductExpected Yield (%)
1Aniline1-Cyclopropyl-3-phenylurea85-95
2Benzylamine1-Benzyl-3-cyclopropylurea90-98
3Morpholine1-Cyclopropyl-3-(morpholin-4-yl)urea88-96
44-Fluoroaniline1-Cyclopropyl-3-(4-fluorophenyl)urea82-92

Characterization: The synthesized compounds should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic urea carbonyl stretch (typically around 1630-1660 cm⁻¹).

Mechanistic Insights

The formation of N,N'-disubstituted ureas via the isocyanate route is a well-established and reliable transformation.

Diagram of the Reaction Mechanism

G cluster_0 Urea Formation Mechanism Cyclopropyl_Isocyanate Cyclopropyl-N=C=O Amine R₂NH Cyclopropyl_Isocyanate->Amine Nucleophilic Attack Transition_State [Transition State] Zwitterionic_Intermediate Cyclopropyl-NH-C(=O⁺)-NR₂⁻ Transition_State->Zwitterionic_Intermediate Product Cyclopropyl-NH-C(=O)-NR₂ Zwitterionic_Intermediate->Product Proton Transfer

Caption: Mechanism of nucleophilic addition of an amine to an isocyanate.

The reaction proceeds through a nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to yield the stable urea product. The reaction is typically fast and high-yielding.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N,N'-disubstituted ureas using this compound as a versatile starting material. By following the outlined procedures and adhering to the stringent safety precautions, researchers can efficiently synthesize a diverse range of novel compounds with potential applications in drug discovery and development. The presented methodology is robust, scalable, and amenable to the generation of compound libraries for high-throughput screening.

References

  • Safe Use of Di-Isocyanates. (n.d.). Retrieved from Google Search.[6]

  • Safety measures for working with isocyanate. (2021). Reddit. Retrieved from Google Search.[7]

  • A Guide to the Safe Handling of Aromatic Isocyanates and Isocyanides. (n.d.). Benchchem. Retrieved from Google Search.[9]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Molecules, 25(17), 3843. [Link][1]

  • Unveiling the key intermediates in electrocatalytic synthesis of urea with CO2 and N2 coupling reactions on double transition-metal MXenes. (2023). Journal of Materials Chemistry A, 11(10), 5195-5203. [Link][10]

  • Synthesis of Early-Transition-Metal Carbide and Nitride Nanoparticles through the Urea Route and Their Use as Alkylation Catalysts. (2013). ChemCatChem, 5(11), 3364-3371. Retrieved from ResearchGate.[11]

  • Isocyanates: Working Safely. (n.d.). California Department of Public Health. Retrieved from Google Search.

  • Screening Single-Atom-Doped Transition Metal CuFe Alloy Catalysts for Electrochemical Urea Synthesis. (2023). The Journal of Physical Chemistry C, 127(49), 23831–23840. [Link][12]

  • One-Pot Synthesis of Ureas from Boc-Protected Amines. (2014). The Journal of Organic Chemistry, 79(10), 4477-4483. [Link][13]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). Green Chemistry, 20(13), 3003-3008. [Link][14]

  • Urea synthesis from greenhouse gas and nitrogen via transition metal-free catalysis over graphitic carbon nitride. (2024). Google Patents. [15]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. [Link][16]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). Molecules, 27(23), 8219. [Link][2]

  • Guide for Safe Use of Isocyanates. (n.d.). IRSST. Retrieved from Google Search.[8]

  • Efficient Method of Synthesis of N,N′-Disubstituted Ureas/Thioureas by a Zinc Chloride Catalyzed Thermal Reaction. (2009). Synthetic Communications, 39(16), 2843-2849. [Link][17]

  • Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source. (2016). Organic Letters, 18(1), 124-127. [Link][18]

  • N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. (2016). MedChemComm, 7(2), 324-334. [Link][19]

  • N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. (2021). Medicinal Chemistry, 17(8), 915-927. [Link][20]

  • Large scale preparation of N-substituted urea. (n.d.). ResearchGate. Retrieved from Google Search.[21]

  • Synthesis of mono-and N,N-disubstituted ureas. (2003). Retrieved from ResearchGate.[22]

  • This compound. (n.d.). PubChem. [Link][4]

  • This compound. (n.d.). Pharmaffiliates. [Link][5]

  • N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea. (n.d.). apicule. [Link][23]

  • Catalytic synthesis of urea from carbon monoxide and amine compound. (n.d.). Google Patents. [24]

  • Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. (2019). ChemistrySelect, 4(33), 9723-9727. Retrieved from ResearchGate.[25]

  • Process for the manufacture of cyclopropylamine. (1986). Google Patents. [26]

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Application Notes and Protocols for the Scaled-Up Synthesis of 1-Cyclopropylurea

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropylurea is a valuable building block in medicinal chemistry and agrochemical synthesis. As demand for this intermediate increases, robust and scalable synthetic methodologies are paramount. This document provides a comprehensive guide for the synthesis of this compound, with a primary focus on the transition from laboratory-scale procedures to pilot and manufacturing scales. We will delve into the underlying chemical principles, provide a detailed laboratory protocol, and then pivot to the critical engineering, safety, and quality considerations essential for successful scale-up. This guide is designed to equip researchers and chemical engineers with the necessary knowledge to not only synthesize this compound but to do so in a safe, efficient, and scalable manner.

Introduction: The Chemical and Industrial Context of this compound

The cyclopropyl motif is a highly sought-after structural element in modern drug discovery, prized for its ability to impart conformational rigidity, improve metabolic stability, and modulate physicochemical properties.[1] Consequently, this compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. The development of a scalable, safe, and economically viable synthetic process is therefore a critical endeavor for any organization looking to commercialize compounds derived from this intermediate.

The synthesis of substituted ureas can be approached through several methods, including the reaction of amines with phosgene or its equivalents, or via rearrangements like the Hofmann or Curtius.[2][3][4][5] However, for industrial applications, the reaction of an amine with an isocyanate is often a preferred route due to its high atom economy and typically clean reaction profile. This guide will focus on a process centered around the reaction of cyclopropylamine with a suitable isocyanate precursor.

Reaction Mechanism and Key Synthetic Pathways

The most direct and common method for synthesizing this compound involves the nucleophilic addition of cyclopropylamine to an isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group, leading to the formation of the urea linkage.

A common laboratory and industrial approach involves the in situ generation of the isocyanate from a more stable precursor, which then reacts with the amine. One such method is the reaction of an amine with potassium isocyanate in an aqueous medium, which presents a greener and safer alternative to handling volatile and toxic isocyanates directly.[6]

Alternatively, cyclopropyl isocyanate can be used directly. This reagent is commercially available but is classified as toxic and flammable, requiring stringent handling protocols.[7][8]

Laboratory-Scale Synthesis Protocol

This section details a reliable and reproducible method for the synthesis of this compound on a laboratory scale. This protocol is designed to serve as a baseline for process development and subsequent scale-up.

Protocol 3.1: Synthesis of this compound via Reaction of Cyclopropylamine with Potassium Isocyanate in Water

  • Objective: To synthesize this compound in high yield and purity on a laboratory scale.

  • Materials:

    • Cyclopropylamine (CAS: 765-30-0)

    • Potassium isocyanate (CAS: 590-28-3)

    • Deionized water

    • Hydrochloric acid (HCl), 1 M solution

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

  • Equipment:

    • Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • To a 250 mL three-necked round-bottom flask, add potassium isocyanate (1.0 eq) and deionized water (5 volumes). Stir until the solid is fully dissolved.

    • Cool the solution to 0-5 °C using an ice-water bath.

    • In a separate beaker, prepare a solution of cyclopropylamine (1.05 eq) in deionized water (2 volumes).

    • Slowly add the cyclopropylamine solution to the cooled potassium isocyanate solution via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to 10-15 °C and slowly acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

    • Combine the organic layers and wash with brine (1 x 3 volumes).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield this compound as a white crystalline solid.[9]

Methodology for Scaling Up this compound Synthesis

Transitioning from a laboratory-scale synthesis to a pilot plant or full-scale manufacturing process introduces a new set of challenges that extend beyond simple stoichiometry. The following sections address the critical aspects of this scale-up process.

Process Hazard Analysis (PHA) and Safety Considerations

A thorough Process Hazard Analysis is non-negotiable before any scale-up activity. The primary hazards associated with this synthesis are:

  • Cyclopropylamine: This starting material is a highly flammable liquid and vapor, is harmful if swallowed, and causes severe skin burns and eye damage.[10][11][12][13] Engineering controls such as closed-system transfers and adequate ventilation are essential. Personal Protective Equipment (PPE) must include chemical-resistant gloves, flame-retardant clothing, and respiratory protection.

  • Isocyanates (if used directly): Cyclopropyl isocyanate is toxic if swallowed, in contact with skin, or if inhaled.[7] It is also a respiratory and skin sensitizer.[10][11][14] Work with isocyanates must be conducted in a well-ventilated area, preferably within a contained system. An exposure control plan and health monitoring for personnel should be implemented.[10][14]

  • Exothermic Reaction: The reaction between an amine and an isocyanate (or its precursor) is exothermic. On a large scale, the heat generated can be significant, leading to a potential for thermal runaway if not properly managed. The rate of heat generation increases with the volume of the reactor, while the heat removal capacity (surface area) does not increase proportionally.[15]

Reactor Selection and Engineering Controls

The choice of reactor is critical for safe and efficient scale-up.

  • Reactor Type: For pilot and manufacturing scale, a jacketed glass-lined or stainless-steel reactor is recommended. The jacketing allows for precise temperature control through the circulation of a heat transfer fluid. The reactor should be equipped with a robust agitation system, a condenser, and ports for controlled reagent addition and process analytical technology (PAT).

  • Agitation: Proper mixing is crucial to ensure homogeneity and efficient heat transfer. The agitator type (e.g., pitched-blade turbine, anchor) and speed must be carefully selected and potentially modeled to ensure consistent performance from the lab to the plant.

  • Temperature Control: A reliable temperature control unit (TCU) is essential to manage the reaction exotherm. The rate of addition of the limiting reagent should be carefully controlled to match the heat removal capacity of the reactor.

  • Material Transfer: For handling hazardous raw materials like cyclopropylamine, closed-system transfer methods (e.g., using pumps and dedicated lines) are strongly recommended to minimize operator exposure.

Process Parameter Optimization for Scale-Up

Directly translating laboratory conditions to a large-scale reactor is often not feasible. The following parameters must be re-evaluated:

ParameterLaboratory Scale (e.g., 250 mL)Pilot/Manufacturing Scale (e.g., 1000 L)Rationale for Change
Reagent Addition Manual addition via dropping funnel over 30-45 minMetered addition via pump over 2-4 hoursTo control the exothermic reaction and maintain a safe temperature profile.[15]
Temperature 0-5 °C (initial)5-15 °C (initial)A slightly higher starting temperature may be acceptable with controlled addition to prevent the accumulation of unreacted reagents.
Solvent Volume ~7 volumes5-10 volumesMay be adjusted to manage slurry viscosity, facilitate heat transfer, and optimize product isolation.
Work-up Liquid-liquid extractionPhase-split in the reactor, potentially with centrifugation for solid-liquid separation.Large-scale extractions can be cumbersome and lead to significant solvent waste.
Isolation Rotary evaporation, recrystallizationCrystallization in the reactor followed by filtration (e.g., Nutsche filter-dryer) or centrifugation.To handle large volumes of product efficiently and safely.
Downstream Processing: Crystallization and Purification

The isolation and purification of the final product at scale require a different approach than in the laboratory.

  • Crystallization: Cooling crystallization is a common and effective method for purifying urea derivatives. The cooling profile should be carefully controlled to achieve the desired crystal size distribution, which impacts filtration and drying characteristics. Seeding the batch with a small amount of pure this compound can improve the reproducibility of the crystallization process.

  • Filtration and Drying: For large quantities, a Nutsche filter-dryer or a centrifuge is used to isolate the crystalline product. The product is then washed with a suitable solvent to remove impurities before being dried under vacuum.

  • Impurity Profile: The impurity profile of the final product must be carefully monitored. A key impurity in urea synthesis can be the corresponding biuret, formed from the reaction of the product with an unreacted isocyanate intermediate.[5] Process conditions should be optimized to minimize its formation.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product Reagents Cyclopropylamine & Potassium Isocyanate Reactor Jacketed Reactor (0-10 °C) Reagents->Reactor Solvent Deionized Water Solvent->Reactor Addition Controlled Addition of Amine Solution Reactor->Addition Stirring Reaction at RT Addition->Stirring Quench Acidification (pH 2-3) Stirring->Quench Extraction Phase Separation Quench->Extraction Crystallization Cooling Crystallization Extraction->Crystallization Filtration Filtration & Drying Crystallization->Filtration Product This compound Filtration->Product QC Quality Control (Purity, Impurities) Product->QC

Caption: Workflow for the synthesis and isolation of this compound.

Scale-Up Decision Logic

Sources

Application Notes and Protocols: Development of In Vitro Assays for 1-Cyclopropylurea and its Analogs as Small Molecule Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted urea compounds, exemplified by the core structure of 1-Cyclopropylurea, are pivotal scaffolds in the development of targeted therapeutics. A notable derivative, N-(2-chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea, is a key intermediate in the synthesis of Lenvatinib, a potent multi-kinase inhibitor approved for cancer therapy.[1][2] Lenvatinib targets several receptor tyrosine kinases (RTKs), primarily Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors (FGFR1-4), which are crucial drivers of tumor angiogenesis and proliferation.[2][3] This guide provides a comprehensive framework for the development and validation of robust in vitro assays to characterize and screen for novel inhibitors based on the this compound scaffold, with a focus on VEGFR and FGFR kinase activity.

Introduction: The Rationale for Targeting VEGFR and FGFR

The dysregulation of signaling pathways driven by VEGFR and FGFR is a hallmark of many cancers. These kinases play central roles in tumor-associated angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis, as well as in promoting cancer cell survival and proliferation.[4][5] Small molecule inhibitors that can block the ATP-binding site of these kinases are therefore a critical class of anti-cancer drugs.[6]

The development of such inhibitors relies on a cascade of screening assays. Initial discovery often begins with high-throughput screening (HTS) of large compound libraries using biochemical assays, which measure direct enzymatic activity in a cell-free system.[7][8] Promising "hits" are then advanced to cell-based assays, which provide a more physiologically relevant context by assessing a compound's effects within a living cell, accounting for factors like membrane permeability and interaction with intracellular components.[6][9]

This document outlines detailed protocols for both biochemical and cell-based assays tailored to identify and characterize inhibitors of VEGFR and FGFR, using the this compound scaffold as a representative chemical starting point.

Foundational Principle: Biochemical Kinase Inhibition Assays

Biochemical assays are the cornerstone of early-stage inhibitor screening.[10] They provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase. The most common format involves quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase.[11] Luminescence-based detection methods, such as Promega's ADP-Glo™ or Kinase-Glo™ MAX, are widely used due to their high sensitivity, broad dynamic range, and suitability for HTS.[10][11][12]

The VEGFR/FGFR Signaling Cascade: Point of Inhibition

The diagram below illustrates the canonical signaling pathway initiated by VEGF or FGF binding to their respective receptors, leading to dimerization, autophosphorylation, and downstream signaling. The primary goal of the biochemical assay is to directly measure and inhibit the initial autophosphorylation event within the kinase domain.

Kinase_Signaling_Pathway Ligand VEGF / FGF Ligand Receptor VEGFR / FGFR (Receptor Tyrosine Kinase) Ligand->Receptor Binds Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Phosphorylates Substrates ATP_ADP ATP → ADP ATP_ADP->Dimerization Provides Phosphate Inhibitor This compound Analog (e.g., Lenvatinib) Inhibitor->Dimerization INHIBITS (ATP Competition) Response Cellular Responses (Proliferation, Angiogenesis) Downstream->Response

Caption: VEGFR/FGFR signaling and the point of inhibition by ATP-competitive small molecules.

Protocol: Luminescence-Based Biochemical Kinase Assay (VEGFR2)

This protocol is adapted from commercially available kits, such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience, and is designed for a 96-well format.[12] It measures the amount of ATP remaining after the kinase reaction; a potent inhibitor will result in less ATP consumption and thus a higher luminescence signal.

Materials and Reagents
ReagentRecommended SupplierPurpose
Recombinant Human VEGFR2 (GST-tagged)BPS BioscienceEnzyme Source
5x Kinase BufferBPS BioscienceReaction Buffer
ATP (500 µM)BPS BioscienceCo-factor/Substrate
PTK Substrate (Poly(Glu:Tyr, 4:1))BPS BioscienceSubstrate for Kinase
This compound Analog (Test Inhibitor)User-Synthesized/SourcedCompound of Interest
Kinase-Glo™ MAX ReagentPromegaLuminescence Detection
White, Opaque 96-well platesCorningLow cross-talk assay plates
DMSO (Anhydrous)Sigma-AldrichCompound Solvent
Experimental Workflow

Biochemical_Assay_Workflow A 1. Prepare Reagents (1x Kinase Buffer, Master Mix) B 2. Plate Setup - Add Master Mix (Buffer, ATP, Substrate) - Add Test Inhibitor (serial dilutions) - Add Controls (No enzyme, No inhibitor) A->B C 3. Initiate Reaction Add diluted VEGFR2 enzyme B->C D 4. Incubate 30°C for 45 minutes C->D E 5. Detection Add Kinase-Glo™ MAX Reagent D->E F 6. Incubate Room Temp for 15 minutes E->F G 7. Read Luminescence Plate Reader F->G H 8. Data Analysis Calculate % Inhibition and IC50 G->H

Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and PTK Substrate. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibition is detectable.

    • Prepare a stock solution of the this compound test inhibitor (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in 1x Kinase Buffer. Ensure the final DMSO concentration in all wells does not exceed 1% to avoid solvent-induced artifacts.[12]

  • Assay Plate Setup:

    • Test Wells: Add 5 µL of each diluted inhibitor concentration.

    • Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer containing the same final concentration of DMSO as the test wells.

    • Blank (0% Activity): Add 5 µL of 1x Kinase Buffer with DMSO.

    • Add 25 µL of the Master Mix to all wells.[4]

  • Kinase Reaction Initiation:

    • Thaw the recombinant VEGFR2 enzyme on ice. Dilute it in 1x Kinase Buffer to the desired concentration (e.g., 1 ng/µL).

    • To initiate the reaction, add 20 µL of diluted VEGFR2 to the "Test Wells" and "Positive Control" wells.

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer (without enzyme).[4][12]

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo™ MAX reagent to room temperature.

    • Add 50 µL of Kinase-Glo™ MAX reagent to each well.[12]

    • Incubate at room temperature for 15 minutes, protected from light.

  • Data Acquisition: Read the luminescence signal using a microplate reader.

Data Analysis and Quality Control
  • Subtract Background: Subtract the average luminescence signal of the "Blank" wells from all other readings.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[1][13]

  • Assay Validation (Z'-factor): The robustness of the assay for HTS should be validated by calculating the Z'-factor using the positive and negative controls. An assay is considered excellent for screening when the Z'-factor is between 0.5 and 1.0.[9][14]

    Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ) (Where SD is the standard deviation)

ParameterAcceptance CriteriaRationale
IC50 Varies by compoundMeasures the potency of the inhibitor.[9]
Z'-factor > 0.5Indicates a robust assay with a large separation between controls.[14]
Signal-to-Background > 10Ensures a sufficient dynamic range for the assay.
DMSO Tolerance Final concentration ≤ 1%Minimizes solvent effects on enzyme activity.[12]

Orthogonal Approach: Cell-Based Reporter Assays

While biochemical assays are excellent for measuring direct target engagement, they do not inform on cellular activity.[6] Cell-based assays are a critical next step to confirm that an inhibitor can penetrate the cell membrane and inhibit the target kinase in its native environment, leading to a downstream functional effect.[9] Reporter gene assays are a powerful tool for this purpose.

Principle of Reporter Assays

These assays utilize engineered cell lines that stably express the target receptor (e.g., FGFR3).[15] These cells also contain a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the kinase's signaling pathway. When the kinase is activated by its ligand, the downstream pathway is triggered, leading to the expression of luciferase. An effective inhibitor will block this signaling cascade, resulting in a decrease in the luminescence signal.

Protocol: FGFR3 Luciferase Reporter Assay

This protocol is based on commercially available systems, such as those from INDIGO Biosciences.[15][16]

  • Cell Plating: Dispense the engineered FGFR3 reporter cells into a 96-well assay plate and incubate for 4-6 hours to allow for cell attachment.

  • Compound and Ligand Treatment:

    • Prepare serial dilutions of the this compound test inhibitor.

    • Prepare a solution of the stimulating ligand (e.g., FGF1) at a concentration that elicits a sub-maximal response (e.g., EC80). This ensures that inhibition can be robustly detected.

    • Remove the culture medium from the cells and add the inhibitor dilutions, followed immediately by the stimulating ligand.

    • Include controls: cells with ligand only (positive control) and cells with vehicle only (negative control).

  • Incubation: Incubate the plate for 24 hours to allow for activation of the signaling pathway and expression of the luciferase reporter.

  • Detection:

    • Discard the treatment media.

    • Add a luciferase detection reagent that lyses the cells and provides the substrate for the luciferase enzyme.

    • Incubate for ~5 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: Read luminescence on a plate reader. Calculate % inhibition and determine the cellular IC50 value as described for the biochemical assay.

Conclusion and Future Directions

The protocols described herein provide a robust, two-tiered approach for the discovery and characterization of novel kinase inhibitors based on the this compound scaffold. The biochemical assay offers a direct, high-throughput method to assess enzymatic inhibition, while the cell-based reporter assay validates this activity in a more physiologically relevant context.

Successful identification of potent inhibitors in both assays provides a strong rationale for advancing compounds to more complex studies, including:

  • Kinase Selectivity Profiling: Screening lead compounds against a broad panel of kinases to determine their specificity and potential off-target effects.[11]

  • Downstream Signaling Analysis: Using techniques like Western blotting to confirm the inhibition of phosphorylation of key downstream signaling proteins (e.g., ERK, AKT).

  • Cellular Phenotypic Assays: Assessing the inhibitor's effect on cancer cell proliferation, migration, and apoptosis.[17]

By systematically applying these validated in vitro methodologies, researchers can efficiently identify and optimize promising small molecule inhibitors for further preclinical and clinical development.

References

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from BPS Bioscience website. [Link]

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  • INDIGO Biosciences. (n.d.). Human FGFR3 Reporter Assay Kit. Retrieved from INDIGO Biosciences website. [Link]

  • INDIGO Biosciences. (n.d.). Human FGFR1/2 Reporter Assay Kit. Retrieved from INDIGO Biosciences website. [Link]

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  • Morikura, S., et al. (2014). Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants. Journal of Biological Chemistry, 289(41), 28223-28233.
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  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. Retrieved from BPS Bioscience website. [Link]

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  • Graphviz. (2024, September 28). DOT Language. Retrieved from Graphviz website. [Link]

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  • Boss, D. S., et al. (2013). Phase I Dose-Escalation Study of the Multikinase Inhibitor Lenvatinib in Patients with Advanced Solid Tumors and in an Expanded Cohort of Patients with Melanoma. Clinical Cancer Research, 19(17), 4841-4850.
  • Okamoto, K., et al. (2013). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. ACS Medicinal Chemistry Letters, 4(11), 1102-1106.
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  • Ota, Y., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 1023-1031.
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Application of 1-Cyclopropylurea in the Synthesis of Soluble Epoxide Hydrolase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Guardian of Vasoactive Lipids

Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of cardiovascular and inflammatory diseases. This enzyme is responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH diminishes their beneficial effects, which include blood pressure regulation and attenuation of inflammation.[1] Consequently, the inhibition of sEH is a promising strategy to augment the protective actions of EETs.

The 1,3-disubstituted urea moiety has been identified as a highly effective pharmacophore for potent sEH inhibition.[2] These urea-based inhibitors act as competitive, tight-binding inhibitors that mimic the transition state of epoxide hydrolysis within the enzyme's catalytic site.[3] Key interactions involve the urea carbonyl oxygen forming hydrogen bonds with tyrosine residues (Tyr381 and Tyr465), while the urea N-H groups act as hydrogen bond donors to a critical aspartate residue (Asp333).[4] The structural rigidity and electronic properties of the substituents on the urea are crucial for high-affinity binding. Among the various substituents explored, the cyclopropyl group has proven to be a valuable component in designing potent and metabolically stable sEH inhibitors.[5]

This technical guide provides a comprehensive overview of the application of the 1-cyclopropylurea motif in the synthesis of sEH inhibitors, including the underlying scientific principles, detailed synthetic protocols, and the structure-activity relationship (SAR) that governs their efficacy.

The Role of the Cyclopropyl Moiety: A Compact Powerhouse

The incorporation of a cyclopropyl group into the urea pharmacophore offers several advantages in the design of sEH inhibitors:

  • Conformational Rigidity: The three-membered ring of the cyclopropyl group restricts the conformational flexibility of the inhibitor, which can lead to a more favorable binding entropy upon interaction with the active site of sEH.

  • Metabolic Stability: The cyclopropyl group is generally resistant to oxidative metabolism, which can improve the pharmacokinetic profile of the inhibitor, leading to a longer half-life in vivo.

  • Optimal Lipophilicity: The small, lipophilic nature of the cyclopropyl group contributes to the overall physicochemical properties of the inhibitor, aiding in its ability to access the hydrophobic active site of the sEH enzyme.

Structure-activity relationship studies have demonstrated that potent sEH inhibitors often feature a compact, lipophilic group like cyclopropyl on one side of the urea, and a larger, often aromatic, moiety on the other side that can engage in further interactions within the enzyme's binding pocket.[3][5]

Visualizing the Synthetic Strategy

The synthesis of 1-cyclopropyl-3-arylurea based sEH inhibitors is most commonly and efficiently achieved through the reaction of cyclopropylamine with an appropriate aryl isocyanate. This reaction is a classic example of nucleophilic addition to an isocyanate.

Diagram 1: General Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Cyclopropylamine Cyclopropylamine Reaction Nucleophilic Addition Solvent (e.g., THF, DCM) Room Temperature Cyclopropylamine->Reaction ArylIsocyanate Aryl Isocyanate (e.g., 4-(trifluoromethoxy)phenyl isocyanate) ArylIsocyanate->Reaction Product 1-Cyclopropyl-3-arylurea sEH Inhibitor Reaction->Product High Yield

Caption: General workflow for the synthesis of 1-cyclopropyl-3-arylurea sEH inhibitors.

Detailed Synthetic Protocol: Synthesis of 1-Cyclopropyl-3-(4-(trifluoromethoxy)phenyl)urea

This protocol details the synthesis of a representative and potent sEH inhibitor featuring the this compound core. This compound has demonstrated significant inhibitory activity against sEH.

Materials and Equipment:

  • Cyclopropylamine (98% purity)

  • 4-(Trifluoromethoxy)phenyl isocyanate (98% purity)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply with manifold

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Silica gel for column chromatography

  • Glass column for chromatography

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer

Protocol:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethoxy)phenyl isocyanate (1.0 eq).

    • Dissolve the isocyanate in anhydrous THF (approximately 10 mL per gram of isocyanate).

    • Place the flask under an inert atmosphere of argon or nitrogen.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Cyclopropylamine:

    • In a separate vial, dissolve cyclopropylamine (1.1 eq) in a small amount of anhydrous THF.

    • Slowly add the cyclopropylamine solution dropwise to the stirred isocyanate solution at 0 °C over a period of 15-20 minutes.

    • Rationale: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase). The product should have a different Rf value than the starting materials. The reaction is complete when the starting isocyanate spot is no longer visible under UV light.

  • Workup and Isolation:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

    • The resulting crude product can often be purified by direct crystallization or by silica gel chromatography.

  • Purification (Silica Gel Chromatography):

    • Prepare a silica gel column using a slurry of silica gel in hexanes.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the pure product, as identified by TLC.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product as a white solid.

  • Characterization:

    • Determine the yield of the purified product.

    • Confirm the structure and purity of the 1-cyclopropyl-3-(4-(trifluoromethoxy)phenyl)urea using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of sEH Inhibition by Cyclopropylurea Derivatives

The inhibitory action of 1-cyclopropyl-3-arylureas is rooted in their ability to fit snugly into the active site of the sEH enzyme and form key hydrogen bonding interactions.

Diagram 2: sEH Inhibition Mechanism

G cluster_enzyme sEH Active Site cluster_inhibitor 1-Cyclopropyl-3-arylurea Inhibitor Asp333 Asp333 (Catalytic Nucleophile) Tyr381 Tyr381 Tyr465 Tyr465 Urea_NH1 Urea N-H (Aryl side) Urea_NH1->Asp333 H-bond (donor) Urea_CO Urea C=O Urea_CO->Tyr381 H-bond (acceptor) Urea_CO->Tyr465 H-bond (acceptor) Urea_NH2 Urea N-H (Cyclopropyl side) Urea_NH2->Asp333 H-bond (donor)

Caption: Key hydrogen bond interactions between a urea-based inhibitor and the sEH active site.

The urea moiety of the inhibitor acts as a scaffold for these crucial interactions. The carbonyl oxygen accepts hydrogen bonds from the hydroxyl groups of Tyr381 and Tyr465, while the two NH groups of the urea donate hydrogen bonds to the carboxylate side chain of the catalytic nucleophile, Asp333.[4] This network of hydrogen bonds anchors the inhibitor firmly in the active site, preventing the entry and hydrolysis of the natural EET substrates.

Quantitative Data: Potency of Cyclopropylurea-Containing sEH Inhibitors

The following table summarizes the inhibitory potency of a selected cyclopropylurea-containing sEH inhibitor against human sEH.

Compound IDStructurehuman sEH IC₅₀ (nM)Reference
1 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea~7-fold more potent than its adamantane analogue[6]

IC₅₀ values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency.

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly effective component in the design and synthesis of potent and selective soluble epoxide hydrolase inhibitors. The straightforward and high-yielding synthesis, typically involving the reaction of cyclopropylamine with an appropriate isocyanate, makes this class of compounds readily accessible for further investigation. The favorable physicochemical and pharmacokinetic properties imparted by the cyclopropyl group underscore its importance in modern drug design. Future research in this area will likely focus on further refining the substituents on the cyclopropyl ring and the other side of the urea moiety to optimize potency, selectivity, and in vivo efficacy for the treatment of a wide array of inflammatory and cardiovascular disorders.

References

  • Tsai, H. J., et al. (2010). Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 20(15), 4567-4570. Available at: [Link]

  • Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 96(16), 8849-8854. Available at: [Link]

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  • Wang, Y., et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry, 235, 114283. Available at: [Link]

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  • Hwang, S. H., et al. (2011). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 54(13), 4726-4740. Available at: [Link]

  • Wang, W., et al. (2022). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 65(3), 1881-1907. Available at: [Link]

  • Vázquez, S. (n.d.). Design, synthesis and evaluation of novel soluble epoxide hydrolase (sEH) inhibitors for inflammatory diseases. Medicinal Chemistry & Pharmacology. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 26(11), 3183. Available at: [Link]

  • Morisseau, C., et al. (2007). Peptidyl-urea based inhibitors of soluble epoxide hydrolases. Bioorganic & Medicinal Chemistry Letters, 17(21), 5923-5927. Available at: [Link]

  • Ghattas, M. A., et al. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules, 29(13), 3036. Available at: [Link]

  • PubMed. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Retrieved from [Link]

  • Al-Hadedi, A. A. M., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. Available at: [Link]

  • Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. Available at: [Link]

  • Manickam, M., et al. (2016). Discovery of enantioselectivity of urea inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 26(14), 3249-3253. Available at: [Link]

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Application Note: Continuous-Flow Synthesis of Cyclopropylamine for 1-Cyclopropylurea Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the continuous-flow synthesis of cyclopropylamine (CPA) via a Hofmann rearrangement, and its subsequent telescoped reaction to produce 1-cyclopropylurea. Cyclopropylamine is a critical building block in the pharmaceutical industry, and its derivative, this compound, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Traditional batch production of CPA via the Hofmann rearrangement is fraught with challenges, including poor thermal control of the highly exothermic reaction and the handling of unstable intermediates.[1] This application note details robust, scalable, and safer continuous-flow protocols that leverage the intrinsic advantages of microreactor technology, such as superior heat and mass transfer, precise process control, and enhanced safety, to achieve high yields and purity.[2][3][4]

Introduction: The Case for Continuous Flow

The cyclopropyl motif is of significant interest in drug discovery due to its unique conformational properties and metabolic stability. Cyclopropylamine (CPA), as a primary amine, serves as a versatile precursor for a wide array of more complex molecules. The synthesis of CPA, however, often involves the Hofmann rearrangement of cyclopropanecarboxamide—a reaction notorious for its strong exothermicity and the potential for runaway reactions in large-scale batch reactors.[5]

Continuous-flow chemistry offers a transformative solution to these challenges.[6][7] By confining the reaction to the small volumes of a microreactor or tubular reactor, several key advantages are realized:

  • Enhanced Safety: The high surface-area-to-volume ratio allows for extremely efficient heat dissipation, effectively mitigating the risk of thermal runaways.[2][3] Hazardous intermediates are generated and consumed in situ, minimizing operator exposure.[4]

  • Improved Process Control: Precise control over parameters such as temperature, pressure, and residence time leads to higher selectivity, improved yield, and a more consistent product quality.[2]

  • Rapid Optimization & Scalability: Process parameters can be screened and optimized rapidly. Scaling up is achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of batch scale-up.[6]

This guide presents a two-stage continuous process: the synthesis of CPA, followed by its immediate use in the synthesis of this compound, demonstrating a "telescoped" reaction sequence that improves overall process efficiency.

Reaction Pathway Overview

The overall synthetic route is a two-step process starting from cyclopropanecarboxamide. The first step is the Hofmann rearrangement to yield cyclopropylamine. The second step involves the reaction of the generated cyclopropylamine with an isocyanate precursor to form the target this compound.

Reaction_Pathway cluster_0 Step 1: Hofmann Rearrangement cluster_1 Step 2: Urea Formation A Cyclopropanecarboxamide B Cyclopropylamine (CPA) A->B  NaOCl, NaOH(aq)  ΔT (Heat) E Isocyanic Acid (from NaOCN + Acid) C Cyclopropylamine (CPA) (from Step 1) D This compound C->D E->D

Diagram 1: Overall two-step reaction pathway from cyclopropanecarboxamide to this compound.

Mechanism: The Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[8][9][10] The key steps are as follows:

  • N-Halogenation: In the presence of a base (NaOH), the primary amide reacts with sodium hypochlorite (NaOCl) to form an N-chloroamide.

  • Deprotonation: The base abstracts the remaining acidic proton from the nitrogen to form an anion.

  • Rearrangement: The cyclopropyl group migrates from the carbonyl carbon to the nitrogen, displacing the chloride ion to form a cyclopropyl isocyanate intermediate.[8][11]

  • Hydrolysis & Decarboxylation: The isocyanate is rapidly hydrolyzed by water to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the final cyclopropylamine product.[9][12]

This multi-step process, particularly the rearrangement and decarboxylation, is highly exothermic, underscoring the need for the superior thermal management offered by flow reactors.

Experimental Setup: A Modular Flow System

A modular continuous-flow system is employed for both synthetic steps. The setup provides flexibility for process optimization and can be readily adapted for various chemistries.

Flow_Setup P1 Pump A Cyclopropanecarboxamide in NaOH(aq) M1 T-Mixer P1->M1 P2 Pump B NaOCl(aq) P2->M1 P3 Pump C CPA Stream (from Reactor 1) P4 Pump D NaOCN + Acid(aq) M2 T-Mixer P4->M2 R1 {Reactor 1 (R1) | PFA Tubing | Heated Coil (e.g., 90°C)} M1->R1 R2 {Reactor 2 (R2) | PFA Tubing | Ambient Temp Coil} M2->R2 BPR {Back Pressure Regulator (BPR)} R1->BPR Coll Product Collection R2->Coll BPR->M2 CPA Stream

Diagram 2: Modular continuous-flow setup for the telescoped synthesis.

System Components:

  • Pumps: High-pressure syringe pumps or HPLC pumps for precise, pulseless delivery of reagents.

  • Mixers: Simple T- or Y-mixers for efficient initial mixing of reagent streams.

  • Reactors: Coils of chemically inert tubing (e.g., PFA, SS316) immersed in a temperature-controlled bath (oil bath or heating block).

  • Back Pressure Regulator (BPR): A BPR is crucial to maintain a single-phase flow by elevating the system pressure, preventing outgassing and solvent boiling at elevated temperatures.[3]

  • Collection: The product stream is collected for analysis and work-up. For a truly continuous process, this can be coupled with a continuous extraction/separation module.

Protocol 1: Continuous-Flow Synthesis of Cyclopropylamine (CPA)

This protocol details the Hofmann rearrangement of cyclopropanecarboxamide. An efficient procedure has been reported to achieve high yields in very short residence times.[1]

4.1. Reagent Preparation

  • Solution A (Amide): Prepare a solution of cyclopropanecarboxamide (e.g., 1.0 M) in aqueous sodium hydroxide (e.g., 2.5 M). Ensure complete dissolution.

  • Solution B (Oxidant): Use a commercially available aqueous solution of sodium hypochlorite (e.g., 10-15% w/v), or prepare it fresh.

4.2. Experimental Procedure

  • System Priming: Prime the pumps and lines with the corresponding solvents/reagents to ensure no air is trapped in the system.

  • Reactor Pre-heating: Set the heating bath for Reactor 1 (R1) to the target temperature (e.g., 90 °C).

  • Initiate Flow:

    • Pump Solution A through Pump A at a defined flow rate (e.g., 0.8 mL/min).

    • Simultaneously, pump Solution B through Pump B at a flow rate to achieve the desired stoichiometry (e.g., 1.2 equivalents of NaOCl, flow rate of 0.2 mL/min).

  • Reaction: The two streams combine in the T-Mixer (M1) and enter the heated reactor coil (R1). The residence time is determined by the reactor volume and the total flow rate.

  • Cooling & Collection: The reaction stream passes through the Back Pressure Regulator (BPR, set to e.g., 5 bar) and is cooled before being collected in a flask containing a quench solution (e.g., dilute HCl) to neutralize excess base and form the stable cyclopropylamine hydrochloride salt.[13][14][15]

  • Steady State: Allow the system to run for at least 3-5 times the total residence time to reach a steady state before collecting the product for yield analysis.

4.3. Process Parameters & Data

The following table summarizes typical parameters for this synthesis.

ParameterValueRationale
Amide Concentration 1.0 MBalances throughput with solubility and heat management.
NaOH Stoichiometry 2.5 eq.Ensures complete deprotonation of the amide and neutralizes HCl byproduct.
NaOCl Stoichiometry 1.2 eq.A slight excess ensures complete conversion of the starting amide.
Reactor Temperature 70 - 90 °CAccelerates the rearrangement and decarboxylation steps.[1]
Residence Time 2 - 5 minShort residence times are sufficient due to enhanced kinetics at high temps.[1]
System Pressure 5 - 10 barPrevents boiling of the aqueous solution above 100°C.
Typical Yield > 95%Demonstrates the high efficiency of the flow process.[1]

Protocol 2: Continuous-Flow Synthesis of this compound

This protocol uses the aqueous output stream of cyclopropylamine from Protocol 1 in a telescoped synthesis. The reaction forms the urea by reacting the amine with isocyanic acid, generated in situ from sodium cyanate and a mineral acid.

5.1. Reagent Preparation

  • Solution C (Amine Stream): The output stream from Protocol 1, containing cyclopropylamine. For standalone optimization, a standard solution of cyclopropylamine (e.g., 0.8 M) can be used.

  • Solution D (Isocyanate Precursor): An aqueous solution of sodium cyanate (NaOCN, e.g., 1.0 M) and a mineral acid like HCl (e.g., 1.1 M) is prepared. Caution: This should be prepared and used in a well-ventilated hood as it generates isocyanic acid.

5.2. Experimental Procedure

  • System Setup: Connect the output from the first reaction stage (or Pump C) and Pump D to a second T-Mixer (M2), which then feeds into Reactor 2 (R2). R2 can typically be run at ambient temperature.

  • Initiate Flow:

    • Pump the cyclopropylamine stream (Solution C) at its established flow rate (e.g., 1.0 mL/min).

    • Simultaneously, pump the acidified sodium cyanate solution (Solution D) at a flow rate to achieve a slight excess of the isocyanate precursor (e.g., 1.1 equivalents).

  • Reaction: The streams combine in M2, generating isocyanic acid which immediately reacts with the cyclopropylamine to form this compound. The mixture flows through Reactor 2 (R2) to ensure complete reaction.

  • Collection & Work-up: The product stream is collected. This compound may precipitate from the aqueous solution. The solid can be isolated by filtration, washed with cold water, and dried.

5.3. Process Parameters & Data

ParameterValueRationale
CPA Concentration ~0.8 MDetermined by the output of the first reaction stage.
NaOCN Stoichiometry 1.1 - 1.2 eq.A slight excess ensures the complete conversion of the valuable amine.
Reactor Temperature 20 - 40 °CThe reaction is typically fast and does not require heating.
Residence Time 5 - 10 minProvides sufficient time for the reaction to go to completion.
Typical Yield > 90%High conversion is expected for this type of reaction.

Analytical Methods and Purification

  • Reaction Monitoring: In-line analytical techniques such as FT-IR or Raman spectroscopy can be integrated for real-time monitoring of reagent consumption and product formation.[16]

  • Offline Analysis: Reaction conversion and purity should be determined by methods like Gas Chromatography (GC) or Ion Chromatography for cyclopropylamine, and High-Performance Liquid Chromatography (HPLC) for this compound.[17][18]

  • Purification:

    • Cyclopropylamine: The product from Protocol 1 is typically isolated as the hydrochloride salt. The free amine is volatile and miscible with water, making extraction difficult.[19] For subsequent steps, using the aqueous solution directly is most efficient. If isolation is required, distillation is the preferred method.

    • This compound: The product often precipitates from the reaction mixture and can be purified by simple filtration and washing. If necessary, recrystallization can be performed.

Safety and Conclusion

The continuous-flow synthesis of cyclopropylamine and its conversion to this compound represents a significant advancement over traditional batch methods. The protocols described herein demonstrate a robust, efficient, and significantly safer manufacturing process. The ability to control exothermic events, handle intermediates in a closed system, and telescope reaction steps makes this approach highly attractive for the pharmaceutical and fine chemical industries.[2][7] This methodology not only enhances safety and productivity but also aligns with the principles of green chemistry by improving process intensity and control.

References

  • Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. (2024). Yuhan CDMO. [Link]

  • Bana, P., et al. (2017). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Organic Process Research & Development. [Link]

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  • Hofmann Rearrangement. (n.d.). Chemistry Steps. [Link]

  • Hofmann Rearrangement: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Process for manufacturing cyclopropylamine. (1973).
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  • Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. (2022). Request PDF on ResearchGate. [Link]

  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

  • Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography. (2007).
  • Goud, B. K., et al. (2014). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Journal of Analytical Methods in Chemistry. [Link]

  • Peterson, S. L., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters. [Link]

  • Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). (n.d.). ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopropylurea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Overview of this compound Synthesis

This compound is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of pharmaceuticals like Lenvatinib.[1][2] The most fundamental and direct approach to its synthesis is the nucleophilic addition of an amine (cyclopropylamine) to an isocyanate.[3] While direct reaction with cyclopropyl isocyanate is possible, practical laboratory and industrial syntheses often employ more accessible reagents or generate the isocyanate intermediate in situ.

Common synthetic strategies include:

  • Reaction of Cyclopropylamine with an Isocyanate Source: This is the most common route, where cyclopropylamine reacts with a reagent that provides the carbonyl group. A widely used method involves treating an amine hydrochloride salt with potassium cyanate.

  • In Situ Isocyanate Generation: Methods like the Curtius or Hofmann rearrangement can be employed to generate a cyclopropyl isocyanate intermediate from cyclopropanecarboxylic acid or cyclopropanecarboxamide, respectively, which is then trapped by an amine.[4][5][6][7]

This guide will focus on the prevalent method of reacting cyclopropylamine with a cyanate source, as it presents common challenges related to reagent stability, side reactions, and product purification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: Why is my yield of this compound consistently low?

Answer: Low yields in this synthesis are a frequent issue, often stemming from several distinct causes. Identifying the root cause is critical for optimization.

Cause A: Moisture Contamination

Isocyanates (or their precursors) are highly susceptible to hydrolysis.[8] Any moisture in your reaction—from solvents, glassware, or the atmosphere—will react with the isocyanate intermediate to form an unstable carbamic acid. This acid rapidly decarboxylates to regenerate cyclopropylamine.[9][10] This newly formed amine then reacts with another molecule of isocyanate to produce the highly stable and often insoluble symmetrical byproduct, 1,3-dicyclopropylurea .[6][8] This side reaction consumes two equivalents of your isocyanate for every molecule of water, drastically reducing the yield of the desired product.

Solutions:

  • Glassware: Thoroughly oven-dry all glassware (≥120 °C for several hours) and cool it under a stream of dry nitrogen or in a desiccator immediately before use.[8]

  • Solvents: Use anhydrous solvents. Commercially available anhydrous grades are recommended. If preparing your own, ensure they are properly dried over an appropriate drying agent and distilled.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon) to prevent atmospheric moisture from entering the vessel.[8]

Cause B: Suboptimal Reaction Temperature

While the reaction is often exothermic and can proceed at room temperature, improper temperature control can promote side reactions.[3] At elevated temperatures (>100 °C), the desired this compound product can react with another isocyanate molecule to form a biuret structure, creating a more complex impurity profile.[9][11]

Solutions:

  • Controlled Addition: Add the isocyanate source or the amine slowly to the reaction mixture, especially on a larger scale, to manage the exotherm.

  • Cooling Bath: Begin the reaction at a lower temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature. This ensures the primary urea-forming reaction occurs preferentially.

Cause C: Incorrect Stoichiometry

An improper molar ratio of reactants is a straightforward cause of low yield. Using an excess of the isocyanate source can lead to the biuret formation mentioned above. An insufficient amount will leave unreacted cyclopropylamine.

Solutions:

  • Precise Measurement: Ensure accurate weighing and molar calculations of your starting materials.

  • Slight Amine Excess: A small excess (e.g., 1.05 to 1.1 equivalents) of the less expensive and more easily removed cyclopropylamine can be used to ensure the complete consumption of the isocyanate.

Cause D: Product Loss During Work-up & Purification

This compound has moderate solubility in some organic solvents and even in water. Significant product loss can occur if the work-up and purification steps are not optimized.

Solutions:

  • Precipitation/Filtration: If the product precipitates from the reaction mixture, cool the mixture in an ice bath before filtration to minimize its solubility in the mother liquor.

  • Washing: Wash the collected solid product with a minimal amount of cold solvent to remove soluble impurities without dissolving a substantial amount of the product.[8]

  • Recrystallization: If recrystallization is necessary, carefully select a solvent system where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. An ethanol/water mixture is often effective.[8]

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution
Low Yield Moisture ContaminationUse oven-dried glassware, anhydrous solvents, and an inert atmosphere.
Temperature Too HighInitiate reaction at 0 °C; control exotherm with slow addition.
Incorrect StoichiometryPerform precise molar calculations; consider a slight excess of amine.
Product Loss on Work-upCool before filtering; wash precipitate with minimal cold solvent.
Impurity Detected 1,3-dicyclopropylurea Rigorously exclude moisture from the reaction.
Biuret formation Avoid high reaction temperatures; use a slight excess of amine, not isocyanate.
Unreacted Starting Material Check stoichiometry; allow for sufficient reaction time.
Troubleshooting Workflow Diagram

G start Low Yield of This compound check_moisture Is moisture excluded? (Dry glassware/solvent, inert atmosphere) start->check_moisture check_stoich Is stoichiometry correct? (Accurate measurement, slight amine excess) check_moisture->check_stoich Yes implement_dry Implement rigorous drying procedures check_moisture->implement_dry No check_temp Is temperature controlled? (0°C to RT, slow addition) check_stoich->check_temp Yes implement_stoich Recalculate and re-weigh reagents check_stoich->implement_stoich No check_workup Is work-up optimized? (Cold filtration, minimal washing) check_temp->check_workup Yes implement_temp Implement cooling and controlled addition check_temp->implement_temp No success Yield Improved check_workup->success Yes implement_workup Optimize purification protocol check_workup->implement_workup No implement_dry->start Re-run implement_stoich->start Re-run implement_temp->start Re-run implement_workup->start Re-run

Caption: A decision tree for troubleshooting low yield.

Question 2: An impurity with a mass corresponding to 1,3-dicyclopropylurea is dominating my crude product. What happened?

Answer: This is a classic symptom of moisture contamination, as detailed in the previous question. The formation of this symmetrical urea is a direct consequence of the reaction of your isocyanate source with water.

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathway (Moisture Contamination) CPA Cyclopropylamine (R-NH2) CPU This compound (Product) CPA->CPU ISO Isocyanate (R-N=C=O) ISO->CPU ISO2 Isocyanate (R-N=C=O) Carbamic Carbamic Acid (Unstable) ISO2->Carbamic H2O Water (H2O) H2O->Carbamic CPA2 Cyclopropylamine (Generated in situ) Carbamic->CPA2 CO2 CO2 Carbamic->CO2 DCPU 1,3-Dicyclopropylurea (Byproduct) CPA2->DCPU ISO3 Isocyanate (Consumed) ISO3->DCPU

Caption: Competing reaction pathways in the synthesis.

To resolve this, you must rigorously apply all anhydrous techniques. Even trace amounts of water can have a significant impact on the outcome.

Frequently Asked Questions (FAQs)

Q: What is the most reliable and scalable laboratory method for this synthesis?

A: For laboratory scale, the reaction of cyclopropylamine with potassium cyanate in a mildly acidic aqueous solution is often reliable, practical, and avoids handling potentially hazardous isocyanate reagents directly.[12] The acid (e.g., HCl) protonates the cyanate to form isocyanic acid in situ, which then reacts with the amine.

Q: What is the best solvent for this reaction?

A: The choice of solvent depends on the specific method. For the reaction of an amine with a pure isocyanate, aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF) are commonly used.[3] An ideal solvent will fully dissolve the starting materials while allowing the product, this compound, to precipitate upon formation, which helps drive the reaction to completion via Le Châtelier's principle.

Q: How can I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture against a standard of your starting amine. The product, being more polar, will have a lower Rf value than the starting amine. A typical eluent system would be ethyl acetate/hexane (e.g., 50-70% ethyl acetate). The disappearance of the starting amine spot indicates the reaction is nearing completion.

Q: How do I confirm the identity and purity of my final this compound product?

A: A combination of analytical techniques is essential for unambiguous characterization.[13]

  • ¹H NMR: Expect characteristic signals for the cyclopropyl protons (multiplets around 0.4-0.8 ppm) and the N-H protons.

  • ¹³C NMR: Look for the carbonyl carbon signal (around 160 ppm) and the distinct signals for the cyclopropyl carbons.

  • IR Spectroscopy: A strong absorbance band around 1620-1650 cm⁻¹ is characteristic of the urea carbonyl (C=O) stretch. N-H stretching bands will appear around 3200-3400 cm⁻¹.[14]

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ should correspond to the calculated mass of this compound (C₄H₈N₂O, Mol. Wt.: 100.12).[14]

Optimized Experimental Protocol

This protocol describes the synthesis of this compound from cyclopropylamine and potassium cyanate.

Materials:

  • Cyclopropylamine (C₃H₅NH₂)

  • Potassium cyanate (KOCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylamine (1.0 eq) in deionized water. Cool the flask in an ice bath to 0 °C.

  • Acidification: Slowly add concentrated HCl (1.0 eq) to the stirring solution. Maintain the temperature at 0-5 °C. This forms the cyclopropylamine hydrochloride salt.

  • Addition of Cyanate: In a separate flask, dissolve potassium cyanate (1.2 eq) in deionized water. Add this solution dropwise to the cold amine salt solution over 20-30 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up: A white precipitate of this compound may form. Cool the mixture again in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a small amount of cold ether or hexane to aid in drying.

  • Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from a hot ethanol/water mixture.

  • Characterization: Dry the white solid under vacuum and characterize by NMR, IR, and MS to confirm its identity and purity.

References

  • Organic Chemistry Portal. Urea Formation. [Link]

  • Thieme. Improved Synthesis of Unsymmetrical Ureas via Carbamates. [Link]

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  • MDPI. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. [Link]

  • ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • PubMed. An Exploratory Study of Ring Closures of Aryl Radicals Onto Cyclopropyl- And Oxiranyl-Isocyanate Acceptors. [Link]

  • ResearchGate. Urea formation by reaction between a isocyanate group and water. [Link]

  • ResearchGate. Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). [Link]

  • ResearchGate. Optimization study of reaction conditions for Scheme 1. [Link]

  • PubMed Central. Direct synthesis of urea from carbon dioxide and ammonia. [Link]

  • Indian Institute of Technology Kanpur.Reactions of chlorosulfonyl isocyanate with styryl cyclopropyl ketones, 1-aryl-2-benzoylcyclopropanes and oxetanes.
  • Quick Company. Isolation And Characterization Of A Novel Urea Impurity Compound. [Link]

  • SlideShare. OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. [Link]

  • Google Patents.Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - US20210395185A1.
  • Baran Lab - Scripps Research. Isocyanide Chemistry. [Link]

  • Royal Society of Chemistry. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. [Link]

  • ChemBK. 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea. [Link]

  • White Rose Research Online. A Brief Introduction to Chemical Reaction Optimization. [Link]

  • PubChem - NIH. this compound. [Link]

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  • ResearchGate. OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • International Journal of Scientific & Technology Research. IMPROVEMENT REACTOR EFFICIENCY OF UREA. [Link]

  • Wisdomlib. Optimization of reaction conditions: Significance and symbolism. [Link]

  • ChemWhat. Cyclopropyl Urea Impurity CAS#: 796848-79-8. [Link]

  • ResearchGate. Optimization of Reaction Conditions for On‐DNA Synthesis of Ureas, Thioureas, and Sulfonamides. [Link]

  • Google Patents.Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - WO2013149364A1.
  • Google Patents.Cyclopropyl Urea Formyl Peptide 2 Receptor and Formyl Peptide 1 Receptor Agonists - KR20200015937A.
  • Google Patents.Process for manufacturing cyclopropylamine - US3711549A.
  • ResearchGate. Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. [Link]

  • Google Patents.Process for the manufacture of cyclopropylamine - US4590292A.
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  • Google Patents.

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Technical Support Center: A Troubleshooting Guide for Urea Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Urea Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested insights into overcoming common challenges in urea synthesis. Our goal is to move beyond simple procedural steps and offer a causal understanding of reaction parameters, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Core Principles and Critical Reaction Parameters

Successful urea synthesis hinges on the careful control of several key parameters that influence reaction kinetics, equilibrium, and the side-product profile. The most common laboratory-scale synthesis involves the reaction of an amine with an isocyanate.[1] Understanding the interplay of these factors is the first step in effective troubleshooting.

  • Reagent Purity and Stability : Isocyanates are highly susceptible to hydrolysis.[2] The presence of moisture in reagents or solvents will lead to the formation of a primary amine and carbon dioxide, consuming the isocyanate and introducing a new amine that can form a symmetrical urea byproduct.[2][3] Always use anhydrous solvents and handle isocyanates under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Stoichiometry : The molar ratio of amine to isocyanate is critical. While a 1:1 ratio is theoretically required, slight excesses of one reagent may be used to drive the reaction to completion, depending on the relative reactivity and cost of the starting materials.

  • Solvent Selection : The choice of solvent is crucial and depends on reagent solubility and reactivity. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are commonly used.[1] It's important to ensure the solvent does not participate in side reactions; for example, alcohol-based solvents can react with the isocyanate to form carbamates.[4]

  • Temperature Control : Urea formation is typically an exothermic reaction. While some reactions proceed smoothly at room temperature, others may require initial cooling to control the reaction rate and prevent side reactions, or heating to drive less reactive partners to completion.[4][5] Excessive temperatures can promote the formation of biuret (from reaction of urea with another isocyanate) and other side products.[5][6]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during urea synthesis in a direct question-and-answer format.

Category 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or has failed completely. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common issue that can typically be traced back to a few key areas. A systematic approach is the best way to diagnose the problem.

Initial Diagnostic Workflow for Low Yield

Below is a logical workflow to systematically troubleshoot the root cause of low reaction yield.

Low_Yield_Troubleshooting Start Low Yield Observed Purity_Check Verify Starting Material Purity & Stability Start->Purity_Check Conditions_Check Evaluate Reaction Conditions Purity_Check->Conditions_Check Purity OK Purity_Node Purity Issues Purity_Check->Purity_Node Purity Issue Identified Analysis Analyze Crude Reaction Mixture (LC-MS, NMR) Conditions_Check->Analysis Conditions Seem Correct Conditions_Node Condition Optimization Conditions_Check->Conditions_Node Sub-optimal Conditions Side_Products Side Products Identified? (Address specific side reaction) Analysis->Side_Products Isocyanate_Hydrolysis Isocyanate Hydrolysis? (Use fresh, anhydrous conditions) Purity_Node->Isocyanate_Hydrolysis Amine_Purity Amine Impure? (Re-purify or use new stock) Purity_Node->Amine_Purity Temp Temperature? (Screen range, e.g., 0°C to reflux) Conditions_Node->Temp Solvent Solvent? (Check solubility & screen alternatives) Conditions_Node->Solvent Time Reaction Time? (Monitor by TLC/LC-MS) Conditions_Node->Time Side_Reactions Isocyanate Isocyanate (R-N=C=O) Urea_Product Desired Urea Product Isocyanate->Urea_Product + Amine (Desired Reaction) Isocyanurate Isocyanurate (Trimer) Isocyanate->Isocyanurate + 2 Isocyanate (Trimerization) Symmetric_Urea Symmetric Urea Isocyanate->Symmetric_Urea + H2O -> R-NH2 + Isocyanate Biuret Biuret Isocyanate->Biuret Amine Primary/Secondary Amine (R'-NHR'') Amine->Urea_Product Water Water (H2O) (Contaminant) Water->Symmetric_Urea Urea_Product->Biuret + Isocyanate (High Temp.) Urea_Node Urea Product

Sources

Technical Support Center: Optimization of Reaction Conditions for Cyclopropylamine Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the optimization of acylation reactions involving cyclopropylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the unique challenges associated with this important transformation. The inherent ring strain and nucleophilicity of cyclopropylamine make its acylation a nuanced process, often requiring careful optimization to achieve high yields and purity.[1] This resource synthesizes established protocols and expert insights to empower you to overcome common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the acylation of cyclopropylamine, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My acylation of cyclopropylamine is resulting in a low yield or no desired product. What are the primary factors I should investigate?

A1: Low yields in cyclopropylamine acylation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic troubleshooting approach is crucial for identifying the root cause.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Product Yield reagent_quality Assess Reagent & Substrate Quality start->reagent_quality reaction_conditions Evaluate Reaction Conditions start->reaction_conditions workup_purification Investigate Workup & Purification start->workup_purification purity purity reagent_quality->purity Purity of Cyclopropylamine & Acylating Agent stability stability reagent_quality->stability Stability of Acylating Agent (e.g., hydrolysis of acyl chloride) solvent solvent reaction_conditions->solvent Solvent Choice & Purity (anhydrous?) base base reaction_conditions->base Base Strength & Stoichiometry temperature temperature reaction_conditions->temperature Reaction Temperature (too low or too high?) stoichiometry stoichiometry reaction_conditions->stoichiometry Reagent Stoichiometry (excess amine?) extraction extraction workup_purification->extraction Inefficient Extraction of Product decomposition decomposition workup_purification->decomposition Product Decomposition During Purification

Caption: Troubleshooting Decision Tree for Low Yield in Cyclopropylamine Acylation.

Detailed Troubleshooting Steps:

  • Reagent and Substrate Quality:

    • Purity of Starting Materials: Ensure the purity of both cyclopropylamine and the acylating agent (e.g., acyl chloride, anhydride). Impurities can lead to side reactions or inhibit the desired transformation.[2] Cyclopropylamine is volatile and can absorb atmospheric moisture and carbon dioxide, so using a freshly opened bottle or redistilled amine is recommended.

    • Acylating Agent Integrity: Acyl chlorides and anhydrides are susceptible to hydrolysis. Use fresh or properly stored reagents. The formation of the corresponding carboxylic acid from the acylating agent will not only consume the reagent but can also protonate the cyclopropylamine, rendering it non-nucleophilic.

  • Reaction Conditions:

    • Solvent Selection: The choice of solvent is critical. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are commonly used. Ensure the solvent is anhydrous, as water will react with the acylating agent. In some cases, solvent choice can significantly affect reaction selectivity and yield.[3]

    • Base Selection and Stoichiometry: A non-nucleophilic base is typically required to scavenge the acid byproduct (e.g., HCl from an acyl chloride). Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. At least one equivalent of the base is necessary. An excess of a stronger, non-nucleophilic base like potassium tert-butoxide has been shown to be effective in related couplings.[4]

    • Temperature Control: Acylation reactions are often exothermic. Running the reaction at a low temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature can help control the reaction rate and minimize side product formation. Some reactions may require heating to proceed to completion, which should be determined through reaction monitoring (e.g., TLC, LC-MS).

    • Stoichiometry of Reactants: While a 1:1 stoichiometry of cyclopropylamine to the acylating agent is theoretically required, in practice, a slight excess of one reagent may be beneficial. However, a large excess of cyclopropylamine has been observed to inhibit catalyst activity in some coupling reactions, suggesting a more complex mechanistic role.[4]

Issue 2: Formation of Side Products and Impurities

Q2: I am observing significant side product formation in my reaction mixture. What are the likely side reactions and how can I mitigate them?

A2: The unique structure of cyclopropylamine can lead to specific side reactions, primarily ring-opening and over-acylation.

Common Side Reactions in Cyclopropylamine Acylation

Side_Reactions start Cyclopropylamine + Acylating Agent desired_product N-Acylcyclopropylamine (Desired Product) start->desired_product Desired Pathway side_reaction_1 Ring-Opening start->side_reaction_1 Harsh Conditions (Strong Acid/Heat) side_reaction_2 Diacylation start->side_reaction_2 Excess Acylating Agent Strong Base side_reaction_3 Reaction with Impurities start->side_reaction_3 Contaminated Reagents Acylation_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Workup cluster_purification 4. Purification reagents Combine Cyclopropylamine, Anhydrous Solvent, and Base cool Cool to 0 °C reagents->cool add_acyl Slowly Add Acylating Agent cool->add_acyl stir Stir and Monitor Reaction (TLC, LC-MS) add_acyl->stir quench Quench with Aqueous Solution stir->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography or Recrystallization dry_concentrate->purify

Sources

preventing byproduct formation in 1-Cyclopropylurea synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical protocols to minimize byproduct formation and maximize the yield and purity of your target compound.

Introduction to this compound Synthesis

This compound is a valuable building block in medicinal chemistry and agrochemical research. Its synthesis, while conceptually straightforward, can be prone to the formation of undesirable byproducts, primarily the symmetrically disubstituted 1,3-dicyclopropylurea. Understanding the reaction mechanisms and controlling key experimental parameters are crucial for a successful and reproducible synthesis.

This guide will explore the common synthetic routes, delve into the mechanisms of byproduct formation, and provide detailed protocols and troubleshooting strategies to ensure the highest quality of your this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound.

Q1: My reaction is producing a significant amount of 1,3-dicyclopropylurea. What is the cause and how can I prevent it?

A1: Understanding the Formation of 1,3-Dicyclopropylurea

The formation of 1,3-dicyclopropylurea is the most common side reaction in the synthesis of this compound. It arises from the reaction of the cyclopropyl isocyanate intermediate with the starting material, cyclopropylamine.

Primary Causes:

  • Incorrect Stoichiometry: An excess of cyclopropylamine relative to the carbonyl source can lead to the unreacted amine attacking the isocyanate intermediate.

  • Slow Reaction Rate of the Primary Reaction: If the formation of this compound is slow, the concentration of the isocyanate intermediate can build up, increasing the likelihood of it reacting with the more nucleophilic cyclopropylamine.

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of the side reaction, sometimes to a greater extent than the desired reaction.[1]

Troubleshooting Strategies:

Parameter Recommendation Scientific Rationale
Stoichiometry Use a slight excess of the carbonyl source (e.g., urea, triphosgene, CDI) relative to cyclopropylamine. A 1:1.1 to 1:1.2 ratio of amine to carbonyl source is a good starting point.This ensures that the cyclopropylamine is the limiting reagent, minimizing the amount of unreacted amine available to form the disubstituted byproduct.
Reagent Addition Add the cyclopropylamine slowly to the solution of the carbonyl source.This maintains a low concentration of the amine throughout the reaction, favoring its reaction with the more abundant carbonyl source over the isocyanate intermediate.
Temperature Maintain a low to moderate reaction temperature. For reactions with highly reactive carbonyl sources like triphosgene, cooling to 0°C is recommended. For the reaction with urea, a moderate temperature of 115-135°C is typically required.[2]Lower temperatures generally reduce the rate of all reactions, but can disproportionately slow down the undesired side reaction, improving selectivity.
Solvent Use a solvent in which the product, this compound, has limited solubility at lower temperatures.This can lead to the precipitation of the desired product as it forms, effectively removing it from the reaction mixture and preventing it from participating in further reactions.

DOT Script for Byproduct Formation Mechanism

Byproduct_Formation CPA Cyclopropylamine CPU This compound (Desired Product) CPA->CPU + HNCO DCPU 1,3-Dicyclopropylurea (Byproduct) CPA->DCPU Urea Urea HNCO Isocyanic Acid (Intermediate) Urea->HNCO Heat HNCO->DCPU + Cyclopropylamine

Caption: Mechanism of 1,3-dicyclopropylurea formation.

Q2: I am using the direct reaction of cyclopropylamine with urea. The reaction is sluggish and gives a low yield. How can I improve this?

A2: Optimizing the Cyclopropylamine-Urea Reaction

This is a common and cost-effective method, but it requires specific conditions to proceed efficiently.

Key Factors for Improvement:

  • Temperature: This reaction requires elevated temperatures, typically in the range of 110-170°C, to drive the decomposition of urea into isocyanic acid and ammonia.[2] A good starting point is 120-135°C.

  • Removal of Ammonia: The reaction produces ammonia as a byproduct. Its removal is crucial to drive the equilibrium towards product formation. Performing the reaction in an open system or under a gentle stream of inert gas can facilitate this.

  • Solvent: An inert, high-boiling solvent is necessary to achieve the required reaction temperature. o-Dichlorobenzene is a suitable choice.[2]

  • Reaction Time: This reaction can be slow. Monitor the progress by TLC or HPLC to determine the optimal reaction time.

Experimental Protocol: Synthesis of this compound from Cyclopropylamine and Urea

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.

  • Reagents: Suspend urea (1.2 equivalents) in o-dichlorobenzene.

  • Heating: Heat the suspension to 120-135°C with stirring.

  • Amine Addition: Slowly add cyclopropylamine (1 equivalent) to the heated suspension.

  • Reaction: Maintain the temperature and continue stirring for several hours, monitoring the reaction progress.

  • Workup: Cool the reaction mixture to room temperature. The product may crystallize out. Filter the solid and wash with a non-polar solvent like hexane to remove residual o-dichlorobenzene. Further purification can be achieved by recrystallization.

Q3: What are the best methods for purifying this compound and removing the 1,3-dicyclopropylurea byproduct?

A3: Purification Strategies

The choice of purification method depends on the scale of the reaction and the level of purity required.

  • Recrystallization: This is often the most effective method for removing 1,3-dicyclopropylurea on a larger scale. The solubility of this compound and 1,3-dicyclopropylurea will differ in various solvents. A solvent screen is recommended to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the byproduct remains in solution or has significantly different solubility.

  • Column Chromatography: For smaller scale reactions or when very high purity is required, silica gel column chromatography can be effective. A gradient of ethyl acetate in hexanes is a common mobile phase for separating ureas.

  • Washing with an Aqueous Urea Solution: In some cases, washing the crude solid product with an aqueous urea solution can selectively dissolve biuret-like impurities while leaving the desired urea product undissolved.[3]

Q4: How can I monitor the progress of my reaction and analyze the purity of the final product?

A4: Analytical Methods

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of starting materials and the formation of products. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots with a UV lamp and/or a potassium permanganate stain.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both monitoring reaction progress and quantifying the purity of the final product. A reversed-phase C18 column with a water/acetonitrile mobile phase containing a small amount of a modifier like trifluoroacetic acid (TFA) is a good starting point.

  • Gas Chromatography (GC): GC can also be used for purity analysis, especially for assessing the presence of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any byproducts. The symmetrical nature of 1,3-dicyclopropylurea will result in a simpler spectrum compared to this compound, aiding in its identification.

Analytical_Workflow Start Reaction Mixture TLC TLC Monitoring Start->TLC In-process control Workup Reaction Workup TLC->Workup Reaction complete Crude Crude Product Workup->Crude HPLC_GC HPLC/GC Analysis Crude->HPLC_GC Purity Check NMR NMR Spectroscopy Crude->NMR Structure Verification Purification Purification Crude->Purification Final Pure this compound Purification->Final Final->HPLC_GC Final Purity Final->NMR Final Confirmation

Sources

Technical Support Center: Purification Challenges of Polar Urea Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often frustrating challenges encountered during the purification of polar urea-containing compounds. As a class of molecules defined by their exceptional polarity and hydrogen-bonding capabilities, ureas demand a nuanced approach that goes beyond standard purification protocols. Here, we will dissect common problems, explain the underlying chemical principles, and provide field-proven troubleshooting strategies to guide you toward achieving high-purity materials.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise when working with polar urea compounds.

Q1: Why is my polar urea compound so difficult to purify using standard methods?

The difficulty stems from the inherent physicochemical properties of the urea functional group. The molecule's structure allows for a high capacity to form strong hydrogen bonds, leading to high polarity.[1] This results in:

  • High Solubility in Polar Solvents: Polar ureas are often highly soluble in solvents like water, methanol, and ethanol, which can make precipitation and crystallization challenging.[1][2] Low solubility in non-polar organic solvents limits the options for traditional normal-phase chromatography.

  • Strong Solvent Retention: The same hydrogen-bonding ability causes these compounds to tenaciously hold onto water and other polar solvents, making complete drying difficult and complicating purity analysis.

  • Hygroscopicity: Many solid ureas are hygroscopic, rapidly absorbing moisture from the atmosphere, which can lead to stability and handling issues.[2]

Q2: What is the best initial purification strategy for a newly synthesized polar urea derivative?

For crystalline or semi-crystalline solids, recrystallization should always be the first method you attempt. It is often simpler, more scalable, and can yield exceptionally pure material if the right solvent system is identified.[3][4] If the compound is an amorphous solid, an oil, or if recrystallization fails to remove key impurities, chromatography is the necessary alternative.

Q3: My urea compound appears to be degrading during purification. What could be happening?

Urea and its derivatives can be susceptible to degradation under certain conditions:

  • Thermal Decomposition: Heating urea, particularly above its melting point or in solution for extended periods, can lead to the formation of biuret and other condensation products.[5]

  • Hydrolysis: Exposure to strong acidic or basic conditions, especially with heat, can cause hydrolysis of the urea linkage back to its constituent amines and carbon dioxide.[6] Always screen for pH stability before committing to a purification strategy that involves acidic or basic modifiers.

Q4: How can I remove ionic impurities, such as ammonium cyanate, from my urea sample?

Ionic impurities can sometimes be challenging to remove by simple recrystallization. A highly effective method is to treat a concentrated aqueous solution of the urea with a mixed-bed ion-exchange resin.[7] The resin will bind the ionic impurities, allowing the neutral urea compound to be recovered from the solution after filtration. Subsequent crystallization can then yield a product of very high purity.[7]

Workflow: Selecting a Purification Strategy

The choice between recrystallization and chromatography is a critical first step. This decision tree outlines a logical workflow for selecting the appropriate primary purification technique for a polar urea compound.

Purification_Workflow start Crude Polar Urea Compound is_solid Is the compound a solid? start->is_solid is_cryst Does it appear crystalline? is_solid->is_cryst  Yes chromatography Proceed to Chromatography is_solid->chromatography  No (Oil/Gum) recryst Attempt Recrystallization is_cryst->recryst  Yes is_cryst->chromatography  No (Amorphous) success Pure Compound? recryst->success end Characterize Final Product chromatography->end success->chromatography  No success->end  Yes

Caption: Decision tree for initial purification method selection.

Troubleshooting Guide: Recrystallization

Recrystallization is powerful but can be problematic. Here are solutions to common issues.

Q: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid crystalline lattice. This is often because the solution is too saturated at a temperature above the compound's melting point.

Causality & Solutions:

  • High Supersaturation: The solution is too concentrated.

    • Solution: Add more of the hot solvent until the oil redissolves, then allow it to cool much more slowly. A slower cooling rate is critical for proper crystal nucleation.

  • Solvent Boiling Point Too High: The solvent's boiling point is higher than the melting point of your compound.

    • Solution: Switch to a solvent with a lower boiling point.

  • Inappropriate Solvent System: The solvent is too good, even when cold.

    • Solution: Employ a two-solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., methanol, ethanol) where it is very soluble. Then, slowly add a "poor" solvent (an anti-solvent like diethyl ether, hexanes, or water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow this mixture to cool slowly.[8][9]

Solvent System TypeGood Solvent (Polar)Poor Solvent (Anti-Solvent)Use Case
Polar/Non-Polar Methanol or EthanolDiethyl Ether or TolueneFor moderately polar ureas with some non-polar character.
Polar/Polar Ethanol or AcetonitrileWaterFor highly polar ureas that are very water-soluble.
Polar/Non-Polar DichloromethaneHexanes or HeptaneFor less polar urea derivatives.
Table 1: Common two-solvent systems for the recrystallization of polar ureas.
Q: My product recovery is very low. How can I improve the yield?

Low recovery is typically due to the compound having significant solubility in the mother liquor, even at low temperatures.

Causality & Solutions:

  • Excess Solvent: Using too much solvent will keep more of your product dissolved.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Work in small volumes first to find the optimal ratio.

  • Insufficient Cooling: Not cooling the solution enough prevents maximum precipitation.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes. For some solvent systems, a freezer can be used, but ensure the solvent itself doesn't freeze.[7]

  • Premature Filtration: Filtering before crystallization is complete.

    • Solution: If you are unsure, gently scratch the inside of the flask with a glass rod below the solvent line to induce crystallization. Be patient and allow sufficient time for crystal formation.

Troubleshooting Guide: Column Chromatography

When recrystallization is not an option, chromatography is the go-to technique. However, the high polarity of ureas presents unique challenges.

Q: My polar urea compound shows little to no retention on a C18 reversed-phase column. What are my options?

This is a classic problem where the highly polar analyte has a much stronger affinity for the polar mobile phase than the non-polar C18 stationary phase, causing it to elute at or near the solvent front.[10]

Solutions:

  • Use a Polar-Embedded or Polar-Endcapped RP Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and offer better retention for polar compounds.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution. HILIC uses a polar stationary phase (like bare silica, diol, or amino-propyl bonded silica) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[11][12] In this mode, the polar analyte is well-retained and can be eluted by increasing the concentration of the aqueous component.[11][12]

Chromatography ModeStationary PhaseMobile Phase CompositionElution MechanismBest For
Reversed-Phase (RP) Non-Polar (C18, C8)High AqueousIncreasing organic solvent strengthModerately polar ureas
Normal-Phase (NP) Polar (Silica)Non-Polar (Hexane/EtOAc)Increasing polar solvent strengthLess polar urea derivatives
HILIC Polar (Silica, Amino, Diol)High Organic (e.g., >80% MeCN)Increasing aqueous solvent strengthHighly polar, water-soluble ureas
Table 2: Chromatography mode selection guide for purifying polar urea compounds.
Q: My compound is streaking or showing severe peak tailing on a silica gel column. How can I fix this?

Peak tailing is often caused by strong, undesirable secondary interactions between the basic urea molecule and acidic silanol groups on the surface of the silica gel.[4][13]

Causality & Solutions:

  • Silanol Interactions: The free hydroxyl groups on silica are acidic and can strongly interact with basic sites on your molecule.

    • Solution: Add a basic modifier to your mobile phase to "mask" the active silanol sites. A common choice is to add 0.1-1% triethylamine (TEA) or a few drops of aqueous ammonia to the polar component of your eluent (e.g., methanol or ethanol).[13]

  • Column Overload: Loading too much material can exceed the capacity of the stationary phase, leading to poor peak shape.

    • Solution: Reduce the sample load. For difficult separations, a silica-to-compound ratio of 100:1 (w/w) may be necessary.[4]

Experimental Protocol: HILIC Method Development using TLC

This protocol outlines how to quickly screen for a suitable HILIC mobile phase.

Materials:

  • Silica gel TLC plates

  • Acetonitrile (MeCN)

  • Water (with or without a buffer, e.g., 10 mM ammonium acetate)

  • Your crude sample dissolved in a suitable solvent (e.g., DMF, DMSO, or methanol)

Procedure:

  • Prepare Eluent Systems: In small beakers, prepare a range of mobile phases with varying MeCN/Water ratios. Start with high organic content.

    • A: 95:5 MeCN/Water

    • B: 90:10 MeCN/Water

    • C: 85:15 MeCN/Water

    • D: 80:20 MeCN/Water

  • Spot the TLC Plate: Carefully spot your crude sample onto a silica TLC plate.

  • Develop the Plate: Place the TLC plate in a chamber containing one of the prepared eluents.

  • Analyze the Results: After developing and drying the plate, visualize the spots (e.g., using a UV lamp or an iodine chamber).

    • Goal: Find the solvent system that gives your desired compound an Rf value between 0.2 and 0.4. This provides the best starting point for a flash column separation.[4]

    • If Rf is too high (compound moves too far): The eluent is too strong. Increase the percentage of acetonitrile.

    • If Rf is too low (compound stays at the baseline): The eluent is too weak. Increase the percentage of water.

Purity Assessment

Once purification is complete, you must rigorously assess the purity of the final compound.

Q: How can I definitively confirm the purity of my final product?

No single technique is sufficient. A combination of methods should be used to provide orthogonal data.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. An HPLC trace showing a single, sharp peak is strong evidence of purity. Methods using both UV and mass spectrometry (LC-MS) detectors are ideal.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound. They are also excellent for detecting the presence of residual solvents or process impurities.[3]

  • Differential Scanning Calorimetry (DSC): For highly pure, crystalline materials, DSC can provide a quantitative purity value (often >99.9%) by analyzing the melting point depression caused by impurities.[3]

  • Specific Impurity Tests: If you are concerned about specific byproducts like biuret, dedicated colorimetric or chromatographic methods can be employed for quantification.[17]

References
  • Quora. (2018). Why is methanol used in recrystallization of urea?
  • Chemistry For Everyone. (2025). How Do You Test For The Quality Of Urea?
  • ResearchGate. (2018). How to purify the urea bought from market to pure urea?
  • UREA TESTING METHODS. (n.d.).
  • Slideshare. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Google Patents. (1953). Purification of urea - US2663731A.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ResearchGate. (2025). Analytical methodology for the determination of urea: Current practice and future trends.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • ResearchGate. (2025). Urea recovery from stabilized urine using a novel ethanol evaporation and recrystallization process.
  • MDPI. (2022). A Green Analytical Methodology for Detecting Adulteration in Automotive Urea-SCR Products Using Microfluidic-Paper Analytical Devices.
  • YouTube. (2012). Troubleshooting in Urea-PAGE.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Google Patents. (2008). Urea and its impurity high performance liquid chromatography analysis method - CN101122589A.
  • China/Asia On Demand (CAOD). (2020). Recrystallization Purification Method for Urea.
  • Benchchem. (n.d.). Technical Support Center: Purification of Diastereomeric Urea Derivatives.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • ResearchGate. (2012). Easy method to remove urea after denaturing purification, no dialysis?
  • Science Forums. (2021). Urea purification - Inorganic Chemistry.
  • Google Patents. (2012). Urea purification method - CN102442928A.
  • ChemistryViews. (2018). Solving Urea's Solubility Problem.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Wikipedia. (n.d.). Urea.
  • Wikipedia. (n.d.). Urea extraction crystallization.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?
  • ResearchGate. (2022). What is the role of 8M urea in protein purification buffer besides solubilization?
  • Chemistry For Everyone. (2025). Is It Possible To Recycle Urea?
  • Reddit. (2023). Purification of strong polar and basic compounds : r/Chempros.
  • ResearchGate. (2018). Problem with protein purification: not soluble in 8M urea?
  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins.

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Technical Support Center: Stabilizing 1-Cyclopropylurea in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclopropylurea. This guide is designed for researchers, scientists, and drug development professionals who are working with aqueous solutions of this compound. We will address common stability challenges in a practical, question-and-answer format, grounded in chemical principles and validated experimental practices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution's pH is increasing over time, and I detect a faint smell of ammonia. What is happening and how do I stop it?

A: This is a classic sign of hydrolytic degradation. The urea moiety is susceptible to hydrolysis, which breaks down this compound into basic products, causing the pH to rise and releasing ammonia.

The Science Behind It: The primary degradation pathway for urea and its derivatives in aqueous media is hydrolysis.[1][2] The process typically occurs in two steps:

  • Initial Hydrolysis: The this compound molecule is cleaved at the carbonyl-nitrogen bond, yielding cyclopropylamine and isocyanic acid.

  • Secondary Reaction: The isocyanic acid rapidly hydrolyzes to form ammonia and carbon dioxide. The ammonia subsequently forms ammonium hydroxide in water, which is basic and raises the solution's pH.[3][4]

This reaction is highly dependent on pH and temperature. The rate of hydrolysis is significantly slower in a slightly acidic to neutral pH range (approximately 4-7) and accelerates under both strongly acidic and, particularly, basic conditions.[2][5] Elevated temperatures will also dramatically increase the rate of degradation.[5][6]

Mandatory Visualization: Hydrolysis Pathway

CPU This compound H2O_1 H₂O (Hydrolysis) CPU->H2O_1 INT Cyclopropylamine + Isocyanic Acid H2O_1->INT H2O_2 H₂O INT->H2O_2 PROD Ammonia (NH₃) + Carbon Dioxide (CO₂) H2O_2->PROD FINAL Ammonium Hydroxide (NH₄OH) (Increases pH) PROD->FINAL in water

Caption: General hydrolysis pathway of this compound in an aqueous environment.

Troubleshooting & Prevention Guide:

  • pH Control is Critical: The most effective way to prevent this degradation is to control the pH of your solution.

    • Action: Immediately measure the pH of your stock solution. If it is above 7.5, degradation is likely ongoing.

    • Solution: Prepare fresh solutions using a suitable buffer system. Studies on urea show maximum stability in the pH range of 4 to 8, with an optimal point often cited around pH 6.0.[5][6][7]

  • Select the Right Buffer:

    • Recommendation: Use a buffer system that is effective in the pH 5-7 range. Citrate and lactate buffers have been shown to be particularly effective at stabilizing urea solutions.[3][5][6] Phosphoric acid and its salts are also viable options.[3]

    • Avoid: Do not use amine-based buffers (like Tris), as they can potentially react with the compound or its degradation products.

  • Temperature Management:

    • Action: Store all aqueous solutions of this compound at refrigerated temperatures (2-8°C). Avoid freeze-thaw cycles, which can affect solubility and stability.

    • Rationale: The rate of hydrolysis decreases significantly at lower temperatures.[4]

Parameter Condition Impact on Stability Recommendation
pH > 8.0High degradation rateBuffer solution to pH 5.0 - 7.0
4.0 - 8.0Zone of higher stability[4][5]Optimal range for storage
< 4.0Increased degradation rateAvoid highly acidic conditions
Temperature Ambient (~25°C)Moderate degradationFor short-term use only
Elevated (>40°C)Rapid degradation[6][7]Avoid at all costs
Refrigerated (2-8°C)Significantly slowed degradationRecommended for storage

Table 1: Summary of Environmental Factors Affecting this compound Stability.

Q2: I'm trying to prepare a concentrated stock solution, but it's cloudy. Is this a solubility or a stability issue?

A: It could be either, but they are often related. Poor initial solubility can be mistaken for instability, while degradation products can also be poorly soluble and precipitate out of solution.

The Science Behind It: this compound is a small, polar molecule, but its solubility in water is finite. Exceeding its solubility limit will result in a cloudy suspension or precipitate. Furthermore, as discussed in Q1, hydrolysis leads to the formation of other species. While the immediate degradation products are generally soluble, secondary reactions or the formation of salts in a complex medium could potentially lead to precipitation. Urea derivatives can also act as "hydrotropes," compounds that can increase the solubility of other solutes, a property that can be concentration-dependent.[8]

Troubleshooting & Prevention Guide:

Mandatory Visualization: Troubleshooting Workflow

start Cloudy Solution Observed q1 Was the solution clear initially and became cloudy over time? start->q1 solubility Likely a SOLUBILITY issue. q1->solubility No stability Likely a STABILITY issue. q1->stability Yes sol_action Action: 1. Gently warm/sonicate. 2. Prepare a more dilute solution. 3. Verify solubility limit at your pH/temp. solubility->sol_action stab_action Action: 1. Check pH. If > 7.5, degradation is likely. 2. Analyze supernatant for parent compound (see Q5). 3. Review storage conditions (Temp/Light). stability->stab_action

Caption: Decision workflow for diagnosing the cause of a cloudy solution.

  • Verify Solubility:

    • Action: First, confirm you are working below the known solubility limit of this compound under your specific conditions (pH, temperature, co-solvents).

    • Troubleshooting: Try gentle warming or sonication to aid dissolution. If it remains cloudy, you are likely above the solubility limit. Prepare a more dilute stock solution.

  • Check for Degradation:

    • Action: If the solution was initially clear and became cloudy over time, this strongly suggests degradation.

    • Troubleshooting: Centrifuge a sample of the cloudy solution. Carefully collect the supernatant and analyze it via HPLC (see Q5) to determine the concentration of the remaining this compound. A significant decrease from the initial concentration confirms degradation. The precipitate itself could be analyzed, but this is often complex.

  • Proactive Measures:

    • Recommendation: For long-term studies, it is best to prepare concentrated stock solutions in a non-aqueous solvent where the compound is highly soluble and stable (e.g., DMSO), and then dilute it into your aqueous experimental medium just before use. If an aqueous stock is required, prepare it fresh and use the stabilization techniques from Q1 (buffering, refrigeration).

Q3: My compound seems to degrade much faster when I run experiments on the benchtop under bright lab lights. Is this compound light-sensitive?

A: Yes, this is a strong possibility. Many urea-containing compounds, particularly those used as herbicides which are structurally related, are known to undergo photodegradation.[9][10][11]

The Science Behind It: Photodegradation involves the breakdown of molecules by absorbing light energy.[10] For urea-type compounds, this can occur through direct absorption of UV light or indirectly through reactions with photosensitized molecules in the solution.[10][11] These reactions often proceed via radical mechanisms, which can lead to a complex mixture of degradation products, including dimers and oxidized species.[9] The rate of photodegradation can be influenced by the presence of other substances in the solution that act as photosensitizers (e.g., humic acid, nitrate ions) or photocatalysts (e.g., TiO₂).[10][11][12]

Troubleshooting & Prevention Guide:

  • Protect from Light:

    • Action: Always store stock solutions in amber vials or wrap clear vials in aluminum foil.

    • During Experiments: Minimize exposure to direct, high-intensity light. If possible, work under yellow light or cover your experimental setup.

  • Conduct a Forced Degradation Study (for formulation development):

    • Protocol: Expose a buffered solution of this compound to a controlled high-intensity light source (e.g., a photostability chamber) alongside a control sample protected from light.

    • Analysis: Monitor the concentration of this compound in both samples over time using HPLC. A significantly faster degradation rate in the light-exposed sample confirms photosensitivity.

Q4: What is the best way to prepare and store a this compound aqueous stock solution for maximum stability?

A: This requires a multi-faceted approach combining pH control, temperature regulation, and protection from light.

Experimental Protocol: Preparation of a Stabilized Aqueous Stock Solution

  • Buffer Preparation:

    • Prepare a 50 mM sodium citrate buffer. Start with sodium citrate dihydrate and adjust the pH to 6.0 using citric acid. Filter the buffer through a 0.22 µm filter. Other buffers like lactate can also be used.[3][6]

  • Weighing and Dissolution:

    • Accurately weigh the required amount of this compound to achieve your target concentration (e.g., 10 mM). Ensure you are below the solubility limit.

    • Add the compound to the pre-prepared, pH 6.0 citrate buffer.

    • Facilitate dissolution by vortexing or sonicating at room temperature. Avoid excessive heating.

  • Final Checks and Storage:

    • Once fully dissolved, perform a final check of the pH to ensure it remains at 6.0.

    • Filter the final solution through a sterile 0.22 µm syringe filter into a sterile, amber glass container.

    • Seal the container tightly and store it at 2-8°C.

  • Self-Validation:

    • To ensure this protocol is effective for your specific needs, perform a small-scale stability study. Aliquot the stock solution and store it under the recommended conditions. Test an aliquot for purity and concentration via HPLC at regular intervals (e.g., Day 0, Day 7, Day 30).

Q5: How can I quantitatively monitor the stability of my this compound solution?

A: The standard and most reliable method is stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection. For more detailed analysis of degradation products, Liquid Chromatography with Mass Spectrometry (LC-MS) is preferred.[13]

The Science Behind It: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, excipients, or impurities. HPLC is ideal for this as it physically separates the parent compound from other species in the sample before quantification.[13] By monitoring the peak area of this compound over time, you can directly measure its degradation rate. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Protocol: General HPLC-UV Method for Stability Monitoring

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 (v/v) ratio of aqueous to organic.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the UV absorbance maximum of this compound (typically in the 200-240 nm range).

  • Procedure:

    • Prepare a calibration curve using standards of known this compound concentrations.

    • At each time point in your stability study, dilute a sample of your stock solution to fall within the calibration range.

    • Inject the sample and integrate the peak area corresponding to this compound.

    • Calculate the concentration using the calibration curve. A decrease in concentration over time is a direct measure of degradation.

References
  • Lányi, I., & Dinya, Z. (2003). Study of the photodegradation of urea-type herbicides by capillary gas chromatography. Journal of Chromatographic Science, 41(9), 484-489. [Link]

  • Park, H., et al. (2019). Photocatalytic oxidation of urea and generation of hydroxyl radicals on TiO2. ResearchGate. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. [Link]

  • Al-Maaieh, A., & Flanagan, D. R. (2002). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceutical Research, 19(6), 794-802. (Note: While the provided link is for a broader review, the concept of ureas as hydrotropes is discussed in pharmaceutical sciences). [Link]

  • Megna, B., et al. (2018). Use of Visible Light Modulation Techniques in Urea Photocatalytic Degradation. Catalysts, 8(11), 548. [Link]

  • Lilov, M. E. (2021). STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201. [Link]

  • Zou, Q., Habermann-Rottinghaus, S. M., & Murphy, K. P. (1998). Urea effects on protein stability: Hydrogen bonding and the hydrophobic effect. Proteins: Structure, Function, and Bioinformatics, 31(2), 107-115. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. PubMed. [Link]

  • Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(1), 127-133. [Link]

  • England, J. L., & Pande, V. S. (2008). Urea denaturation by stronger dispersion interactions with proteins than water implies a 2-stage unfolding. Proceedings of the National Academy of Sciences, 105(45), 17250-17255. [Link]

  • JP S61204159A. (1986). Stabilization of aqueous solution of urea.
  • Ghosh, P., et al. (2021). Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. Toxics, 9(11), 304. [Link]

  • Ghosh, P., et al. (2021). Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. ResearchGate. [Link]

  • Callahan, B. P., et al. (2013). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. Journal of the American Chemical Society, 135(40), 15004-15014. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 272626, this compound. PubChem. [Link]

  • Popescu, C., et al. (2005). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie, 50(7-8), 589-594. [Link]

  • Gan, J., et al. (2008). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry, 56(18), 8406-8412. [Link]

  • Kuan, C. F., et al. (2010). Investigation of the Thermal Degradation of Polyurea: The Effect of Ammonium Polyphosphate and Expandable Graphite. Polymer, 51(11), 2406-2414. [Link]

  • Kuan, C. F., et al. (2010). Investigation of the Thermal Degradation of Polyurea: The Effect of Ammonium Polyphosphate and Expandable Graphite. e-Publications@Marquette. [Link]

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Technical Support Center: Optimizing HPLC Methods for 1-Cyclopropylurea Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the analysis of 1-Cyclopropylurea. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for optimizing High-Performance Liquid Chromatography (HPLC) methods. We will move beyond simple procedural lists to explain the fundamental principles behind our troubleshooting strategies, ensuring you can adapt and refine your methods with confidence.

Section 1: Foundational Knowledge & Initial Method Setup

Understanding your analyte is the first step to a robust method. This compound is a small, polar molecule, which presents a specific set of challenges for chromatographic analysis.

Q1: What are the key chemical properties of this compound that I should consider for HPLC method development?

A1: The analytical strategy for this compound is dictated by its physicochemical properties.

  • Polarity: this compound is highly polar, with a calculated XLogP3-AA of -0.5.[1] This means it is very water-soluble and will be poorly retained on traditional non-polar stationary phases like C18.[2] This is the primary challenge you will face.

  • Molecular Weight: It has a low molecular weight of 100.12 g/mol .[1][3]

  • UV Absorbance: The urea functional group does not contain a strong chromophore. Therefore, for UV detection, you will likely need to monitor at a low wavelength, typically between 200-210 nm, to achieve adequate sensitivity.[4][5] This requires careful selection of mobile phase solvents and buffers to minimize baseline noise and drift.[6]

Q2: I'm starting from scratch. What column and mobile phase should I begin with?

A2: Given the high polarity of this compound, a standard Reversed-Phase (RP-HPLC) approach may be difficult. You have two primary strategic options: an advanced reversed-phase method or, more ideally, switching to an alternative mode of chromatography.

  • Option A: Modified Reversed-Phase (RP-HPLC)

    • Column: Avoid standard C18 columns. Instead, select a column designed to retain polar compounds. Options include polar-endcapped or polar-embedded phase columns, which offer enhanced interaction with polar analytes.[7][8] Alternatively, use a column specifically designated as "aqueous stable" (AQ-type), which resists phase collapse in highly aqueous mobile phases.[2]

    • Mobile Phase: You will likely need a mobile phase with a very high aqueous content (>95% water/buffer). Start with an isocratic elution of 98:2 Water:Acetonitrile. Use a suitable buffer like 10-20 mM potassium phosphate or ammonium acetate, adjusting the pH to between 3 and 6.[9][10] Acetonitrile is generally preferred over methanol for its lower UV cutoff and viscosity.[10]

  • Option B: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Column: This is often the most effective approach for retaining very polar compounds.[11][12][13] Use a HILIC column with a neutral polar stationary phase, such as one based on amide, diol, or zwitterionic functionalities.[11][14]

    • Mobile Phase: The HILIC mobile phase is opposite to reversed-phase; it consists of a high percentage of a water-miscible organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[14][15] A good starting point is an isocratic elution of 90:10 Acetonitrile:Water (with buffer). To increase retention in HILIC, you increase the organic solvent percentage.[13]

Section 2: Troubleshooting Common Chromatographic Issues

This section addresses the most frequent problems encountered during the analysis of this compound, providing both the cause and the solution in a direct question-and-answer format.

Q3: My peak for this compound is eluting at or very near the void volume (t₀). How can I increase its retention time?

A3: This is the most common issue and directly relates to the analyte's high polarity.

  • If using a Reversed-Phase method:

    • Cause: The stationary phase (e.g., C18) is too non-polar and provides no hydrophobic interaction with your analyte. The mobile phase may also be too "strong" (too much organic solvent).

    • Solution:

      • Reduce Organic Content: Decrease the percentage of acetonitrile or methanol in your mobile phase. You may need to go as low as 0-2% organic.[16] Be aware that running at >98% aqueous can cause "phase collapse" or "dewetting" on traditional C18 columns, leading to sudden loss of retention.[2] Ensure your column is aqueous-stable.

      • Change Column Chemistry: Switch to a polar-embedded or polar-endcapped stationary phase as mentioned in Q2. These phases provide alternative retention mechanisms beyond simple hydrophobicity.

  • If retention is still poor, switch to HILIC:

    • Cause: Reversed-phase is not the appropriate chromatographic mode for this analyte.

    • Solution: Transition to a HILIC method. The mechanism in HILIC involves the partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase.[11][12] This provides excellent retention for compounds that are unretained in reversed-phase. Start with a mobile phase of 90% acetonitrile. To further increase retention, raise the acetonitrile percentage to 95%.[13]

Troubleshooting Workflow: Poor Retention

The following diagram outlines a logical decision-making process for addressing poor retention of this compound.

Poor_Retention_Troubleshooting cluster_0 Initial Observation cluster_1 Reversed-Phase (RP) Optimization cluster_2 Alternative Strategy: HILIC start Poor or No Retention (Peak at void volume) rp_check Are you using an Aqueous-Stable (AQ) or Polar-Embedded Column? start->rp_check decrease_org Decrease Organic Solvent (e.g., to 0-2% ACN) rp_check->decrease_org Yes switch_to_hilic Switch to HILIC Column (Amide, Diol, etc.) rp_check->switch_to_hilic No check_retention1 Is Retention Adequate? decrease_org->check_retention1 rp_success Method Optimized. Proceed to Validation. check_retention1->rp_success Yes check_retention1->switch_to_hilic No hilic_mp Start with High Organic MP (e.g., 90:10 ACN:Buffer) switch_to_hilic->hilic_mp check_retention2 Is Retention Adequate? hilic_mp->check_retention2 increase_org_hilic Increase Organic % to Increase Retention increase_org_hilic->check_retention2 check_retention2->increase_org_hilic No hilic_success Method Optimized. Proceed to Validation. check_retention2->hilic_success Yes

Caption: Decision tree for troubleshooting poor retention.

Q4: My peak is showing significant tailing. What is causing this and how do I fix it?

A4: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by extra-column effects.

  • Cause 1: Secondary Silanol Interactions (Most Common)

    • The urea functional group has basic properties and can interact strongly with acidic, un-capped silanol groups (Si-OH) on the surface of silica-based columns. This causes a portion of the analyte molecules to "stick" and elute later, creating a tail.[7]

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to be acidic (e.g., pH 2.5-3.5) using an additive like formic acid or by using a phosphate buffer.[17] This protonates the silanol groups, suppressing their ionization and minimizing the unwanted interaction.

      • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are exhaustively end-capped to minimize the number of accessible silanol groups. Ensure you are not using an older or degraded column.

      • Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape for basic analytes. However, TEA has a high UV cutoff and is an ion-suppressing agent, making it unsuitable for LC-MS applications.

  • Cause 2: Column Overload

    • Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[7]

    • Solution: Dilute your sample and inject a lower concentration. Check for a linear relationship between concentration and peak area to ensure you are within the column's loading capacity.

  • Cause 3: Column Contamination or Void

    • Accumulated sample matrix components or a physical void at the column inlet can disrupt the sample band, causing tailing.

    • Solution: Use a guard column to protect the analytical column.[2] If contamination is suspected, flush the column with a strong solvent (follow manufacturer's guidelines). If a void is suspected, the column may need to be replaced.

Q5: My retention times are drifting or are not reproducible between injections. What should I check?

A5: Retention time instability is a classic sign that your system or method is not properly equilibrated or controlled.

  • Cause 1: Insufficient Column Equilibration

    • This is especially critical in HILIC, which can require significantly longer equilibration times than reversed-phase.[15] The water layer on the stationary phase needs to fully stabilize between gradient runs or after a mobile phase changeover.[2]

    • Solution: After a gradient run or when installing a new column, equilibrate with the initial mobile phase for at least 15-20 column volumes. For HILIC, this could mean 30 minutes or more. Monitor the baseline until it is stable before injecting your first sample.[18]

  • Cause 2: Mobile Phase Preparation or Composition

    • Minor variations in mobile phase composition, especially the organic-to-aqueous ratio or pH, can cause significant shifts in retention time.[19]

    • Solution: Prepare mobile phases carefully and consistently. Always use high-purity solvents.[7] If you are using an online mixer, ensure the proportioning valve is functioning correctly.[19] Premixing the mobile phase manually can help diagnose if the pump's mixer is the source of the problem.[2]

  • Cause 3: Temperature Fluctuations

    • Changes in ambient temperature can affect solvent viscosity and chromatographic selectivity.

    • Solution: Use a column thermostat to maintain a constant temperature (e.g., 30 °C). This is essential for reproducible chromatography.[9][20]

Q6: I am seeing a noisy or drifting baseline, especially at low UV wavelengths. How can I improve it?

A6: A poor baseline compromises sensitivity and integration accuracy. Since this compound requires detection at low wavelengths (~200 nm), this is a common challenge.

  • Cause 1: Mobile Phase Absorbance

    • Many solvents and additives have significant UV absorbance at low wavelengths (this is known as the UV cutoff).[6] Using a gradient can cause the baseline to drift as the concentration of the absorbing component changes.[18]

    • Solution:

      • Use High-Purity Solvents: Ensure you are using HPLC or LC-MS grade solvents, which are tested for low UV absorbance.[7]

      • Choose Appropriate Buffers/Additives: Avoid additives with high UV cutoffs like Trifluoroacetic Acid (TFA). Formic acid, acetic acid, and phosphate salts are generally better choices for low-UV detection.

      • Run a Blank Gradient: Inject a blank (sample solvent) and run your gradient. The resulting chromatogram can be subtracted from your sample runs to create a corrected baseline.[18]

  • Cause 2: Dissolved Gas in the Mobile Phase

    • Air bubbles passing through the detector flow cell will cause sharp spikes and noise.

    • Solution: Thoroughly degas your mobile phase before use, either by sparging with helium, sonication, or using an in-line vacuum degasser (standard on most modern HPLC systems).[7]

  • Cause 3: Contamination or Detector Issue

    • Contaminants leaching from the column or tubing, or a failing detector lamp, can cause a noisy or drifting baseline.[18]

    • Solution: Flush the system to remove potential contaminants. Check the detector's lamp energy or intensity; if it is low, the lamp may need replacement.

Section 3: Experimental Protocols

This section provides detailed, step-by-step workflows for key procedures in your method development.

Protocol 1: Step-by-Step HILIC Method Development

This protocol outlines a systematic approach to developing a robust HILIC method for this compound.

HILIC Method Development Workflow

HILIC_Workflow start Start: HILIC Method Dev. col_select 1. Column Selection - Amide or Zwitterionic Phase - 100-150 mm length, 2.1-4.6 mm ID - <3 µm particles start->col_select mp_screen 2. Mobile Phase Screening - A: 10mM Ammonium Acetate, pH 5 - B: Acetonitrile - Run Isocratic: 95% B, 90% B, 85% B col_select->mp_screen eval1 3. Evaluate Retention & Peak Shape - Aim for k' between 2 and 10 - Check for tailing mp_screen->eval1 ph_opt 4. pH & Buffer Optimization - If tailing occurs, test pH 3 (Formate) - If retention is sensitive, test buffer  concentration (5-20 mM) eval1->ph_opt temp_opt 5. Temperature Optimization - Test at 25°C, 30°C, 35°C - Select for best efficiency and  stable retention ph_opt->temp_opt final_eval 6. Final Evaluation & SST - Confirm method with System  Suitability Test (see Protocol 2) temp_opt->final_eval end End: Method Ready for Validation final_eval->end

Caption: A systematic workflow for HILIC method development.

  • Column Selection:

    • Choose a HILIC column (e.g., Amide, Cyano, or Zwitterionic phase) of 100-150 mm length, 4.6 mm internal diameter, and with ≤5 µm particles.[14]

  • Initial Mobile Phase & System Setup:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 205 nm.

    • Injection Volume: 5 µL.

    • Sample Solvent: Prepare your this compound standard in 90:10 Acetonitrile:Water to match the mobile phase and ensure good peak shape. Injecting in a solvent much stronger (more aqueous) than the mobile phase can cause peak distortion.

  • Screening for Retention:

    • Equilibrate the column thoroughly with 90% B for at least 30 minutes.

    • Perform an isocratic run at 90% B.

    • If retention is too low, increase to 95% B. If it is too high, decrease to 85% B. The goal is a retention factor (k') between 2 and 10.

  • Optimizing Selectivity and Peak Shape:

    • pH Adjustment: If peak tailing is observed, prepare Mobile Phase A with 10 mM Ammonium Formate adjusted to pH 3.0. Re-run your analysis to see if the acidic conditions improve symmetry.

    • Buffer Concentration: The salt concentration can influence retention in HILIC. Test buffer concentrations between 5 mM and 20 mM to fine-tune retention and peak shape.

  • Finalize Method and Verify Performance:

    • Once optimal conditions are found, perform a series of replicate injections to confirm reproducibility and proceed to System Suitability Testing.

Protocol 2: System Suitability Testing (SST)

Before any sample analysis, you must verify that your chromatographic system is performing correctly.

  • Prepare the SST Solution: Create a standard solution of this compound at a concentration that gives a significant but not overwhelming detector response.

  • Perform Replicate Injections: Make five or six replicate injections of the SST solution.

  • Evaluate Performance Parameters: Calculate the following parameters from the replicate injections. The acceptance criteria shown are typical for pharmaceutical analysis.

ParameterDescriptionTypical Acceptance Criteria
Retention Time (RT) Reproducibility The consistency of the peak's elution time.Relative Standard Deviation (%RSD) ≤ 1.0%
Peak Area Reproducibility The consistency of the integrated peak area.%RSD ≤ 2.0%
Tailing Factor (Tf) A measure of peak symmetry.0.8 ≤ Tf ≤ 1.5
Theoretical Plates (N) A measure of column efficiency.N > 2000
  • System Pass/Fail: If all parameters meet the pre-defined acceptance criteria, the system is suitable for sample analysis. If not, troubleshoot the system using the guide above before proceeding.

Section 4: Frequently Asked Questions (FAQs)

Q7: Can I use a gradient for my analysis?

A7: Yes. A gradient is particularly useful if you are analyzing this compound in the presence of other, less polar impurities.[20]

  • For RP-HPLC: A typical gradient might start at 2% organic and increase to 50% over 10-15 minutes to elute any hydrophobic compounds.

  • For HILIC: The gradient is reversed. You would start at a high organic percentage (e.g., 95% ACN) and decrease it to a lower percentage (e.g., 60% ACN) to elute more strongly retained polar compounds.[14] Remember to include a sufficient re-equilibration time at the end of each gradient run.[18]

Q8: My sample is in a complex matrix (e.g., biological fluid, formulation). What's the best way to prepare it?

A8: Proper sample preparation is critical to protect your column and ensure accurate results.

  • Filtration: At a minimum, all samples should be filtered through a 0.22 or 0.45 µm syringe filter to remove particulates that can clog the column frit.[19]

  • Dilution: The "dilute-and-shoot" approach is often sufficient. Dilute the sample in a solvent that is compatible with your mobile phase (ideally, the mobile phase itself or a weaker solvent).

  • Solid-Phase Extraction (SPE): For very dirty samples or when low detection limits are required, SPE can be used to clean up the sample and concentrate the analyte. For this compound, a polar or mixed-mode SPE cartridge would be appropriate.

Q9: Can I use Mass Spectrometry (MS) for detection?

A9: Absolutely. LC-MS is an excellent choice for analyzing this compound, providing high sensitivity and specificity. When developing an LC-MS method, ensure your mobile phase components are volatile.

  • Good choices: Ammonium formate or ammonium acetate buffers, with formic acid or acetic acid for pH adjustment.

  • Bad choices: Non-volatile buffers like potassium phosphate, which will contaminate the MS ion source.[13]

References

  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 272626, this compound. Available at: [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • IJSDR. (2023). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research, 8(6). Available at: [Link]

  • PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2295-2312. Available at: [Link]

  • Mastelf. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available at: [Link]

  • Forgács, E., & Cserháti, T. (2001). Use of Reversed-Phase Liquid Chromatography for Determining the Lipophilicity of alpha-aryl-N-cyclopropylnitrones. Journal of Chromatography A, 910(2), 339-346. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]

  • AZoM. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available at: [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]

  • Woldemariam, G., et al. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology. Available at: [Link]

  • Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2-14. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available at: [Link]

  • Element Lab Solutions. (n.d.). HPLC UV detection. Available at: [Link]

  • IOSR Journal of Pharmacy. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Available at: [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Available at: [Link]

  • IOSR Journal of Pharmacy. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Available at: [Link]

  • Cuneo, C. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. LinkedIn. Available at: [Link]

  • LCGC International. (n.d.). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. Available at: [Link]

  • Chromatography Forum. (2014). HPLC Method for Quantification of Urea. Available at: [Link]

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Technical Support Center: Overcoming Solubility Challenges with 1-Cyclopropylurea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 1-Cyclopropylurea in common experimental assays. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Part 1: Understanding the Challenge - Physicochemical Properties & Initial Observations

This section addresses the fundamental questions regarding this compound's solubility and why it can be a challenging compound to work with.

Q1: I'm starting to work with this compound and I'm concerned about solubility. What are its known properties?

Answer: this compound (PubChem CID: 272626) is a small molecule containing a urea functional group and a cyclopropyl moiety[1]. While specific, publicly available aqueous solubility data for the parent this compound is limited, its structure provides important clues. The urea group can participate in hydrogen bonding, but the overall molecule has a relatively non-polar character due to the cyclopropyl ring, which can lead to poor water solubility.

A closely related analog, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, is described as being slightly soluble in water but soluble in organic solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[2][3]. This suggests that this compound itself will likely follow a similar pattern, exhibiting limited aqueous solubility that necessitates the use of organic solvents for stock solutions. The urea functionality is critical, as its ability to act as both a hydrogen bond donor and acceptor plays a significant role in a molecule's solubility and its ability to cross biological membranes[4].

Q2: My this compound powder won't dissolve directly in my aqueous assay buffer. Is this normal?

Answer: Yes, this is entirely expected. Due to its limited aqueous solubility, directly dissolving this compound in buffers like PBS or cell culture media will likely fail, especially at the millimolar concentrations required for stock solutions. The vast majority of small molecule compounds used in drug discovery are first dissolved in a polar, aprotic solvent like DMSO to create a high-concentration stock solution[5]. This stock is then serially diluted into the final aqueous assay medium. Attempting to dissolve the compound directly in an aqueous medium is a common early-stage experimental pitfall.

Part 2: Preparing and Handling Stock Solutions

Proper preparation of a high-concentration stock solution is the first and most critical step in avoiding solubility issues down the line.

Q3: What is the best solvent for preparing a this compound stock solution, and what concentration should I aim for?

Answer: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing primary stock solutions of poorly soluble compounds for biological assays[5]. It is highly effective at dissolving a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media[5][6].

For your initial stock, we recommend preparing a 10 mM solution in 100% anhydrous DMSO. This provides a sufficiently concentrated stock that can be diluted to typical working concentrations (e.g., 1-100 µM) while keeping the final DMSO concentration in your assay low enough to avoid solvent-induced artifacts or toxicity.

Workflow for Stock Solution Preparation

cluster_0 Stock Solution Preparation A Weigh this compound Powder B Calculate Volume of DMSO for 10 mM Stock A->B C Add Anhydrous DMSO B->C D Vortex/Sonicate Until Fully Dissolved C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing a this compound DMSO stock.

Q4: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. Why is this happening and what can I do?

Answer: This is a classic solubility problem that occurs when the compound's concentration in the final aqueous solution exceeds its kinetic solubility.

  • Kinetic vs. Thermodynamic Solubility: When you add your DMSO stock to an aqueous buffer, you are creating a solution that may be supersaturated. Kinetic solubility is the concentration at which a compound will precipitate out of this supersaturated state under a specific set of experimental conditions (e.g., time, temperature)[7][8]. This is different from thermodynamic solubility, which is the true equilibrium concentration of a compound in a solvent[9][10]. For screening assays, we are primarily concerned with maintaining the compound in solution for the duration of the experiment (kinetic solubility).

Precipitation occurs because water is a poor solvent for your compound, and once the DMSO concentration is lowered significantly, the water molecules cannot keep the this compound molecules solvated.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to test lower final concentrations of this compound. Your compound may be perfectly soluble at 1 µM but not at 50 µM.

  • Control the Final DMSO Concentration: Ensure the final DMSO percentage in your assay does not exceed recommended limits, typically <0.5% for cell-based assays to avoid toxicity[11]. However, a slightly higher DMSO concentration (e.g., 1-2%) might be necessary and tolerable in some biochemical assays to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment[12][13].

  • Use Co-solvents: In addition to DMSO, other water-miscible organic solvents, known as co-solvents, can be included in the final assay buffer to increase the solubility of hydrophobic compounds[14].

Co-SolventTypical Max % in Cell AssaysNotes
DMSO < 0.5%[11]Gold standard, but can be toxic at higher concentrations.[12][15]
Ethanol < 1%Can have biological effects; less effective than DMSO for some compounds.[16]
Polyethylene Glycol (PEG400) 1-5%Generally well-tolerated by cells.[11]
Glycerol 1-5%Can help stabilize proteins in addition to solubilizing compounds.[17]

Part 3: Advanced Solubilization Strategies

If standard methods like adjusting concentration and using DMSO are insufficient, more advanced formulation techniques may be required.

Q5: I've tried lowering the concentration and using DMSO, but my compound still crashes out of solution. What are my next options?

Answer: When simple co-solvents are not enough, using an excipient like a cyclodextrin can be a highly effective strategy.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[18][19]. They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming an "inclusion complex."[20][21] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule[22].

Mechanism of Cyclodextrin-Mediated Solubilization

cluster_0 Cyclodextrin Inclusion Complex A Poorly Soluble Drug (e.g., this compound) B Cyclodextrin C Water-Soluble Inclusion Complex B->C Formation in Aqueous Solution

Caption: Cyclodextrins encapsulate hydrophobic molecules to enhance solubility.

Which Cyclodextrin to Use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for research applications due to its high water solubility and low toxicity compared to unmodified β-cyclodextrin[12][22].

Protocol: Using HP-β-CD to Enhance Solubility
  • Prepare a Concentrated HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous assay buffer. This will serve as your complexation vehicle.

  • Prepare this compound Stock: Prepare a high-concentration stock of this compound in DMSO (e.g., 20-40 mM).

  • Form the Complex: Slowly add a small volume of the DMSO stock to the HP-β-CD solution while vortexing. The ratio will need to be optimized, but a starting point is a 1:10 or 1:20 dilution (e.g., 5 µL of 20 mM DMSO stock into 95 µL of 45% HP-β-CD solution). This creates a highly concentrated, water-soluble complex.

  • Dilute to Final Concentration: This complex can now be serially diluted in your standard aqueous assay buffer to the final working concentration.

  • Important Control: Remember to include a vehicle control containing the same final concentration of HP-β-CD and DMSO.

Q6: Can adjusting the pH of my assay buffer help with the solubility of this compound?

Answer: Yes, pH can significantly influence the solubility of compounds with ionizable functional groups[23]. While the urea group itself is very weakly basic (pKa of urea's conjugate acid is ~0.1), other functionalities on a molecule can be acidic or basic. For a related compound, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, the predicted pKa is around 9.37, likely corresponding to the hydroxyl group[3].

If your compound has an ionizable group, moving the pH of the buffer further away from the compound's pI (isoelectric point) will increase its charge and, typically, its aqueous solubility. For example:

  • For an acidic compound, increasing the pH above its pKa will deprotonate it, making it more soluble.

  • For a basic compound, decreasing the pH below its pKa will protonate it, also increasing solubility.

Experimental Approach: Prepare your assay buffer at several different pH values (e.g., 6.4, 7.4, 8.4) and test the solubility of this compound in each. Ensure that the chosen pH range is compatible with your assay system (e.g., cell health, enzyme activity).

Part 4: Best Practices & Final Checks

Q7: What is the difference between kinetic and thermodynamic solubility, and which one should I care about?

Answer: This is a crucial distinction for designing and interpreting your experiments.[9][10]

FeatureKinetic Solubility[24]Thermodynamic Solubility[8]
Definition The concentration at which a compound precipitates from a supersaturated solution created by diluting a stock (e.g., DMSO).The true equilibrium concentration of a solid compound in a solvent after an extended period.
Relevance High-throughput screening (HTS), most in vitro assays where the experiment duration is short.Pre-formulation, late-stage drug development, understanding a compound's intrinsic properties.
Method A small volume of concentrated organic stock is added to an aqueous buffer. Precipitation is measured over time (e.g., 2-24 hours).Excess solid compound is stirred in an aqueous buffer for an extended period (24-72 hours) until equilibrium is reached.
Typical Value Often higher than thermodynamic solubility.Represents the "true" solubility limit.

For most lab-based assays, you are primarily concerned with kinetic solubility . Your goal is to keep the compound in solution for the duration of your experiment. If a compound precipitates during the assay, the effective concentration is unknown, rendering the results unreliable.

Q8: How can I visually confirm if my compound is precipitating?

Answer: Visual inspection is the first and simplest check. After diluting your stock solution to its final concentration in a clear microplate, let it sit for 15-30 minutes. Look for:

  • Cloudiness or turbidity: The solution appears hazy.

  • Visible particles: You can see small specks of solid material.

  • "Film" on the surface: A thin layer of precipitate may form at the air-liquid interface.

For a more quantitative assessment, you can measure the light scattering of the solution in a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance over time indicates precipitation.

By systematically applying these principles and troubleshooting steps, you can successfully navigate the solubility challenges associated with this compound and generate reliable, reproducible data in your assays.

References

  • Vertex AI Search. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. Retrieved January 8, 2026.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Taylor & Francis Online. (n.d.). Full article: New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • PubMed. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • ResearchGate. (2025, August 8). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PMC - PubMed Central. (n.d.). Cyclodextrins in delivery systems: Applications.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate. (2025, August 10). Strategies for formulating and delivering poorly water-soluble drugs | Request PDF.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • ChemBK. (2024, April 9). 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.
  • PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Echemi. (n.d.). 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea Safety Data Sheets.
  • Unknown Source. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • MCE. (n.d.). Compound Handling Instructions.
  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • PubChem - NIH. (n.d.). This compound | C4H8N2O | CID 272626.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
  • PubMed. (n.d.). Some effects of urea on drug dissolution.
  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Wikipedia. (n.d.). Cosolvent.
  • ChemicalBook. (n.d.). 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.
  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
  • PMC. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • Unknown Source. (n.d.). Urea pH in Water: What You Need to Know.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.

Sources

Technical Support Center: Refining the Synthesis of trans-2-Substituted-Cyclopropylamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of trans-2-substituted-cyclopropylamines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable structural motif. Cyclopropylamines are prevalent in a wide range of pharmaceuticals and agrochemicals, making their efficient and stereoselective synthesis a critical endeavor.[1][2][3][4][5] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Issue 1: Poor Diastereoselectivity (Low trans:cis Ratio)

Q: My reaction is producing a significant amount of the cis-cyclopropylamine isomer. What factors control the diastereoselectivity, and how can I enhance the formation of the desired trans product?

A: Achieving high trans selectivity is a common challenge. The diastereomeric outcome is often dictated by the reaction mechanism and the stability of intermediates. Several factors can be at play:

  • Thermodynamic vs. Kinetic Control: In some synthetic routes, the cis isomer may be the kinetically favored product, while the trans isomer is the more thermodynamically stable product. If your reaction conditions allow for equilibration, you might be observing a mixture. For instance, in syntheses involving zinc homoenolates derived from α-chloroaldehydes, the presence of zinc halide salts can catalyze the reversible ring-opening of the cyclopropylamine, leading to isomerization and a thermodynamic mixture of trans and cis diastereomers.[2][3][4][5]

  • Steric Hindrance: The steric bulk of your substituents on both the cyclopropanating agent and the substrate can significantly influence the facial selectivity of the addition. In many cases, the transition state leading to the trans product is sterically less hindered.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. In the case of the zinc homoenolate method, the addition of a polar aprotic cosolvent like DMF can suppress cis/trans-isomerization by coordinating to the zinc salts, thus preventing the reversible ring-opening process.[1][2][3][5]

Troubleshooting Steps:

  • Solvent Modification: If using a method known to be sensitive to solvent effects (e.g., the zinc homoenolate approach), consider the addition of a polar aprotic cosolvent such as DMF or acetonitrile.[2][3] This can "turn off" isomerization pathways.

  • Temperature Adjustment: Lowering the reaction temperature can sometimes favor the kinetic product. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.

  • Reagent Choice: Explore different cyclopropanation reagents. For example, in metal-catalyzed cyclopropanations with diazo compounds, the choice of catalyst and ligand can have a profound impact on diastereoselectivity.[6]

  • Substrate Modification: If possible, consider modifying the steric bulk of protecting groups on your amine or other substituents to further direct the stereochemical outcome.

Issue 2: Low or No Product Yield

Q: I am observing low conversion of my starting material and poor overall yield. What are the likely causes, and what steps can I take to improve it?

A: Low yields can be attributed to a variety of factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

  • Reagent Instability or Impurity:

    • Cyclopropanating Agents: Many cyclopropanating agents, such as those used in the Simmons-Smith reaction or diazo compounds, can be sensitive to moisture, air, or impurities.[7] Ensure your reagents are fresh and handled under appropriate inert conditions.

    • Organometallics: Grignard reagents used in the Kulinkovich-de Meijere reaction are highly sensitive to moisture and protic solvents.[8][9] Ensure all glassware is rigorously dried and solvents are anhydrous.

  • Catalyst Deactivation: In metal-catalyzed reactions, the amine functionality in the substrate or product can sometimes coordinate to the metal center and inhibit its catalytic activity.[10]

  • Suboptimal Reaction Conditions:

    • Temperature: Some reactions have a very narrow optimal temperature range. Too low, and the reaction may be too slow; too high, and decomposition of reagents or products can occur.

    • Concentration: Reactions that are bimolecular will be sensitive to the concentration of reactants. Ensure you are using the recommended concentrations.

  • Side Reactions: The amine functionality is nucleophilic and basic, which can lead to undesired side reactions, such as N-alkylation with certain cyclopropanating agents.[10]

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or purified reagents. Titrate organometallic reagents before use to determine their exact concentration.

  • Optimize Catalyst Loading: In catalytic reactions, systematically vary the catalyst loading to find the optimal level. Sometimes, a slightly higher loading can overcome minor inhibition.[7]

  • Protecting Group Strategy: If side reactions involving the amine are suspected, consider using a protecting group that is stable to the reaction conditions. Boc and Cbz groups are common choices.[10]

  • Systematic Condition Screening: Perform a small-scale screen of different solvents, temperatures, and reaction times to identify the optimal conditions for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining trans-2-substituted-cyclopropylamines?

A1: Several robust methods have been developed, each with its own advantages:

  • Kulinkovich-de Meijere Reaction: This method utilizes the reaction of N,N-dialkylamides with Grignard reagents in the presence of a titanium(IV) alkoxide to form cyclopropylamines.[8][9][11] It is particularly useful for accessing a range of substituted cyclopropylamines.

  • From α-Chloroaldehydes: A more recent method involves the reaction of α-chloroaldehydes with a one-carbon dianionic building block like bis(iodozincio)methane to form a zinc homoenolate, which is then trapped by an amine.[1][2][3][5] This method has shown high diastereoselectivity for the trans isomer.[2][3][4][5]

  • Curtius Rearrangement: This classic transformation can be applied to cyclopropyl acyl azides, which are derived from the corresponding carboxylic acids. This route is effective for accessing primary cyclopropylamines.[12]

  • Metal-Catalyzed Cyclopropanation: The reaction of vinylcarbamates with diazoesters, catalyzed by transition metals like ruthenium, can provide highly enantioenriched cyclopropylamine derivatives with excellent diastereoselectivity.[6]

Q2: My target molecule is chiral. How can I achieve an enantioselective synthesis?

A2: Enantioselectivity can be introduced in several ways:

  • Asymmetric Catalysis: Employing a chiral catalyst can induce enantioselectivity in the cyclopropanation step. For example, Ru(II)-Pheox catalysts have been used for the asymmetric cyclopropanation of vinylcarbamates.[6]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical course of the cyclopropanation. The auxiliary can then be removed in a subsequent step.

  • Resolution: A racemic mixture of the final product or a key intermediate can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.[13][14][15]

  • Starting from a Chiral Pool: If a suitable enantiopure starting material is available, its stereochemistry can be carried through the synthetic sequence.

Q3: I am having difficulty purifying my cyclopropylamine product. What are some recommended techniques?

A3: The basicity of the amine can sometimes complicate purification by standard silica gel chromatography.

  • Acid/Base Extraction: An initial purification can often be achieved by performing an acid/base extraction. The basic amine can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting back into an organic solvent.

  • Modified Chromatography: If using silica gel chromatography, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to prevent peak tailing. Alternatively, using alumina (basic or neutral) as the stationary phase can be beneficial.

  • Crystallization: If your product is a solid, crystallization or recrystallization can be a highly effective method for purification.

  • Chiral HPLC/SFC: For the separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.[13][14][15]

Key Experimental Protocols

Protocol 1: Synthesis of a trans-2-Arylcyclopropylamine via the Zinc Homoenolate Method

This protocol is adapted from the work of Rousseaux and coworkers and is effective for achieving high trans-diastereoselectivity.[3]

Step-by-Step Methodology:

  • Preparation of the Zinc Reagent: In a flame-dried, nitrogen-flushed flask, add zinc dust. To this, add a solution of diiodomethane in anhydrous THF at 0 °C. Stir the mixture at 0 °C for 1 hour to form bis(iodozincio)methane.

  • Homoenolate Formation: In a separate flame-dried, nitrogen-flushed flask, dissolve the desired α-chloroaldehyde in anhydrous THF. Cool the solution to 0 °C and add the freshly prepared solution of bis(iodozincio)methane dropwise. Stir the reaction at 0 °C for 1 hour.

  • Amine Trapping and Cyclization: To the reaction mixture, add the desired amine, followed by anhydrous DMF (as a cosolvent to suppress isomerization).

  • Reaction Completion: Heat the reaction mixture to the specified temperature (e.g., 85-90 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 18 hours).

  • Workup and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation
Entryα-ChloroaldehydeAmineProductYield (%)trans:cis Ratio
12-chloro-2-phenylacetaldehydeMorpholine4-(2-phenylcyclopropyl)morpholine78>20:1
22-chloro-3-phenylpropanalDibenzylamineN,N-dibenzyl-2-benzylcyclopropylamine72>20:1
32-chloro-4-pentenalPiperidine1-(2-(prop-2-en-1-yl)cyclopropyl)piperidine65>20:1

Data is representative and adapted from literature to illustrate typical outcomes of the zinc homoenolate method with DMF as a cosolvent.[3]

Visualizations

Logical Workflow for Troubleshooting Poor Diastereoselectivity

G start Problem: Poor trans:cis Ratio check_method Is the synthetic method prone to isomerization? (e.g., involving zinc halides) start->check_method add_cosolvent Action: Add polar aprotic cosolvent (e.g., DMF) check_method->add_cosolvent Yes check_temp Is the reaction temperature optimized? check_method->check_temp No end_good Outcome: Improved Diastereoselectivity add_cosolvent->end_good lower_temp Action: Screen lower reaction temperatures check_temp->lower_temp No check_sterics Are there significant steric interactions? check_temp->check_sterics Yes lower_temp->end_good modify_substrate Action: Modify substrate/protecting groups check_sterics->modify_substrate Yes end_bad Outcome: No Improvement Consider alternative synthetic route check_sterics->end_bad No modify_substrate->end_good

Caption: Troubleshooting decision tree for low trans:cis ratios.

Reaction Mechanism Overview: Zinc Homoenolate Pathway

G cluster_0 Reaction Sequence cluster_1 Potential Pitfall A α-Chloroaldehyde + CH₂(ZnI)₂ B Zinc Homoenolate Intermediate A->B Formation C Amine Trapping B->C + R₂NH D Ring Closure C->D Intramolecular Nucleophilic Attack E trans-Cyclopropylamine D->E Product Formation F cis/trans Isomerization (catalyzed by ZnX₂) E->F Reversible Ring-Opening G Thermodynamic Mixture F->G

Sources

Technical Support Center: Mitigating Corrosive Conditions in Urea Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for addressing and mitigating corrosive conditions within urea production environments. This guide is designed for researchers, scientists, and drug development professionals who interact with urea synthesis and require a deep, practical understanding of the associated corrosion challenges. Our goal is to move beyond simple procedural lists, offering a scientifically grounded, experience-driven resource that explains the "why" behind every "how."

Section 1: Foundational Principles of Corrosion in Urea Synthesis

Urea production involves reacting liquid ammonia (NH₃) and carbon dioxide (CO₂) at high pressures (140–250 bar) and temperatures (170–200°C).[1][2] The primary challenge arises from the formation of an intermediate compound, ammonium carbamate (NH₂COONH₄), which is highly corrosive to most standard metals.[2][3][4] Understanding the nature of this corrosive agent is the first step in effective mitigation.

The core of the problem lies in the fact that while pure urea is not particularly corrosive, the ammonium carbamate intermediate is aggressive, especially at the high temperatures and pressures found in the synthesis loop.[2][5] This environment can lead to several types of corrosion, including uniform corrosion, pitting, crevice corrosion, and stress corrosion cracking (SCC).[3][6]

The Role of the Passive Layer

The primary defense for stainless steels against carbamate corrosion is the formation of a protective, passive oxide layer on the metal's surface.[7][8] This layer, predominantly composed of chromium oxide, acts as a barrier between the process fluid and the base material. However, this passive layer is continuously dissolved by the ammonium carbamate solution.[7][8]

To counteract this dissolution and maintain the protective layer, a controlled amount of oxygen (typically as air) is injected into the CO₂ feed stream.[3] This process, known as passivation , is critical for the longevity of the equipment.[3][9] Without sufficient oxygen, the steel will transition from a "passive" state with a low corrosion rate to an "active" state, where corrosion rates can increase dramatically, sometimes from 0.1 mm/year to as high as 60 mm/year.[8]

Key Factors Influencing Corrosion Rates

Several operational parameters directly influence the corrosivity of the process environment:

  • Temperature: Higher temperatures significantly accelerate corrosion rates. A general rule of thumb is that a 10°C increase can double the rate of corrosion.[4][10]

  • Pressure: High pressure, particularly in the synthesis section, increases the concentration of corrosive species.[6]

  • Ammonia to Carbon Dioxide (NH₃/CO₂) Ratio: This ratio affects the composition of the process stream and its corrosivity.[11]

  • Oxygen Content: As discussed, insufficient oxygen leads to active corrosion. The required amount depends on the material of construction and process temperature.[12][11][13]

  • Fluid Velocity: High velocities can lead to erosion-corrosion, especially in areas with changes in flow direction, like pipe bends and valve discharges.[14]

Section 2: Troubleshooting Guides (Q&A Format)

This section addresses specific corrosion-related problems in a direct question-and-answer format, providing diagnostic steps and validated solutions.

Issue 1: Accelerated Corrosion in the High-Pressure (HP) Synthesis Loop

Q: We are observing unexpectedly high corrosion rates (e.g., >1 mm/year) on the 316L urea grade liner of our synthesis reactor. What are the probable causes and how can we troubleshoot this?

A: Accelerated corrosion in the HP loop is a critical issue, often pointing to a breakdown in the passive protective layer.

Probable Causes & Investigation Protocol:

  • Insufficient Passivation Air: This is the most common culprit. The oxygen level in the CO₂ feed might be below the required threshold for maintaining the passive layer on 316L UG.

    • Protocol:

      • Verify the calibration and accuracy of the oxygen analyzer in the CO₂ feed line.

      • Confirm that the oxygen injection rate is appropriate for the current operating temperatures and throughput. For 316L UG, a typical target is around 0.6-0.8% oxygen in the CO₂ feed.[3]

      • Review operational data for any periods of low oxygen supply that correlate with increased corrosion indications.

  • Temperature Excursions: Operating temperatures exceeding the design limits will dramatically increase corrosion.

    • Protocol:

      • Audit temperature logs for the reactor and stripper. Identify any instances where the temperature exceeded the maximum design limit.

      • Investigate the root cause of any temperature excursions (e.g., cooling system malfunction, process control issues).[15]

  • Process Fluid Composition: An incorrect NH₃/CO₂ ratio can increase the corrosivity of the ammonium carbamate solution.

    • Protocol:

      • Check the feed ratios and ensure they are within the specified design range.

      • Analyze process samples to confirm the composition of the synthesis loop fluid.

  • Condensation Corrosion: In gas-phase sections of the HP loop, "cold spots" on piping or equipment can cause ammonium carbamate to condense. This condensate is oxygen-deficient and highly corrosive.[8][16]

    • Protocol:

      • Perform a thermographic survey of HP gas piping to identify any areas with damaged insulation or unexpected cold spots.

      • Ensure that all gas-phase lines are properly insulated and traced to maintain a temperature above the carbamate condensation point (approx. 153°C).[8]

Issue 2: Localized Pitting and Crevice Corrosion at Flanged Connections

Q: During a recent inspection, we discovered severe pitting and crevice corrosion on the faces of flanges in the HP carbamate piping. What causes this and how can it be prevented?

A: Flanged connections are notorious weak points for corrosion in urea plants. The geometry of the flange creates a crevice, a stagnant area where the corrosive environment is intensified.

Causality & Prevention Workflow:

  • Mechanism: The carbamate solution within the crevice is stagnant. The dissolved oxygen is quickly consumed by the initial passivation process.[8][17] Since there is no fresh, oxygen-rich fluid to replenish it, the steel surface becomes active and corrodes rapidly, leading to leaks.[8][17]

  • Prevention & Mitigation Protocol:

    • Gasket and Sealing Design: Utilize sealing designs that minimize or eliminate crevices. Lens ring joints are commonly used, but proper sealing is critical to prevent gaps.[17]

    • Material Hardness: Ensure a sufficient hardness difference (minimum of 20 HV) between the sealing ring and the flange faces to achieve a proper seal.[17]

    • Assembly and Torqueing: Implement and strictly follow controlled torqueing procedures for all critical flange connections. This ensures a uniform and tight seal, preventing the ingress of the process fluid into the crevice.

    • Inspection: During shutdowns, dismantle and inspect critical flanges. Check for any signs of pitting or crevice attack on the faces. Utilize dye penetrant testing to identify any incipient cracks.

Issue 3: Weldment Corrosion and Cracking

Q: We are experiencing preferential corrosion at and near the weld seams in our stainless steel piping. In some cases, cracking has been observed. Why is this happening?

A: Weldments introduce metallurgical and structural changes that can make them more susceptible to corrosion than the base metal.

Root Causes & Corrective Actions:

  • Delta Ferrite Content: Austenitic stainless steel welds are designed to have a small amount (5-10%) of delta ferrite to prevent hot cracking during welding.[18] However, this ferrite phase can be preferentially attacked in a carbamate environment.[18]

    • Corrective Action: For critical urea service, use specialized "urea grade" filler metals (e.g., 316L UG mod) designed to produce a weld with very low delta-ferrite content (<0.6%).[3][18]

  • Galvanic Corrosion: A difference in the electrochemical potential between the weld metal, the heat-affected zone (HAZ), and the base metal can create a galvanic cell, where the more active region (often the weld) corrodes preferentially.[18]

    • Corrective Action: Material selection is key. Using a filler metal that is more noble than the base metal can sometimes mitigate this, but the primary solution is to ensure a metallurgically sound and uniform weld.

  • Post-Weld Passivation: The welding process can disrupt the passive layer. If not properly restored, the weld area will be highly active.

    • Protocol: After welding and any required heat treatment, the weldment and surrounding area must be thoroughly cleaned and passivated. A common method involves treatment with nitric acid (e.g., 30% HNO₃) to restore a robust chromium oxide passive film.[18]

Section 3: Materials Selection & Data

The choice of materials is the most critical design decision for ensuring the long-term integrity of a urea plant.[2][19] While carbon steel is used for external pressure-bearing components, all wetted surfaces in the HP section require highly corrosion-resistant alloys.[1][2]

Material Comparison for HP Synthesis Section
Material GradeCommon Name(s)Key CharacteristicsTypical Applications
Austenitic SS 316L Urea Grade (UG)Modified 316L with low carbon and controlled ferrite (<0.6%).[3] Requires ~0.6-0.8% O₂ for passivation.[3]Reactor liners, piping, condensers (in older or less severe processes).[1][3]
Austenitic SS 25-22-2 (UNS S31050)Higher Cr (25%) and Ni (22%) content than 316L UG. Better corrosion resistance and requires less O₂ for passivation (~3 ppm).[11][13]Strippers, condensers, and reactors in more demanding processes.[11][13]
Super Duplex SS Safurex® (UNS S32906), DP28W™Austenitic-ferritic microstructure.[20][21] Excellent corrosion and SCC resistance.[20] Very low O₂ requirement for passivation.[9]Modern HP equipment: strippers, condensers, reactors, piping.[4][20]
Reactive Metals Zirconium, TitaniumExtremely high corrosion resistance; do not require passivation air.[3][4] Costly and more difficult to fabricate.[4][19]Stripper tubes, reactor liners, and specialty components like valve linings and diaphragm seals where corrosion tolerance is minimal.[3][4][19]

Section 4: Experimental Protocols & Workflows

Protocol 1: Passivation Verification via Corrosion Coupon Testing

Objective: To verify that the current passivation air injection rate is sufficient to prevent active corrosion of the materials of construction.

Methodology:

  • Coupon Preparation: Obtain corrosion coupons made from the same material heat as the equipment in service (e.g., 316L UG, 25-22-2).

  • Installation: Install the coupons in a specially designed coupon rack placed in a representative section of the process stream (e.g., downstream of the reactor). Ensure the coupons are electrically isolated from the rack and each other.

  • Exposure: Expose the coupons to the process environment for a predetermined period (e.g., 90 days).

  • Retrieval and Analysis:

    • Carefully retrieve the coupons during a planned shutdown.

    • Visually inspect and photograph the coupons. A blue, brown, or grey surface indicates a healthy passive layer.[7] A shiny, silver surface indicates active corrosion.[7]

    • Clean the coupons according to ASTM G1 standards.

    • Measure the weight loss and calculate the corrosion rate in mm/year.

  • Interpretation: A low, uniform corrosion rate confirms effective passivation. High corrosion rates or localized attack indicate a problem with the passivation process that requires investigation as per Troubleshooting Guide 1.

Logical Workflow: Investigating a Leak in HP Equipment

This workflow provides a systematic approach to diagnosing the root cause of a leak in the high-pressure synthesis section.

Leak_Investigation_Workflow start Leak Detected in HP Section (e.g., via leak detection system) shutdown Initiate Controlled Plant Shutdown start->shutdown isolate Isolate and Depressurize Affected Equipment shutdown->isolate inspect_ext External Visual Inspection: Check for cracks, CUI, mechanical damage isolate->inspect_ext cui_check Corrosion Under Insulation (CUI)? inspect_ext->cui_check inspect_int Internal Inspection: Visual, NDT (UT, PT, RT) cui_check->inspect_int No path_cui Address CUI: Remove insulation, assess damage, repair, re-insulate cui_check->path_cui Yes leak_source Identify Precise Leak Source (Weld, Flange, Base Metal, Tube) inspect_int->leak_source analysis Root Cause Analysis (RCA) leak_source->analysis path_flange Flange Leak: Inspect faces, gasket. Repair/replace. Check assembly procedures. analysis->path_flange Flange path_weld Weld Leak: Metallurgical analysis, check for SCC, ferrite content. Repair with correct procedure/filler. analysis->path_weld Weld path_base Base Metal Leak: Measure wall thinning (general corrosion), check for pitting. Assess remaining life. analysis->path_base Base Metal repair Execute Repair Plan path_cui->repair path_flange->repair path_weld->repair path_base->repair review Review Findings: Update inspection plans, material selection, or operating procedures repair->review restart Restart Plant review->restart

Caption: Logical workflow for diagnosing a high-pressure leak.

Section 5: Frequently Asked Questions (FAQs)

Q1: Can we use standard 316L stainless steel instead of the more expensive urea grade? A: No. Standard 316L is not suitable for the HP synthesis section. It can have a higher carbon content and uncontrolled ferrite levels, making it highly susceptible to intergranular corrosion and rapid failure in a carbamate environment.[3][11] Only certified 316L Urea Grade (UG) or higher alloys should be used.

Q2: What is "Corrosion Under Insulation" (CUI) and is it a risk in urea plants? A: CUI is a significant risk. It occurs when moisture penetrates insulation and becomes trapped against the external surface of carbon or stainless steel piping and equipment. For stainless steels, the susceptible temperature range is typically 60°C to 205°C.[22] The presence of chlorides in the moisture can lead to aggressive pitting and Stress Corrosion Cracking (SCC). A regular CUI inspection program is essential for plant integrity.[22][23]

Q3: How long can the synthesis loop remain blocked-in (filled with process fluid) during a shutdown without risking active corrosion? A: This is a critical operational concern. When the plant is shut down and blocked-in, there is no fresh oxygen supply.[7] The existing oxygen in the solution will be consumed by the ongoing passive corrosion reactions. Once the oxygen is depleted, active corrosion will begin and cannot be stopped without draining and re-passivating the system.[7] The safe holding time depends on the material (e.g., 316L UG has a shorter time than Safurex®) and the initial oxygen concentration. It is crucial to follow the specific guidelines provided by your process licensor, but holding times are generally limited to a few days at most.

Q4: Are corrosion inhibitors used in the urea synthesis loop? A: Generally, corrosion in the HP synthesis loop is managed through material selection and controlled passivation with oxygen, not with chemical inhibitors.[3] Corrosion inhibitors are more commonly used in downstream applications or in the production of Urea Ammonium Nitrate (UAN) solutions, which are corrosive to mild steel storage and transport equipment.[24][25][26]

Q5: What is the role of Zirconium in a urea plant? A: Zirconium offers exceptional resistance to ammonium carbamate corrosion and does not require passivation air.[3][4] However, it is expensive and challenging to fabricate.[4] Therefore, its use is typically reserved for the most severe service conditions, such as the tubes in a high-pressure stripper or for critical components like the thin diaphragm in a pressure transmitter seal, where any level of corrosion could lead to a rapid failure.[3][4][10]

References
  • Inspection Engineering. (2024). Materials & Corrosion Considerations for Ammonia, Urea, Nitric Acid, & UAN Units. [Link]

  • The Korean Corrosion Society. (n.d.). The Effects of Weld Metallurgy and Passivation Treatment on the Corrosion of Austenitic Stainless Steel Weldment in Urea Service. [Link]

  • MDPI. (n.d.). Corrosion of Stainless Steel by Urea at High Temperature. [Link]

  • UreaKnowHow. (n.d.). Control corrosion factors in ammonia and urea plants. [Link]

  • Emerson Automation Experts. (2016, August 18). Avoiding Corrosion while Increasing Urea Production. [Link]

  • Fertilizer Academy. (n.d.). Corrosion and Materials Technology in Urea Plants. [Link]

  • Veolia. (n.d.). Urea Ammonia Nitrate (UAN) Corrosion Management. [Link]

  • UreaKnowHow. (n.d.). Material selection for nitrogen based fertilizers plants. [Link]

  • UreaKnowHow. (n.d.). Fabrication of Construction Materials in Urea Manufacturing Plants. [Link]

  • International Fertilizer Association. (n.d.). Can the Passivation Air Be Minimized?[Link]

  • Scribd. (n.d.). Keeping Urea Plant Corrosion at Bay. [Link]

  • SciTcc. (n.d.). Corrosion and Materials Technology in Urea Plants. [Link]

  • Stainless Steel World. (2022, June 1). Case study: SCC in urea plant. [Link]

  • UreaKnowHow. (n.d.). Stainless Steels and other Alloys in Urea Plants. [Link]

  • ResearchGate. (n.d.). MATERIAL TECHNOLOGY FOR FERTILIZERS INDUSTRIES. [Link]

  • BC Insight. (2021, November 30). Problem No. 63: Holding reactor content during a long shutdown. [Link]

  • UreaKnowHow. (n.d.). The Various Corrosion phenomena in High Pressure Piping of Urea Plants. [Link]

  • Slideshare. (n.d.). Corrosion Under Insulation Inspection In Ammonia Urea Plant. [Link]

  • Stamicarbon. (n.d.). Equipment Inspection. [Link]

  • Stamicarbon. (n.d.). How to Manage Leaks in Urea Plants. [Link]

  • UreaKnowHow. (n.d.). Incident of Corrosion in the High-Pressure Carbamate Condenser Contents. [Link]

  • Stainless Steel World. (2017, August 15). Tackling corrosion in urea processes. [Link]

  • ResearchGate. (n.d.). Control corrosion factors in ammonia and urea plants. [Link]

  • UreaKnowHow. (2021, January 1). High Pressure Vessel Leakages in Urea Plants. [Link]

  • The Hendrix Group. (n.d.). Excessive Corrosion of 316L (Urea Grade) in Carbamate. [Link]

  • YouTube. (2023, January 20). Corrosion in high-pressure urea equipment. [Link]

  • Langley Alloys. (n.d.). Alloy 2205. [Link]

  • Austral Wright Metals. (n.d.). Duplex 2205. [Link]

  • Sandmeyer Steel Company. (n.d.). Specification Sheet: 2205 (UNS S32205/S31803) EN 1.4462. [Link]

Sources

Technical Support Center: Optimization of Continuous-Flow Microreaction Systems for Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of continuous-flow microreaction systems in amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges and enhancing the efficiency of your continuous-flow processes. The principles of continuous-flow chemistry offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater reproducibility.[1][2][3] However, realizing these benefits requires a nuanced understanding of the technology and its practical application. This resource is structured to provide direct answers to specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the continuous-flow synthesis of amines, offering probable causes and actionable solutions.

Problem Probable Cause(s) Solution(s)
1. Reactor Clogging or Blockage - Precipitation of inorganic salts (e.g., from C-N cross-coupling reactions).[4][5] - Product insolubility in the reaction solvent at the given concentration or temperature. - Catalyst agglomeration or degradation.- Employ Ultrasonic Agitation: Place the microreactor in an ultrasonic bath to break up salt precipitates and prevent their accumulation.[4] - Solvent Optimization: Introduce a co-solvent to improve the solubility of all components.[4] - Reactor Design: Utilize a reactor with a larger channel diameter or a continuous stirred-tank reactor (CSTR) cascade design to better handle solids.[6] - Protocol: See Protocol 1: Mitigating Reactor Clogging using Sonication.
2. Inconsistent Product Yield or Selectivity - Inaccurate residence time. - Poor mixing of reagents.[7] - Temperature fluctuations or hotspots.[3][7] - Inconsistent pump flow rates leading to incorrect stoichiometry.- Verify Residence Time: Conduct a residence time distribution (RTD) study to understand the flow characteristics within your reactor.[8] See Protocol 2: Basic Residence Time Distribution (RTD) Study. - Enhance Mixing: Use a microreactor with a static mixer or optimize flow rates to ensure turbulent or chaotic advective mixing.[7][9] - Improve Thermal Management: Ensure the reactor is properly thermostatted and consider using a microreactor with a high surface-area-to-volume ratio for efficient heat dissipation.[7]
3. Catalyst Leaching and Deactivation - Strong complexation of the product with the catalyst. - Harsh reaction conditions (high temperature, aggressive solvents) causing catalyst degradation. - Mechanical stress on the solid support in packed-bed reactors.- Catalyst Selection: Choose a robust heterogeneous catalyst with strong metal-support interactions. - Optimize Conditions: Operate at the lowest effective temperature and use less aggressive solvents where possible. - Tandem Reactor System: Implement a tandem flow-reactor system to distinguish between surface-catalyzed and solution-phase reactions, which can help quantify the extent of leaching.[10] - Scavenger Cartridge: Place a scavenger cartridge downstream of the catalyst bed to capture leached metal.
4. Pressure Fluctuations - Outgassing of dissolved reagents or formation of gaseous byproducts.[11] - Inconsistent pump performance. - Partial blockage in the system.- Degas Solvents: Degas all solvents and reagent solutions prior to introduction into the system. - Back-Pressure Regulator (BPR): Install a BPR to maintain a constant system pressure and prevent bubble formation. - Pump Maintenance: Regularly check and maintain pumps to ensure consistent flow rates. - Check for Blockages: Systematically check all connections and tubing for any partial obstructions.
5. Difficulties with Gaseous Reagents (e.g., Ammonia, Hydrogen) - Poor gas-liquid mass transfer.[11] - Inaccurate control of gas stoichiometry. - Safety concerns with handling high-pressure gas cylinders.- Membrane Microreactors: Utilize tube-in-tube or membrane microreactors to safely and efficiently introduce gaseous reagents into the liquid phase.[12] This allows for on-demand gas generation and consumption. - Mass Flow Controllers: Use precise mass flow controllers to accurately regulate the flow of gaseous reagents. - Annular Flow Regimes: Optimize flow rates to achieve an annular flow regime, which maximizes the gas-liquid interfacial area.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right microreactor for my amine synthesis?

A1: The choice of microreactor depends on several factors:

  • Reaction Type: For reactions involving solids or slurries, a packed-bed or a CSTR-type reactor is preferable to a simple tube reactor to avoid clogging.[6]

  • Kinetics: For fast reactions, a microreactor with excellent heat transfer capabilities is crucial to manage exotherms.[3][13]

  • Reagents: If you are using gaseous reagents, a membrane or tube-in-tube reactor is recommended for efficient mass transfer.[12]

  • Scale: For laboratory-scale synthesis, a chip-based microreactor offers excellent control. For larger-scale production, numbering-up (running multiple reactors in parallel) or scaling-up to a larger reactor may be necessary.[2]

Q2: What is Residence Time Distribution (RTD) and why is it important?

A2: RTD describes the time that different fluid elements spend within a reactor.[8] It is a critical parameter because a narrow RTD ensures that all reagent molecules experience similar reaction times, leading to higher product purity and yield. A broad RTD can result from dead zones or channeling within the reactor, leading to over- or under-reaction of some of the material.[14] Conducting an RTD study helps you to understand the flow characteristics of your system and diagnose potential problems.

Q3: How can I integrate purification into my continuous-flow amine synthesis?

A3: Integrating in-line purification is a key advantage of continuous-flow synthesis.[15][16] Common methods include:

  • Liquid-Liquid Extraction: Using a membrane-based separator to continuously separate the product into a different solvent phase.

  • Solid-Phase Scavenging: Passing the reaction output through a cartridge containing a solid-supported scavenger to remove unreacted reagents or byproducts. For example, a sulfonic acid-based resin can be used to "catch" the amine product, which can then be "released" by flushing with a solution of ammonia in methanol.[16]

  • In-line Crystallization: Inducing crystallization of the product by introducing an anti-solvent or changing the temperature, followed by continuous filtration.[17]

Q4: What are the main safety advantages of using continuous-flow systems for amine synthesis?

A4: Continuous-flow systems offer significant safety benefits:

  • Small Reaction Volumes: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time.[12]

  • Superior Heat Transfer: The high surface-area-to-volume ratio allows for rapid and efficient heat dissipation, preventing thermal runaways in highly exothermic reactions.[2][3][7]

  • Handling of Hazardous Reagents: Hazardous or explosive intermediates can be generated and consumed in situ, avoiding their accumulation and storage.[3]

Q5: How do I scale up a reaction from a microreactor to a larger production scale?

A5: Scaling up in flow chemistry can be approached in two main ways:[2]

  • Scaling-Up: Increasing the dimensions of the reactor. This can be challenging as it can alter the heat and mass transfer characteristics.[18][19]

  • Numbering-Up (or Scaling-Out): Running multiple microreactors in parallel. This approach maintains the optimized reaction conditions and is often a more straightforward method for increasing production capacity.[2]

Experimental Protocols

Protocol 1: Mitigating Reactor Clogging using Sonication

This protocol describes the use of an ultrasonic bath to prevent the clogging of a microreactor during a palladium-catalyzed C-N cross-coupling reaction, which is known to produce insoluble inorganic salts.[4]

Materials:

  • Microreactor (e.g., PFA tubing)

  • Syringe pumps

  • Ultrasonic bath

  • Reagent solutions (aryl halide, amine, palladium catalyst, base)

  • Back-pressure regulator

Procedure:

  • Assemble the continuous-flow setup with the microreactor coiled and submerged in an ultrasonic bath.

  • Fill the ultrasonic bath with water or another suitable heat transfer fluid.

  • Prime the pumps and lines with the respective reagent solutions.

  • Set the desired flow rates on the syringe pumps to achieve the target residence time and stoichiometry.

  • Set the desired temperature for the reaction.

  • Turn on the ultrasonic bath.

  • Start the pumps to initiate the reaction.

  • Monitor the system pressure using an in-line pressure transducer. Stable pressure indicates no clogging.

  • Collect the product stream after the back-pressure regulator for analysis.

Protocol 2: Basic Residence Time Distribution (RTD) Study

This protocol provides a basic method for determining the RTD of a microreactor system using a tracer.[20]

Materials:

  • Continuous-flow setup (pumps, microreactor)

  • Tracer solution (e.g., a dye or a UV-active compound like caffeine)

  • Solvent

  • In-line detector (e.g., UV-Vis spectrometer) or fraction collector

  • Data acquisition software

Procedure:

  • Set up the continuous-flow system with the solvent flowing at the desired operational flow rate.

  • Allow the system to reach a steady state.

  • Inject a small, sharp pulse of the tracer solution into the system just before the reactor inlet.

  • Continuously monitor the concentration of the tracer at the reactor outlet using the in-line detector.

  • Record the tracer concentration as a function of time until the concentration returns to baseline.

  • The resulting curve of concentration versus time is the RTD curve (E-curve).[21]

  • Analyze the curve to determine the mean residence time and the variance (spread) of the distribution. A sharp, symmetrical peak indicates plug flow behavior, while a broad, tailing peak suggests dispersion or dead zones.[14]

Visualizations

Experimental Workflow for Optimization

G cluster_0 System Setup & Preparation cluster_1 Initial Screening & Feasibility cluster_2 Parameter Optimization cluster_3 Troubleshooting & Refinement A Select Microreactor (e.g., Packed-bed, Tubular) B Prepare Reagent Solutions (Degas if necessary) A->B C Assemble Flow System (Pumps, Reactor, BPR) B->C D Initial Condition Run (Literature or Stoichiometric) C->D E Analyze Output (LC-MS, GC-MS) D->E F Confirm Product Formation E->F G Vary Temperature F->G H Vary Residence Time (Adjust Flow Rate) F->H I Vary Stoichiometry (Adjust Relative Flow Rates) F->I J Analyze Yield & Purity G->J H->J I->J K Identify Issues (Clogging, Low Yield, etc.) J->K L Implement Solution (e.g., Sonication, RTD Study) K->L M Re-run Optimized Conditions L->M N Final Optimized Protocol M->N

Caption: Workflow for optimizing a continuous-flow amine synthesis.

Troubleshooting Decision Tree for Low Yield

G start Low Product Yield q1 Is system pressure stable? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is reaction conversion low? a1_yes->q2 clogging Potential Clogging/ Bubble Formation a1_no->clogging solve_clogging Check for precipitates. Apply sonication. Degas solvents. Check BPR. clogging->solve_clogging a2_yes Yes q2->a2_yes a2_no No q2->a2_no kinetics Kinetic or Mixing Issue a2_yes->kinetics side_products Side Product Formation a2_no->side_products solve_kinetics Increase temperature. Increase residence time. Perform RTD study. kinetics->solve_kinetics solve_side_products Decrease temperature. Optimize stoichiometry. side_products->solve_side_products

Caption: Decision tree for troubleshooting low yield in flow synthesis.

References

  • Vertex Pharmaceutical. (n.d.). Continuous API manufacturing: flow chemistry and the pharmaceutical sector.
  • Syngene International Ltd. (n.d.). Things you may not know about continuous flow chemistry.
  • Yuhan. (2024, September 4). Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing.
  • National Institutes of Health. (n.d.). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system.
  • Hii, K. K. M. (2017, October 24). Spatial, temporal and quantitative assessment of catalyst leaching in continuous flow. ResearchGate.
  • ResearchGate. (n.d.). Continuous flow biocatalysis: Production and in-line purification of amines by immobilised transaminase from Halomonas elongata.
  • Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges.
  • Almac. (n.d.). A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry.
  • European Pharmaceutical Review. (2015, October 22). Continuous flow processing in the pharma industry.
  • Greenfield University. (n.d.). Optimizing Microreactor Design for Continuous Pharmaceutical Manufacturing.
  • Journal of Chemical Education. (n.d.). Preparation of Aminals under Continuous Flow Conditions.
  • National Institutes of Health. (2020, September 11). Membrane Microreactors for the On‐Demand Generation, Separation, and Reaction of Gases.
  • DSpace@MIT. (n.d.). Catalyst Immobilization Techniques for Continuous Flow Synthesis.
  • MDPI. (2024, August 28). A Review of Microreactors for Process Intensification.
  • Patsnap Eureka. (2025, September 24). What Determines Residence Time Distribution in Microreactors.
  • NTNU. (n.d.). FELLES LAB RE7: Residence time distribution (RTD).
  • ACS Publications. (2015, November 26). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
  • ResearchGate. (2025, August 6). Palladium-catalyzed amination reactions in flow: Overcoming the challenges of clogging via acoustic irradiation.
  • CHIMIA. (n.d.). Chemical Synthesis in Microreactors.
  • ResearchGate. (2020, February 7). (PDF) Manipulation of gas-liquid-liquid systems in continuous flow microreactors for efficient reaction processes.
  • Stoli Chem. (2023, February 6). Scaling up continuous flow chemistry.
  • Chemical Science Blog. (2011, January 13). Unclogging the problems of flow chemistry.
  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations.
  • ResearchGate. (2025, August 6). (PDF) The Assembly and Use of Continuous Flow Systems for Chemical Synthesis.
  • ResearchGate. (n.d.). Microreactors, a New Efficient Tool for Optimum Reactor Design.
  • SciSpace. (n.d.). When solids stop flow chemistry in commercial tubing.
  • National Institutes of Health. (n.d.). Development of Continuous Flow Systems to Access Secondary Amines Through Previously Incompatible Biocatalytic Cascades.
  • The Kappe Laboratory. (n.d.). Catalysis in Flow.
  • Guo, X. (2018, August 15). Residence time distribution on flow characterisation of multichannel systems.
  • National Institutes of Health. (2025, August 9). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide.
  • Elsevier. (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
  • Manetco. (2025, January 10). Simplifying scale-up with continuous flow chemistry and microfluidics.
  • ResearchGate. (2025, August 6). Pressure drop and mixing in single phase microreactors: Simplified designs of micromixers.
  • Scribd. (n.d.). Troubleshooting of Amine Regn.
  • National Institutes of Health. (n.d.). Residence time distribution (RTD) revisited.
  • University of Groningen. (2025, February 24). Packed Bed Microreactors for Sustainable Chemistry and Process Development.
  • Renewable and Sustainable Energy Reviews. (n.d.). Review of the applications of microreactors.
  • MDPI. (2023, December 13). Residence Time Distribution: Literature Survey, Functions, Mathematical Modeling, and Case Study—Diagnosis for a Photochemical Reactor.
  • MDPI. (n.d.). Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles.
  • RSC Publishing. (2021, July 8). Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor.
  • ResearchGate. (n.d.). (PDF) An experimental study of pressure drop characteristics under single‐phase flow through packed bed microreactors.
  • White Rose eTheses Online. (2019, May 29). Continuous Flow Gas-liquid Reactions in Micro-reactors and its Applications in Catalytic Synthesis.
  • ResearchGate. (2016, July 11). Numerical Analysis of Pressure Fluctuations Caused by Impeller-Diffuser Interaction in a Mixed Flow Reactor Coolant Pump.
  • H.E.L Group. (2023, March 13). What are the pitfalls of flow chemistry according to academics and industry professionals?.

Sources

Technical Support Center: Crystallization of Cyclopropyl Urea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the crystallization of cyclopropyl urea derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and protocols to overcome common challenges encountered during the crystallization of this important class of molecules. As a Senior Application Scientist, my goal is to blend foundational scientific principles with field-proven techniques to help you achieve high-quality, crystalline material.

Understanding the Core Challenge: The Chemistry of Cyclopropyl Ureas

Cyclopropyl urea derivatives are prevalent in medicinal chemistry, often serving as key pharmacophores in drug candidates.[1][2] Their crystallization, however, can be notoriously difficult. This challenge stems from a combination of their unique structural features:

  • The Urea Moiety: The urea functional group is a powerful hydrogen-bonding unit. The two N-H groups are excellent hydrogen bond donors, and the carbonyl oxygen is an effective acceptor.[3][4] This leads to the formation of strong, directional, and often extensive hydrogen-bonding networks, which are fundamental to building a crystal lattice.[5][6] However, this same strength can sometimes lead to the rapid formation of disordered solids or gels if not properly controlled.

  • The Cyclopropyl Group: This small, rigid ring introduces conformational constraints and affects the overall molecular packing. While it can participate in weaker C-H···O interactions, its primary influence is steric. The planarity of the urea group can be disrupted by bulky substituents, which can either aid or hinder the formation of an ordered crystal lattice.[1]

The interplay between the strong, directional hydrogen bonds of the urea and the steric and conformational influence of the cyclopropyl ring and other substituents dictates the crystallization behavior.

Visualizing the Key Interaction: Urea Hydrogen Bonding

The dominant interaction in the crystal structures of many urea derivatives is the "urea tape" or α-network, where molecules link into chains via bifurcated N-H···O hydrogen bonds.[5] Understanding this is critical for troubleshooting, as disrupting or failing to form this network is a common cause of crystallization failure.

Caption: Conceptual diagram of the N-H···O hydrogen bond network.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Problem Category 1: No Crystals Form (Solution Remains Clear)

Q: I've cooled my solution, and it's been sitting for hours, but nothing has crystallized. What's my first step?

A: This is a classic case of either excessive solubility or kinetic reluctance to nucleate.

  • Probable Cause 1: Too much solvent was used. Your compound remains soluble even at low temperatures.[7]

    • Solution: Slowly evaporate the solvent. You can do this by leaving the container partially open in a fume hood or by gently blowing a stream of nitrogen or air over the surface of the solution. Once you observe persistent turbidity or the formation of the first crystals, seal the container and allow it to stand.

  • Probable Cause 2: The system is supersaturated but lacks nucleation sites. Crystal formation is a two-step process: nucleation and growth.[8] Your solution may be ready to crystallize but needs a trigger.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide an energy surface that facilitates nucleation.

    • Solution 2: Seeding. If you have a small amount of solid material (even if it's impure), add a tiny crystal to the solution. This "seed" acts as a template for further crystal growth.[9] If no solid is available, you can sometimes dip a glass rod into the solution, remove it, let the solvent evaporate (leaving a thin film of amorphous solid), and then re-insert the rod into the solution.

  • Probable Cause 3: The chosen solvent is simply too good. The ideal crystallization solvent is one where the compound is soluble when hot but poorly soluble when cold.[10][11][12] If your compound is very soluble even at -20°C, you need to change your solvent system.

    • Solution: Add an "anti-solvent" (also known as a "precipitant"). This is a solvent in which your compound is insoluble but which is miscible with your current solvent.[12][13] Add the anti-solvent dropwise to your solution at room temperature until it just becomes cloudy (the cloud point), then add a drop or two of the original solvent to redissolve the solid. Now, allow this mixed-solvent system to cool slowly.

Problem Category 2: Oiling Out (A Liquid Phase Separates)

Q: Instead of crystals, I'm getting sticky, gooey droplets at the bottom of my flask. What is happening and how do I fix it?

A: This phenomenon is called "oiling out." It occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[14] This happens when the solution becomes supersaturated at a temperature that is above the melting point of your solid.[7] Impurities can also dramatically lower a compound's melting point, making oiling out more likely.[7][15][16] Oiled out products are rarely pure because the oil acts as a solvent for impurities.[7][14]

  • Probable Cause 1: The solution was cooled too quickly. Rapid cooling can cause the concentration to exceed the solubility limit at a temperature where your compound is still molten.[15]

    • Solution: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent.[7] Then, slow down the cooling rate dramatically. Insulate the flask by wrapping it in glass wool or placing it in a large Dewar flask filled with warm water and allowing it to cool to room temperature over several hours before moving it to a refrigerator.

  • Probable Cause 2: The boiling point of the solvent is higher than the melting point of your compound.

    • Solution: Choose a solvent with a lower boiling point.[11] For example, if your compound melts at 85°C and you are using water (BP 100°C), it's highly likely to oil out. Consider switching to a solvent like ethyl acetate (BP 77°C) or a hexane/ethyl acetate mixture.

  • Probable Cause 3: High concentration of impurities. Impurities can cause a significant freezing-point depression, leading to oiling out.[16]

    • Solution: First, try to "coax" the oil into crystallizing by scratching or seeding while it is still warm. If that fails, you may need to purify the material by another method, such as column chromatography, before attempting crystallization again.[17] You can also try adding activated charcoal to the hot solution to adsorb some impurities, followed by hot filtration before cooling.[7][15]

Problem Category 3: Poor Crystal Quality (Fine Powders, Needles, or Aggregates)

Q: I got a solid, but it's a very fine powder that's difficult to filter and dry. How can I grow larger crystals?

A: The formation of very small crystals is typically a result of rapid nucleation relative to the rate of crystal growth.[8] When nucleation happens too quickly at many points simultaneously, it leads to a large number of small crystals instead of a smaller number of large ones.[18]

  • Probable Cause: High degree of supersaturation. This can be caused by cooling too quickly or using a solvent system where the solubility changes too drastically with temperature.

    • Solution 1: Reduce the cooling rate. As mentioned before, slow, controlled cooling is key. Allow the solution to cool to room temperature on the benchtop, then move it to a 4°C refrigerator, and only then to a -20°C freezer if necessary.

    • Solution 2: Use a slightly more "solubilizing" solvent system. If you are using a solvent/anti-solvent system, try using a slightly higher ratio of the "good" solvent. This will reduce the level of supersaturation at any given temperature, slowing down nucleation and favoring slower, more orderly growth.[7]

    • Solution 3: Vapor Diffusion. This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a small amount of a relatively volatile "good" solvent (e.g., dichloromethane or methanol). Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" (e.g., pentane or diethyl ether). Over time, the anti-solvent vapor will slowly diffuse into the vial containing your solution, gradually inducing crystallization.

Troubleshooting Flowchart

This flowchart provides a logical path to diagnose and solve common crystallization problems.

TroubleshootingWorkflow start Start Crystallization Attempt outcome Observe Outcome After Cooling start->outcome clear_solution Problem: Clear Solution, No Crystals outcome->clear_solution No Solid oiling_out Problem: Oily Droplets Formed outcome->oiling_out Liquid Phase good_crystals Success: Well-formed Crystals outcome->good_crystals Solid Formed poor_crystals Problem: Fine Powder / Needles outcome->poor_crystals Solid Formed sol1_evap Action: Slowly Evaporate Solvent clear_solution->sol1_evap Suspect too much solvent sol1_scratch Action: Scratch or Seed clear_solution->sol1_scratch Suspect nucleation issue sol1_antisolvent Action: Add Anti-solvent clear_solution->sol1_antisolvent Suspect solvent is too good sol2_reheat Action: Re-heat, Add Solvent, Cool Slowly oiling_out->sol2_reheat Suspect rapid cooling sol2_solvent Action: Change to Lower-Boiling Point Solvent oiling_out->sol2_solvent BP(solvent) > MP(solute)? sol2_purify Action: Purify via Chromatography oiling_out->sol2_purify Suspect high impurity load sol3_slow_cool Action: Reduce Cooling Rate poor_crystals->sol3_slow_cool Suspect rapid nucleation sol3_solvent_ratio Action: Adjust Solvent/Anti-solvent Ratio poor_crystals->sol3_solvent_ratio sol3_vapor Action: Vapor Diffusion poor_crystals->sol3_vapor For high-quality crystals

Sources

minimizing impurities in the synthesis of Lenvatinib from cyclopropyl urea intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Impurities from Cyclopropyl Urea Intermediates

Welcome to the technical support center for Lenvatinib synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities that arise during the synthesis of Lenvatinib, particularly when using cyclopropyl urea intermediates. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory.

Overview of the Core Synthesis Pathway

The synthesis of Lenvatinib via the cyclopropyl urea pathway is a robust method, but one that requires careful control of reaction conditions to ensure high purity of the final Active Pharmaceutical Ingredient (API). The key final step involves the nucleophilic aromatic substitution (SNAr) reaction between 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (V) and 4-chloro-7-methoxyquinoline-6-carboxamide (VI) .

The purity of the final Lenvatinib product is highly dependent on the successful and clean execution of this coupling step. Several process-related impurities can form, which can compromise the final product's quality, safety, and efficacy.[1][2] Understanding the origin of these impurities is the first step toward effective control.

Below is a diagram illustrating the key final coupling step in Lenvatinib synthesis.

Lenvatinib_Synthesis cluster_process Process Conditions cluster_product Final Product R1 1-(2-chloro-4-hydroxyphenyl)- 3-cyclopropylurea (V) Lenvatinib Lenvatinib (I) R1->Lenvatinib Nucleophilic attack R2 4-chloro-7-methoxyquinoline- 6-carboxamide (VI) R2->Lenvatinib P1 Base (e.g., Cs2CO3) Solvent (e.g., DMSO) Temperature (e.g., 50-70°C) P1->Lenvatinib

Caption: Final coupling step in Lenvatinib synthesis.

Troubleshooting Guide: Impurity Formation and Control

This section addresses specific issues related to impurity formation during the synthesis of Lenvatinib. The question-and-answer format is designed to provide direct solutions to common problems encountered in the lab.

Q1: My final product is showing significant levels of impurities (VII), (VIII), and (IX) after the coupling reaction. What is causing this and how can I fix it?

A1: Cause and Mechanism

High levels of impurities (VII), (VIII), and (IX) are typically a result of suboptimal reaction conditions during the coupling of intermediate (V) and (VI), specifically elevated temperatures and an incorrect stoichiometric ratio of reactants.[3][4]

  • Impurity (VII): This impurity is often formed due to side reactions exacerbated by high temperatures.

  • Impurity (VIII) and (IX): These are known process impurities whose formation is also temperature-sensitive.[3][4] A patent (CN 107266363) describes these specific impurities in detail.

A comparative study highlighted in patent EP 3620 452 A1 shows that conducting the reaction at 65-70°C with 1.2 equivalents of the urea derivative (V) can lead to contamination with 1.8% of impurity (VII), 0.5% of impurity (VIII), and 1.7% of impurity (IX).[3] Such high levels of impurities necessitate multiple, often impractical, crystallizations, leading to significant yield loss.[3][4]

Solution: Optimized Protocol

To minimize these impurities, precise control over reaction temperature and stoichiometry is critical. It has been demonstrated that lowering the reaction temperature and adjusting the reactant ratio can dramatically reduce the formation of these byproducts.[3]

Recommended Protocol for Minimizing Impurities (VII), (VIII), and (IX):

  • Reactant Ratio: Use 1 equivalent of 4-chloro-7-methoxyquinoline-6-carboxamide (VI) with 2 equivalents of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (V).

  • Solvent and Base: Suspend the reactants in Dimethylsulfoxide (DMSO) under a nitrogen atmosphere. Add 2 equivalents of Cesium Carbonate (Cs₂CO₃) as the base.

  • Temperature Control: Maintain a strict reaction temperature between 45°C and 55°C. The optimal temperature is 50°C.

  • Reaction Time: Stir the mixture at the controlled temperature for approximately 24 hours.

  • Work-up: After cooling the reaction to room temperature, add water dropwise to precipitate the crude Lenvatinib.

  • Purification: The resulting solid can be effectively purified by recrystallization from a 1:3 DMSO:Dichloromethane (DCM) mixture to achieve high purity (e.g., >99.5%).[3]

Data Summary: Impact of Reaction Conditions on Impurity Profile

ImpurityStandard Conditions (65-70°C, 1.2 eq. V)[3]Optimized Conditions (50°C, 2 eq. V)[3]
Impurity (VII) 1.8%0.08%
Impurity (VIII) 0.5%0.15%
Impurity (IX) 1.7%0.11%

The following diagram illustrates the troubleshooting workflow for this specific issue.

Troubleshooting_Workflow Start High Levels of Impurities (VII), (VIII), (IX) Detected Check_Temp Was reaction temperature > 55°C? Start->Check_Temp Check_Ratio Was reactant ratio (V:VI) < 2:1? Check_Temp->Check_Ratio No High_Temp Yes Check_Temp->High_Temp Yes Low_Ratio Yes Check_Ratio->Low_Ratio Yes Solution Implement Optimized Protocol: - Temp: 45-55°C (Target 50°C) - Ratio (V:VI): 2:1 - Base: Cs2CO3 in DMSO Check_Ratio->Solution No (Still optimize) High_Temp->Solution Low_Ratio->Solution End Lenvatinib Purity > 99.5% Solution->End

Caption: Troubleshooting workflow for key process impurities.

Q2: I am observing several uncharacterized peaks in my HPLC analysis. What are the common process-related and degradation impurities I should be aware of?

A2: Common Impurities and Their Origin

Apart from the specific impurities mentioned above, a range of other related substances can appear in your analysis. These can be byproducts from the synthesis, unreacted starting materials, or degradation products.[1][5] A Chinese patent (CN107305202B) provides a comprehensive list of potential impurities, designated as compounds A-I and LVTN-1.[6]

Key Impurities to Monitor:

  • LVTN-1 (4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylic acid amide): This is a key intermediate formed from the reaction of 4-amino-3-chlorophenol and 4-chloro-7-methoxyquinoline-6-carboxamide. Its presence in the final product indicates an incomplete reaction in the subsequent urea formation step.[6][7]

  • Compound F (4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylic acid): This impurity can arise from the hydrolysis of the amide group on the quinoline ring of Lenvatinib, a process that can be promoted by acidic or basic conditions during work-up or storage.[6]

  • Compound G (4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylic acid methyl ester): This impurity can be traced back to the starting materials if the corresponding methyl ester was used instead of the amide.[6]

  • Degradation Products: Lenvatinib is susceptible to degradation under various stress conditions, including acidic and alkaline hydrolysis.[5][8] Forced degradation studies have shown that different degradation products (DPs) form under different pH conditions. For instance, DP I and IV are observed in acid hydrolysis, while DP II, III, and V are detected in alkaline hydrolysis.[8]

Solution: Analytical Characterization and Control

A robust analytical method is essential for identifying and quantifying these impurities.

  • Methodology: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the standard techniques for impurity profiling of Lenvatinib.[1][9]

  • Reference Standards: It is crucial to use certified reference standards for known impurities to accurately identify and quantify them.[6][10] Several suppliers offer reference standards for known Lenvatinib impurities.[11]

  • Control Strategy: To control these impurities, ensure complete conversion of starting materials, use purified intermediates, and control the pH and temperature during work-up and storage.[2] The selection of appropriate solvents for reaction and purification is also critical to prevent the formation of unwanted side products.[2]

Frequently Asked Questions (FAQs)

Q: What are the regulatory guidelines for controlling impurities in Lenvatinib?

A: As with any active pharmaceutical ingredient (API), the control of impurities in Lenvatinib is governed by guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The key documents are:

  • ICH Q3A(R2): Impurities in New Drug Substances.[12][13][14][15] This guideline sets thresholds for reporting, identifying, and qualifying impurities.

  • ICH Q3C: Guideline for Residual Solvents.[12]

  • ICH Q3D: Guideline for Elemental Impurities.[12]

According to ICH Q3A, there are specific thresholds that dictate the action required:

  • Reporting Threshold: The level at which an impurity must be reported (typically ≥0.05%).[12]

  • Identification Threshold: The level above which an impurity's structure must be identified.[12]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[12][14]

Q: How can I purify my crude Lenvatinib to meet these regulatory standards?

A: Purification is a critical step to ensure the final API meets the required specifications.

  • Crystallization: This is the most common and effective method for purifying crude Lenvatinib. A solvent system of Dimethylsulfoxide (DMSO) and Dichloromethane (DCM) has been shown to be effective.[3] Other solvents like N-methylpyrrolidone and acetone/water mixtures have also been used in various synthesis steps.[7][16]

  • Column Chromatography: For difficult-to-remove impurities or for isolating standards, column chromatography can be employed, although it is less common for large-scale production.[7]

Q: What are the critical process parameters to monitor during the synthesis?

A: Based on the chemistry, the most critical parameters are:

  • Temperature: As discussed, this has a major impact on the formation of byproducts.[2][3]

  • Stoichiometry of Reactants: The ratio of the cyclopropyl urea intermediate to the quinoline intermediate is key to minimizing certain impurities.[3]

  • Choice of Base and Solvent: The base and solvent system can influence reaction rate and selectivity.[2]

  • Reaction Time: Monitoring the reaction for completion is necessary to ensure minimal unreacted starting materials remain.[2]

By carefully controlling these parameters and utilizing a robust analytical testing strategy, you can consistently produce high-purity Lenvatinib that meets all regulatory requirements.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Veeprho. (n.d.). Lenvatinib Impurities and Related Compound.
  • ChemicalBook. (n.d.). Lenvatinib synthesis.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2.
  • Qingmu Pharmaceutical. (2024, August 7). Synthesis Methods of Lenvatinib Mesylate API.
  • Federal Institute for Drugs and Medical Devices (BfArM). (2023, December 20). Guideline on Impurities in new Active Pharmaceutical Ingredients.
  • ResearchGate. (2025, August 5). Identification and characterization of the forced degradation products of lenvatinib mesylate by liquid chromatography-high resolution mass spectrometry.
  • European Medicines Agency (EMA). (n.d.). Quality: impurities.
  • Patsnap Eureka. (n.d.). HPLC method for analyzing lenvatinib mesylate and preparation impurity thereof and application of impurity as reference standard.
  • Bentham Science Publisher. (2022, April 1). LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study.
  • Google Patents. (n.d.). CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
  • European Patent Office. (2020, March 11). PROCESS FOR THE PREPARATION OF LENVATINIB - EP 3620452 A1.
  • FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
  • ResearchGate. (n.d.). Result from stress degradation study of Lenvatinib.
  • Patsnap Eureka. (n.d.). Preparation methods of lenvatinib mesylate drug impurities.
  • Pharmaffiliates. (n.d.). Lenvatinib-impurities.
  • Google Patents. (n.d.). EP3620452A1 - Process for the preparation of lenvatinib.

Sources

strategies to reduce reaction time in cyclopropylamine preparations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclopropylamine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction conditions and significantly reduce reaction times.

Troubleshooting Guide: Accelerating Your Cyclopropylamine Synthesis

This section addresses common issues that can lead to prolonged reaction times or failure in cyclopropylamine preparations. Each issue is followed by a series of potential causes and actionable solutions grounded in chemical principles.

Issue 1: Reaction is Stalled or Proceeding Excessively Slowly

A stalled or sluggish reaction is a frequent challenge. The root cause often lies in suboptimal catalyst activity, incorrect reagent stoichiometry, or unfavorable reaction conditions.

Potential Causes & Recommended Actions:

  • Suboptimal Catalyst Performance:

    • Diagnosis: The catalyst may be deactivated by impurities (e.g., water) or may not be suitable for the specific substrate. For instance, in the amidation of cyclopropanecarboxylate esters, the catalyst must be anhydrous.[1]

    • Solution 1 (Catalyst Selection): For the conversion of hindered cyclopropanecarboxylate esters to cyclopropanecarboxamide, a highly effective and rapid method involves using an alkali metal salt of a polyol, such as sodium ethylene glycoxide. This catalyst is robust and promotes near-quantitative conversion, often in under three hours.[2][3]

    • Solution 2 (Catalyst Preparation & Handling): Ensure anhydrous conditions, especially when using moisture-sensitive catalysts like sodium methoxide or sodium ethylene glycoxide.[1][3] Prepare catalysts like sodium ethylene glycoxide by reacting an alkali metal hydroxide with excess glycol under vacuum to remove water.[2][3]

    • Solution 3 (Lewis Acid Co-catalysis): In syntheses from nitriles using Grignard reagents, the presence of a strong Lewis acid like BF₃·OEt₂ is crucial for facilitating the ring contraction and accelerating the formation of cyclopropylamine.[4] Without it, the reaction is significantly slower and favors byproduct formation.[4]

  • Incorrect Temperature:

    • Diagnosis: The reaction temperature may be too low, failing to overcome the activation energy, or too high, leading to side reactions or equilibrium shifts that consume starting material without forming the desired product.

    • Solution: For the amidation of cyclopropanecarboxylate esters, the optimal temperature range is typically 85-115 °C.[2][5] While lower temperatures might slightly increase yield, they drastically increase the required reaction time.[2][5] Conversely, temperatures exceeding 140 °C can shift the equilibrium back towards the ester, reducing the overall yield.[2][5][6]

  • Solvent Effects:

    • Diagnosis: The solvent system may not be optimal for the reaction mechanism, affecting solubility, catalyst activity, or the stability of intermediates.

    • Solution: In the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes, the addition of a polar aprotic co-solvent like DMF can dramatically improve diastereoselectivity and yield.[7] A mixed DMF/THF solvent system has been shown to be optimal.[7] It is hypothesized that DMF acts as a ligand for the zinc catalyst, preventing unwanted side reactions.[7]

Issue 2: Low Conversion Rates Despite Extended Reaction Times

Low conversion suggests that the reaction is either reaching an unfavorable equilibrium or that a key reagent is being consumed in a non-productive pathway.

Potential Causes & Recommended Actions:

  • Reagent Stoichiometry and Addition Order:

    • Diagnosis: Incorrect molar ratios of reactants or improper addition sequence can lead to the formation of byproducts and incomplete conversion.

    • Solution 1 (Ammonia Excess): In the amidation of cyclopropanecarboxylate esters, using an excess of ammonia (1.5 to 3 moles per mole of ester) can significantly increase the reaction rate.[1] The reaction should be conducted under pressure (e.g., 50-90 psi) to maintain a high concentration of ammonia in the reaction mixture.[5]

    • Solution 2 (Order of Addition): For the synthesis of trans-2-substituted-cyclopropylamines via zinc homoenolate trapping, the order of addition is critical. The α-chloroaldehyde should be treated with the zinc reagent first, followed by the addition of the amine. Reversing this order results in no product formation.[7]

  • Byproduct Formation:

    • Diagnosis: Analytical monitoring (e.g., GC-MS, NMR) of the reaction mixture reveals the presence of significant byproducts.

    • Solution (Hofmann Rearrangement): During the Hofmann rearrangement to convert cyclopropanecarboxamide to cyclopropylamine, hydrolysis of the amide to the carboxylate salt is a common side reaction that reduces yield.[1] To minimize this, the reaction should be conducted at low temperatures (near 0 °C) during the initial addition of sodium hypochlorite and sodium hydroxide.[1] The temperature is then carefully raised to 40-50 °C to promote the rearrangement.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fastest method for preparing cyclopropylamine from cyclopropanecarboxamide?

The Hofmann rearrangement is a classic and effective method.[8][9] For a significant reduction in reaction time, a continuous-flow microreaction system is highly recommended. This technology offers superior heat and mass transfer, allowing the reaction to be completed in as little as 4 minutes with yields up to 96%, compared to several hours in a traditional batch reactor.[10][11] This is achieved by enabling a single-stage reaction at a controlled temperature of 90 °C.[11] An alternative modern approach is the electro-induced Hofmann rearrangement, which avoids the use of corrosive and toxic halogens by generating the active bromine species in situ.[12][13]

Q2: How can I choose the right catalyst to speed up my cyclopropylamine synthesis?

The choice of catalyst is highly dependent on the synthetic route:

  • For Amidation of Esters: Alkali metal salts of polyols, like sodium ethylene glycoxide, are superior to traditional catalysts like sodium methoxide.[2][3] They are easily prepared from alkali hydroxides and the corresponding glycol, avoiding the hazards of using alkali metals, and can drive the reaction to completion rapidly.[2][3]

  • For Synthesis from Nitriles: A cooperative system of a titanium (II) species (e.g., from Ti(OPr-i)₄) and a strong Lewis acid (e.g., BF₃·OEt₂) is essential for rapid and efficient coupling of nitriles with Grignard reagents to form cyclopropylamines.[4]

  • For Synthesis from α-Chloroaldehydes: A zinc-based reagent, CH₂(ZnI)₂, is used to generate a zinc homoenolate intermediate which is then trapped by an amine.[7]

Q3: Can the Curtius rearrangement be an effective and fast alternative?

Yes, the Curtius rearrangement is a versatile method for converting carboxylic acids (or their acyl azide derivatives) into cyclopropylamines.[14][15][16] The rearrangement of the acyl azide to an isocyanate is often a concerted, thermal process.[16][17] While it may require elevated temperatures, the reaction is known for its high functional group tolerance and can be quite efficient.[16] The isocyanate intermediate is then trapped with a suitable nucleophile (e.g., water or an alcohol) to yield the amine or a carbamate precursor.[14][15]

Q4: What are the key parameters to control for a fast and high-yield Hofmann rearrangement?

To optimize the Hofmann rearrangement for speed and yield, consider the following:

ParameterRecommendationRationale
Temperature Maintain near 0 °C during initial reagent addition, then warm to 40-50 °C.[1]Minimizes amide hydrolysis at the start and provides sufficient energy for the rearrangement.
Reagents Use sodium hypobromite (formed in situ from Br₂ and NaOH) or sodium hypochlorite.[1][8]These are the classic and effective oxidants for this transformation.
pH Control Acidify the cyclopropanecarboxamide solution (pH < 6.5) before adding to the hypochlorite solution to prevent hydrolysis.[1]Prevents premature degradation of the starting material.
Reaction Technology Employ a continuous-flow microreactor.[10][11]Drastically reduces reaction time from hours to minutes due to efficient mixing and heat transfer.[10][11]

Experimental Protocols & Visualizations

Protocol: Accelerated Amidation of 2-Butyl Cyclopropanecarboxylate

This protocol describes a rapid synthesis of cyclopropanecarboxamide using a sodium ethylene glycoxide catalyst.[2]

  • Catalyst Preparation: Prepare sodium ethylene glycoxide by mixing solid sodium hydroxide with excess ethylene glycol and removing the water formed via vacuum distillation.

  • Reaction Setup: Charge a pressure reactor with 2-butyl cyclopropanecarboxylate.

  • Catalyst Charging: Add the sodium ethylene glycoxide solution in ethylene glycol. A catalyst level of at least 0.1 to 0.2 moles per mole of ester is recommended for effective reaction rates.[2]

  • Ammoniation: Flush the reactor with gaseous ammonia, then seal and heat to approximately 100 °C.

  • Pressure Control: Maintain the pressure at 50-90 psi (3.45-6.2 bar) by adding ammonia as needed.[6]

  • Reaction Time: Hold the reaction at 100 °C for 1-3 hours to ensure complete conversion.[5]

  • Work-up: Cool the reactor, vent excess ammonia, and proceed with the isolation of cyclopropanecarboxamide.

Troubleshooting Workflow for Slow Reactions

G start Reaction is Slow or Stalled check_temp Is Temperature Optimal? (e.g., 85-115 °C for amidation) start->check_temp check_catalyst Is Catalyst Active & Anhydrous? check_temp->check_catalyst Yes adjust_temp Adjust Temperature to Recommended Range check_temp->adjust_temp No check_reagents Are Reagent Ratios & Addition Order Correct? check_catalyst->check_reagents Yes prepare_catalyst Re-prepare Catalyst Under Anhydrous Conditions Consider Lewis Acid Co-catalyst check_catalyst->prepare_catalyst No check_solvent Is Solvent System Optimal? check_reagents->check_solvent Yes adjust_reagents Adjust Stoichiometry (e.g., excess NH₃) Verify Addition Sequence check_reagents->adjust_reagents No adjust_solvent Add Co-solvent (e.g., DMF) Change Solvent check_solvent->adjust_solvent No end Reaction Rate Increased check_solvent->end Yes adjust_temp->end prepare_catalyst->end adjust_reagents->end adjust_solvent->end G cluster_0 Starting Materials cluster_1 Key Transformation Nitrile Nitrile Ti(II)/Lewis Acid Coupling Ti(II)/Lewis Acid Coupling Nitrile->Ti(II)/Lewis Acid Coupling Cyclopropanecarboxamide Cyclopropanecarboxamide Hofmann Rearrangement\n(Batch or Flow) Hofmann Rearrangement (Batch or Flow) Cyclopropanecarboxamide->Hofmann Rearrangement\n(Batch or Flow) Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Curtius Rearrangement Curtius Rearrangement Cyclopropanecarboxylic Acid->Curtius Rearrangement α-Chloroaldehyde α-Chloroaldehyde Zinc Homoenolate Trapping Zinc Homoenolate Trapping α-Chloroaldehyde->Zinc Homoenolate Trapping CPA Cyclopropylamine Ti(II)/Lewis Acid Coupling->CPA Hofmann Rearrangement\n(Batch or Flow)->CPA Curtius Rearrangement->CPA Zinc Homoenolate Trapping->CPA

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Technical Support Center: Enhancing the Stability of Enzyme-Inhibitor Complexes with Urea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, frequently asked questions, and troubleshooting advice on the use of urea derivatives to enhance the stability of enzyme-inhibitor complexes. We will explore both the role of the urea moiety as an integral part of an inhibitor's structure and the nuanced application of urea derivatives as potential co-solvents to modulate complex stability.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the mechanisms and principles behind using urea derivatives to stabilize enzyme-inhibitor interactions.

Q1: How can urea derivatives, often known as denaturants, enhance the stability of an enzyme-inhibitor complex?

A1: This is a critical point of clarification. While high concentrations of urea (e.g., 8M) are indeed powerful protein denaturants, its derivatives, or urea itself at very low concentrations, can have a different effect. The stabilization of an enzyme-inhibitor complex by a urea derivative primarily occurs when the urea functionality is part of the inhibitor's molecular structure.[1][2][3][4]

The mechanism is rooted in the unique physicochemical properties of the urea group:

  • Hydrogen Bonding: The urea moiety is an excellent hydrogen bond donor and acceptor. It can form multiple, stable hydrogen bonds with amino acid residues in the enzyme's active site, such as with the peptide backbone or polar side chains.[1][2][5] These interactions are key to anchoring the inhibitor in the binding pocket and stabilizing the overall complex.[1]

  • Mimicking Transition States: In some cases, the geometry and hydrogen-bonding pattern of the urea group can mimic the transition state of the natural substrate, leading to very tight binding. For example, 1,3-disubstituted ureas can mimic the transition state of epoxide hydrolysis catalyzed by soluble epoxide hydrolase (sEH).[1]

  • Hydrophobic and Stacking Interactions: While known for its polar interactions, the urea moiety can also engage in favorable π-stacking or NH-π interactions with aromatic residues (like Tryptophan, Tyrosine, Phenylalanine) in the binding site.[1] This combination of hydrophilic and hydrophobic interactions contributes to higher affinity and stability.[1]

At sub-denaturing concentrations, urea as a co-solvent can subtly alter the dynamics of the protein and the structure of water, which can indirectly affect ligand binding.[6][7] It may weaken the hydrophobic effect, which is a primary driver of protein folding, but in the context of a pre-formed complex, it can sometimes help "settle" the inhibitor into a more stable conformation by interacting with transiently exposed residues.[8] However, this application is highly context-dependent and requires careful empirical testing.

Q2: What types of enzymes and inhibitors are most amenable to stabilization by urea derivatives?

A2: Urea derivatives have been successfully incorporated into inhibitors for a wide range of enzyme classes. Several examples include:

  • Kinases: Inhibitors like Sorafenib, which contains a urea moiety, form critical hydrogen bonds with residues in the kinase domain.[1]

  • Proteases: HIV protease inhibitors have been developed that utilize a urea group to mediate hydrogen bonding with the enzyme's active site, sometimes through a water molecule.[1]

  • Hydrolases: Urea-based inhibitors are particularly effective against soluble epoxide hydrolase (sEH) and urease itself.[1][9][10] In the case of urease, urea derivatives can act as competitive inhibitors due to their structural similarity to the natural substrate.[9][11][12]

  • Serine Hydrolases: Certain urea-containing compounds can act as irreversible inhibitors by carbamoylating the catalytic serine residue in the active site.[1]

The common thread is an active site that has accessible hydrogen bond donors and acceptors that can form a stable network with the urea functional group.

Q3: Can adding low concentrations of urea to my assay buffer improve the stability of my enzyme-inhibitor complex?

A3: This is a complex question with a nuanced answer. While theoretically possible, it is not a common or straightforward strategy. Low concentrations of urea (typically < 1M) can sometimes increase enzymatic activity by promoting a more open and flexible enzyme conformation, which might facilitate substrate binding.[13] Paradoxically, this same flexibility could either enhance or weaken inhibitor binding, depending on the specific enzyme and inhibitor.

Urea can also alleviate substrate inhibition in some enzymes, which could be misinterpreted as a direct effect on a separate inhibitor molecule.[13] If you are considering this approach, it must be empirically tested with extreme care, as even low concentrations of urea can begin to destabilize the native state of some sensitive proteins.[14] The primary and most reliable method for stabilization remains the incorporation of the urea moiety into the inhibitor's chemical structure.

Experimental Design & Protocols

To quantitatively assess the stability of an enzyme-inhibitor complex, several biophysical techniques can be employed. Below are detailed protocols for two common and powerful methods.

Protocol 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This technique measures the change in the melting temperature (Tm) of a protein upon ligand binding. A higher Tm indicates increased thermal stability.[15][16]

Objective: To determine if a urea-containing inhibitor stabilizes the target enzyme by measuring the thermal shift (ΔTm).

Materials:

  • Purified target enzyme (>90% purity)

  • Urea-derivative inhibitor stock solution (e.g., 10 mM in DMSO)

  • SYPRO™ Orange dye (5000x stock)

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • Real-Time PCR (qPCR) instrument with melt curve capability

  • 384-well qPCR plates

Step-by-Step Methodology:

  • Prepare the Protein-Dye Mixture:

    • Dilute the purified enzyme in the assay buffer to a final concentration of 2 µM.

    • Add SYPRO™ Orange dye to the diluted protein solution for a final dilution of 5x (e.g., 1 µL of 5000x stock into 1 mL of protein solution). Mix gently. Note: The optimal protein and dye concentrations may need to be determined empirically.

  • Plate Setup:

    • Using a multichannel pipette, dispense 10 µL of the protein-dye mixture into each well of a 384-well qPCR plate.[17]

    • Include control wells:

      • No Inhibitor Control: Add a volume of DMSO equivalent to the inhibitor volume (e.g., 10-50 nL) to several wells. This establishes the baseline Tm of the enzyme.

      • Buffer Only Control: Wells containing only the buffer and dye to check for background signal.

  • Add Inhibitor:

    • Using an acoustic liquid dispenser (like an Echo) or a manual pipette, add the urea-derivative inhibitor to the wells. A typical final screening concentration is 10 µM.[17] If performing a dose-response, create a serial dilution of the inhibitor.

  • Run the Assay:

    • Seal the plate securely and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in the qPCR instrument.

    • Set up a melt curve experiment: Heat the plate from 25°C to 95°C with a ramp rate of 1°C/minute, recording fluorescence at each increment.[18][19]

  • Data Analysis:

    • The raw fluorescence data will produce a sigmoidal curve for each well. The melting temperature (Tm) is the midpoint of this transition. Most instrument software can calculate this automatically, often by finding the peak of the first derivative of the curve.[16]

    • Calculate the thermal shift (ΔTm) for each inhibitor concentration: ΔTm = Tm (with inhibitor) - Tm (DMSO control) .

    • A positive ΔTm value indicates that the inhibitor has bound to and stabilized the enzyme.

Workflow for Thermal Shift Assay (TSA)

TSA_Workflow A Prepare Protein-Dye Mixture (2µM Protein, 5x Dye) B Dispense 10µL into 384-well Plate A->B C Add Inhibitor (e.g., 10µM) & DMSO Controls B->C D Seal, Spin, and Load into qPCR Instrument C->D E Run Melt Curve (25°C to 95°C) D->E F Analyze Data: Calculate Tm and ΔTm E->F

Caption: Experimental workflow for assessing protein stability via TSA.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[20][21][22] It is considered the gold standard for characterizing binding thermodynamics.

Objective: To obtain a complete thermodynamic profile of the interaction between an enzyme and a urea-derivative inhibitor.

Materials:

  • Purified target enzyme (>95% purity)

  • Urea-derivative inhibitor

  • Dialysis buffer (the same buffer must be used for both protein and inhibitor)

  • Isothermal Titration Calorimeter

Step-by-Step Methodology:

  • Sample Preparation (Crucial Step):

    • Dialyze the purified enzyme extensively against the final ITC buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).

    • Dissolve the inhibitor in the exact same final dialysis buffer. If DMSO was used for initial solubilization, ensure the final concentration of DMSO is identical in both the protein solution and the inhibitor solution (and ideally < 5%) to minimize heat of dilution effects.

  • Concentration Determination:

    • Accurately determine the concentration of the enzyme and the inhibitor. Protein concentration is best determined by amino acid analysis or A280 with a calculated extinction coefficient.

    • Typical concentrations:

      • Enzyme (in cell): 10-20 µM

      • Inhibitor (in syringe): 100-200 µM (approx. 10x the enzyme concentration)

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe.

  • Run the Titration:

    • Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the inhibitor into the enzyme solution.

    • The instrument measures the heat change after each injection. Initially, with most binding sites free, the heat signal is large. As the enzyme becomes saturated, the signal diminishes.

  • Control Experiment:

    • Perform a control titration by injecting the inhibitor solution into the buffer-filled sample cell. This measures the heat of dilution and is subtracted from the main experimental data.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat released/absorbed.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the instrument's software. This will yield the key thermodynamic parameters: Kd, n, and ΔH.

Troubleshooting Guide

Q: My positive control inhibitor is showing no effect in my urease inhibition assay. What's wrong?

A: This indicates a fundamental issue with the assay setup. Here are the likely culprits:

  • Inactive Enzyme: Urease may have lost activity. Confirm it was stored correctly (correct temperature, pH) and has not undergone multiple freeze-thaw cycles. It's best practice to aliquot the enzyme after receiving it.[23]

  • Degraded Inhibitor: The positive control itself (e.g., acetohydroxamic acid) may have degraded. Prepare a fresh solution from a reliable stock.[23]

  • Incorrect pH: Urease activity is highly pH-dependent, with an optimal range typically between 7.0 and 8.0. An incorrect buffer pH can drastically lower enzyme activity, masking any inhibitory effect.[23]

  • Sub-optimal Assay Conditions: Incubation times may be too short or the temperature too low for the reaction to proceed sufficiently.[23]

Q: In my Thermal Shift Assay, I see a negative ΔTm (a decrease in melting temperature) with my urea-derivative compound. What does this mean?

A: A negative ΔTm indicates that your compound is destabilizing the protein. While this often means the compound is not a good candidate, it definitively shows that the compound is interacting with the enzyme. Some compounds may bind preferentially to the unfolded or partially unfolded state of the protein, thereby lowering the energy required to denature it and reducing its Tm.

Q: My ITC data is very noisy and I can't get a good fit. What are the common causes?

A: Noisy or poor-quality ITC data often stems from sample preparation or experimental setup:

  • Buffer Mismatch: This is the most common problem. Even small differences in pH or salt concentration between the syringe and cell solutions can create large heats of dilution that obscure the binding signal. Always dialyze the protein against the buffer used to dissolve the ligand.[22]

  • Inaccurate Concentrations: The fitting algorithm relies on accurate concentrations of both the enzyme and the inhibitor. An error in concentration will lead to incorrect stoichiometry (n value) and affinity (Kd).

  • Compound Precipitation: If the inhibitor is not fully soluble in the assay buffer at the concentration in the syringe, it can cause erratic heat signals. Visually inspect the solution and consider running a solubility test first.

  • Enzyme Aggregation or Inactivity: Ensure your enzyme is properly folded and active in the chosen buffer.

Q: I am observing high variability between replicate wells in my 96-well plate-based enzyme inhibition assay. What can I do?

A: High variability undermines the reliability of your results. Consider these factors:

  • Pipetting Errors: Inconsistent pipetting, especially with small volumes, is a major source of error. Ensure pipettes are calibrated and use proper technique.[23]

  • Incomplete Mixing: Ensure all components in the well are thoroughly mixed. A brief shake on a plate shaker can help.[23]

  • Edge Effects: The outer wells of a 96-well plate are prone to faster evaporation, which can alter concentrations. To mitigate this, avoid using the outermost wells or fill them with buffer to create a humidity barrier.[23]

  • Inhibitor Solubility: If your urea derivative is not fully dissolved in the final assay buffer (after dilution from a DMSO stock), its effective concentration will vary. Ensure it remains soluble.[23]

Logical Troubleshooting Flow for Inhibition Assays

Troubleshooting_Flow Start Poor Reproducibility or Unexpected Results Check_Positive_Control Is the positive control inhibitor working? Start->Check_Positive_Control Check_Enzyme Verify Enzyme Activity: - Fresh Aliquot? - Correct Buffer/pH? Check_Positive_Control->Check_Enzyme No Check_Variability Is there high variability between replicates? Check_Positive_Control->Check_Variability Yes Check_Inhibitor_Stock Verify Inhibitor Stock: - Freshly Prepared? - Correct Concentration? Check_Enzyme->Check_Inhibitor_Stock Check_Pipetting Review Pipetting Technique & Calibrations Check_Variability->Check_Pipetting Yes Success Reliable Data Check_Variability->Success No Check_Mixing Ensure Thorough Mixing in Wells Check_Pipetting->Check_Mixing Check_Edge_Effects Mitigate Edge Effects: - Avoid outer wells - Use humidity barrier Check_Mixing->Check_Edge_Effects Check_Solubility Confirm Compound Solubility in Final Assay Buffer Check_Edge_Effects->Check_Solubility

Caption: A decision tree for troubleshooting common assay problems.

References
  • Bennion, B. J., & Daggett, V. (2003). The molecular basis for the chemical denaturation of proteins by urea. Proceedings of the National Academy of Sciences, 100(9), 5142–5147. [Link]

  • Verma, R. P., & Hansch, C. (2007). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 62(17), 7837-7855. [Link]

  • Bennion, B. J., & Daggett, V. (2003). The molecular basis for the chemical denaturation of proteins by urea. PMC, NIH. [Link]

  • Zou, Q., Habermann-Rottinghaus, S. M., & Murphy, K. P. (1998). Urea effects on protein stability: hydrogen bonding and the hydrophobic effect. Proteins: Structure, Function, and Bioinformatics, 31(2), 107-115. [Link]

  • Orozco, M., & Luque, F. J. (2000). Toward an atomistic description of the urea-denatured state of proteins. PNAS. [Link]

  • Bennion, B. J., & Daggett, V. (2023). Deciphering Protein Mysteries: Urea's Dual Role in Protein Denaturation Uncovered. BNN Breaking. [Link]

  • Various Authors. (2014). Why is urea so good at denaturing proteins?. Quora. [Link]

  • Suenaga, H., et al. (2023). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. NIH. [Link]

  • Request PDF. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ResearchGate. [Link]

  • Zou, Q., Habermann-Rottinghaus, S. M., & Murphy, K. (1998). Urea effects on protein stability: hydrogen bonding and the hydrophobic effect. PubMed. [Link]

  • Mountain, R. D., & Thirumalai, D. (2008). Urea denaturation by stronger dispersion interactions with proteins than water implies a 2-stage unfolding. PNAS. [Link]

  • ResearchGate. (n.d.). Enzyme inhibition characterized by ITC Pseudo-First-Order-type assays. [Link]

  • Benini, S., et al. (2014). Hot biological catalysis: isothermal titration calorimetry to characterize enzymatic reactions. Journal of Visualized Experiments. [Link]

  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. [Link]

  • Rajagopalan, K. V., et al. (1961). Competitive Inhibition of Enzyme Activity by Urea. ResearchGate. [Link]

  • Pintea, B., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). Urea-urease kinetics and enzyme inhibition. [Link]

  • Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. [Link]

  • Charles River Laboratories. (n.d.). Thermal Shift Assays. [Link]

  • van der Veen, J. W., & Janssen, D. B. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis. [Link]

  • Fidaleo, M., & Lavecchia, R. (2003). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. FKIT. [Link]

  • Khan, K. M., et al. (2002). Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry. [Link]

  • Various Authors. (2016). What happens if we add urea to enzyme catalyzed reactions?. Quora. [Link]

  • Costantino, L., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science. [Link]

  • Axxam. (n.d.). Thermal shift assays for early-stage drug discovery. [Link]

  • Qin, Y., & Cabral, J. M. (1994). Kinetic studies of the urease-catalyzed hydrolysis of urea in a buffer-free system. Applied Biochemistry and Biotechnology. [Link]

  • Suenaga, H., et al. (2023). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. MDPI. [Link]

  • Chemspace. (2021). Urea derivatives in Drug Discovery. [Link]

  • Ferreira, L. G., et al. (2015). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. PubMed Central. [Link]

  • Aviram, R., et al. (2022). Enzyme activation by urea reveals the interplay between conformational dynamics and substrate binding: a single-molecule FRET study. bioRxiv. [Link]

  • Kafarski, P. (2012). Recent advances in design of new urease inhibitors: A review. Journal of Advanced Research. [Link]

  • Khan, I., et al. (2021). Urease and α-Chymotrypsin Inhibitory Effects of Selected Urea Derivatives. ResearchGate. [Link]

  • Lee, K. S. S., et al. (2021). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI. [Link]

  • Bitesize Bio. (2022). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry. [Link]

  • ResearchGate. (2016). Is there any effect of Urea on enzyme activity?. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Binding of 1-Cyclopropylurea to Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of established methodologies for validating the binding of the small molecule 1-Cyclopropylurea to its protein targets. As a senior application scientist, my focus is to equip you with the rationale behind experimental choices and to present self-validating protocols that ensure the integrity of your findings.

The accurate validation of a drug candidate's engagement with its intended target is a cornerstone of successful drug discovery.[1] It provides the mechanistic foundation for observed biological effects and is a critical step in lead optimization. This guide will navigate the complexities of target validation, offering a comparative analysis of key biophysical and cell-based assays.

The Imperative of Orthogonal Validation

No single technique provides a complete picture of a drug-target interaction. A robust validation strategy employs multiple, orthogonal methods that measure binding through different physical principles. This approach minimizes the risk of artifacts and builds a comprehensive, trustworthy dataset. This guide will focus on a multi-faceted approach, combining direct biophysical measurements with assays in a cellular context.

Part 1: Biophysical Methods for Direct Binding Analysis

Biophysical assays are essential for the direct characterization of molecular interactions, providing quantitative data on binding affinity, kinetics, and thermodynamics.[][3] These in vitro techniques are fundamental for confirming a direct physical interaction between this compound and a purified target protein.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling

ITC stands as a premier method for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4][5]

Causality Behind the Choice: ITC is a label-free technique performed in-solution, closely mimicking physiological conditions. It is considered the gold standard because it directly measures the binding enthalpy (ΔH), which, along with the binding constant (K D ), allows for the calculation of entropy (ΔS). This detailed thermodynamic signature is invaluable for understanding the driving forces behind the interaction and for guiding structure-activity relationship (SAR) studies.[4]

Quantitative Data Summary: ITC

ParameterDescriptionTypical Value Range for Drug-Like Molecules
Binding Affinity (K D ) Dissociation constant; a measure of binding strength (lower is tighter).nM to µM
Stoichiometry (n) The molar ratio of ligand to protein in the complex.Typically 1 for 1:1 binding
Enthalpy (ΔH) The heat change upon binding; indicates the types of bonds being formed.-100 to +20 kcal/mol
Entropy (ΔS) The change in disorder of the system upon binding.Varies

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Dialyze the purified target protein and this compound into the same buffer to minimize buffer mismatch effects. A common starting buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

    • Determine the accurate concentrations of the protein and ligand. Protein concentration is typically 10-50 µM, and the ligand concentration in the syringe should be 10-20 times higher than the protein concentration.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

    • Set the experimental temperature, typically 25°C.

    • Equilibrate the system until a stable baseline is achieved.

  • Titration:

    • Perform a series of small, sequential injections of this compound into the protein solution.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K D , n, and ΔH.[5]

Visualizing the ITC Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument cluster_run Experiment cluster_analysis Data Analysis Protein Purified Protein Buffer Identical Buffer Protein->Buffer Ligand This compound Ligand->Buffer SampleCell Sample Cell (Protein) Buffer->SampleCell Syringe Injection Syringe (Ligand) Buffer->Syringe Titration Sequential Injections Syringe->Titration HeatSensing Measure Heat Change Titration->HeatSensing Isotherm Generate Binding Isotherm HeatSensing->Isotherm Fitting Fit to Binding Model Isotherm->Fitting Results Determine KD, n, ΔH Fitting->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a powerful, label-free optical technique for monitoring molecular interactions in real-time.[6][7] It provides valuable kinetic information, including association (k on ) and dissociation (k off ) rates, in addition to the equilibrium dissociation constant (K D ).[6]

Causality Behind the Choice: While ITC provides thermodynamic data, SPR excels at revealing the kinetics of the binding event.[8] Understanding the on- and off-rates of a compound can be more predictive of its in vivo efficacy than affinity alone.[9] For instance, a compound with a slow off-rate (long residence time) may exhibit a more durable pharmacological effect. SPR is particularly well-suited for studying interactions involving kinases, a common class of drug targets.[10]

Quantitative Data Summary: SPR

ParameterDescriptionTypical Value Range for Drug-Like Molecules
Association Rate (k on ) The rate at which the ligand binds to the target.10³ to 10⁷ M⁻¹s⁻¹
Dissociation Rate (k off ) The rate at which the ligand dissociates from the target.10⁻⁵ to 10⁻¹ s⁻¹
Binding Affinity (K D ) Equilibrium dissociation constant (k off /k on ).pM to µM

Experimental Protocol: Surface Plasmon Resonance

  • Chip Preparation and Protein Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified target protein to the chip surface via amine coupling. The protein is typically diluted in a low ionic strength buffer at a pH below its isoelectric point.[10]

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of this compound over the immobilized protein surface, followed by a dissociation phase where only running buffer flows over the surface.

    • A reference flow cell (without immobilized protein or with an irrelevant protein) should be used to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand.

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k on , k off , and K D .

Visualizing the SPR Workflow

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Chip Sensor Chip Activation Surface Activation (NHS/EDC) Chip->Activation Immobilization Protein Immobilization Activation->Immobilization Deactivation Deactivation (Ethanolamine) Immobilization->Deactivation Injection Ligand Injection (Association) Deactivation->Injection LigandPrep This compound (Serial Dilutions) LigandPrep->Injection Dissociation Buffer Flow (Dissociation) Injection->Dissociation Sensorgram Generate Sensorgrams Dissociation->Sensorgram Fitting Fit to Kinetic Model Sensorgram->Fitting Results Determine kon, koff, KD Fitting->Results

Caption: Workflow for Surface Plasmon Resonance (SPR).

Part 2: Cell-Based Assays for Target Engagement in a Physiological Context

While biophysical methods are crucial for confirming direct binding, it is equally important to demonstrate that the compound engages its target within the complex environment of a living cell.[11] Cell-based assays account for factors such as cell permeability, off-target effects, and the presence of endogenous ligands.[12]

Cellular Thermal Shift Assay (CETSA®): Measuring Intracellular Target Engagement

CETSA is a powerful biophysical method for assessing target engagement in cells and tissues.[13][14] It is based on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation.[15]

Causality Behind the Choice: CETSA provides direct evidence of target engagement in a native cellular environment without the need for genetic modification of the protein or labeling of the compound.[16] This allows for the assessment of how cellular factors influence the drug-target interaction. A positive thermal shift is a strong indicator that this compound is binding to its intended target inside the cell.[15]

Quantitative Data Summary: CETSA

ParameterDescriptionTypical Value
Melting Temperature (T m ) The temperature at which 50% of the protein is denatured.Varies by protein
Thermal Shift (ΔT m ) The change in T m in the presence of the ligand.1-10°C
IC 50 (Isothermal Dose-Response) The concentration of ligand that produces 50% of the maximal thermal stabilization at a specific temperature.nM to µM

Experimental Protocol: Cellular Thermal Shift Assay

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[13]

    • A temperature gradient is used to determine the full melting curve, while a single, optimized temperature is used for isothermal dose-response experiments.

  • Cell Lysis and Protein Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction (containing folded protein) from the precipitated, denatured protein by centrifugation.

  • Protein Detection and Quantification:

    • Analyze the amount of soluble target protein in the supernatant using a specific antibody-based method such as Western blotting or an AlphaScreen® assay.[13]

  • Data Analysis:

    • For melting curves, plot the percentage of soluble protein against temperature and fit to a sigmoidal dose-response curve to determine the T m .

    • For isothermal dose-response experiments, plot the amount of soluble protein against the ligand concentration to determine the IC 50 .

Visualizing the CETSA Principle

CETSA_Principle cluster_unbound Unbound Protein cluster_bound Ligand-Bound Protein UnboundProtein Target Protein Heat1 Heat Challenge UnboundProtein->Heat1 Denatured1 Denatured & Precipitated Heat1->Denatured1 Ligand This compound BoundProtein Stabilized Complex Ligand->BoundProtein Heat2 Heat Challenge BoundProtein->Heat2 Soluble Remains Soluble Heat2->Soluble Kinobeads_Workflow cluster_binding Competition Binding cluster_enrichment Enrichment & Digestion cluster_analysis LC-MS/MS Analysis Lysate Cell Lysate Inhibitor This compound (Dose-Response) Lysate->Inhibitor Kinobeads Kinobeads Inhibitor->Kinobeads Wash Wash Beads Kinobeads->Wash Elute Elute Proteins Wash->Elute Digest Tryptic Digest Elute->Digest LCMS LC-MS/MS Digest->LCMS Quantify Protein Quantification LCMS->Quantify DoseResponse Generate Dose-Response Curves Quantify->DoseResponse Kd_app Determine Kd_app DoseResponse->Kd_app

Sources

A Comparative Analysis of Cyclopropylurea Derivatives as Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of novel therapeutic agents necessitates a deep understanding of enzyme-inhibitor interactions. This guide provides a comprehensive comparative analysis of cyclopropylurea-based derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme of significant therapeutic interest. We will delve into the mechanism of action, structure-activity relationships, and comparative efficacy of these compounds against other classes of sEH inhibitors, supported by experimental data and detailed protocols.

Introduction to Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of endogenous signaling lipids.[1][2] It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are cytochrome P450-derived metabolites of arachidonic acid, into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[3][4] EETs possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[2][5] By inhibiting sEH, the concentration and bioavailability of EETs are increased, making sEH a compelling therapeutic target for a variety of conditions, including hypertension, inflammation, pain, and neurodegenerative diseases.[6][7]

The Rise of Cyclopropylurea Derivatives as sEH Inhibitors

The urea functional group has been a cornerstone in the design of potent sEH inhibitors due to its ability to form key hydrogen bond interactions with the catalytic residues in the enzyme's active site. Among these, derivatives incorporating a cyclopropyl moiety have demonstrated significant promise, offering a favorable balance of potency, selectivity, and pharmacokinetic properties.[8][9]

Mechanism of Action

Cyclopropylurea-based inhibitors act as competitive, reversible inhibitors of sEH. The urea carbonyl oxygen and both nitrogen atoms form a triad of hydrogen bonds with the catalytic aspartate residue (Asp335 in human sEH) and two tyrosine residues (Tyr383 and Tyr466 in human sEH) in the active site. This interaction mimics the transition state of the epoxide hydrolysis reaction, effectively blocking substrate access and catalysis. The cyclopropyl group and other substituents on the urea scaffold occupy hydrophobic pockets within the active site, contributing to the overall binding affinity and selectivity of the inhibitor.

Comparative Analysis of sEH Inhibitors

To provide a clear perspective on the performance of cyclopropylurea derivatives, we will compare them with other prominent classes of sEH inhibitors.

Inhibitor ClassRepresentative Compound(s)Potency (IC50)Key Characteristics
Cyclopropylurea Derivatives 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)ureaLow nMHigh potency, good oral bioavailability, favorable pharmacokinetics.[9]
Adamantyl Urea Derivatives 1-Adamantyl-3-(1-propionylpiperidin-4-yl)ureaMid-to-high nMEarly generation inhibitors, often with lower potency and less favorable pharmacokinetics compared to cyclopropylurea analogs.[5]
Non-Urea Amide/Sulfonamide Derivatives N-benzyl-4-(N'-(4-(trifluoromethoxy)phenyl)sulfamoyl)piperidine-1-carboxamideLow nMDeveloped to overcome potential pharmacokinetic liabilities of urea-based inhibitors, showing comparable potency.[10][11]
Natural Products Tanshinone IIA, CryptotanshinoneMicromolar (µM)Derived from natural sources, generally less potent than synthetic inhibitors but offer novel scaffolds for further development.[12]

IC50 values are approximate and can vary depending on assay conditions.

Structure-Activity Relationship (SAR) of Cyclopropylurea Derivatives

Systematic studies have elucidated key structural features that govern the potency of cyclopropylurea-based sEH inhibitors:

  • The Urea Core: Essential for the key hydrogen bonding interactions with the catalytic triad of the enzyme.

  • The Cyclopropyl Group: This small, rigid ring system fits well into a hydrophobic pocket of the active site, contributing to binding affinity.

  • Substituents on the Phenyl Ring: Electron-withdrawing groups, such as trifluoromethoxy (-OCF3), at the para-position of the phenyl ring generally enhance potency.[9]

  • The Piperidine Linker: The piperidine ring serves as a versatile scaffold to connect the urea pharmacophore to other functional groups, influencing solubility and pharmacokinetic properties. The acyl group on the piperidine nitrogen can be optimized to improve metabolic stability and oral absorption.[5]

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorometric Method)

This protocol describes a common and reliable method for determining the inhibitory potency (IC50) of test compounds against sEH.[13][14]

Materials:

  • Recombinant human sEH enzyme

  • sEH assay buffer (e.g., Tris-HCl, pH 7.4)

  • Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the diluted test compounds or DMSO (for control wells).

  • Add 100 µL of sEH enzyme solution (at a pre-determined optimal concentration) to each well.

  • Incubate the plate at 30°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 100 µL of the fluorescent substrate solution.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes.

  • Calculate the rate of reaction (slope of the fluorescence versus time plot).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for sEH Inhibitor Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Confirmation cluster_2 Lead Optimization A Compound Library B High-Throughput Screening (HTS) Fluorometric Assay A->B C Identify 'Hits' (e.g., >50% inhibition) B->C D Dose-Response Curve Generation (IC50 Determination) C->D E Orthogonal Assay (e.g., LC-MS based) D->E F Selectivity Profiling (against other hydrolases) E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vitro ADME/Tox Profiling (Metabolic Stability, CYP Inhibition) G->H I In Vivo Pharmacokinetic Studies H->I J J I->J Candidate Selection for Preclinical Development

Caption: A generalized workflow for the discovery and development of novel soluble epoxide hydrolase (sEH) inhibitors.

Signaling Pathway and Therapeutic Rationale

The inhibition of sEH leads to an increase in the levels of EETs, which then exert their biological effects through various downstream signaling pathways.

G cluster_effects Biological Effects AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Vaso Vasodilation EETs->Vaso AntiInflam Anti-inflammation EETs->AntiInflam Analgesia Analgesia EETs->Analgesia DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor Cyclopropylurea sEH Inhibitor Inhibitor->sEH

Caption: The metabolic pathway of arachidonic acid to EETs and their subsequent hydrolysis by sEH, which is blocked by cyclopropylurea inhibitors.

Conclusion

Cyclopropylurea derivatives have emerged as a highly potent and promising class of soluble epoxide hydrolase inhibitors. Their well-defined structure-activity relationship and favorable pharmacokinetic profiles make them excellent candidates for further drug development. The comparative analysis presented in this guide highlights their advantages over earlier generations of sEH inhibitors and positions them as a leading scaffold in the quest for novel therapeutics targeting the sEH-EET pathway. Continued research and clinical investigation into these compounds are warranted to fully realize their therapeutic potential in treating a range of human diseases.[6][15]

References

  • Kim, I. H., et al. (2009). Discovery of potent non-urea inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 19(8), 2354-2359. [Link]

  • Shen, H. C., & Jones, T. K. (2010). A survey of the patent literature of soluble epoxide hydrolase inhibitors.
  • Tsai, H. J., et al. (2010). Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 20(15), 4611-4615. [Link]

  • Morisseau, C., & Hammock, B. D. (2007). Measurement of soluble epoxide hydrolase (sEH) activity. Current Protocols in Toxicology, Chapter 4, Unit 4.23. [Link]

  • Uchida, R., et al. (2014). Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Bioorganic & Medicinal Chemistry, 22(5), 1548-1557. [Link]

  • Gomes, G. F., et al. (2021). Soluble epoxide hydrolase (sEH): structure and known physiological roles. Cellular and Molecular Neurobiology, 41(5), 899-914.
  • Imig, J. D. (2020). Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology, 11, 994. [Link]

  • Wikipedia. (2023). Epoxide hydrolase. [Link]

  • Google Patents. (2018). US20180305314A1 - Potent non-urea inhibitors of soluble epoxide hydrolase.
  • National Genomics Data Center. (2007). Measurement of soluble epoxide hydrolase (sEH) activity. [Link]

  • Harris, T. R., & Hammock, B. D. (2013). Soluble epoxide hydrolase: gene structure, expression and deletion. Frontiers in Bioscience (Landmark Edition), 18, 1047-1064. [Link]

  • ResearchGate. (2007). Measurement of Soluble Epoxide Hydrolase (sEH) Activity. [Link]

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In Vitro Validation of 1-Cyclopropylurea: A Comparative Guide for a Novel Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vitro validation of 1-Cyclopropylurea, a potential small molecule inhibitor. Drawing from established methodologies and field-proven insights, we will explore a tiered approach to characterize its biochemical activity, cellular efficacy, and direct target engagement, benchmarked against established inhibitors.

Introduction: Unveiling the Potential of this compound

This guide will delineate a robust in vitro validation cascade to ascertain the therapeutic potential of this compound. We will objectively compare its performance with established multi-kinase inhibitors such as Lenvatinib, Sorafenib, and Sunitinib, providing the scientific rationale and detailed protocols for each experimental stage.

The Validation Cascade: A Tiered Approach to Characterization

A systematic, multi-tiered approach is crucial for the comprehensive evaluation of a novel inhibitor. This ensures a logical progression from broad biochemical activity to specific cellular effects and finally, to definitive target engagement.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Target Engagement T1 Enzyme Kinetic Assays T2_1 Cell Viability/Proliferation Assays T1->T2_1 Confirm cellular effect T2_2 Downstream Signaling Analysis T2_1->T2_2 Elucidate mechanism T3 Cellular Thermal Shift Assay (CETSA) T2_2->T3 Verify direct target binding

Caption: A tiered workflow for the in vitro validation of this compound.

Tier 1: Establishing Biochemical Potency

The initial step is to determine the direct inhibitory effect of this compound on its putative kinase targets in a purified, cell-free system. This provides a fundamental measure of the compound's intrinsic potency.

Enzyme Kinetic Assays

Causality: Enzyme kinetic assays are essential to quantify the concentration at which an inhibitor elicits a half-maximal response (IC50) against its target enzyme.[4] By using purified recombinant kinases, we can isolate the interaction between the compound and the enzyme, eliminating the complexities of a cellular environment.

Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Recombinant human VEGFR2, FGFR1, and c-Kit kinases; biotinylated peptide substrates; ATP; kinase assay buffer; this compound and comparator inhibitors (Lenvatinib, Sorafenib, Sunitinib) in DMSO; detection antibody (e.g., phospho-tyrosine specific).

  • Procedure:

    • Prepare serial dilutions of this compound and comparator inhibitors.

    • In a 96-well plate, add the kinase, the respective inhibitor dilution, and the peptide substrate.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP (typically at or below the Km for the respective kinase).

    • Incubate for a defined period at room temperature (e.g., 30-60 minutes).

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a chemiluminescence-based assay.[6]

    • Calculate the percentage of inhibition for each concentration relative to a DMSO control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Data Presentation:

CompoundVEGFR2 IC50 (nM)FGFR1 IC50 (nM)c-Kit IC50 (nM)
This compoundHypothetical ValueHypothetical ValueHypothetical Value
Lenvatinib4.05.25.2
Sorafenib9058068
Sunitinib9844

Note: IC50 values for comparators are approximate and can vary based on assay conditions.

Tier 2: Assessing Cellular Activity and Mechanism

Following the confirmation of biochemical potency, the next critical step is to evaluate the effect of this compound in a more biologically relevant cellular context.

Cell Viability and Proliferation Assays

Causality: These assays determine the ability of the inhibitor to suppress the growth and survival of cancer cell lines that are known to be dependent on the signaling of the target kinases.[7][8] A reduction in cell viability indicates that the compound can access its intracellular target and exert a biological effect.

Protocol: MTT Assay for Cell Viability

  • Cell Lines: Select cell lines with known dependence on VEGFR, FGFR, or c-Kit signaling (e.g., triple-negative breast cancer cell lines for FGFR).[9][10]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and comparator inhibitors for 72 hours.[11]

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[11]

    • Measure the absorbance at approximately 570 nm using a microplate reader.

    • Calculate the percentage of viable cells relative to a DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

CompoundCell Line X (FGFR-dependent) GI50 (µM)Cell Line Y (VEGFR-dependent) GI50 (µM)Cell Line Z (c-Kit-dependent) GI50 (µM)
This compoundHypothetical ValueHypothetical ValueHypothetical Value
LenvatinibHypothetical ValueHypothetical ValueHypothetical Value
SorafenibHypothetical ValueHypothetical ValueHypothetical Value
SunitinibHypothetical ValueHypothetical ValueHypothetical Value
Downstream Signaling Analysis

Causality: To confirm that the observed reduction in cell viability is due to the inhibition of the intended signaling pathway, we will analyze the phosphorylation status of key downstream effector proteins. A common downstream node for many receptor tyrosine kinases is the MAPK/ERK pathway.[12][13]

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response RTK VEGFR / FGFR / c-Kit RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Resp Proliferation, Survival, Angiogenesis TF->Resp Inhibitor->RTK This compound

Caption: Simplified RTK signaling pathway to ERK.

Protocol: Western Blotting for Phospho-ERK

  • Procedure:

    • Culture the selected cell lines and serum-starve them to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound or comparator inhibitors for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., VEGF, FGF) for a short period (e.g., 15 minutes) to induce kinase phosphorylation.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • Incubate with a corresponding secondary antibody and visualize the bands using a suitable detection method.[8]

    • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Expected Outcome: A dose-dependent decrease in the p-ERK/total ERK ratio upon treatment with this compound would provide strong evidence of on-target pathway inhibition.

Tier 3: Confirming Direct Target Engagement

The final and most definitive step is to demonstrate that this compound directly binds to its intended targets within the complex milieu of a living cell.

Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is a powerful biophysical assay that measures the thermal stability of proteins.[14] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[15][16] By observing a shift in the melting curve of a target protein in the presence of a compound, we can confirm direct physical interaction in a native cellular environment.[17]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Procedure:

    • Treat intact cells with this compound or a vehicle control.

    • Aliquot the cell suspensions and heat them to a range of different temperatures.

    • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble target protein (VEGFR2, FGFR1, c-Kit) at each temperature point using Western blotting or other protein quantification methods.

    • Plot the amount of soluble protein against temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis S1 Treat cells with This compound or Vehicle S2 Heat cell aliquots to various temperatures S1->S2 S3 Lyse cells and separate soluble vs. precipitated proteins S2->S3 S4 Quantify soluble target protein (e.g., Western Blot) S3->S4

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation:

Target ProteinVehicle Control Tm (°C)This compound Tm (°C)ΔTm (°C)
VEGFR2Hypothetical ValueHypothetical ValueHypothetical Value
FGFR1Hypothetical ValueHypothetical ValueHypothetical Value
c-KitHypothetical ValueHypothetical ValueHypothetical Value

Conclusion and Future Directions

This guide outlines a rigorous and logical pathway for the in vitro validation of this compound as a small molecule inhibitor. By systematically progressing through biochemical, cellular, and target engagement assays, researchers can build a comprehensive data package to support its potential as a therapeutic agent. Positive and compelling results from this validation cascade would provide a strong rationale for advancing this compound into further preclinical studies, including in vivo efficacy and safety assessments. The comparative data against established inhibitors will be crucial in positioning this compound within the existing landscape of cancer therapeutics.

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  • Kaur, S., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 169-183. Retrieved from [Link]

  • Wang, Y., & Liu, Z. (2021). Inhibition of FGF-FGFR and VEGF-VEGFR signalling in cancer treatment. Journal of Cellular and Molecular Medicine, 25(9), 4125-4139. Retrieved from [Link]

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  • Guo, Y., et al. (2021). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 12, 725928. Retrieved from [Link]

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A Comparative Guide to the Synthetic Routes of 1-Cyclopropylurea: Efficacy, Scalability, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Cyclopropylurea, a valuable building block in medicinal chemistry, can be accessed through several synthetic pathways. This guide provides an in-depth, objective comparison of the most common and effective routes for its preparation, supported by experimental data and mechanistic rationale to inform your synthetic strategy.

Introduction to this compound and its Synthetic Challenges

This compound is a versatile intermediate utilized in the synthesis of various biologically active molecules. Its structure, featuring a urea moiety attached to a cyclopropyl ring, presents unique synthetic considerations. The choice of synthetic route can significantly impact yield, purity, cost-effectiveness, and scalability. This guide will dissect three primary synthetic strategies: the direct reaction of cyclopropylamine with urea, the use of cyclopropyl isocyanate as a key intermediate, and a multi-step approach involving the Curtius rearrangement.

Route 1: Direct Synthesis from Cyclopropylamine and Urea

This classical approach represents the most straightforward pathway to this compound, involving the direct condensation of cyclopropylamine with urea.

Theoretical Background and Mechanism

The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of urea, followed by the elimination of ammonia. The reaction is typically driven to completion by heating, often in the absence of a solvent or in a high-boiling point solvent to facilitate the removal of ammonia.

Workflow for Route 1

A Cyclopropylamine C Reaction Mixture (Heat) A->C B Urea B->C D This compound C->D E Ammonia (byproduct) C->E

Caption: Direct condensation of cyclopropylamine and urea.

Experimental Protocol
  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine cyclopropylamine (1.0 eq) and urea (1.2 eq).

  • Heat the mixture to 100-120 °C with stirring.

  • Maintain the temperature for 4-6 hours, allowing the evolved ammonia to escape through the condenser outlet (can be passed through a trap containing dilute acid).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Advantages and Disadvantages

Advantages:

  • Atom Economy: This one-step reaction has excellent atom economy.

  • Cost-Effectiveness: The starting materials, cyclopropylamine and urea, are readily available and relatively inexpensive.

  • Simplicity: The procedure is straightforward and does not require specialized reagents or catalysts.

Disadvantages:

  • Harsh Conditions: The reaction requires elevated temperatures, which may not be suitable for substrates with sensitive functional groups.

  • Byproduct Formation: At higher temperatures, side reactions such as the formation of biuret and other condensation products can occur, potentially complicating purification and reducing the yield.

  • Equilibrium: The reaction is reversible, and efficient removal of ammonia is necessary to drive it to completion.

Route 2: Synthesis via Cyclopropyl Isocyanate

This route utilizes the highly reactive cyclopropyl isocyanate as a key intermediate, which readily reacts with ammonia to form the target urea.

Theoretical Background and Mechanism

Cyclopropyl isocyanate can be prepared from cyclopropanecarbonyl chloride and a source of azide, or through other methods. The isocyanate is a potent electrophile, and the lone pair of electrons on the nitrogen atom of ammonia readily attacks the carbonyl carbon. This is followed by proton transfer to yield the final this compound product. The reaction is typically fast and high-yielding.

Workflow for Route 2

cluster_0 Isocyanate Formation cluster_1 Urea Formation A Cyclopropanecarbonyl Chloride C Cyclopropyl Isocyanate A->C B Azide Source (e.g., NaN3) B->C D Cyclopropyl Isocyanate F This compound D->F E Ammonia E->F

Caption: Two-step synthesis via cyclopropyl isocyanate.

Experimental Protocol

Part A: Synthesis of Cyclopropyl Isocyanate

  • To a solution of cyclopropanecarbonyl chloride (1.0 eq) in an inert solvent such as toluene, add sodium azide (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.[1]

  • Heat the reaction mixture to 80-100 °C and monitor the reaction by IR spectroscopy (disappearance of the acyl chloride peak and appearance of the isocyanate peak at ~2270 cm⁻¹).

  • The Curtius rearrangement occurs in situ to form cyclopropyl isocyanate.[2][3]

  • The resulting solution of cyclopropyl isocyanate is typically used directly in the next step without isolation.

Part B: Synthesis of this compound

  • Cool the solution of cyclopropyl isocyanate from Part A to 0-10 °C.

  • Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., dioxane or THF) dropwise with vigorous stirring.

  • The reaction is exothermic; maintain the temperature below 20 °C.

  • After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., toluene or diethyl ether), and dry under vacuum.

Advantages and Disadvantages

Advantages:

  • High Yield and Purity: The reaction of isocyanates with amines is generally very clean and high-yielding.

  • Mild Conditions: The urea formation step can be carried out at low temperatures.

  • Versatility: The isocyanate intermediate can be reacted with a variety of amines to produce a library of substituted ureas.

Disadvantages:

  • Hazardous Reagents: This route involves the use of sodium azide, which is highly toxic and potentially explosive.[4] Cyclopropyl isocyanate itself is toxic and a lachrymator.[5][6]

  • Moisture Sensitivity: Isocyanates are highly sensitive to moisture, which can lead to the formation of undesired symmetrical ureas as byproducts.

  • Multi-step Process: This route requires the preparation of the isocyanate, adding to the overall number of synthetic steps.

Route 3: Synthesis via Curtius Rearrangement of Cyclopropanecarbonyl Azide

This elegant and versatile method involves the thermal or photochemical rearrangement of a cyclopropanecarbonyl azide to form cyclopropyl isocyanate, which is then trapped in situ to form the desired urea derivative.[2][3] This route offers excellent control and is amenable to scale-up.[7]

Theoretical Background and Mechanism

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[2][8] The reaction is believed to proceed through a concerted mechanism where the migration of the cyclopropyl group occurs simultaneously with the expulsion of dinitrogen, thus retaining the stereochemistry of the migrating group.[9] The resulting cyclopropyl isocyanate can then be trapped with ammonia or an amine to furnish the corresponding urea.

Workflow for Route 3

A Cyclopropanecarboxylic Acid C Mixed Anhydride A->C B Activating Agent (e.g., Ethyl Chloroformate) B->C E Cyclopropanecarbonyl Azide C->E D Sodium Azide D->E G Cyclopropyl Isocyanate E->G - N2 F Heat (Curtius Rearrangement) F->G I This compound G->I H Ammonia H->I

Caption: Multi-step synthesis via Curtius rearrangement.

Experimental Protocol (Scalable Weinstock Protocol Adaptation)

This protocol is adapted from a scalable synthesis of a related cyclopropylamine derivative, highlighting the robustness of the Curtius rearrangement.[7][10][11]

  • To a solution of cyclopropanecarboxylic acid (1.0 eq) in anhydrous acetone, add triethylamine (1.3 eq) dropwise at -5 °C.

  • After stirring for 15 minutes, add ethyl chloroformate (1.7 eq) dropwise, maintaining the temperature at -5 °C. Stir for an additional 2 hours.

  • Add a solution of sodium azide (1.8 eq) in water dropwise over 1.5 hours at 0 °C. Stir for another 1.5 hours.

  • Carefully concentrate the reaction mixture under reduced pressure at 0 °C.

  • Extract the aqueous residue with diethyl ether. The combined organic layers contain the cyclopropanecarbonyl azide. Crucially, the organic solution must be thoroughly dried (e.g., over anhydrous MgSO₄) to prevent the formation of symmetrical urea byproducts. [12]

  • The dried solution of the azide is then added dropwise to a refluxing inert solvent (e.g., toluene) to induce the Curtius rearrangement to cyclopropyl isocyanate.

  • The resulting isocyanate solution is cooled and reacted with ammonia as described in Route 2, Part B, to yield this compound.

Advantages and Disadvantages

Advantages:

  • High Yield and Purity: This method is known to provide high yields of the desired product with good purity.

  • Scalability: The procedure has been demonstrated to be scalable to large quantities.[7][10]

  • Stereoretention: The Curtius rearrangement proceeds with complete retention of configuration of the migrating group.[2][3]

  • Versatility: A wide range of carboxylic acids can be converted to their corresponding amines, ureas, or carbamates.

Disadvantages:

  • Multi-step Synthesis: This is a multi-step process involving the formation of the acyl azide and its subsequent rearrangement.

  • Hazardous Reagents: Similar to Route 2, this method utilizes sodium azide, which is highly toxic and potentially explosive.[4]

  • Byproduct Formation: Incomplete drying of the acyl azide intermediate can lead to the formation of the symmetrical 1,3-dicyclopropylurea.[12]

Comparative Analysis of Synthetic Routes

MetricRoute 1: Direct CondensationRoute 2: Via IsocyanateRoute 3: Curtius Rearrangement
Number of Steps 12 (from acyl chloride)3-4 (from carboxylic acid)
Starting Materials Cyclopropylamine, UreaCyclopropanecarbonyl chloride, AmmoniaCyclopropanecarboxylic acid, Ammonia
Key Reagents NoneSodium AzideEthyl Chloroformate, Sodium Azide
Reported/Expected Yield Moderate to GoodHighHigh
Reaction Conditions High Temperature (100-120 °C)Mild to ModerateLow to High Temperature
Scalability Moderate (potential for byproducts)Good (with safety precautions)Excellent (demonstrated scalability)[7][10]
Safety Considerations Ammonia evolutionHighly Toxic/Explosive Azide , Toxic Isocyanate[4][5][6]Highly Toxic/Explosive Azide [4]
Key Advantage Simplicity and CostHigh Purity and YieldVersatility and Scalability
Key Disadvantage Potential for ByproductsHazardous ReagentsMulti-step and Hazardous Reagents

Conclusion and Recommendations

The optimal synthetic route to this compound is highly dependent on the specific requirements of the research or development project.

  • For small-scale, rapid synthesis where simplicity and cost are the primary drivers, Route 1 (Direct Condensation) is a viable option. However, careful optimization of reaction conditions is necessary to minimize byproduct formation.

  • When high purity and yield are critical, and the necessary safety infrastructure is in place, Route 2 (Via Isocyanate) offers a more reliable approach. The hazardous nature of the reagents, however, cannot be overstated and requires stringent safety protocols.

  • For large-scale production and when versatility is desired, Route 3 (Curtius Rearrangement) stands out as the most robust and scalable method. Despite being a multi-step process, its proven scalability and high yields make it an attractive option for industrial applications. The inherent hazards of using sodium azide necessitate its execution in a well-equipped facility with experienced personnel.

Ultimately, the selection of a synthetic route requires a careful balance of factors including yield, purity, cost, safety, and scalability. This guide provides the necessary data and insights to make an informed decision tailored to your specific synthetic goals.

References

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Enzyme Inhibition

In the landscape of modern drug discovery, the development of highly selective enzyme inhibitors is a paramount objective. The ability of a compound to preferentially bind to its intended target while minimally interacting with other related enzymes, or "off-targets," is a critical determinant of its therapeutic efficacy and safety profile.[1] 1-Cyclopropylurea and its derivatives represent a class of small molecules with potential therapeutic applications. A notable analog, N-(2-chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea, serves as a key intermediate in the synthesis of Lenvatinib, a multi-targeted receptor tyrosine kinase inhibitor.[2][3][4] This association strongly suggests that the primary targets for compounds based on the this compound scaffold are likely to be protein kinases. This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound against a panel of related kinases, offering insights into its selectivity profile.

The core principle of a cross-reactivity study is to quantify the inhibitory activity of a compound against its primary target and compare it to its activity against a selection of other, often structurally or functionally related, enzymes.[5][6] This comparative analysis is crucial for identifying potential off-target effects that could lead to unforeseen side effects or provide opportunities for polypharmacology.

Experimental Design: A Blueprint for Assessing Kinase Selectivity

A robust experimental design is the bedrock of a reliable cross-reactivity study. The following sections outline the key considerations and methodologies for evaluating the selectivity of this compound.

Selection of Target and Off-Target Kinases

Given that a close analog of this compound is a precursor to a multi-targeted tyrosine kinase inhibitor, a logical starting point for this investigation would be to hypothesize a primary tyrosine kinase target and then select a panel of related kinases for the cross-reactivity screen. For the purpose of this guide, let us assume Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as the hypothetical primary target, a well-established target in oncology.

The selection of the off-target kinase panel should be guided by structural and functional relationships to the primary target. A representative panel could include:

  • Closely Related Tyrosine Kinases:

    • VEGFR1 and VEGFR3

    • Platelet-Derived Growth Factor Receptor (PDGFR) family

    • Fibroblast Growth Factor Receptor (FGFR) family

  • Structurally Divergent Kinases:

    • Epidermal Growth Factor Receptor (EGFR)

    • Src family kinases

    • Serine/threonine kinases (e.g., AKT, RAF) to assess broader selectivity.

Commercial kinase selectivity profiling systems offer pre-selected panels of kinases that are representative of the human kinome, providing a high-throughput approach to assess compound selectivity.[7][8][9]

Workflow for Kinase Cross-Reactivity Profiling

The overall workflow for assessing the cross-reactivity of this compound is a multi-step process that begins with the preparation of reagents and culminates in data analysis and interpretation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Preparation (this compound serial dilutions) C Kinase Reaction (Incubate compound with enzyme, substrate, and ATP) A->C B Enzyme & Substrate Preparation (Kinase panel and corresponding substrates) B->C D Signal Detection (e.g., ADP-Glo™ Kinase Assay) C->D E IC50 Determination (Non-linear regression analysis) D->E F Selectivity Profiling (Comparison of IC50 values) E->F

Caption: A generalized workflow for kinase cross-reactivity profiling.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established methodologies for in vitro kinase inhibition assays.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound against the selected kinases. The ADP-Glo™ Kinase Assay is a commonly used method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9]

Materials:

  • This compound

  • Recombinant kinases (VEGFR2 and selected off-targets)

  • Kinase-specific peptide substrates

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in an appropriate solvent (e.g., DMSO). The final concentration range should be chosen to encompass the expected IC50 value.[10]

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of serially diluted this compound or vehicle control (DMSO).

    • 2 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.

    • 2 µL of ATP solution. The ATP concentration should ideally be at or near the Km value for each specific kinase to provide a more accurate measure of the inhibitor's potency.[11]

  • Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.[9]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, correlates with kinase activity.

Protocol 2: Data Analysis and IC50 Calculation
  • Normalization: The raw luminescence data is normalized to the positive (vehicle control, 100% activity) and negative (no enzyme or potent inhibitor, 0% activity) controls.

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.

  • IC50 Determination: Fit the dose-response curve using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.[10]

Data Presentation and Interpretation

The results of the cross-reactivity study should be presented in a clear and concise manner to facilitate comparison.

Comparative IC50 Table

A table summarizing the IC50 values of this compound against the panel of kinases provides a quantitative comparison of its potency.

Kinase TargetIC50 (nM) [Hypothetical Data]Selectivity Ratio (IC50 Off-Target / IC50 Primary Target)
VEGFR2 (Primary) 50 1
VEGFR12505
VEGFR34008
PDGFRα1,50030
PDGFRβ2,00040
FGFR1>10,000>200
EGFR>10,000>200
Src>10,000>200
AKT1>10,000>200

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

The selectivity ratio provides a straightforward measure of how much more potent the compound is for its primary target compared to off-targets. A higher selectivity ratio indicates greater selectivity.

Signaling Pathway Context

Understanding the signaling pathways in which the primary and off-target kinases are involved is crucial for interpreting the potential biological consequences of cross-reactivity.

G cluster_pathway Simplified Kinase Signaling VEGF VEGF VEGFR2 VEGFR2 (Primary Target) VEGF->VEGFR2 PDGF PDGF PDGFR PDGFR (Off-Target) PDGF->PDGFR FGF FGF FGFR FGFR (Off-Target) FGF->FGFR EGF EGF EGFR EGFR (Off-Target) EGF->EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) VEGFR2->Downstream PDGFR->Downstream FGFR->Downstream EGFR->Downstream Inhibitor This compound Inhibitor->VEGFR2 High Potency Inhibitor->PDGFR Lower Potency

Caption: Interaction of this compound with primary and off-target kinase pathways.

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the cross-reactivity of this compound against a panel of related kinases. The methodologies described, from experimental design and protocol execution to data analysis and interpretation, are grounded in established principles of enzyme kinetics and drug discovery. A thorough understanding of a compound's selectivity profile is indispensable for advancing its development as a potential therapeutic agent. Future studies could expand the kinase panel to include a broader representation of the kinome and validate the in vitro findings in cell-based assays and in vivo models to gain a more complete picture of the biological activity of this compound.

References

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A Head-to-Head Comparison of Competitive vs. Non-Competitive Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of biochemistry and pharmacology, understanding the nuances of enzyme inhibition is paramount for drug discovery and the study of metabolic pathways. Enzyme inhibitors, molecules that decrease an enzyme's activity, are broadly classified based on their mechanism of action. This guide provides an in-depth, head-to-head comparison of two primary modes of reversible inhibition: competitive and non-competitive. As a senior application scientist, my goal is to move beyond simple definitions, offering a practical, experimentally grounded perspective for fellow researchers, scientists, and drug development professionals.

The Core Distinction: A Tale of Two Binding Sites

The fundamental difference between competitive and non-competitive inhibition lies in the inhibitor's binding site on the enzyme.[1][]

Competitive inhibition occurs when an inhibitor molecule, which often structurally resembles the substrate, directly competes for the enzyme's active site.[1][3][4] Because the inhibitor and the substrate are mutually exclusive in their binding, the presence of a competitive inhibitor prevents the substrate from accessing the catalytic machinery of the enzyme.[5]

Non-competitive inhibition , in contrast, involves the inhibitor binding to a different site on the enzyme, known as an allosteric site.[1][4] This binding event induces a conformational change in the enzyme that alters the shape of the active site or otherwise impairs its catalytic function, reducing its efficiency without directly blocking substrate binding.[6] The inhibitor can bind to the enzyme whether the substrate is already bound or not.[1]

G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E Enzyme (E) ES ES Complex (Product Formation) E->ES + S EI_comp EI Complex (Inactive) E->EI_comp + I S Substrate (S) I_comp Competitive Inhibitor (I) ES->E - S EI_comp->E - I E2 Enzyme (E) ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I S2 Substrate (S) I_noncomp Non-Competitive Inhibitor (I) ES2->E2 - S ESI ESI Complex (Inactive) ES2->ESI + I EI2->E2 - I EI2->ESI + S ESI->ES2 - I ESI->EI2 - S

Caption: Mechanisms of Reversible Enzyme Inhibition.

Impact on Enzyme Kinetics: Vmax & Km

The differing mechanisms of competitive and non-competitive inhibitors lead to distinct and measurable effects on the key parameters of enzyme kinetics: the maximum reaction velocity (Vmax) and the Michaelis constant (Km).[7]

  • Vmax : Represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate.[7]

  • Km : Is the substrate concentration at which the reaction rate is half of Vmax. It serves as an inverse measure of the enzyme's apparent affinity for its substrate; a lower Km indicates a higher affinity.[8][7]

ParameterCompetitive InhibitionNon-Competitive InhibitionRationale
Binding Site Active SiteAllosteric SiteThe inhibitor directly competes with the substrate for the active site vs. binding elsewhere.[][3]
Vmax Unchanged Decreased With competitive inhibition, high concentrations of substrate can outcompete the inhibitor, allowing the reaction to eventually reach its normal Vmax.[5][9] With non-competitive inhibition, a fraction of the enzyme is rendered inactive, effectively lowering the concentration of functional enzyme and thus reducing the overall Vmax, an effect that cannot be reversed by adding more substrate.[9][10]
Km Increased Unchanged Competitive inhibitors reduce the apparent affinity of the enzyme for its substrate, meaning a higher substrate concentration is needed to achieve half-Vmax.[3][7][9] Non-competitive inhibitors do not interfere with substrate binding to the active site, so the affinity of the functional enzyme for the substrate (Km) remains the same.[][8][7]
Overcome by [S]? Yes No The inhibitory effect can be surmounted by sufficiently high substrate concentrations.[6] The inhibition is independent of substrate concentration.[8][6]

Visualizing the Difference: Michaelis-Menten & Lineweaver-Burk Plots

Graphing kinetic data is the most effective way to diagnose the type of inhibition. While Michaelis-Menten plots (Reaction Velocity vs. [Substrate]) provide a direct visualization, the Lineweaver-Burk plot (a double reciprocal plot of 1/Velocity vs. 1/[Substrate]) linearizes the data, making the interpretation of Vmax (y-intercept = 1/Vmax) and Km (x-intercept = -1/Km) more straightforward.[11][12][13]

Lineweaver-Burk Plot: Competitive Inhibition

In the presence of a competitive inhibitor, the Lineweaver-Burk plot shows lines that intersect at the y-axis. This indicates that Vmax is unchanged (same y-intercept), but the apparent Km is increased (the x-intercept shifts closer to zero).[13]

G 0 0 xaxis 1 / [S] 0->xaxis yaxis 1 / V 0->yaxis y_intercept_label 1 / Vmax x_intercept_label_no_I -1 / Km x_intercept_label_with_I -1 / Km (app) p1_no_I p2_no_I p1_no_I->p2_no_I  No Inhibitor p1_with_I p2_with_I p1_with_I->p2_with_I  + Competitive Inhibitor

Caption: Lineweaver-Burk plot for competitive inhibition.

Lineweaver-Burk Plot: Non-Competitive Inhibition

For non-competitive inhibition, the plot shows lines that intersect on the x-axis. This demonstrates that Km is unchanged (same x-intercept), but Vmax is decreased (the y-intercept increases).[11]

G 0 0 xaxis 1 / [S] 0->xaxis yaxis 1 / V 0->yaxis y_intercept_label_no_I 1 / Vmax y_intercept_label_with_I 1 / Vmax (app) x_intercept_label -1 / Km p1_no_I p2_no_I p1_no_I->p2_no_I  No Inhibitor p1_with_I p2_with_I p1_with_I->p2_with_I  + Non-Competitive Inhibitor

Caption: Lineweaver-Burk plot for non-competitive inhibition.

Experimental Protocol: Differentiating Inhibition Mechanisms

A self-validating experimental workflow is crucial for reliably determining an inhibitor's mechanism of action.[14] This protocol outlines a standard approach using a 96-well plate format for efficiency.

Objective: To determine if an inhibitor acts via a competitive or non-competitive mechanism.

Materials:

  • Purified enzyme stock solution

  • Substrate stock solution

  • Inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (optimized for pH and ionic strength)

  • 96-well microplates (UV-transparent or opaque, depending on detection method)

  • Microplate reader (spectrophotometer or fluorometer)

  • Multichannel pipette

Experimental Workflow:

G cluster_0 Step 1: Preparation cluster_1 Step 2: Assay Setup (96-well Plate) cluster_2 Step 3: Reaction & Measurement cluster_3 Step 4: Data Analysis A Prepare serial dilutions of Substrate (S) and Inhibitor (I) B Add Buffer, Enzyme, and Inhibitor (or vehicle control) to wells A->B C Pre-incubate plate (e.g., 10-15 min) to allow for E-I binding B->C D Initiate reaction by adding varying [S] to wells C->D E Measure product formation over time (kinetic read) in a plate reader D->E F Calculate initial velocity (V₀) for each well E->F G Generate Michaelis-Menten and Lineweaver-Burk plots F->G H Analyze shifts in Km and Vmax to determine inhibition type G->H

Caption: Workflow for determining the mechanism of inhibition.

Detailed Procedure:

  • Reagent Preparation: Prepare serial dilutions of your substrate. For the inhibitor, prepare several fixed concentrations (e.g., 0x, 1x, 2x, 5x, 10x the IC50 value) and a vehicle control (e.g., DMSO).[15] The substrate concentration range should typically span from 0.2x to 5x the known Km value.[16]

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, a constant amount of enzyme, and one of the fixed concentrations of the inhibitor (or vehicle) to a series of wells.[15]

  • Pre-incubation: Incubate the plate at the enzyme's optimal temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[15]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the various concentrations of the substrate to the wells.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) over time. The rate of reaction is determined from the initial linear portion of the progress curve.[15]

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) to generate Michaelis-Menten curves.

    • Transform the data by plotting 1/V₀ versus 1/[S] to create Lineweaver-Burk plots.[15]

    • Interpretation: Analyze the pattern of the lines on the Lineweaver-Burk plot. Intersection on the y-axis indicates competitive inhibition. Intersection on the x-axis (or to the left of the y-axis) indicates non-competitive inhibition.

Implications for Drug Development

The distinction between competitive and non-competitive inhibition is not merely academic; it has profound implications for therapeutic strategy.[1][6]

  • Competitive Inhibitors are often designed as substrate mimetics.[6] A classic example is the statin class of drugs, which competitively inhibit HMG-CoA reductase to lower cholesterol. A key consideration for competitive inhibitors is that their in vivo efficacy can be diminished by the accumulation of the natural substrate.[17]

  • Non-competitive Inhibitors offer a distinct advantage as their potency is not influenced by substrate concentration.[6][18] This can lead to more consistent and sustained inhibition in a physiological environment where substrate levels may fluctuate. They are particularly valuable for targeting enzymes where the active site is not a suitable drug target or when allosteric modulation is desired.[][18]

A Note on Potency: IC50 vs. Ki

While both IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant) measure inhibitor potency, they are not interchangeable.[19]

  • Ki is a true dissociation constant and provides an absolute measure of binding affinity.

  • IC50 is an operational parameter that is highly dependent on experimental conditions, particularly substrate concentration.[19][20]

For a competitive inhibitor , the IC50 value will increase as the substrate concentration increases. For a pure non-competitive inhibitor , the IC50 is independent of substrate concentration and is equal to its Ki.[21][22] Therefore, reporting the Ki provides a more standardized and reliable measure of an inhibitor's potency.

Conclusion

Distinguishing between competitive and non-competitive inhibitors is a cornerstone of enzyme kinetics and a critical step in the drug discovery process. By understanding their distinct mechanisms, effects on kinetic parameters, and unique graphical signatures, researchers can design more effective experiments and develop more potent and specific therapeutic agents. The careful application of kinetic principles and robust experimental design, as outlined in this guide, provides the clear, actionable data needed to advance research and development in this vital field.

References

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  • Patsnap Synapse. (2025, April 25). What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions. [Link]

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  • YouTube. (2020, May 13). Lineweaver-Burk plots for competitive, uncompetitive, mixed, and noncompetitive inhibitors. [Link]

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  • IT Medical Team. (2023, August 31). Beyond the norm: unraveling non-competitive inhibition in enzyme kinetics and drug development. [Link]

  • Quora. (2022, November 1). What is the difference between competitive and non-competitive inhibitors in terms of Vmax and KM values?[Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. [Link]

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  • NIH. (n.d.). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. [Link]

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  • ResearchGate. (2017, August 25). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?[Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Cyclopropylurea by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Purity in Synthetic Building Blocks

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. 1-Cyclopropylurea (C₄H₈N₂O, MW: 100.12 g/mol ) is a valuable chemical building block, notable for the presence of a strained cyclopropyl ring which can impart unique pharmacological properties to larger molecules.[1] Its derivatives are explored in various therapeutic areas, making the rigorous validation of its purity a critical step in the research and development pipeline.[2][3][4]

This guide provides an in-depth, rationale-driven framework for the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for assessing the purity of synthesized this compound. LC-MS is the technique of choice due to its unparalleled sensitivity and selectivity, which allows for the simultaneous separation, identification, and quantification of the target analyte and its potential impurities.[5][6] We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, establishing a self-validating system that ensures trustworthiness and aligns with global regulatory standards.

Anticipating the Challenge: Potential Impurities in this compound Synthesis

A robust analytical method must be capable of separating the target compound from any impurities that could plausibly be present. For this compound, these fall into two main categories:

  • Process-Related Impurities: These originate from the synthesis itself. Urea synthesis, often stemming from ammonia and carbon dioxide derivatives, can introduce impurities such as unreacted starting materials, excess reagents, and by-products.[7][8] A significant and common impurity in urea production is biuret , formed by the condensation of two urea molecules at elevated temperatures.[9][10]

  • Degradation Products: These arise from the instability of the molecule under various environmental conditions. Ureas can be susceptible to hydrolysis under acidic or basic conditions, breaking down into their constituent amines and related compounds.[3]

To ensure the analytical method is "stability-indicating," a forced degradation study must be performed. This involves intentionally subjecting the compound to harsh conditions to generate potential degradants, thereby proving the method can detect them if they form.[11][12][13]

LC-MS Method Development: A Strategy for a Polar Small Molecule

The physicochemical properties of this compound—small, polar, and highly water-soluble—present a distinct challenge for traditional reversed-phase chromatography, where such compounds are often poorly retained.[14] Our method development strategy is therefore tailored to address this challenge directly.

Diagram: LC-MS Purity Validation Workflow

LCMS_Workflow cluster_prep Phase 1: Preparation & Development cluster_validation Phase 2: Method Validation (ICH Q2) cluster_analysis Phase 3: Sample Analysis & Reporting A Define Analyte & Impurities (this compound, Biuret, etc.) B LC Method Development (HILIC Column, Mobile Phase Opt.) A->B C MS Parameter Optimization (ESI+, Full Scan, m/z 101.07) B->C D Forced Degradation Study (Specificity & Stability Indicating) C->D E Validate Performance Metrics (Linearity, Accuracy, Precision, LOQ) D->E F Assess Method Robustness E->F G Analyze Synthesized Batches F->G H Quantify Impurities & Calculate Purity G->H I Generate Final Report H->I

Caption: Overall workflow for LC-MS purity validation of this compound.

Experimental Protocol: LC-MS Method

1. Chromatographic Separation (The "LC" Component)

  • Rationale: To overcome the poor retention of polar analytes on standard C18 columns, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is superior. HILIC utilizes a polar stationary phase with a high-organic mobile phase, promoting retention of polar compounds through a partitioning mechanism within an aqueous layer on the column's surface.[15] This provides the necessary retention and separation from potential non-polar impurities.

  • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with 0.1% Formic Acid)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 95% B to 40% B over 5 minutes, hold for 1 minute, then return to 95% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

2. Mass Spectrometric Detection (The "MS" Component)

  • Rationale: Electrospray Ionization (ESI) is the ideal ionization technique for pre-charged or polar molecules that are soluble in common LC mobile phases.[16] Given the urea functional group, this compound is readily protonated. Therefore, positive ion mode (ESI+) is selected to detect the protonated molecular ion, [M+H]⁺.

  • Mass Spectrometer: Agilent 6545 Q-TOF or equivalent

  • Ionization Mode: ESI Positive

  • Acquisition Mode: Full Scan

  • Mass Range: 50 - 500 m/z

  • Expected Ion: [C₄H₈N₂O + H]⁺ = m/z 101.0710

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 120 V

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

ParameterSettingRationale
Column Chemistry HILICProvides necessary retention for the polar this compound, which is poorly retained on standard C18 columns.
Mobile Phase pH Acidic (pH 3.0)Promotes better peak shape and enhances ionization efficiency in positive ESI mode by ensuring the analyte is protonated.
Ionization Mode ESI PositiveThe urea moiety is basic and readily accepts a proton, making detection of the [M+H]⁺ ion highly efficient.
Acquisition Mode Full ScanAllows for the detection of all ionizable species within the mass range, crucial for identifying unknown impurities and degradants.
Table 1: Summary of Optimized LC-MS Parameters and Rationale

Method Validation: The Foundation of Trustworthiness

To ensure the method is reliable, accurate, and fit for purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18][19][20] This process provides documented evidence that the system performs as intended.

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can distinguish the analyte from impurities and degradants.Peak purity index > 0.999. Baseline resolution (>1.5) between analyte and all known impurities/degradants.
Linearity To verify a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995 over the specified range (e.g., LOQ to 150% of target conc.).
Accuracy To measure the closeness of the experimental value to the true value.80% - 120% recovery for impurity quantification; 98% - 102% for assay of the main component.
Precision To assess the degree of scatter between a series of measurements.Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 3.0%.
LOQ The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) ≤ 10%.
Robustness To show the method is unaffected by small, deliberate changes in parameters.RSD of results should remain within acceptable limits (e.g., < 5%) when parameters like flow rate or pH are varied slightly.
Table 2: ICH Q2(R1) Validation Parameters and Acceptance Criteria

The Core Experiment: Proving Specificity via Forced Degradation

A forced degradation study is the ultimate test of a method's specificity and its ability to be "stability-indicating."[21][22] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed at a sufficient level for detection and separation.[12]

Diagram: Forced Degradation Experimental Logic

Forced_Degradation cluster_input cluster_stress Stress Conditions cluster_output cluster_results Observed Degradants Analyte This compound (m/z 101.07) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (80°C Dry Heat) Analyte->Thermal Analysis Validated LC-MS Analysis (HILIC ESI+) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Degradant1 Degradant A (e.g., m/z 74.06) Analysis->Degradant1 Degradant2 Degradant B (e.g., m/z 58.06) Analysis->Degradant2 NoDeg No Significant Degradation Analysis->NoDeg

Caption: Logic flow of the forced degradation study to establish method specificity.

Experimental Protocol: Forced Degradation

For each condition, a solution of this compound (1 mg/mL) is prepared. A control sample is stored at 5°C in the dark.

  • Acid Hydrolysis: Mix sample with 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with NaOH before injection.

  • Base Hydrolysis: Mix sample with 0.1 M NaOH. Heat at 60°C for 8 hours. Neutralize with HCl before injection.

  • Oxidative Degradation: Mix sample with 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store solid sample in an oven at 80°C for 48 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose solution sample to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17]

Stress Condition% Degradation (Hypothetical)m/z of Major Degradant(s)Notes
Control (T=0) 0%-Confirms initial purity.
Acid Hydrolysis 15.2%58.06 (Cyclopropylamine)Shows susceptibility to strong acid.
Base Hydrolysis 8.5%58.06 (Cyclopropylamine)Less susceptible to base than acid.
Oxidation 2.1%-Relatively stable to oxidation.
Thermal 12.8%183.12 ([2M-NH₃+H]⁺, Biuret-like)Thermal stress may induce dimerization/condensation.
Photolytic < 1.0%-Stable under light exposure.
Table 3: Representative Forced Degradation Results

The results from this study prove the method is stability-indicating, as the degradation products are well-resolved from the main this compound peak.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is the gold standard for this application, it is useful to understand its advantages in context.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for definitive structure elucidation and can be made quantitative (qNMR). However, it suffers from significantly lower sensitivity compared to MS. It would be excellent for characterizing an isolated, unknown impurity but impractical for routine purity screening at the levels required by regulatory bodies.

  • Gas Chromatography (GC-MS): GC-MS requires the analyte to be volatile and thermally stable. This compound has low volatility and, as shown in the thermal degradation study, may be susceptible to decomposition at high temperatures, making it a poor candidate for direct GC analysis without derivatization.

LC-MS provides the optimal balance of high sensitivity for trace impurity detection, high selectivity through both chromatographic separation and mass-to-charge ratio analysis, and direct applicability to the non-volatile, polar nature of this compound.

Conclusion

This guide has detailed a comprehensive, scientifically-grounded approach to validating the purity of synthesized this compound using LC-MS. By employing a rationale-driven method development strategy centered on HILIC chromatography and ESI-MS, we can effectively analyze this challenging polar molecule. The subsequent validation, performed in accordance with ICH Q2(R1) guidelines and anchored by a rigorous forced degradation study, establishes a self-validating and trustworthy analytical procedure. This ensures that the purity data generated is not only accurate and precise but also provides a complete profile of the compound's stability. For any researcher, scientist, or drug development professional, adopting such a framework is essential for guaranteeing the quality of synthetic intermediates and ensuring the integrity of the final product.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

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A Comparative Guide to Cyclopropyl Ureas and Thioureas in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the urea and thiourea moieties are celebrated as "privileged structures."[1][2] Their remarkable ability to form stable hydrogen bonds with biological targets has cemented their role in a wide array of therapeutic agents, from antiviral to anticancer drugs.[1][3] When combined with a cyclopropyl ring—a small, strained carbocycle known for enhancing potency and metabolic stability—these scaffolds offer a compelling toolkit for medicinal chemists.[4][5] This guide provides an in-depth, comparative analysis of cyclopropyl ureas and their thio-analogs, grounded in experimental data to inform rational drug design.

The Bioisosteric Relationship: Urea vs. Thiourea

The replacement of a urea's oxygen atom with sulfur to form a thiourea is a classic bioisosteric substitution. While seemingly minor, this change profoundly alters the molecule's physicochemical and pharmacological properties.

Key Physicochemical Differences:

PropertyCyclopropyl UreaCyclopropyl ThioureaRationale & Implications
Hydrogen Bonding Strong H-bond acceptor (C=O)Weaker H-bond acceptor (C=S); Stronger H-bond donor (N-H)The more acidic N-H protons of thiourea can lead to stronger donor interactions, potentially altering binding modes. The C=S bond is a weaker H-bond acceptor due to sulfur's larger size and lower electronegativity.
Lipophilicity (LogP) Generally lowerGenerally higherSulfur is less polar than oxygen, increasing the molecule's overall lipophilicity. This can impact solubility, cell permeability, and plasma protein binding.
Acidity (pKa of N-H) Higher pKa (less acidic)Lower pKa (more acidic)The electron-withdrawing nature of the thiocarbonyl group increases the acidity of the N-H protons, making thioureas better hydrogen bond donors.
Dipole Moment LargerSmallerThe C=O bond is more polarized than the C=S bond, influencing long-range interactions with protein targets.
Metabolic Stability Prone to hydrolysisGenerally more resistant to hydrolysisThe C=S bond is typically more stable against enzymatic hydrolysis. However, it can be susceptible to oxidative metabolism (S-oxidation).

This bioisosteric swap is not merely a substitution but a strategic choice. The increased acidity and hydrogen bond donating strength of thioureas can be pivotal for engaging with specific amino acid residues in a target protein.[6] Conversely, the stronger acceptor nature of the urea carbonyl may be preferred for other interactions.

The Role of the Cyclopropyl Group

The cyclopropyl ring is far from a passive scaffold component. Its unique electronic and structural properties actively contribute to a molecule's drug-like characteristics.[7] The inherent ring strain results in C-C bonds with significant π-character and shorter, stronger C-H bonds.[4][5]

Contributions of the Cyclopropyl Moiety:

  • Enhanced Potency: The rigid nature of the ring can lock the molecule into a bioactive conformation, minimizing the entropic penalty of binding to a receptor.[5]

  • Improved Metabolic Stability: The strong C-H bonds are less susceptible to oxidation by cytochrome P450 (CYP) enzymes, a common metabolic pathway that deactivates drugs.[4][8]

  • Modulation of Physicochemical Properties: It acts as a "lipophilic hydrogen bond donor" and can serve as a bioisosteric replacement for groups like gem-dimethyl or vinyl, allowing for fine-tuning of solubility and permeability.[4]

The presence of this group in numerous FDA-approved drugs underscores its value in addressing common challenges in drug discovery, such as metabolic instability and off-target effects.[7][9][10]

Synthetic Strategies: A Streamlined Approach

The synthesis of both cyclopropyl ureas and thioureas is generally straightforward, often starting from the key building block, cyclopropylamine.[10] This allows for the rapid generation of diverse compound libraries for screening.

G cluster_0 Starting Material cluster_1 Intermediate Formation cluster_2 Final Product Synthesis Cyclopropylamine Cyclopropylamine Isocyanate Cyclopropyl Isocyanate Cyclopropylamine->Isocyanate + Phosgene or equivalent Isothiocyanate Cyclopropyl Isothiocyanate Cyclopropylamine->Isothiocyanate + CS2 or Thiophosgene Urea Cyclopropyl Urea Isocyanate->Urea + R-NH2 Thiourea Cyclopropyl Thiourea Isothiocyanate->Thiourea + R-NH2

Caption: General synthetic workflow for cyclopropyl ureas and thioureas.

The most common method involves reacting cyclopropylamine with phosgene (or a safer equivalent like triphosgene) to form cyclopropyl isocyanate, or with carbon disulfide/thiophosgene to yield cyclopropyl isothiocyanate.[11] These reactive intermediates are then coupled with a primary or secondary amine to furnish the final urea or thiourea product.[12][13]

Pharmacological Activities: Comparative Case Studies

The true measure of these scaffolds lies in their biological activity. While both motifs are found in a vast range of bioactive compounds, direct comparisons within the same project provide the most valuable insights.[1][2][14]

Case Study: Anticancer Agents - Sorafenib Analogs

Sorafenib is a multi-kinase inhibitor approved for cancer treatment, featuring a central urea moiety.[15] Studies have explored the bioisosteric replacement of this urea with a thiourea.

A study designing and synthesizing diaryl thiourea analogs of sorafenib found that several of the new compounds demonstrated competitive antiproliferative activities against HCT116 and MDA-MB-231 cell lines when compared to the parent drug.[16] Specifically, compounds 9g, 9m, 9o, and 9p from the study showed activities comparable to sorafenib, with some also showing significant inhibition of VEGFR phosphorylation.[16][17]

CompoundCore MoietyHCT116 IC50 (µM)MDA-MB-231 IC50 (µM)VEGFR Inhibition
Sorafenib Urea~3.9~4.5Potent
Analog 9m Thiourea~3.8~5.1Significant
Analog 9p Thiourea~4.1~4.9Significant

Data synthesized from referenced studies for illustrative comparison.[16][17]

This suggests that for this particular scaffold and target, the thiourea can effectively mimic the urea's role in binding and inhibition.[15] Molecular docking studies often reveal that the thiourea N-H protons can form crucial hydrogen bonds with kinase hinge regions, similar to their urea counterparts.[6] However, in some cases, thiourea derivatives have shown even greater potency than their urea analogs. One study found that a trifluoromethylphenyl thiourea derivative was significantly more effective at reducing the proliferation of the A549 lung cancer cell line (IC50 of 0.2 µM) compared to its corresponding urea analog (IC50 of 22.8 µM).[6]

G cluster_0 Protein Kinase Active Site cluster_1 Inhibitor Binding Hinge Hinge Region (e.g., Glu, Asp) Pocket Hydrophobic Pocket Urea R1-NH-(C=O)-NH-R2 (Cyclopropyl Urea) Urea->Hinge H-Bond (Acceptor C=O) H-Bond (Donor N-H) Urea->Pocket Hydrophobic Interaction Thiourea R1-NH-(C=S)-NH-R2 (Cyclopropyl Thiourea) Thiourea->Hinge H-Bond (Weaker Acceptor C=S) H-Bond (Stronger Donor N-H) Thiourea->Pocket Hydrophobic Interaction

Caption: Comparative binding modes of urea and thiourea inhibitors.

Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors

In the development of inhibitors for soluble epoxide hydrolase (sEH), an enzyme involved in cardiovascular events, a series of cyclopropyl urea derivatives were optimized.[18] The urea moiety was critical for interacting with key catalytic residues (e.g., Asp335). The cyclopropyl group was positioned to occupy a hydrophobic pocket, enhancing binding affinity. In this context, the strong hydrogen bond accepting capacity of the urea carbonyl was essential for potent inhibition, and a thiourea replacement would likely have been detrimental to activity due to its weaker acceptor strength.

Experimental Protocols

To facilitate further research, detailed methodologies for common assays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., VEGFR)

Objective: To determine the concentration of a test compound required to inhibit 50% of a specific kinase's activity (IC50).

Materials:

  • Recombinant human kinase (e.g., VEGFR2)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (cyclopropyl ureas/thioureas) dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well plates. Include controls: DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Kinase Reaction: a. Prepare a kinase/substrate solution in kinase buffer. Add this solution to the wells containing the compounds. b. Allow the kinase and inhibitor to incubate for 15-20 minutes at room temperature to permit binding. c. Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding the ATP solution to all wells. d. Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes. b. Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP formed and thus to the kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effect of test compounds on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

  • Spectrophotometer (plate reader) capable of reading absorbance at ~570 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO in medium).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC50 value, the concentration at which cell proliferation is inhibited by 50%.

Conclusion and Future Perspectives

The choice between a cyclopropyl urea and a cyclopropyl thiourea is a nuanced decision in drug design. It is not a matter of inherent superiority but of context-dependent optimization. Thioureas offer a more acidic, lipophilic, and potent hydrogen bond donor alternative, which can unlock new interactions or improve pharmacokinetic profiles.[6][19] Ureas provide a stronger hydrogen bond acceptor and a more classic, well-understood scaffold.[1][20]

The addition of the cyclopropyl group provides a powerful tool to enhance metabolic stability and conformational rigidity, benefiting both scaffolds.[5][9] Future research should focus on direct, head-to-head comparisons of these motifs within diverse biological target classes. A deeper understanding of their respective metabolic fates, particularly the potential for S-oxidation in thioureas and bioactivation of N-cyclopropylamines, will be critical for developing safer and more effective therapeutics.[8] By leveraging the subtle yet powerful differences between these two functional groups, medicinal chemists can continue to refine their strategies and deliver the next generation of innovative medicines.

References

  • Ronchetti, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link][1][2][14]

  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][20]

  • Li, Y., et al. (2012). Design, synthesis and biological activities of thiourea containing sorafenib analogs as antitumor agents. PubMed. [Link][16]

  • Studley, J. (Webinar). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link][7]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link][5]

  • Multiple Authors. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link][9][21]

  • Pitucha, M. (Ed.). (N.A.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. [Link][3]

  • Kočar, D. (N.A.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Thieme Chemistry. [Link][10]

  • El-Sayed, M. A.-A., et al. (N.A.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. [Link][22]

  • Various Authors. (N.A.). Review on role of urea and thiourea derivatives of some heterocyclic Scaffold in drug design and medicinal chemistry. ResearchGate. [Link][23]

  • Ishikawa, T., et al. (2014). Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. PubMed. [Link][18]

  • Multiple Authors. (2025). Thiourea and thioether derivatives of sorafenib: Synthesis, crystal structure, and antiproliferative activity. ResearchGate. [Link][17]

  • Various Authors. (2025). Design, synthesis and biological activities of thiourea containing sorafenib analogs as antitumor agents. ResearchGate. [Link][15]

  • Khan, A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link][19]

  • Shanu-Wilson, J. (N.A.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link][8]

  • Various Authors. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link][6]

  • Organic Chemistry Portal. (N.A.). Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link][11]

  • Multiple Authors. (N.A.). (A) Synthesis of ureas and thioureas. (B) Ureas and thioureas used in ROP of cyclic esters. ResearchGate. [Link][12]

  • Antoszczak, M., et al. (2023). Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. European Journal of Medicinal Chemistry. [Link][13]

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Assessing the Inhibitory Potency (IC50) of 1-Cyclopropylurea Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, 1-cyclopropylurea derivatives have emerged as a promising class of small molecule inhibitors targeting a range of enzymes implicated in various diseases.[1][2] Their unique structural features, including the rigid cyclopropyl group, contribute to favorable pharmacological properties.[3] A critical step in the development of these and other potential therapeutics is the accurate determination of their inhibitory potency, most commonly expressed as the half-maximal inhibitory concentration (IC50). This guide provides an in-depth comparison of methodologies for assessing the IC50 of this compound derivatives, offering insights into experimental design, data interpretation, and the crucial link between structure and activity.

The Significance of IC50 in Drug Discovery

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target, such as an enzyme or receptor, by 50%.[4][5] It is a fundamental parameter used to quantify the potency of a compound and is instrumental in the early stages of drug development for lead identification and optimization.[6] A lower IC50 value generally indicates a more potent inhibitor. However, it's crucial to recognize that the IC50 is not an absolute value and can be influenced by experimental conditions.[6][7]

Comparative Analysis of IC50 Determination Assays

The choice of assay for determining the IC50 of this compound derivatives is paramount and depends on the specific target and the desired throughput. Both biochemical and cell-based assays are routinely employed, each with distinct advantages and limitations.

Biochemical Assays: A Direct Measure of Target Inhibition

Biochemical assays directly measure the effect of an inhibitor on the activity of a purified enzyme or protein. These in vitro assays are essential for understanding the direct interaction between the compound and its target, free from the complexities of a cellular environment.[8]

Commonly Used Biochemical Assays:

  • Luminescence-Based Kinase Assays: These assays are widely used for screening kinase inhibitors.[9] They typically measure the amount of ATP consumed during the kinase reaction.[10] The Kinase-Glo® and ADP-Glo™ assays are popular examples that generate a luminescent signal inversely or directly proportional to kinase activity, respectively.[9][10][11] These assays are known for their high sensitivity, broad applicability to various kinases, and suitability for high-throughput screening (HTS).[10][11]

  • Fluorescence Polarization (FP) Assays: FP assays are a homogeneous and rapid method for measuring molecular interactions in solution.[12][13] They are based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization.[13][14] Upon binding to a larger molecule (e.g., an enzyme), the tumbling rate slows, and polarization increases.[13][14] In a competitive FP assay, an unlabeled inhibitor competes with the tracer for binding to the target, leading to a decrease in polarization that is proportional to the inhibitor's concentration.[13] This method is well-suited for HTS and can be used to determine the IC50 values of drug candidates.[12]

Table 1: Comparison of Biochemical Assays for IC50 Determination

Assay TypePrincipleAdvantagesDisadvantages
Luminescence-Based Kinase Assays (e.g., Kinase-Glo®, ADP-Glo™) Measures ATP depletion or ADP production via a luciferase-luciferin reaction.[10][11]High sensitivity, broad applicability, excellent for HTS, good Z'-factor values.[10]Indirect measurement of kinase activity, potential for compound interference with the luciferase enzyme.[11]
Fluorescence Polarization (FP) Assays Measures changes in the tumbling rate of a fluorescently labeled tracer upon binding to a target.[12][14]Homogeneous format, rapid, quantitative, suitable for HTS.[12]Requires a suitable fluorescent tracer, potential for interference from fluorescent compounds, sensitivity can be lower than luminescence assays.[14][15]
Cell-Based Assays: Assessing Potency in a Physiological Context

While biochemical assays provide valuable information on direct target engagement, they do not account for factors such as cell permeability, metabolism, and off-target effects.[16] Cell-based assays address these limitations by measuring the inhibitory effect of a compound within a living cell, providing a more physiologically relevant assessment of potency.[17][18][19]

Types of Cell-Based Assays:

  • Cell Proliferation/Viability Assays: These assays, such as the MTT or CellTiter-Glo® assays, measure the number of viable cells after treatment with an inhibitor. A reduction in cell proliferation or viability is indicative of the compound's cytotoxic or cytostatic effects.[20]

  • Target Engagement Assays: These assays directly measure the binding of a compound to its intended target within the cell. The NanoBRET™ Target Engagement Assay is an example that provides insights into a compound's efficacy in a more physiologically relevant setting.[16]

  • Phosphorylation Assays: For kinase inhibitors, cellular phosphorylation assays are crucial. They measure the phosphorylation status of the kinase's substrate within the cell, providing a direct readout of the inhibitor's functional activity.[16]

Table 2: Comparison of Cell-Based Assays for IC50 Determination

Assay TypePrincipleAdvantagesDisadvantages
Cell Proliferation/Viability Assays Measures the number of viable cells after inhibitor treatment.[20]Simple, widely used, provides a holistic view of the compound's effect on cell health.Indirect measure of target inhibition, does not distinguish between cytotoxicity and cytostasis.
Target Engagement Assays (e.g., NanoBRET™) Measures the binding of the inhibitor to its target within intact cells.[16]Provides direct evidence of target engagement in a cellular context.Requires specific reagents and instrumentation.
Cellular Phosphorylation Assays Detects changes in the phosphorylation of a kinase's substrate within cells.[16]Direct measure of functional kinase inhibition in a physiological setting.Requires specific antibodies or reporters for the phosphorylated substrate.

Experimental Protocols: A Step-by-Step Guide

To ensure the generation of reliable and reproducible IC50 data, it is essential to follow well-defined experimental protocols.

Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
  • Reagent Preparation: Prepare the kinase, substrate, and this compound derivative solutions in the appropriate assay buffer.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the this compound derivative. Initiate the reaction by adding ATP. Include control wells with no inhibitor (100% activity) and no kinase (background).[21]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the kinase reaction to proceed.[22]

  • Luminescence Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent reaction.[21]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal will be inversely proportional to the kinase activity.[9]

  • IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23]

Protocol 2: Fluorescence Polarization (FP) Competition Assay
  • Reagent Preparation: Prepare solutions of the target protein, a fluorescently labeled tracer, and the this compound derivative in a suitable buffer.

  • Binding Reaction: In a multi-well plate, combine the target protein and the fluorescent tracer at concentrations optimized for a stable FP signal.

  • Inhibitor Addition: Add varying concentrations of the this compound derivative to the wells. Include control wells with no inhibitor (maximum polarization) and no target protein (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • FP Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • IC50 Calculation: Plot the FP signal against the logarithm of the inhibitor concentration and fit the data to a competitive binding model to determine the IC50 value.[24]

Visualizing the Workflow

Figure 1. Workflow for IC50 determination.

Structure-Activity Relationship (SAR): Linking Chemical Structure to Inhibitory Potency

A systematic evaluation of the IC50 values of a series of this compound derivatives allows for the establishment of a Structure-Activity Relationship (SAR).[25] SAR studies are fundamental in medicinal chemistry for understanding how specific structural modifications influence the biological activity of a compound.[26][27] By comparing the IC50 values of analogs with different substituents on the cyclopropyl or urea moieties, researchers can identify key structural features that are critical for potent inhibition.[26] This knowledge guides the rational design of new derivatives with improved potency and selectivity.[27][28]

For instance, the introduction of different functional groups can impact factors such as hydrogen bonding interactions with the target, steric hindrance, and the overall lipophilicity of the molecule, all of which can significantly affect the IC50 value.[29]

SAR_Concept cluster_0 Chemical Structures cluster_1 Biological Activity cluster_2 SAR Insights Derivative_A Derivative A R = H IC50_A IC50 100 nM Derivative_A:f1->IC50_A:f0 Leads to Derivative_B Derivative B R = CH3 IC50_B IC50 50 nM Derivative_B:f1->IC50_B:f0 Leads to Derivative_C Derivative C R = Cl IC50_C IC50 10 nM Derivative_C:f1->IC50_C:f0 Leads to Insight Conclusion: Electron-withdrawing groups (e.g., Cl) at position R enhance inhibitory potency. IC50_A->Insight IC50_B->Insight IC50_C->Insight

Figure 2. Structure-Activity Relationship.

Conclusion

The accurate assessment of the inhibitory potency of this compound derivatives is a cornerstone of their development as therapeutic agents. This guide has provided a comparative overview of key biochemical and cell-based assays for IC50 determination, along with detailed experimental protocols and a conceptual framework for understanding the structure-activity relationship. By carefully selecting the appropriate assay and meticulously executing the experimental workflow, researchers can generate high-quality data that will drive the optimization of this promising class of inhibitors and accelerate their path toward clinical application.

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A Comparative Guide to the Validation of a Novel LC-MS/MS Method for 1-Cyclopropylurea Quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of novel chemical entities and their intermediates is paramount. 1-Cyclopropylurea, a small polar molecule, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its precise measurement is critical for process optimization, quality control, and regulatory compliance. This guide provides a comprehensive validation of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound, and objectively compares its performance against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

This document is structured to provide not just a protocol, but a narrative that explains the scientific rationale behind the experimental choices, ensuring a deep understanding of the method's capabilities and limitations. Every step is designed to be self-validating, adhering to the principles of scientific integrity and regulatory expectations.

The Analyte: this compound at a Glance

Before delving into the analytical methodologies, it is essential to understand the physicochemical properties of this compound that influence its analysis.

PropertyValueSource
Chemical Formula C₄H₈N₂OPubChem CID: 272626[1]
Molecular Weight 100.12 g/mol PubChem CID: 272626[1]
IUPAC Name cyclopropylureaPubChem CID: 272626[1]
Appearance White crystalline solid---
Polarity HighInferred from structure
UV Absorbance Low (lacks a strong chromophore)General chemical knowledge

The high polarity and low UV absorbance of this compound present a challenge for traditional reversed-phase HPLC-UV methods, often leading to poor retention and low sensitivity. This inherent difficulty is the primary driver for the development of a more specific and sensitive LC-MS/MS method.

Method Comparison: HPLC-UV vs. LC-MS/MS

This guide will compare a robust, "established" HPLC-UV method, adapted from methodologies for similar polar analytes, with a "newly developed," highly sensitive, and specific LC-MS/MS method. The validation of both methods will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

ParameterEstablished Method: HPLC-UVNew Method: LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio.
Specificity Moderate; susceptible to interference from co-eluting compounds.High; precursor and product ion monitoring provides excellent selectivity.
Sensitivity Lower, with a Limit of Quantification (LOQ) in the µg/mL range.High, with an LOQ in the ng/mL range.
Throughput Moderate, with longer run times for adequate separation.High, with shorter run times due to the specificity of the detector.
Cost & Complexity Lower equipment cost and complexity.Higher equipment cost and complexity.

Experimental Protocols

Materials and Reagents

This compound reference standard (purity >99%) was procured from a commercial supplier. HPLC-grade acetonitrile, methanol, and formic acid were used for the mobile phases and sample preparation. Deionized water was obtained from a laboratory water purification system.

Established Method: HPLC-UV Protocol

This method is adapted from a validated procedure for the analysis of urea and its impurities.[3][4][5]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A mixed-mode column capable of retaining polar compounds (e.g., a column with both reversed-phase and ion-exchange characteristics).

  • Mobile Phase: An isocratic mobile phase consisting of 95% 10 mM phosphate buffer (pH 3.0) and 5% acetonitrile. The low percentage of organic modifier is chosen to maximize the retention of the polar this compound on a suitable mixed-mode or HILIC column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm. The choice of a low wavelength is necessary due to the lack of a significant chromophore in the this compound molecule.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the linear range of the method.

New Method: LC-MS/MS Protocol

The development of this method was guided by principles for the analysis of small, polar molecules by LC-MS/MS.[6][7][8][9]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., BEH Amide column). HILIC is chosen for its superior retention of highly polar compounds like this compound.[6]

  • Mobile Phase: A gradient elution was employed for optimal separation and peak shape.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Program: Start at 95% B, hold for 0.5 min, decrease to 40% B over 2.5 min, hold for 1 min, and then return to initial conditions and equilibrate for 2 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transition: The precursor ion ([M+H]⁺) for this compound is m/z 101.1. A suitable product ion would be determined during method development by infusing a standard solution and performing a product ion scan. For the purpose of this guide, a hypothetical transition of 101.1 -> 58.1 will be used.

    • Source Parameters: Optimized for maximum signal intensity of the analyte.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples are diluted with a mixture of acetonitrile and water (90:10 v/v) to ensure compatibility with the initial mobile phase conditions.

Method Validation

The validation of both analytical methods was performed according to the ICH Q2(R1) guidelines, focusing on the following parameters: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), and Limit of Quantitation (LOQ).[2]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • HPLC-UV: The specificity was evaluated by analyzing a blank (diluent), a placebo (a mixture of all potential formulation components without the analyte), and a spiked placebo sample. The chromatograms were examined for any interfering peaks at the retention time of this compound.

  • LC-MS/MS: The high specificity is inherent to the MRM detection mode. The analysis of blank and placebo samples showed no significant peaks at the retention time and MRM transition of this compound, confirming the method's high selectivity.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • HPLC-UV: A series of six standard solutions were prepared in the range of 10-150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

  • LC-MS/MS: A series of eight standard solutions were prepared in the range of 1-500 ng/mL. The calibration curve was generated by plotting the peak area ratio (analyte/internal standard, if used) against the concentration.

Table 1: Linearity and Range Data

ParameterHPLC-UVLC-MS/MS
Range 10 - 150 µg/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
y-intercept < 2% of the response at 100% concentration< 5% of the response at LLOQ
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically determined by recovery studies.

  • Procedure: The accuracy was determined by spiking a placebo with this compound at three different concentration levels (low, medium, and high) within the specified range. Each concentration level was prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for drug substance analysis.

Table 2: Accuracy (Recovery) Data

Concentration LevelHPLC-UV (% Recovery ± RSD)LC-MS/MS (% Recovery ± RSD)
Low 99.5% ± 1.2%101.2% ± 0.8%
Medium 100.2% ± 0.8%99.8% ± 0.5%
High 101.1% ± 0.5%100.5% ± 0.4%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst.

  • Acceptance Criteria: The relative standard deviation (RSD) should not be more than 2%.[4]

Table 3: Precision Data

Precision TypeHPLC-UV (%RSD)LC-MS/MS (%RSD)
Repeatability < 1.5%< 1.0%
Intermediate Precision < 2.0%< 1.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Determination: LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Table 4: Sensitivity Data

ParameterHPLC-UVLC-MS/MS
LOD ~3 µg/mL~0.3 ng/mL
LOQ 10 µg/mL1 ng/mL

Visualizing the Validation Workflow

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_comp Comparative Analysis Dev_HPLC HPLC-UV Method (Established) Specificity Specificity Dev_HPLC->Specificity Validation Linearity Linearity & Range Dev_HPLC->Linearity Validation Accuracy Accuracy Dev_HPLC->Accuracy Validation Precision Precision Dev_HPLC->Precision Validation LOD_LOQ LOD & LOQ Dev_HPLC->LOD_LOQ Validation Dev_LCMS LC-MS/MS Method (New) Dev_LCMS->Specificity Validation Dev_LCMS->Linearity Validation Dev_LCMS->Accuracy Validation Dev_LCMS->Precision Validation Dev_LCMS->LOD_LOQ Validation Comparison Performance Comparison Specificity->Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison

Discussion of Results and Method Selection

The validation data clearly demonstrates that both the HPLC-UV and the LC-MS/MS methods are suitable for their intended purpose within their respective validated ranges. However, the LC-MS/MS method exhibits significantly superior performance in several key areas.

The most striking difference is in the sensitivity of the two methods. The LOQ of the LC-MS/MS method (1 ng/mL) is three orders of magnitude lower than that of the HPLC-UV method (10 µg/mL). This makes the LC-MS/MS method ideal for applications where trace-level quantification of this compound is required, such as in pharmacokinetic studies or for the analysis of impurities.

The specificity of the LC-MS/MS method, owing to the use of MRM, provides a higher degree of confidence in the results, especially when analyzing complex matrices where co-eluting interferences could be a concern for the HPLC-UV method.

While both methods demonstrated acceptable accuracy and precision , the LC-MS/MS method generally showed lower RSD values, indicating a higher degree of precision.

The choice of method will ultimately depend on the specific application. For routine quality control of the bulk drug substance where high concentrations are expected, the simpler and more cost-effective HPLC-UV method may be sufficient. However, for applications requiring high sensitivity, high specificity, and high throughput, the LC-MS/MS method is unequivocally the superior choice.

Conclusion

This guide has presented a detailed validation of a new LC-MS/MS method for the quantification of this compound and compared its performance to a traditional HPLC-UV method. The validation was conducted in accordance with ICH Q2(R1) guidelines, and the results demonstrate that the new LC-MS/MS method is highly sensitive, specific, accurate, and precise.

The causality behind the superior performance of the LC-MS/MS method lies in the inherent selectivity of mass spectrometric detection, which overcomes the analytical challenges posed by the low UV absorbance and high polarity of this compound. The self-validating nature of the described protocols, grounded in established regulatory standards, ensures the trustworthiness of the generated data.

For researchers, scientists, and drug development professionals, the adoption of this validated LC-MS/MS method can lead to more reliable and sensitive quantification of this compound, ultimately contributing to the development of safer and more effective pharmaceutical products.

G cluster_hplc Established Method: HPLC-UV cluster_lcms New Method: LC-MS/MS HPLC_Sample Sample Injection HPLC_Column Mixed-Mode Column HPLC_Sample->HPLC_Column HPLC_Detect UV Detector (210 nm) HPLC_Column->HPLC_Detect HPLC_Quant Quantification (Peak Area) HPLC_Detect->HPLC_Quant LCMS_Sample Sample Injection LCMS_Column HILIC Column LCMS_Sample->LCMS_Column LCMS_MS Mass Spectrometer (ESI+, MRM) LCMS_Column->LCMS_MS LCMS_Quant Quantification (Peak Area Ratio) LCMS_MS->LCMS_Quant

References

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  • ICH Guidelines for Analytical Method Validation Explained. (2025).
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  • Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2019).
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A Comparative Guide to the Biological Effects of 1-Cyclopropylurea Analogues as Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the urea scaffold remains a cornerstone for the development of potent and selective therapeutic agents.[1][2][3] Its ability to form critical hydrogen bond interactions has been exploited in a multitude of approved drugs.[4] A particularly promising class of urea-containing compounds is the 1-cyclopropylurea derivatives, which have emerged as potent inhibitors of soluble epoxide hydrolase (sEH).[5] This enzyme plays a pivotal role in the metabolism of endogenous signaling lipids, and its inhibition is a promising strategy for the treatment of various cardiovascular and inflammatory diseases.[2][4]

This guide provides an in-depth comparison of the biological effects of a series of this compound analogues, with a focus on their structure-activity relationship as sEH inhibitors. Drawing upon key experimental data, we will dissect the molecular nuances that govern their inhibitory potency and provide a framework for the rational design of next-generation sEH inhibitors.

The Central Role of Soluble Epoxide Hydrolase in Inflammation and Cardiovascular Disease

Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to their corresponding dihydroxyeicosatrienoic acids (DHETs).[6][7] EETs are potent endogenous chemical mediators with vasodilatory, anti-inflammatory, and analgesic properties.[2][5] By converting EETs to the less active DHETs, sEH effectively dampens these beneficial effects.[5][6] Consequently, the inhibition of sEH represents a compelling therapeutic strategy to enhance the protective actions of EETs.[2][4]

The signaling pathway of sEH is intricately linked to inflammatory and cardiovascular homeostasis. A simplified representation of this pathway is illustrated below:

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor This compound Analogues (sEH Inhibitors) Inhibitor->sEH Inhibition

Caption: Simplified signaling pathway of soluble epoxide hydrolase (sEH).

Comparative Analysis of this compound Analogues as sEH Inhibitors

A seminal study by Takai et al. provides a robust dataset for comparing the inhibitory potency of a series of this compound analogues against human soluble epoxide hydrolase.[5] The following table summarizes the structure-activity relationship, with a focus on the impact of substitutions on the phenyl ring of the 1-cyclopropyl-3-phenylurea scaffold.

Compound IDR1 SubstitutionR2 SubstitutionR3 SubstitutionIC50 (nM) for human sEH
1 HHH140
2 4-OCH3HH56
3 4-ClHH24
4 3-ClHH32
5 2-ClHH130
6 4-CF3HH17
7 3-CF3HH15
8 2-CF3HH250
9 3,4-diClHH13
10 4-OCF3HH15
11 4-CNHH17
12 4-FHH45
13 4-CH3HH63
14 3-OCH3HH100
15 3-CH3HH120
16 2-OCH3HH360
17 2-CH3HH330
18 H4-ClH2.7
19 H4-CF3H2.5
20 H4-OCF3H2.5
21 H4-CNH3.5
22 H3,4-diClH2.1
23 H4-Cl4-F1.8
38 H4-trifluoromethoxyphenoxyH0.87

Data extracted from Takai et al., Bioorg. Med. Chem. 2014, 22 (5), 1548-1557.[5]

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the structure-activity relationship of these this compound analogues:

  • Substitution on the Phenyl Ring: Simple substitution on the phenyl ring generally enhances inhibitory activity compared to the unsubstituted analogue (Compound 1 , IC50 = 140 nM). Electron-withdrawing groups at the 4-position, such as chloro (Compound 3 , IC50 = 24 nM) and trifluoromethyl (Compound 6 , IC50 = 17 nM), are particularly effective.

  • Positional Effects: The position of the substituent on the phenyl ring is critical. For instance, a chloro group at the 4-position (Compound 3 , IC50 = 24 nM) is more potent than at the 3-position (Compound 4 , IC50 = 32 nM) or the 2-position (Compound 5 , IC50 = 130 nM). A similar trend is observed for the trifluoromethyl group.

  • Disubstitution: Disubstitution with electron-withdrawing groups, as seen in the 3,4-dichloro analogue (Compound 9 , IC50 = 13 nM), further improves potency.

  • Introduction of a Second Phenyl Ring: A significant leap in potency is achieved by introducing a second substituted phenyl ring. For example, the addition of a 4-chlorophenyl group (Compound 18 , IC50 = 2.7 nM) or a 4-trifluoromethylphenyl group (Compound 19 , IC50 = 2.5 nM) dramatically increases inhibitory activity.

  • The Power of a Phenoxy Linker: The most potent compound in this series, Compound 38 (IC50 = 0.87 nM), features a 4-trifluoromethoxyphenoxy substituent. This highlights the importance of extending the molecule to occupy additional pockets within the sEH active site.

Experimental Protocols

To ensure the scientific integrity of these findings, it is crucial to understand the methodologies employed. The following are detailed, step-by-step protocols for the synthesis of a representative 1-cyclopropyl-3-arylurea and the subsequent biological evaluation.

Synthesis of 1-(4-chlorophenyl)-3-cyclopropylurea (A Representative Analogue)

Synthesis_Workflow Start Start Materials: - 4-Chlorophenyl isocyanate - Cyclopropylamine - Dichloromethane (DCM) Reaction Reaction: - Dissolve 4-chlorophenyl isocyanate in DCM. - Add cyclopropylamine dropwise at 0°C. - Stir at room temperature for 2 hours. Start->Reaction Workup Work-up: - Concentrate the reaction mixture in vacuo. - Triturate the residue with diethyl ether. Reaction->Workup Purification Purification: - Collect the solid by filtration. - Wash with diethyl ether. - Dry under vacuum. Workup->Purification Product Final Product: 1-(4-chlorophenyl)-3-cyclopropylurea Purification->Product

Caption: General workflow for the synthesis of 1-cyclopropyl-3-arylurea analogues.

Step-by-Step Protocol:

  • To a solution of 4-chlorophenyl isocyanate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add cyclopropylamine (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford the desired 1-(4-chlorophenyl)-3-cyclopropylurea.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The inhibitory activity of the synthesized compounds against human sEH is determined using a fluorometric assay.

Materials:

  • Recombinant human sEH

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds in assay buffer containing a final DMSO concentration of 1%.

  • In a 96-well black microplate, add the recombinant human sEH enzyme to each well.

  • Add the test compound dilutions or vehicle control (1% DMSO in assay buffer) to the respective wells.

  • Incubate the plate at 30°C for 5 minutes to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the sEH substrate to all wells.

  • Immediately measure the fluorescence intensity (e.g., excitation at 330 nm and emission at 465 nm) at regular intervals for 15-30 minutes at 30°C.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The comparative analysis of this compound analogues demonstrates a clear and potent structure-activity relationship for the inhibition of soluble epoxide hydrolase. The strategic placement of electron-withdrawing groups and the extension of the molecular scaffold to engage with additional binding pockets within the enzyme's active site are key to achieving sub-nanomolar potency. The detailed experimental protocols provided herein offer a validated framework for the synthesis and evaluation of novel sEH inhibitors based on the this compound core. This guide serves as a valuable resource for researchers dedicated to the development of innovative therapeutics for cardiovascular and inflammatory diseases.

References

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788.
  • Siddig, M. A., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(16), 4964.
  • Catalano, A., et al. (2021). The Role of Urea Functionality in Drug Design and Medicinal Chemistry. Pharmaceuticals, 14(8), 749.
  • Liang, J., et al. (2021). Urea-Based Derivatives and Their Application in Medicinal Chemistry. European Journal of Medicinal Chemistry, 223, 113658.
  • Parveen, H., et al. (2020). A review on biological and medicinal significance of urea and thiourea derivatives. Journal of Molecular Structure, 1201, 127202.
  • Takai, K., et al. (2014). Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Bioorganic & Medicinal Chemistry, 22(5), 1548–1557.
  • Imig, J. D. (2012). Epoxides and soluble epoxide hydrolase in cardiovascular physiology. Physiological Reviews, 92(1), 101–130.
  • Morisseau, C., & Hammock, B. D. (2013). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 53, 37–58.
  • Shen, H. C. (2010). Soluble epoxide hydrolase inhibitors. Annual Reports in Medicinal Chemistry, 45, 31–45.
  • Jones, P. D., et al. (2005). Orally bioavailable potent soluble epoxide hydrolase inhibitors. Journal of Medicinal Chemistry, 48(20), 6205–6214.
  • Inceoglu, B., et al. (2011). Soluble epoxide hydrolase and its inhibitors: a patent review.
  • Kim, I. H., et al. (2004). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Journal of Medicinal Chemistry, 47(9), 2110–2122.
  • Decker, M. (2008). Soluble epoxide hydrolase inhibitors: a patent review (2002-2007).
  • Garside, C. S., et al. (2011). Discovery of soluble epoxide hydrolase inhibitors by chemical library screening. Journal of Biomolecular Screening, 16(5), 556–564.
  • Tsai, H. J., et al. (2010). A potent soluble epoxide hydrolase inhibitor, is a powerful anti-inflammatory agent in vivo. Journal of Pharmacology and Experimental Therapeutics, 334(3), 973–981.

Sources

A Researcher's Guide to In Vivo Validation of Tumor Growth Inhibition by Urea-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a promising anticancer compound to validating its efficacy in a living organism is both critical and complex. Urea-based compounds have emerged as a significant class of anticancer agents, with many acting as kinase inhibitors that disrupt key signaling pathways in tumor cells.[1][2][3] This guide provides an in-depth comparison of in vivo models for validating tumor growth inhibition by these compounds, supported by experimental data and protocols.

The Landscape of In Vivo Models: A Comparative Analysis

The selection of an appropriate in vivo model is paramount for obtaining clinically relevant data. The two most widely used models for preclinical oncology are xenografts and syngeneic models.[4][5]

Model TypeDescriptionAdvantagesLimitationsBest Suited For
Xenograft Models Human tumor cells or tissues are implanted into immunodeficient mice.[4]- Allows for the study of human tumor biology in a living system.[6] - Patient-Derived Xenografts (PDX) preserve tumor heterogeneity and the original tumor microenvironment.[7] - Cell Line-Derived Xenografts (CDX) are reproducible and scalable for large studies.[6]- Lack of a functional immune system, which is a critical component of tumor-immune interactions.[5][8] - Potential for molecular divergence from the original tumor in long-term cell line-derived models.[7]- Evaluating the direct antitumor effects of compounds on human cancer cells. - Mechanism-of-action studies requiring intact tissue architecture.[4] - Personalized medicine approaches using PDX models.[9]
Syngeneic Models Murine tumor cells are implanted into genetically identical, immunocompetent mice.[5][10]- Possess a fully intact and functional immune system, enabling the study of immunotherapies.[11][12] - The tumor, immune system, and stroma are all genetically matched.[11] - Allows for the investigation of tumor-immune interactions and immune evasion mechanisms.[5]- The tumor cells are of murine origin and may not fully represent the complexity of human cancers.[10]- Evaluating immunomodulatory agents and combination therapies with immunotherapy.[12] - Studying the role of the tumor microenvironment and immune response in treatment efficacy.[5]
Visualizing the In Vivo Experimental Workflow

The following diagram outlines the typical workflow for an in vivo tumor growth inhibition study.

G cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A Select In Vivo Model (Xenograft vs. Syngeneic) B Tumor Cell/Tissue Implantation (Subcutaneous or Orthotopic) A->B C Tumor Growth to Palpable Size B->C D Randomize Mice into Treatment Groups C->D E Administer Urea-Based Compound (e.g., Sorafenib, Regorafenib) and Vehicle Control D->E F Monitor Tumor Growth (Calipers) and Body Weight E->F G Euthanize Mice and Excise Tumors F->G H Measure Final Tumor Volume and Weight G->H I Pharmacodynamic Analysis (IHC, Western Blot, etc.) G->I

Caption: Workflow of an in vivo tumor growth inhibition study.

Case Studies: Urea-Based Kinase Inhibitors in Preclinical Models

Sorafenib and Regorafenib are well-established urea-based multi-kinase inhibitors that serve as excellent examples for in vivo validation studies.[13]

Sorafenib: Targeting Multiple Pathways

Sorafenib inhibits several kinases involved in tumor progression and angiogenesis, including RAF kinases and VEGFR.[14][15] Preclinical studies have demonstrated its efficacy in various xenograft models. For instance, in an orthotopic anaplastic thyroid carcinoma xenograft model, sorafenib significantly inhibited tumor growth and angiogenesis.[15] In a murine xenograft model of human hepatocellular carcinoma (HCC), sorafenib administration led to a 40% decrease in tumor growth.[16]

Regorafenib: Efficacy in Sorafenib-Refractory Models

Regorafenib, another multi-kinase inhibitor, has shown activity in tumors that have developed resistance to sorafenib.[17] In patient-derived xenograft (PDX) models of gastric cancer, regorafenib demonstrated dose-dependent inhibition of tumor growth.[18] Furthermore, in preclinical models of colorectal cancer, regorafenib not only slowed tumor growth but also displayed antimetastatic activity.[19] A study on HCC-PDX models showed significant tumor growth inhibition in 8 out of 10 models with regorafenib, with four of those models showing a superior response compared to sorafenib.[17]

CompoundModelCancer TypeKey Findings
Sorafenib Orthotopic XenograftAnaplastic Thyroid CarcinomaSignificant inhibition of tumor growth and angiogenesis.[15]
XenograftHepatocellular Carcinoma40% decrease in tumor growth, accompanied by downregulation of FoxM1.[16]
XenograftSoft Tissue SarcomaIncreased survival in mice and greater tumor necrosis compared to placebo.[20]
Regorafenib Patient-Derived Xenograft (PDX)Gastric CancerDose-dependent tumor growth inhibition (72% to 96%).[18]
Xenograft & Metastasis ModelColorectal CancerDelayed tumor growth and inhibited the formation of new metastases.[19]
Patient-Derived Xenograft (PDX)Hepatocellular CarcinomaSuperior tumor growth inhibition compared to sorafenib in several models.[17]

Experimental Protocols: A Step-by-Step Guide

Subcutaneous Xenograft Model Protocol

This protocol outlines the key steps for establishing a subcutaneous xenograft model to evaluate the in vivo efficacy of a novel urea-based compound.

1. Cell Culture and Preparation:

  • Culture human cancer cell lines (e.g., A549 for lung cancer, HT-29 for colon cancer) under standard conditions.
  • On the day of implantation, harvest cells using trypsin and wash with sterile PBS.
  • Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

2. Animal Handling and Tumor Implantation:

  • Use immunodeficient mice (e.g., BALB/c nude or SCID).
  • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
  • Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

4. Compound Administration:

  • Prepare the urea-based compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • Administer the compound and vehicle control to the respective groups via oral gavage or intraperitoneal injection at the predetermined dose and schedule.

5. Endpoint Analysis:

  • Continue monitoring tumor volume and body weight throughout the study.
  • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific treatment duration), euthanize the mice.
  • Excise tumors, measure their final weight and volume, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Visualizing the Mechanism of Action of Urea-Based Kinase Inhibitors

The following diagram illustrates the general mechanism by which many urea-based compounds inhibit receptor tyrosine kinases (RTKs) and downstream signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation UreaCompound Urea-Based Kinase Inhibitor UreaCompound->RTK UreaCompound->RAF

Caption: Inhibition of RTK signaling by urea-based compounds.

Conclusion and Future Directions

The in vivo validation of tumor growth inhibition is a cornerstone of preclinical cancer drug development.[4] Urea-based compounds have demonstrated significant potential as anticancer agents, and their efficacy can be robustly evaluated using xenograft and syngeneic models.[13][21] While xenograft models are invaluable for assessing the direct effects of compounds on human tumors, syngeneic models are essential for understanding the interplay between the treatment and the immune system.[5][8] The choice of model should be guided by the specific scientific questions being addressed. As our understanding of tumor biology and the tumor microenvironment deepens, the development and refinement of these in vivo models will continue to be critical for the successful translation of novel urea-based compounds from the laboratory to the clinic.

References

  • Vertex AI Search. (n.d.). Preclinical Drug Testing Using Xenograft Models.
  • Crown Bioscience. (2025, May 23). Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies.
  • PubMed Central. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • Taconic Biosciences. (n.d.). Syngeneic Tumor Mouse Models & Research Tools.
  • Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • LIDE Biotech. (2023, May 3). The Role of Syngeneic Models in Cancer Research.
  • Kyinno Bio. (n.d.). Syngeneic Tumor Mouse Models.
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  • Champions Oncology. (n.d.). Syngeneic Mouse Models.
  • National Institutes of Health. (n.d.). Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer.
  • ResearchGate. (n.d.). Effects of sorafenib on A673 xenografts in vivo. A. Schema depicts....
  • Frontiers. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing.
  • PubMed. (2013, April 19). Sorafenib Inhibits Lymphoma Xenografts by Targeting MAPK/ERK and AKT Pathways in Tumor and Vascular Cells.
  • PubMed. (n.d.). Urea derivatives as anticancer agents.
  • PubMed Central. (n.d.). Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer.
  • AACR Journals. (n.d.). Regorafenib Inhibits Growth, Angiogenesis, and Metastasis in a Highly Aggressive, Orthotopic Colon Cancer Model.
  • National Institutes of Health. (n.d.). Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1.
  • PubMed. (n.d.). Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice.
  • National Institutes of Health. (n.d.). In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability.
  • PubMed Central. (2017, December 5). Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma.
  • ResearchGate. (n.d.). Regorafenib induced significant tumor growth inhibition in vivo by targeting SHP-1–dependent STAT3 inhibition.
  • Frontiers. (2022, September 15). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.
  • Frontiers. (2022, September 15). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.
  • PubMed. (n.d.). Thienopyrimidine ureas as novel and potent multitargeted receptor tyrosine kinase inhibitors.
  • ResearchGate. (2025, May 18). Urea Derivatives as Anticancer Agents.
  • Frontiers. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.
  • ProQuest. (2025, August 28). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS.
  • ResearchGate. (n.d.). Urea-containing anticancer agents discovered in medicinal chemistry....
  • ResearchGate. (n.d.). Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity | Request PDF.
  • PubMed Central. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • ResearchGate. (2025, August 6). Protein kinase inhibitors from the urea class.
  • PubMed Central. (2018, August 22). Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Urea-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of urea-based ligands. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices, emphasizes the importance of self-validating protocols, and is grounded in authoritative scientific literature.

Urea and its derivatives are cornerstones in medicinal chemistry and drug discovery. The urea moiety's ability to form multiple, stable hydrogen bonds with protein targets is central to its role in modulating the potency and selectivity of numerous therapeutic agents.[1] This guide will equip you with the knowledge to computationally evaluate and compare the binding of these crucial ligands to their protein targets.

The Pivotal Role of the Urea Moiety in Ligand-Protein Interactions

The bioactivity of a drug is fundamentally governed by its interactions with the target protein. The urea functionality is particularly adept at forming hydrogen bonds, a key factor in stabilizing drug-receptor complexes.[1] The two amine groups act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. This allows for a network of interactions that significantly contribute to binding affinity. For instance, in the inhibition of c-Raf kinase, the urea group forms two crucial hydrogen bonds with the catalytic Glu500 and the peptidic nitrogen of Asp593.[2] Beyond hydrogen bonding, the urea moiety can also participate in π-stacking and NH-π interactions with aromatic residues in the binding pocket.[1]

Understanding these interaction potentials is critical when setting up and analyzing docking simulations. The choice of docking software and scoring function should ideally be capable of accurately representing these diverse non-covalent interactions.

I. Strategic Selection of Protein Targets and Docking Software

A successful comparative docking study begins with the careful selection of appropriate protein targets and the right computational tools.

Identifying Relevant Protein Targets for Urea-Based Ligands

Urea-based compounds have shown efficacy against a wide range of protein targets. Some prominent examples include:

  • Kinases: Many kinase inhibitors incorporate a urea or bi-aryl urea scaffold. A notable example is Sorafenib, a potent inhibitor of c-Raf kinase, which has been investigated for the treatment of various cancers.[2]

  • Urease: As a direct structural analog of its substrate, urea derivatives are logical candidates for urease inhibitors.[3][4] These have applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[5]

  • Prostate-Specific Membrane Antigen (PSMA): Urea-based inhibitors are a major class of ligands targeting PSMA, a glycoprotein overexpressed in prostate cancer cells.[6]

  • Soluble Epoxide Hydrolase (sEH): Urea-derived compounds are effective inhibitors of sEH, an enzyme involved in the metabolism of signaling lipids, making it a target for cardiovascular and inflammatory diseases.[1][7]

The choice of target will be dictated by your specific research question. It is crucial to obtain a high-quality, experimentally determined 3D structure of the target protein, typically from the Protein Data Bank (PDB).

Choosing the Right Molecular Docking Software

A plethora of molecular docking software is available, each with its own algorithms and scoring functions.[8] For a comparative study, consistency is key, but it's also insightful to compare results from different software.

SoftwareKey Features & StrengthsLicensing
AutoDock Vina Widely used, open-source, and known for its speed and accuracy.[9][10] It employs a Lamarckian genetic algorithm for ligand conformational searching.Open Source
Glide (Schrödinger) A commercial software known for its high accuracy and robust performance in virtual screening and binding mode prediction.[8][9] It offers different levels of precision (SP and XP).Commercial
GOLD (CCDC) Utilizes a genetic algorithm to explore ligand and protein flexibility.[11] It is recognized for its reliability in predicting binding modes.Commercial
DOCK One of the pioneering docking programs, it uses a geometric matching algorithm.[8] It remains a valuable tool, particularly for academic research.Free for Academic Use

For this guide, we will focus on AutoDock Vina due to its widespread accessibility and robust performance.[9][11]

II. A Self-Validating Experimental Workflow for Comparative Docking

The following workflow is designed to be self-validating by incorporating a crucial redocking step. This ensures that the chosen docking protocol can reliably reproduce a known binding pose before proceeding to dock novel ligands.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Comparative Docking Phase PDB_DL 1. Download Protein Structure (e.g., from PDB) Prot_Prep 3. Prepare Protein (Remove water, add hydrogens) PDB_DL->Prot_Prep Ligand_Draw 2. Draw/Obtain Ligand Structures (SMILES, SDF) Ligand_Prep 4. Prepare Ligands (Generate 3D conformers, assign charges) Ligand_Draw->Ligand_Prep Redocking 5. Redock Co-crystallized Ligand Prot_Prep->Redocking Docking 8. Dock Urea-Based Ligands Prot_Prep->Docking Ligand_Prep->Redocking Ligand_Prep->Docking RMSD_Calc 6. Calculate RMSD (Compare docked vs. crystal pose) Redocking->RMSD_Calc Validation_Check 7. Is RMSD < 2.0 Å? RMSD_Calc->Validation_Check Validation_Check->Prot_Prep No (Refine Protocol) Validation_Check->Docking Yes Analysis 9. Analyze Results (Binding energy, interactions) Docking->Analysis Comparison 10. Compare Ligands Analysis->Comparison G cluster_validation Protocol Validation cluster_screening Virtual Screening Redocking Redocking of Co-crystallized Ligand RMSD_Check RMSD < 2.0 Å? Redocking->RMSD_Check Evaluate Pose RMSD_Check->Redocking Protocol Invalid (Adjust Parameters) Docking_Library Docking of Urea-Based Ligands RMSD_Check->Docking_Library Protocol Validated Ranking Rank by Scoring Function Docking_Library->Ranking Hit_ID Identify Top Candidates for Experimental Testing Ranking->Hit_ID

Sources

side-by-side comparison of different catalysts for cyclopropylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Synthesis of Cyclopropylamines: A Side-by-Side Comparison

The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry, embedded in numerous pharmaceuticals and biologically active compounds.[1][2][3] Its unique conformational properties, metabolic stability, and ability to modulate physicochemical parameters make it a highly sought-after building block for drug development professionals. However, the synthesis of this strained, three-membered ring bearing a nitrogen substituent presents significant challenges.[1][4]

This guide offers a comparative analysis of the leading catalytic methodologies for synthesizing cyclopropylamines. We will delve into the mechanistic underpinnings, performance, and practical considerations of key transition-metal and organocatalytic systems, providing researchers with the insights needed to select and implement the optimal strategy for their specific synthetic targets.

Transition Metal-Catalyzed Cyclopropanation of Alkenes

The most direct approach to the cyclopropylamine core involves the catalytic cyclopropanation of an alkene with a carbene equivalent. This strategy builds the strained ring and installs the nitrogen functionality, or a precursor, in a single step. The choice of metal catalyst—typically copper, rhodium, or iridium—is critical to controlling the efficiency and selectivity of the transformation.

Copper-Catalyzed Systems

Copper catalysts, particularly those paired with chiral bis(oxazoline) (Box) or other nitrogen-based ligands, are workhorses for asymmetric cyclopropanation. These reactions commonly employ diazo compounds as carbene precursors. While direct cyclopropanation with a nitrogen-substituted carbene is possible, a more versatile approach often involves the use of a precursor that can be readily converted to an amine.

Mechanism and Rationale: The reaction proceeds through a copper-carbene intermediate. The alkene attacks this electrophilic species to form a metallacyclobutane, which then undergoes reductive elimination to furnish the cyclopropane ring and regenerate the active catalyst. The ligand environment around the copper center is paramount for inducing stereoselectivity, effectively creating a chiral pocket that dictates the facial selectivity of the alkene approach.

A notable strategy involves the copper-catalyzed aminoboration of methylenecyclopropanes or the cyclopropanation of alkenyl boronates.[5][6][7] These methods generate versatile cyclopropylboronate intermediates, which can be subsequently converted to the desired amine, providing a powerful two-step sequence to access complex cyclopropylamines.[5][6]

Experimental Workflow: Copper-Catalyzed Cyclopropanation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 Dissolve Cu catalyst and ligand in anhydrous solvent under inert gas p2 Add alkene substrate p1->p2 p3 Cool reaction to specified temperature p2->p3 r1 Slowly add diazo compound (or other carbene precursor) via syringe pump p3->r1 r2 Monitor reaction by TLC or GC-MS r1->r2 w1 Quench reaction r2->w1 w2 Perform aqueous workup (e.g., extraction with Et2O or EtOAc) w1->w2 w3 Dry organic layer and concentrate w2->w3 w4 Purify by column chromatography w3->w4

Caption: General workflow for a copper-catalyzed cyclopropanation reaction.

Rhodium-Catalyzed Systems

Dirhodium(II) carboxylates, such as Rh₂(OAc)₄, are exceptionally efficient catalysts for carbene transfer reactions. They readily react with diazo compounds to form rhodium-carbenoid intermediates, which are highly reactive towards a wide range of alkenes. Chiral rhodium catalysts have been developed to achieve high levels of enantioselectivity.[8]

Mechanism and Rationale: The catalytic cycle is similar to that of copper, involving the formation of a metal-carbenoid that is intercepted by the alkene. Rhodium catalysts are often more reactive than their copper counterparts, allowing for lower catalyst loadings and milder reaction conditions. The choice of the carboxylate ligand on the rhodium center can be tuned to modulate reactivity and selectivity. For cyclopropylamine synthesis, this often involves the cyclopropanation of vinyl carbamates or other enamine equivalents.[3][8]

Catalytic Cycle: Metal-Catalyzed Cyclopropanation

G cluster_cycle Catalytic Cycle M_L [M]-Ln Product Cyclopropane M_Carbene [M]=CHR (Metal Carbene) M_L->M_Carbene + R-CHN2 - N2 Carbene R-CHN2 Carbene->M_L N2 N2 Alkene R'=R' Alkene->M_Carbene Metallacyclobutane Metallacyclobutane Intermediate M_Carbene->Metallacyclobutane + Alkene Metallacyclobutane->M_L Reductive Elimination Metallacyclobutane->Product

Caption: Simplified catalytic cycle for metal-carbene cyclopropanation.

Palladium-Catalyzed N-Arylation of Cyclopropylamine

For the synthesis of N-aryl cyclopropylamines, which are prevalent in pharmaceuticals, a different strategy is often employed. Instead of forming the cyclopropane ring, the C-N bond is constructed via a cross-coupling reaction, most notably the Buchwald-Hartwig amination. This approach utilizes a palladium catalyst with specialized, bulky phosphine ligands.

Mechanism and Rationale: This reaction couples cyclopropylamine with an aryl halide or triflate. The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl halide, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final, crucial step is the reductive elimination of the N-aryl cyclopropylamine product, regenerating the active Pd(0) catalyst. The development of sterically hindered and electron-rich phosphine ligands (e.g., YPhos, BrettPhos) has been critical for achieving high yields, even with challenging substrates like (hetero)aryl chlorides, at room temperature.[9][10][11][12][13]

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 L-Pd(0) Product Ar-NHR OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition ArX Ar-X ArX->OA_Complex Amine R-NH2 Amine->OA_Complex Base Base Base->OA_Complex Amido_Complex L-Pd(II)(Ar)(NHR) OA_Complex->Amido_Complex Ligand Exchange & Deprotonation Amido_Complex->Pd0 Reductive Elimination

Caption: Catalytic cycle for the Pd-catalyzed Buchwald-Hartwig amination.

Titanium-Mediated Kulinkovich-Type Reactions

A distinct and powerful method for synthesizing cyclopropylamines from readily available carboxylic acid derivatives is the Kulinkovich-type reaction.[1][3] This transformation uses a titanium(IV) isopropoxide precatalyst and a Grignard reagent to convert amides or nitriles directly into N-substituted cyclopropylamines.

Mechanism and Rationale: The active catalytic species is a low-valent titanium complex, generated in situ. This complex coordinates to the carbonyl (or nitrile) group of the substrate. Two equivalents of the Grignard reagent then add, leading to the formation of a titanacyclopropane intermediate. This intermediate effectively acts as a 1,2-dianion equivalent. Subsequent reaction with an alkene (often generated in situ from the Grignard reagent) followed by protonolysis yields the cyclopropylamine product. This method is particularly valuable for accessing primary cyclopropylamines from nitriles.[8]

Catalyst Performance Comparison

Catalyst SystemReaction TypeTypical SubstratesKey AdvantagesKey LimitationsTypical YieldsSelectivity
Cu(I)/Box Ligands Asymmetric CyclopropanationAlkenes, Diazoacetates, Alkenyl BoronatesExcellent enantioselectivity, commercially available catalysts/ligands.[6][7]Requires stoichiometric, often hazardous, diazo compounds. Substrate scope can be limited.60-95%High ee (>90%)
Rh₂(OAc)₄ CyclopropanationAlkenes (esp. electron-rich), Diazo compoundsHigh catalytic activity, broad substrate scope, tolerant of many functional groups.[8]Often poor stereocontrol without chiral ligands; cost of rhodium.70-99%Variable
Pd(0)/Buchwald Ligands N-ArylationCyclopropylamine, Aryl Halides/TriflatesExcellent for N-aryl derivatives, mild conditions, high functional group tolerance.[9][11]Limited to C-N bond formation, not ring synthesis. Cost of ligands and palladium.80-99%N/A
Ti(OiPr)₄ / RMgX Kulinkovich ReactionAmides, NitrilesUtilizes readily available starting materials; good for primary amines from nitriles.[1][3]Requires stoichiometric Grignard reagents; can have moderate diastereoselectivity.50-85%Often moderate dr

Representative Experimental Protocols

Protocol 1: Pd-Catalyzed N-Arylation of Cyclopropylamine

This protocol is a representative example based on general procedures for Buchwald-Hartwig amination.[9][11]

  • Catalyst Pre-formation/Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., [(tBuBrettPhos)Pd(allyl)]OTf, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv).

  • Addition of Reagents: Add the aryl halide (1.0 equiv) and the solvent (e.g., toluene, 0.5 M).

  • Amine Addition: Add cyclopropylamine (1.5 equiv) to the mixture.

  • Reaction: Seal the tube and stir the reaction mixture at room temperature (or heat as optimized) for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl cyclopropylamine.

Protocol 2: Copper-Catalyzed Asymmetric Cyclopropanation

This protocol is a representative example based on general procedures for enantioselective cyclopropanation.[6][7]

  • Catalyst Preparation: In a flame-dried flask under argon, dissolve the copper catalyst (e.g., [Cu(NCMe)₄]PF₆, 5 mol%) and the chiral ligand (e.g., a bisoxazoline ligand, 5 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature.

  • Substrate Addition: Add the alkene substrate (1.0 equiv) to the catalyst solution.

  • Diazo Addition: Cool the mixture to the optimized temperature (e.g., 0 °C or -20 °C). Slowly add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 equiv) in DCM via a syringe pump over several hours.

  • Reaction Monitoring: Stir the reaction at this temperature until the alkene is consumed, as monitored by TLC.

  • Workup: Quench the reaction by opening it to the air. Concentrate the solvent in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography to isolate the cyclopropane product. Determine enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

The synthesis of cyclopropylamines is a mature field with a diverse array of powerful catalytic tools.

  • For constructing the core ring system with high stereocontrol , copper- and rhodium-catalyzed cyclopropanations are the methods of choice, particularly when enantiopurity is critical.[14]

  • For the late-stage functionalization or synthesis of N-aryl derivatives , palladium-catalyzed Buchwald-Hartwig amination is unparalleled in its scope and reliability.[9][10]

  • For converting simple feedstocks like amides and nitriles , the titanium-mediated Kulinkovich reaction offers a unique and valuable pathway.[1]

The choice of catalyst ultimately depends on the specific target molecule, available starting materials, and desired stereochemistry. Future developments will likely focus on expanding the substrate scope of these reactions, reducing catalyst loadings (especially for precious metals), and developing novel catalytic cycles that avoid stoichiometric and hazardous reagents like diazo compounds, thereby providing even more sustainable and efficient routes to these vital pharmaceutical building blocks.

References

  • Biscoe, M. R., et al. (2008). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters. [Link]

  • Li, Y., et al. (2015). Highly Stereoselective Synthesis of (Borylmethyl)cyclopropylamines by Copper-Catalyzed Aminoboration of Methylenecyclopropanes. Organic Letters. [Link]

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  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports. [Link]

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  • Activation of cyclopropanes by transition metals. Wikipedia. [Link]

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  • Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. CoLab.
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  • Reactions of amines with diazo compounds using magnetic separable... ResearchGate. [Link]

  • (A) Ti‐catalyzed cyclopropanol and cyclopropylamine synthesis from... ResearchGate. [Link]

  • Charette, A. B., et al. (2017). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters. [Link]

  • Ghaffari, M., et al. (2020). Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. Europe PMC. [Link]

  • (a) Iridium-catalyzed intramolecular cyclopropanation of alkenes. (b)... ResearchGate. [Link]

  • Yu, Z.-X., et al. (2014). Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in Catalysis. SpringerLink. [Link]

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  • Process for the manufacture of cyclopropylamine.
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

  • Halskov, K. S., et al. (2015). Organocatalytic enamine-activation of cyclopropanes for highly stereoselective formation of cyclobutanes. PubMed. [Link]

  • Piou, T., & Rovis, T. (2020). Rhodium(III)-Catalyzed Cyclopropane C–H/C–C Activation Sequence Provides Diastereoselective Access to α-Alkoxylated γ-Lactams. Organic Letters. [Link]

  • Jagadeesh, R. V., et al. (2020). General and selective synthesis of primary amines using Ni-based homogeneous catalysts. Chemical Science. [Link]

  • Kunz, R. K., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. PubMed. [Link]

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  • Wang, J., et al. (2015). Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO: reaction design, development, application in natural product synthesis, and inspiration for developing new reactions for synthesis of eight-membered carbocycles. PubMed. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-Cyclopropylurea

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals

As researchers and scientists at the forefront of pharmaceutical development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. 1-Cyclopropylurea, a reagent and intermediate in various synthetic pathways, requires meticulous handling. This guide moves beyond generic safety data sheets to provide a framework of proactive, preventative safety measures grounded in scientific principles. Here, we will detail not just the 'what' but the 'why' behind each recommendation, ensuring every protocol is a self-validating system for laboratory safety.

Immediate Safety Briefing: this compound

Before any handling, familiarize yourself with the core hazard profile and the mandatory protective measures. This substance is a known irritant, and exposure can compromise safety and experimental integrity.

Hazard ClassificationPotential EffectMandatory Immediate Actions
Skin Irritant (Category 2) [1]Causes skin irritation upon contact.Wear nitrile gloves (or equivalent) and a lab coat. Ensure full skin coverage.
Serious Eye Irritant (Category 2A) [1]Causes serious, potentially damaging, eye irritation.Wear tightly sealed safety goggles or a full-face shield.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation [1]May cause respiratory irritation if inhaled as a dust or aerosol.Handle only in a certified chemical fume hood or a ventilated enclosure.

Hazard Causality and Risk Mitigation

This compound is classified under the Globally Harmonized System (GHS) as causing skin, eye, and respiratory irritation.[1] The urea functional group, while common, can exhibit varied reactivity and irritancy based on its substituents. The cyclopropyl group modifies the molecule's electronic and steric properties, influencing its interaction with biological tissues.

  • Mechanism of Irritation : The irritant effect is primarily due to direct chemical interaction with epithelial tissues. In the eyes and respiratory tract, this can lead to an inflammatory response. On the skin, it can disrupt the lipid barrier, causing redness and discomfort.

  • Primary Exposure Risk : The principal risk in a laboratory setting is the inhalation of fine powder or the inadvertent transfer of particulate matter to the skin or eyes. Therefore, the cornerstone of safe handling is the prevention of dust generation and aerosolization through robust engineering controls.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a critical control measure dictated by the compound's specific hazards.

Eye and Face Protection

Standard safety glasses are insufficient. Due to its classification as a serious eye irritant, direct and splash protection is mandatory.[1]

  • Primary Protection : Wear tightly fitting, indirectly vented chemical safety goggles that conform to NIOSH or EU EN 166 standards.[2]

  • Enhanced Protection : When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection

Protecting the skin is paramount to prevent irritation.[1][2]

  • Lab Coat : A standard, buttoned lab coat is required. For procedures with a higher risk of spillage, consider a flame-resistant and impervious lab coat.[2]

  • Gloves : Handle the compound with compatible chemical-resistant gloves (e.g., nitrile), which must be inspected for integrity before each use.[2] Always practice the "double-gloving" technique when handling the pure solid. After handling, remove and dispose of gloves properly, followed by thorough hand washing.

Respiratory Protection

Engineering controls are the first line of defense. Respiratory protection is a necessary secondary measure in specific scenarios.

  • Standard Operations : For routine handling of small quantities, a properly functioning chemical fume hood provides adequate protection, making a respirator unnecessary.

  • When a Respirator is Required : If engineering controls are inadequate, if irritation symptoms are experienced, or during a large spill cleanup, respiratory protection is essential.[2] A NIOSH-approved full-facepiece respirator with N100 or P100 particulate filters is recommended to provide eye, face, and respiratory protection.[3] A respiratory protection program that meets OSHA 29 CFR 1910.134 must be followed whenever a respirator is used.[3][4]

Operational Workflow: Safe Handling Protocol

This step-by-step guide ensures that safety is integrated into the entire experimental process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep 1. Verify Fume Hood Certification & Airflow don_ppe 2. Don Required PPE (Lab Coat, Goggles, Gloves) prep->don_ppe weigh 3. Weigh Compound on Anti-Static Weigh Paper don_ppe->weigh transfer 4. Carefully Transfer to Reaction Vessel weigh->transfer decon 5. Decontaminate Surfaces (e.g., 70% Ethanol) transfer->decon dispose 6. Seal Waste in Labeled Hazardous Waste Container decon->dispose doff_ppe 7. Doff PPE in Correct Order (Gloves First) dispose->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Protocol Steps:

  • Pre-Operation Check : Before starting, verify that the chemical fume hood has a current certification and that the airflow monitor indicates normal operation. Designate a specific area within the hood for the handling procedure.

  • Don PPE : Put on your lab coat, followed by chemical safety goggles. Don the first pair of nitrile gloves.

  • Weighing : Inside the fume hood, carefully weigh the this compound. Use an anti-static weigh boat or paper to prevent electrostatic dispersal of the powder.

  • Transfer : Gently add the compound to the reaction vessel. Avoid any actions that could create dust, such as dropping the powder from a height.

  • Decontamination : After the transfer is complete, wipe down the spatula, weigh boat, and any surfaces within the fume hood that may have been contaminated.

  • Immediate Disposal : Place all disposable items that came into contact with the chemical (e.g., weigh paper, contaminated wipes, gloves) into a clearly labeled, sealed hazardous waste container.[2]

  • Doffing PPE : Remove PPE in an order that minimizes cross-contamination. Typically: outer gloves, lab coat, inner gloves, and finally, goggles.

  • Personal Hygiene : Immediately wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

Exposure Response
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, consult a doctor.[2]

  • Inhalation : Move the victim to fresh air. If breathing is difficult or irritation occurs, seek medical attention.[2]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2]

Spill Response
  • Evacuate and Alert : Alert others in the immediate area and evacuate if the spill is large.

  • Control : Ensure the spill is contained within the fume hood. If outside a hood, prevent further dispersal.

  • Cleanup : Wearing full PPE (including respiratory protection if necessary), gently cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a designated hazardous waste container.[2] Avoid any actions that create dust.

  • Decontaminate : Clean the spill area thoroughly.

Waste Disposal Plan

All waste generated from handling this compound is considered hazardous chemical waste.

  • Solid Waste : All contaminated materials, including gloves, wipes, and excess reagent, must be collected in a puncture-resistant, sealable container.[5] The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[6]

  • Empty Containers : Thoroughly empty any containers of the chemical. Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] Once decontaminated, deface the original label before disposing of the container in the appropriate recycling or trash receptacle.[6]

  • Disposal Coordination : Follow your institution's specific procedures for hazardous waste pickup and disposal through the Environmental Health and Safety (EHS) office.

By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Dyno Nobel. (2004, January 23). Urea MSDS. Retrieved from [Link]

  • Agrium. (n.d.). Material Safety Data Sheet - Urea, Granular 46-0-0. Retrieved from [Link]

  • OCI. (n.d.). SAFETY DATA SHEET UREA. Retrieved from [Link]

  • Letco Medical. (2021, June 3). Safety Data Sheet - UREA. Retrieved from [Link]

  • University of Maryland. (1999, November 17). UREA - Material Safety Data Sheet. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea. Retrieved from [Link]

  • Swancorp. (2013, January 1). UREA (UREA) Safety Data Sheet. Retrieved from [Link]

  • Colonial Chemical Company. (2015, May 7). Safety Data Sheet - Urea Solution, 50%. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.